molecular formula C26H42N7O19P3S B1229535 Glutaryl-CoA CAS No. 3131-84-8

Glutaryl-CoA

Numéro de catalogue: B1229535
Numéro CAS: 3131-84-8
Poids moléculaire: 881.6 g/mol
Clé InChI: SYKWLIJQEHRDNH-CKRMAKSASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Glutaryl-coenzyme A (glutaryl-CoA) is a crucial intermediate in the mitochondrial catabolic pathways of the amino acids L-lysine and L-tryptophan . It serves as the primary substrate for the enzyme this compound dehydrogenase (GCDH) . Research into this compound is fundamental for understanding a class of metabolic diseases and fundamental biochemical processes. The study of this compound is central to investigating glutaric acidemia type I (GA-I), an inherited metabolic disorder caused by a deficiency in GCDH . In this disorder, the blockage of the this compound dehydrogenase reaction leads to the accumulation of this compound and its secondary metabolites, which are neurotoxic and can cause acute striatal injury and dystonia . Consequently, this compound is a vital reagent in research aimed at modeling this disease, studying the underlying mechanisms of neurotoxicity, and evaluating potential therapeutic strategies, such as dietary management and carnitine supplementation . Biochemically, this compound dehydrogenase catalyzes the dehydrogenation and decarboxylation of this compound to form crotonyl-CoA . The mechanism involves the enzyme's flavin adenine dinucleotide (FAD) cofactor, where the reaction is initiated by the abstraction of a proton from the alpha-carbon of the substrate, followed by decarboxylation . Furthermore, this compound has been identified as a substrate for non-enzymatic protein post-translational modifications, specifically lysine glutarylation . The dynamics of this modification and its removal by sirtuins like SIRT5 are sensitive to dietary changes and cellular metabolic status, positioning this compound as a key molecule at the intersection of metabolism and cellular signaling . This product is strictly labeled and sold for Research Use Only (RUO) and is not intended for diagnostic procedures or personal use .

Propriétés

Numéro CAS

3131-84-8

Formule moléculaire

C26H42N7O19P3S

Poids moléculaire

881.6 g/mol

Nom IUPAC

5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoic acid

InChI

InChI=1S/C26H42N7O19P3S/c1-26(2,21(39)24(40)29-7-6-15(34)28-8-9-56-17(37)5-3-4-16(35)36)11-49-55(46,47)52-54(44,45)48-10-14-20(51-53(41,42)43)19(38)25(50-14)33-13-32-18-22(27)30-12-31-23(18)33/h12-14,19-21,25,38-39H,3-11H2,1-2H3,(H,28,34)(H,29,40)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/t14-,19-,20-,21+,25-/m1/s1

Clé InChI

SYKWLIJQEHRDNH-CKRMAKSASA-N

SMILES isomérique

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)O)O

SMILES canonique

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)O)O

Description physique

Solid

Pictogrammes

Irritant

Synonymes

coenzyme A, glutaryl-
glutaryl-CoA
glutaryl-coenzyme A

Origine du produit

United States

Foundational & Exploratory

Glutaryl-CoA in Mitochondrial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaryl-coenzyme A (glutaryl-CoA) is a critical intermediate in the mitochondrial catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. Its proper metabolic processing is vital for cellular energy homeostasis. The primary enzyme responsible for its degradation is the mitochondrial matrix enzyme this compound dehydrogenase (GCDH). Dysregulation of this compound metabolism, most notably due to genetic deficiencies in GCDH, leads to the accumulation of this compound and its derivatives, causing the severe neurometabolic disorder Glutaric Aciduria Type I (GA-I). This technical guide provides a comprehensive overview of the function of this compound in mitochondrial metabolism, its enzymatic regulation, and the pathophysiological consequences of its accumulation. Detailed experimental protocols for the investigation of this compound metabolism and associated mitochondrial functions are provided, along with quantitative data and signaling pathway diagrams to serve as a resource for researchers and professionals in drug development.

Core Function of this compound in Mitochondrial Metabolism

This compound is a pivotal metabolite situated at the convergence of the degradation pathways of L-lysine, L-hydroxylysine, and L-tryptophan.[1][2] Within the mitochondrial matrix, a series of enzymatic reactions convert these amino acids into this compound. The primary and rate-limiting step in the disposition of this compound is its oxidative decarboxylation to crotonyl-CoA and CO2, a reaction catalyzed by this compound dehydrogenase (GCDH).[1][3] This reaction is essential for feeding the carbon skeletons of these amino acids into downstream metabolic pathways for energy production. Crotonyl-CoA is further metabolized to acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.

In the inherited metabolic disorder Glutaric Aciduria Type I (GA-I), a deficiency in GCDH activity leads to the accumulation of this compound in the mitochondria.[2][4] This accumulation has several downstream pathological consequences. The excess this compound can be hydrolyzed to glutaric acid or conjugated with carnitine to form glutarylcarnitine, both of which are elevated in the tissues and body fluids of GA-I patients.[4] Furthermore, the buildup of this compound can lead to the formation of 3-hydroxyglutaric acid.[4] These accumulating metabolites are considered neurotoxic and are implicated in the pathophysiology of GA-I, which is characterized by acute encephalopathic crises and progressive neurological damage, particularly to the basal ganglia.[2]

Peroxisomal Metabolism of this compound

While the primary pathway for this compound degradation is mitochondrial, an alternative pathway exists within peroxisomes. In situations where mitochondrial GCDH is deficient, this compound can be oxidized in peroxisomes by this compound oxidase to glutaconyl-CoA and hydrogen peroxide.[5] The glutaconyl-CoA is then believed to be transported to the mitochondria for further metabolism.[5] This peroxisomal pathway, however, is generally not sufficient to compensate for a severe deficiency in mitochondrial GCDH activity.

Quantitative Data

Kinetic Parameters of Human this compound Dehydrogenase (GCDH)

The kinetic properties of GCDH are crucial for understanding its efficiency and the impact of mutations. The Michaelis constant (Km) for this compound varies with pH.

pHKm for this compound (µM)Reference(s)
6.54.7[6]
7.55.5[6]
7.68.1[6]
8.534[6]
7.05.9 (for [2,3,4-³H]this compound)[7]

Note: Vmax and kcat values for human GCDH are not consistently reported across the literature and can vary based on the experimental conditions and the purity of the enzyme preparation.

Metabolite Concentrations in Physiological vs. Pathological States (Glutaric Aciduria Type I)

The accumulation of this compound and its derivatives is a hallmark of GA-I. While direct measurement of mitochondrial this compound concentrations is technically challenging and not routinely performed in clinical settings, the levels of downstream metabolites in urine and plasma are well-characterized.

MetabolitePhysiological Range (Urine, mmol/mol creatinine)Pathological Range (Urine, GA-I, mmol/mol creatinine)Reference(s)
Glutaric Acid< 5> 100 (can be much higher)[8]
3-Hydroxyglutaric Acid< 2Often significantly elevated[4][8]

Note: These values can vary between individuals and with metabolic state. Diagnosis of GA-I is based on a combination of metabolite analysis, enzymatic testing, and genetic confirmation.

Signaling Pathways and Regulatory Mechanisms

The this compound Metabolic Pathway

The catabolism of lysine (B10760008) and tryptophan converges on the formation of this compound, which is then processed by GCDH.

Glutaryl_CoA_Metabolism Lysine L-Lysine / L-Hydroxylysine Glutaryl_CoA This compound Lysine->Glutaryl_CoA Multiple Steps Tryptophan L-Tryptophan Tryptophan->Glutaryl_CoA Multiple Steps Crotonyl_CoA Crotonyl-CoA Glutaryl_CoA->Crotonyl_CoA GCDH Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA Multiple Steps TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Catabolic pathway of L-lysine and L-tryptophan to acetyl-CoA via this compound.

Regulation of GCDH Activity by SIRT5

Recent studies have revealed a post-translational regulatory mechanism of GCDH activity mediated by the mitochondrial sirtuin, SIRT5.[9][10] GCDH can be inactivated by glutarylation, a process that can be driven by high concentrations of this compound.[9] SIRT5, a NAD+-dependent deacylase, can remove this glutaryl modification, thereby restoring GCDH activity.[9][10] This suggests a feedback loop where the product of the pathway can regulate its own degradation.

GCDH_Regulation cluster_regulation Regulation of GCDH Activity GCDH_active Active GCDH GCDH_inactive Inactive GCDH (Glutarylated) GCDH_active->GCDH_inactive Glutarylation GCDH_inactive->GCDH_active De-glutarylation Glutaryl_CoA High this compound Glutaryl_CoA->GCDH_inactive SIRT5 SIRT5 (NAD+ dependent) SIRT5->GCDH_active

Caption: SIRT5-mediated de-glutarylation and reactivation of GCDH.

Pathophysiological Consequences of this compound Accumulation

The accumulation of this compound in GA-I has multiple detrimental effects on mitochondrial function, contributing to the neurodegeneration seen in this disease.

Pathophysiology GCDH_deficiency GCDH Deficiency (Glutaric Aciduria Type I) Glutaryl_CoA_acc ↑ this compound GCDH_deficiency->Glutaryl_CoA_acc Metabolite_acc ↑ Glutaric Acid ↑ 3-Hydroxyglutaric Acid Glutaryl_CoA_acc->Metabolite_acc aKGDH_inhibition α-Ketoglutarate Dehydrogenase Inhibition Glutaryl_CoA_acc->aKGDH_inhibition Neurodegeneration Neurodegeneration (Basal Ganglia) Metabolite_acc->Neurodegeneration TCA_impairment TCA Cycle Impairment aKGDH_inhibition->TCA_impairment MPT Mitochondrial Permeability Transition TCA_impairment->MPT MPT->Neurodegeneration Experimental_Workflow start Start: Cell Culture or Tissue Sample mito_iso Mitochondria Isolation start->mito_iso protein_quant Protein Quantification mito_iso->protein_quant resp_assay Mitochondrial Respiration Assay mito_iso->resp_assay gcdh_assay GCDH Activity Assay protein_quant->gcdh_assay lcms LC-MS/MS Analysis (this compound, Organic Acids) protein_quant->lcms western Western Blot (GCDH, SIRT5, Protein Glutarylation) protein_quant->western data_analysis Data Analysis and Interpretation gcdh_assay->data_analysis lcms->data_analysis western->data_analysis resp_assay->data_analysis

References

The Central Role of Glutaryl-CoA in Lysine Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catabolism of the essential amino acid L-lysine is a critical metabolic pathway, culminating in the production of acetyl-CoA, which subsequently fuels the tricarboxylic acid (TCA) cycle. A pivotal intermediate in this pathway is glutaryl-CoA. The enzymatic conversion of this compound represents a key regulatory point and is intrinsically linked to the inherited metabolic disorder, Glutaric Aciduria Type 1 (GA1). This technical guide provides an in-depth exploration of the role of this compound in lysine (B10760008) degradation, detailing the associated enzymatic processes, quantitative data, and relevant experimental protocols.

The Lysine Degradation Pathway and the Formation of this compound

The degradation of L-lysine in mammals primarily occurs in the mitochondria via the saccharopine pathway. This multi-step process involves the conversion of lysine to α-aminoadipate, which is then transaminated to α-ketoadipate. The subsequent oxidative decarboxylation of α-ketoadipate by the α-ketoadipate dehydrogenase complex yields this compound.[1][2][3]

This compound Dehydrogenase: The Key Enzyme

This compound is subsequently metabolized by the mitochondrial enzyme this compound dehydrogenase (GCDH; EC 1.3.8.6).[4] GCDH is a flavin-dependent enzyme that catalyzes the oxidative decarboxylation of this compound to crotonyl-CoA and CO2.[4][5][6] This reaction is a critical step in the lysine and tryptophan degradation pathways.[4][6] The electrons generated during this oxidation are transferred to the electron transport chain via the electron-transfer flavoprotein (ETF).

A deficiency in GCDH activity, caused by mutations in the GCDH gene, leads to the accumulation of this compound and its upstream metabolites, glutaric acid and 3-hydroxyglutaric acid.[4] This accumulation is the hallmark of Glutaric Aciduria Type 1, a neurometabolic disorder characterized by acute encephalopathic crises and progressive dystonia.[4]

Quantitative Data

Enzyme Kinetics of Human this compound Dehydrogenase

The kinetic parameters of GCDH are crucial for understanding its efficiency and the impact of mutations. The Michaelis constant (Km) for this compound reflects the substrate concentration at which the enzyme operates at half of its maximal velocity.

SubstrateKm (µM)pHTemperature (°C)Evidence
This compound4.76.5Not Specified[5]
This compound5.57.5Not Specified[5]
This compound5.9Not SpecifiedNot Specified[7]
This compound8.17.6Not Specified[5]
This compound348.5Not Specified[5]

Note: The Km of GCDH for this compound is pH-dependent, with affinity decreasing as the pH increases. The release of the product, crotonyl-CoA, has been identified as the rate-determining step in the steady-state turnover of the enzyme.[8]

Metabolite Concentrations

The physiological concentrations of lysine and its degradation intermediates can vary depending on the tissue and metabolic state.

MetaboliteConcentration Range (µM)Biological MatrixEvidence
L-Lysine100 - 300Human Blood[9]
Glutaric Acid (Normal)< 5Urine[10]
Glutaric Acid (GA1)> 100Urine[10]
3-Hydroxyglutaric Acid (Normal)Not typically detectedUrine[11]
3-Hydroxyglutaric Acid (GA1)Significantly elevatedUrine[11]

Experimental Protocols

This compound Dehydrogenase (GCDH) Activity Assay (Spectrophotometric)

This protocol describes a common method for determining GCDH activity by monitoring the reduction of an artificial electron acceptor.

Materials:

  • Mitochondrial fraction or purified GCDH

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • This compound (substrate)

  • 2,6-Dichlorophenolindophenol (DCPIP) (electron acceptor)

  • Phenazine methosulfate (PMS) (intermediate electron carrier)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, DCPIP, and PMS in a cuvette.

  • Add the mitochondrial fraction or purified GCDH to the reaction mixture and incubate for 5 minutes at 37°C to establish a baseline.

  • Initiate the reaction by adding this compound.

  • Immediately monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of DCPIP.

Quantification of Glutaric Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the standard method for diagnosing Glutaric Aciduria Type 1.

Materials:

  • Urine sample

  • Internal standard (e.g., deuterated glutaric acid)

  • Ethyl acetate (B1210297) (extraction solvent)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Thaw the urine sample and centrifuge to remove any precipitate.

    • Add a known amount of the internal standard to an aliquot of the urine.

    • Acidify the sample with HCl.

    • Extract the organic acids with ethyl acetate.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • Add the derivatizing agent to the dried extract.

    • Heat the sample at 70°C for 30 minutes to convert the organic acids to their volatile trimethylsilyl (B98337) (TMS) esters.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the components on a capillary column with a suitable temperature program.

    • Detect and quantify the TMS-derivatized glutaric acid and the internal standard using selected ion monitoring (SIM) mode.

    • Calculate the concentration of glutaric acid based on the peak area ratio to the internal standard.[11]

Expression and Purification of Recombinant Human GCDH

This protocol provides a general workflow for producing recombinant GCDH for in vitro studies.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the human GCDH cDNA with a purification tag (e.g., His-tag)

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer

  • Affinity chromatography resin (e.g., Ni-NTA agarose)

  • Wash and elution buffers

  • Dialysis buffer

Procedure:

  • Expression:

    • Transform the E. coli expression strain with the GCDH expression vector.

    • Grow the transformed cells in LB medium to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG and continue to grow the cells at a lower temperature (e.g., 18-25°C) overnight.

  • Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to the affinity chromatography resin.

    • Wash the resin with wash buffer to remove unbound proteins.

    • Elute the recombinant GCDH with elution buffer containing a high concentration of imidazole.

    • Dialyze the purified protein against a suitable storage buffer.[12][13][14][15]

Visualizations

Lysine_Degradation_Pathway Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine α-ketoglutarate Alpha_Aminoadipate_Semialdehyde α-Aminoadipate- semialdehyde Saccharopine->Alpha_Aminoadipate_Semialdehyde NAD+ Alpha_Aminoadipate α-Aminoadipate Alpha_Aminoadipate_Semialdehyde->Alpha_Aminoadipate NAD(P)+ Alpha_Ketoadipate α-Ketoadipate Alpha_Aminoadipate->Alpha_Ketoadipate α-ketoglutarate Glutaryl_CoA This compound Alpha_Ketoadipate->Glutaryl_CoA CoA-SH, NAD+ Crotonyl_CoA Crotonyl-CoA Glutaryl_CoA->Crotonyl_CoA GCDH, FAD Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: The mitochondrial lysine degradation pathway.

GCDH_Activity_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Mitochondria Isolate Mitochondria or Purify GCDH Incubate Pre-incubate Enzyme and Reaction Mix Mitochondria->Incubate Reaction_Mix Prepare Reaction Mixture (Buffer, DCPIP, PMS) Reaction_Mix->Incubate Start_Reaction Add this compound Incubate->Start_Reaction Spectrophotometer Monitor Absorbance at 600 nm Start_Reaction->Spectrophotometer Calculate Calculate Activity Spectrophotometer->Calculate

Caption: Workflow for GCDH spectrophotometric assay.

GCMS_Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Urine_Sample Urine Sample + Internal Standard Extraction Liquid-Liquid Extraction Urine_Sample->Extraction Evaporation Evaporation Extraction->Evaporation Add_Reagent Add Derivatizing Agent Evaporation->Add_Reagent Heating Heat at 70°C Add_Reagent->Heating Injection Inject into GC-MS Heating->Injection Quantification Quantify using SIM Injection->Quantification

Caption: Workflow for urinary glutaric acid analysis.

Conclusion

This compound stands as a critical juncture in the catabolism of lysine. Its efficient conversion by this compound dehydrogenase is paramount for normal metabolic function. The detailed understanding of this enzymatic step, supported by robust quantitative data and precise experimental protocols, is essential for advancing our knowledge of lysine metabolism and for the development of therapeutic strategies for related disorders such as Glutaric Aciduria Type 1. The methodologies and data presented in this guide offer a comprehensive resource for researchers dedicated to unraveling the complexities of this vital metabolic pathway.

References

A Comprehensive Technical Guide to the Biochemical Properties of Glutaryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaryl-Coenzyme A (Glutaryl-CoA) is a pivotal intermediate in the mitochondrial catabolism of the essential amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[1][2][3][4][5] It is an omega-carboxyacyl-CoA, a thioester derivative of glutaric acid and coenzyme A.[6][7] While integral to normal amino acid metabolism, the accumulation of this compound and its downstream metabolites is the hallmark of the neurometabolic disorder Glutaric Aciduria Type I (GA-I), making it a molecule of significant interest in clinical research and drug development.[2][8][9] This guide provides an in-depth exploration of the biochemical properties of this compound, its metabolic context, associated enzymology, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a relatively hydrophobic molecule characterized by a five-carbon dicarboxylic acid (glutarate) linked to coenzyme A via a high-energy thioester bond.[6][10] This bond is central to its metabolic reactivity. Key properties are summarized in the table below.

PropertyValueReference
IUPAC Name 5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoic acid[6]
Molecular Formula C26H42N7O19P3S[6][10]
Molar Mass 881.6 g/mol [6][10]
CAS Number 3131-84-8[4][6]
Cellular Locations Mitochondria, Extracellular space, Cytoplasm[6][7]
Tissue Locations Liver, Fibroblasts[6][7]

Metabolic Pathways Involving this compound

This compound sits (B43327) at the confluence of several metabolic pathways. Its fate is determined by the enzymatic activity of this compound dehydrogenase (GCDH).

Anabolism

This compound is formed from the degradation of L-lysine, L-hydroxylysine, and L-tryptophan.[1][3] These complex, multi-step pathways converge on 2-oxoadipate, which is then oxidatively decarboxylated to form this compound.

Catabolism in Health and Disease

Under normal physiological conditions, this compound is efficiently processed by GCDH. However, in cases of GCDH deficiency, alternative metabolic routes are activated, leading to the production of pathogenic compounds.

  • Primary Catabolic Pathway: The mitochondrial enzyme this compound dehydrogenase (GCDH) catalyzes the oxidative decarboxylation of this compound to crotonyl-CoA and CO2, using an electron transfer flavoprotein as its electron acceptor.[3][7][11] Crotonyl-CoA then proceeds through further metabolism to eventually yield acetyl-CoA.

  • Pathological Pathways (in GCDH Deficiency):

    • Formation of Glutaric Acid: Accumulated this compound is hydrolyzed to glutaric acid (GA), a key neurotoxic metabolite.[2][9]

    • Formation of 3-Hydroxyglutaric Acid: this compound can be dehydrogenated by other acyl-CoA dehydrogenases, such as medium-chain acyl-CoA dehydrogenase (MCAD), to form glutaconyl-CoA.[1] This intermediate is subsequently hydrated to 3-hydroxythis compound and then hydrolyzed to 3-hydroxyglutaric acid (3-OH-GA), another major pathogenic metabolite in GA-I.[1]

    • Peroxisomal Oxidation: A fraction of this compound may be oxidized in peroxisomes to glutaconyl-CoA and H2O2.[12]

    • Carnitine Conjugation: To facilitate its removal, this compound is converted to glutarylcarnitine, an important diagnostic marker for GA-I detected in neonatal screening.[1][2]

Metabolic_Pathway_of_Glutaryl_CoA cluster_normal Normal Metabolism cluster_pathological Pathological Metabolism (GA-I) Lysine L-Lysine, L-Tryptophan, L-Hydroxylysine GlutarylCoA This compound Lysine->GlutarylCoA Catabolism GCDH This compound Dehydrogenase (GCDH) GlutarylCoA->GCDH Substrate Deficiency GCDH Deficiency (Glutaric Aciduria Type I) GlutarylCoA->Deficiency CrotonylCoA Crotonyl-CoA + CO₂ GCDH->CrotonylCoA Normal Pathway AcetylCoA Acetyl-CoA CrotonylCoA->AcetylCoA Further Metabolism GlutaricAcid Glutaric Acid (Neurotoxic) Deficiency->GlutaricAcid Hydrolysis GlutaconylCoA Glutaconyl-CoA Deficiency->GlutaconylCoA MCAD action GlutarylCarnitine Glutarylcarnitine (Diagnostic Marker) Deficiency->GlutarylCarnitine Carnitine Conjugation ThreeOHGA 3-Hydroxyglutaric Acid (Neurotoxic) GlutaconylCoA->ThreeOHGA Hydration & Hydrolysis

Caption: Metabolic fate of this compound in health and disease.

Enzymology: this compound Dehydrogenase (GCDH)

GCDH is the central enzyme in this compound metabolism. Its dysfunction is the direct cause of GA-I.

  • Structure and Location: GCDH is a homotetrameric enzyme located in the mitochondrial matrix. Each of the four identical subunits contains a non-covalently bound Flavin Adenine Dinucleotide (FAD) cofactor.[11][13][14]

  • Gene: The enzyme is encoded by the GCDH gene, located on chromosome 19p13.13.[2][11]

  • Function: GCDH catalyzes a two-step reaction: the FAD-dependent dehydrogenation of this compound to form an enzyme-bound glutaconyl-CoA intermediate, followed by its decarboxylation to yield crotonyl-CoA and CO2.[11][15]

  • Kinetics: The overall reaction rate is limited not by the chemical steps of dehydrogenation or decarboxylation, but by the release of the final product, crotonyl-CoA, from the enzyme's active site.[13][14] This product release is the major rate-determining step in the steady-state turnover of GCDH.[13][14][15]

Enzyme Kinetic Parameters (Human GCDH)
Data for specific Km and Vmax values of human this compound Dehydrogenase are highly dependent on experimental conditions (pH, temperature, buffer composition, and electron acceptor used) and are not consistently reported across the literature. Researchers should consult primary papers for values specific to their experimental setup.

Pathophysiological Significance

The clinical relevance of this compound is defined by its accumulation in GA-I, an autosomal recessive disorder.[2][9]

  • Mechanism of Toxicity: The deficiency of GCDH leads to the buildup of this compound, which is then shunted into producing glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA).[1][2] These dicarboxylic acids are considered the primary neurotoxins, causing excitotoxicity and damage to the brain, particularly the basal ganglia (caudate and putamen).[2][3][8]

  • Secondary Metabolic Disruption: Elevated levels of this compound can also exert toxic effects by inhibiting other key mitochondrial enzymes. Notably, it has been shown to be an uncompetitive inhibitor of the alpha-ketoglutarate (B1197944) dehydrogenase complex, a crucial enzyme in the Krebs cycle, thereby impairing cellular energy production.[3] This synergistic effect of direct neurotoxicity and energy deficit contributes to the severe striatal degeneration seen in patients, especially during periods of catabolic stress like fever or infection.[3][5]

Pathophysiology_of_GAI GCDH_Mutation Mutations in GCDH Gene GCDH_Deficiency Deficient or Absent GCDH Enzyme Activity GCDH_Mutation->GCDH_Deficiency GlutarylCoA_Accumulation ↑↑ this compound Accumulation in Mitochondria GCDH_Deficiency->GlutarylCoA_Accumulation Metabolite_Production ↑↑ Production of Glutaric Acid (GA) & 3-Hydroxyglutaric Acid (3-OH-GA) GlutarylCoA_Accumulation->Metabolite_Production TCA_Inhibition Inhibition of α-Ketoglutarate Dehydrogenase Complex GlutarylCoA_Accumulation->TCA_Inhibition Excitotoxicity Excitotoxicity & Oxidative Stress Metabolite_Production->Excitotoxicity Energy_Deficit Impaired Krebs Cycle & Energy Deficit TCA_Inhibition->Energy_Deficit Energy_Deficit->Excitotoxicity contributes to Neurodegeneration Neuronal Damage & Striatal Degeneration (Basal Ganglia) Excitotoxicity->Neurodegeneration LCMS_Workflow Start Biological Sample (Cells or Tissue) Quench 1. Quenching & Lysis (e.g., ice-cold 10% TCA) Start->Quench Spike 2. Internal Standard Spiking (e.g., ¹³C-Glutaryl-CoA) Quench->Spike Centrifuge 3. Centrifugation (to pellet protein/debris) Spike->Centrifuge Extract 4. Supernatant Collection (Contains Acyl-CoAs) Centrifuge->Extract LC_Inject 5. LC-MS/MS Injection Extract->LC_Inject Separation 6. Chromatographic Separation (C18 Reverse Phase) LC_Inject->Separation Detection 7. MS/MS Detection (MRM Mode) Separation->Detection Analysis 8. Data Analysis (Peak Integration & Quantification) Detection->Analysis Result Final Concentration of this compound Analysis->Result

References

Glutaryl-CoA as an intermediate in tryptophan metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Glutaryl-CoA as an Intermediate in Tryptophan Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tryptophan (Trp) is an essential amino acid notable for its role not only in protein synthesis but also as a precursor to a wide array of bioactive metabolites. These molecules are integral to numerous physiological processes, including neurotransmission, immune regulation, and cellular energy homeostasis. While several metabolic pathways emanate from tryptophan, the kynurenine (B1673888) pathway is quantitatively the most significant, catabolizing approximately 95% of dietary tryptophan.[1][2] Deep within this pathway lies a critical intermediate: glutaryl-coenzyme A (this compound). The proper metabolism of this compound is essential for cellular function, and its dysregulation is linked to severe neurometabolic disease. This technical guide provides a detailed exploration of the synthesis of this compound from tryptophan, its enzymatic regulation, associated pathologies, and the methodologies employed for its study.

The Kynurenine Pathway: Tryptophan's Journey to this compound

The catabolism of tryptophan to this compound is a multi-step enzymatic cascade occurring primarily in the liver. This pathway ensures the orderly degradation of the tryptophan indole (B1671886) ring, ultimately feeding into the tricarboxylic acid (TCA) cycle. This compound is a common intermediate in the degradation of lysine (B10760008) and hydroxylysine as well.[3]

The key steps from tryptophan to this compound are as follows:

  • Tryptophan to N-Formylkynurenine: The pathway is initiated by the rate-limiting enzymes Tryptophan 2,3-dioxygenase (TDO) in the liver or Indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues. These enzymes catalyze the oxidative cleavage of the indole ring to form N-formylkynurenine.[4]

  • N-Formylkynurenine to Kynurenine: Kynurenine formamidase hydrolyzes the formyl group to yield L-kynurenine.[4]

  • Kynurenine to 3-Hydroxykynurenine: Kynurenine 3-monooxygenase, an NADPH-dependent flavoprotein, hydroxylates kynurenine.[4]

  • 3-Hydroxykynurenine to 3-Hydroxyanthranilate: Kynureninase, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, cleaves 3-hydroxykynurenine to produce 3-hydroxyanthranilate and alanine.[4]

  • 3-Hydroxyanthranilate to 2-Amino-3-carboxymuconate Semialdehyde (ACMS): 3-hydroxyanthranilate 3,4-dioxygenase cleaves the aromatic ring.

  • ACMS to 2-Aminomuconate Semialdehyde: ACMS decarboxylase removes a carboxyl group.

  • 2-Aminomuconate Semialdehyde to 2-Ketoadipate: The pathway proceeds through intermediates including 2-aminomuconate, ultimately yielding 2-ketoadipate (also known as 2-oxoadipate).[5]

  • 2-Ketoadipate to this compound: The final conversion is catalyzed by the 2-oxoadipate dehydrogenase complex, which oxidatively decarboxylates 2-ketoadipate to form this compound.[5]

The subsequent and final step in this sequence is the oxidative decarboxylation of this compound to crotonyl-CoA and CO2, catalyzed by the mitochondrial flavoprotein this compound dehydrogenase (GCDH).[3]

Tryptophan_Catabolism_to_Glutaryl_CoA Tryptophan Catabolism to this compound and Crotonyl-CoA Trp L-Tryptophan NFK N-Formylkynurenine Trp->NFK O2 E1 Kyn L-Kynurenine NFK->Kyn H2O E2 HK 3-Hydroxykynurenine Kyn->HK O2, NADPH E3 HA 3-Hydroxyanthranilate HK->HA E4 Kynureninase_edge ACMS 2-Amino-3-carboxymuconate Semialdehyde HA->ACMS Multiple Steps KA 2-Ketoadipate ACMS->KA Multiple Steps GCoA This compound KA->GCoA NAD+, CoA-SH - CO2 E6 CCoA Crotonyl-CoA GCoA->CCoA FAD -> FADH2 - CO2 E7 Ala Alanine E1 TDO / IDO E2 Kynurenine Formamidase E3 Kynurenine 3-monooxygenase E4 Kynureninase E5 Multiple Steps E6 2-Oxoadipate Dehydrogenase Complex E7 This compound Dehydrogenase (GCDH) Kynureninase_edge->Ala

Diagram 1. The metabolic pathway from L-Tryptophan to Crotonyl-CoA.

Enzymology and Regulation

This compound Dehydrogenase (GCDH)

GCDH is the terminal enzyme in this pathway segment and a focal point for regulation and disease. It is a homotetrameric mitochondrial flavoenzyme that catalyzes the oxidative decarboxylation of this compound.[6] A deficiency in GCDH activity is the cause of the autosomal recessive disorder Glutaric Aciduria Type I (GA-I).[3]

Regulatory Feedback via Post-Translational Modification

Recent research has uncovered a sophisticated feedback mechanism regulating GCDH activity. This compound, the substrate for GCDH, can non-enzymatically modify lysine residues on proteins, a post-translational modification known as glutarylation. GCDH itself is a target of this modification. Increased levels of this compound, resulting from high flux through the lysine/tryptophan degradation pathways, lead to the glutarylation and subsequent inhibition of GCDH. This feedback loop is counter-regulated by the mitochondrial sirtuin, SIRT5, which possesses potent deglutarylase activity. SIRT5 can remove the glutaryl group from GCDH, thereby restoring its enzymatic function.[5][7][8][9] This interplay between a metabolic intermediate and a sirtuin deacetylase highlights a dynamic layer of control over amino acid catabolism.[7][10]

GCDH_Regulation Feedback Regulation of GCDH Activity cluster_feedback Feedback Inhibition cluster_rescue Rescue Pathway LysTrp Lysine / Tryptophan Catabolism GCoA This compound LysTrp->GCoA GCDH_active Active GCDH GCoA->GCDH_active Substrate GCDH_inactive Inactive GCDH (Glutarylated) GCoA->GCDH_inactive Glutarylation (Inhibition) GCDH_inactive->GCDH_active Deglutarylation (Activation) SIRT5 SIRT5 SIRT5->GCDH_active Activates

Diagram 2. this compound inhibits GCDH via glutarylation, a process reversed by SIRT5.
Signaling via the Aryl Hydrocarbon Receptor (AhR)

While this compound itself is not a known signaling molecule, upstream metabolites in the kynurenine pathway, such as kynurenine, are potent ligands for the Aryl Hydrocarbon Receptor (AhR).[11][12] AhR is a ligand-activated transcription factor that mediates cellular responses to a variety of endogenous and exogenous molecules. Upon ligand binding, AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences to regulate gene expression.[12][13] This signaling axis is a critical node in the gut-brain axis and plays a significant role in modulating immune responses, intestinal homeostasis, and the pathogenesis of various diseases, including cancer and neurodegenerative disorders.[12][14]

Quantitative Data on Tryptophan Metabolites

The concentration of tryptophan and its metabolites can be measured in various biological fluids. These levels can fluctuate based on diet, physiological state, and disease.

Table 1: Reference Concentrations of Tryptophan and Kynurenine Pathway Metabolites in Human Plasma/Serum

Metabolite Concentration Range Reference(s)
L-Tryptophan 52.7 µM (Median) [15]
L-Kynurenine 43.7 - 1790 ng/mL [16]
Kynurenic Acid 1.9 - 14 ng/mL [16]
Anthranilic Acid 0.5 - 13.4 ng/mL [16]
3-Hydroxykynurenine 1.9 - 47 ng/mL [16]
Xanthurenic Acid 1.2 - 68.1 ng/mL [16]

| Quinolinic Acid | 39 - 180 ng/mL |[16] |

Note: Concentrations can vary significantly between studies due to different analytical methods and patient cohorts.

In GCDH deficiency, the metabolic block leads to the accumulation of this compound and its derivatives, glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA).[3][17] These metabolites are considered neurotoxic and are used as diagnostic markers.

Table 2: Metabolite Concentrations in Post-Mortem Brain Tissue of a GCDH-Deficient Patient

Brain Region 3-Hydroxyglutaric Acid (nmol/g protein) Glutaric Acid (nmol/g protein) Glutarylcarnitine (nmol/g protein)
Putamen 62 22 7.1
Caudate Nucleus 31 14 3.5
Frontal Cortex 13 12 1.6
Cerebellum 10 11 1.5

| Data extracted from a case study and highlights the significant accumulation in the putamen.[18][19]

Experimental Protocols

The analysis of tryptophan metabolites and acyl-CoA species requires sensitive and specific analytical techniques.

Protocol 1: Quantification of Tryptophan Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of tryptophan and its metabolites in complex biological matrices like plasma or serum.[15][20][21]

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma or serum samples on ice.

  • To 100 µL of sample, add 400 µL of ice-cold methanol (B129727) containing a suite of stable isotope-labeled internal standards (e.g., Tryptophan-d5, Kynurenine-d4).[15]

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate at -20°C for 20 minutes to ensure complete protein precipitation.[21]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

2. Chromatographic Separation:

  • LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Column: A reversed-phase column suitable for polar compounds, such as a C18 column (e.g., Atlantis T3 C18, 100 mm x 2.1 mm, 3 µm).[20]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Gradient: A typical gradient starts at ~5% B, ramps up to 95% B to elute all analytes, followed by a re-equilibration step. The total run time is typically 8-15 minutes.[20]

  • Flow Rate: 0.25 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry Detection:

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI), typically in positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

  • Data Analysis: Quantify analytes by generating calibration curves from the peak area ratios of the analyte to its corresponding internal standard.

LCMS_Workflow Experimental Workflow for LC-MS/MS Quantification Sample Biological Sample (e.g., Plasma) Spike Add Internal Standards Sample->Spike Precipitate Protein Precipitation (e.g., cold Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Collect & Dry Supernatant Centrifuge->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Inject UHPLC Separation (Reversed-Phase) Reconstitute->Inject Detect Tandem Mass Spectrometry (ESI+, MRM) Inject->Detect Analyze Data Analysis (Quantification) Detect->Analyze

Diagram 3. General workflow for quantifying tryptophan metabolites via LC-MS/MS.
Protocol 2: GCDH Enzyme Activity Assay

Enzyme activity can be measured in patient-derived cells (leukocytes or fibroblasts) to diagnose GCDH deficiency.[22][23] A common method involves monitoring the reduction of an electron acceptor.

1. Sample Preparation (Cell Lysate):

  • Isolate peripheral blood mononuclear cells or culture skin fibroblasts from the patient and a healthy control.[22]

  • Harvest cells and wash with phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a lysis buffer (e.g., potassium phosphate buffer with Triton X-100).

  • Sonicate the cell suspension on ice to ensure complete lysis.

  • Centrifuge to pellet cell debris and collect the supernatant (lysate).

  • Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).

2. Enzymatic Reaction:

  • Prepare a reaction mixture in a cuvette or 96-well plate containing:

    • Potassium phosphate buffer (pH ~7.5)

    • FAD (cofactor)

    • Phenazine methosulfate (PMS) or 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor.

    • Potassium cyanide (to inhibit the respiratory chain).

  • Initiate the reaction by adding the substrate, this compound (final concentration ~50-100 µM).

  • Immediately monitor the change in absorbance over time at a specific wavelength (e.g., 600 nm for DCPIP reduction). The rate of absorbance change is proportional to the enzyme activity.

3. Data Analysis:

  • Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.

  • Normalize the activity to the total protein concentration in the lysate (e.g., in nmol/min/mg protein).

  • Compare the patient's GCDH activity to that of the healthy control. A significantly reduced or absent activity (<10% of control) is indicative of GCDH deficiency.[24]

Conclusion

This compound is a pivotal intermediate situated at the crossroads of tryptophan and lysine catabolism. Its metabolism, governed primarily by the enzyme GCDH, is tightly regulated through mechanisms including a novel feedback loop involving glutarylation and SIRT5-mediated de-glutarylation. The clinical significance of this pathway is profound, as demonstrated by the severe neurological damage that results from GCDH deficiency. The continued development of advanced analytical methods, particularly mass spectrometry, allows for precise quantification of the pathway's metabolites, aiding in disease diagnosis, monitoring, and the exploration of new therapeutic strategies targeting these complex metabolic and signaling networks. A thorough understanding of this compound's role is therefore critical for researchers and clinicians working in metabolic disease, neurobiology, and drug development.

References

An In-depth Technical Guide to the Cellular Localization of Glutaryl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the subcellular localization of the synthesis of Glutaryl-CoA, a key intermediate in the catabolism of specific amino acids. We will focus on the principal enzyme involved, its location as determined by experimental data, and the methodologies used to ascertain this localization.

Introduction: The Significance of this compound

Glutaryl-Coenzyme A (this compound) is a critical intermediate in the metabolic breakdown pathways of L-lysine, L-hydroxylysine, and L-tryptophan.[1][2] The proper metabolism of this compound is essential for cellular homeostasis. The central enzyme responsible for its processing is this compound dehydrogenase (GCDH).[3] Dysfunctional GCDH activity, often due to mutations in the GCDH gene, leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid, resulting in the severe neurometabolic disorder Glutaric Aciduria Type I (GA-I).[1][4] Understanding the precise cellular compartment where this compound is synthesized and metabolized is therefore fundamental for developing therapeutic strategies for such diseases.

Cellular Localization of this compound Dehydrogenase (GCDH)

The synthesis of this compound from its amino acid precursors and its subsequent oxidative decarboxylation are primarily compartmentalized within the mitochondria .

Primary Localization: The Mitochondrial Matrix

A substantial body of evidence confirms that this compound dehydrogenase (GCDH), the key enzyme that catalyzes the conversion of this compound to crotonyl-CoA and CO2, resides in the mitochondrial matrix.[1][5][6] This localization is consistent with the broader role of mitochondria as the central hub for amino acid catabolism and fatty acid oxidation.[3] The enzyme exists as a homotetramer within the matrix, where it utilizes an electron transfer flavoprotein as its electron acceptor.[1][6] This mitochondrial localization ensures that the breakdown of lysine, tryptophan, and hydroxylysine is efficiently coupled to the cell's energy production machinery.

Secondary and Potential Localization

While the mitochondrion is the principal site of GCDH activity, some evidence suggests potential localization in other cellular compartments, such as the nucleus.[7] The functional significance of any non-mitochondrial GCDH is still an area of active investigation.

Quantitative Data on Subcellular Localization

Quantitative proteomics and bioinformatics analyses provide confidence scores for the localization of GCDH across different cellular compartments. The following table summarizes data from the COMPARTMENTS database, which integrates evidence from multiple sources.

Cellular CompartmentConfidence ScorePrimary Evidence Source(s)
Mitochondrion 5 (out of 5)UniProtKB/Swiss-Prot, Human Protein Atlas[5]
Cytosol2 (out of 5)COMPARTMENTS prediction[5]
Nucleus2 (out of 5)COMPARTMENTS prediction[5]
Peroxisome2 (out of 5)COMPARTMENTS prediction[5]
Endoplasmic Reticulum1 (out of 5)COMPARTMENTS prediction[5]
Golgi Apparatus1 (out of 5)COMPARTMENTS prediction[5]
Lysosome1 (out of 5)COMPARTMENTS prediction[5]
Table 1: Confidence scores for the subcellular localization of human GCDH. A score of 5 indicates the highest confidence based on manually curated experimental data.

Signaling and Metabolic Pathways

The catabolic pathway involving this compound is a multi-step process occurring within the mitochondrion.

glutaryl_coa_pathway cluster_mito Mitochondrial Matrix Lysine L-Lysine, L-Hydroxylysine, L-Tryptophan Intermediates Multiple Enzymatic Steps Lysine->Intermediates GlutarylCoA This compound Intermediates->GlutarylCoA GCDH GCDH GlutarylCoA->GCDH Oxidative Decarboxylation CrotonylCoA Crotonyl-CoA + CO2 GCDH->CrotonylCoA

Caption: Mitochondrial pathway of this compound metabolism.

Experimental Protocols

Determining the subcellular localization of an enzyme like GCDH requires a combination of biochemical and immunological techniques. The following are detailed protocols for the key experiments.

Subcellular Fractionation by Differential Centrifugation

This technique separates cellular organelles based on their size, shape, and density.[8][9]

Objective: To isolate cytoplasmic, mitochondrial, and nuclear fractions from cultured cells.

Materials:

  • Cell culture plates (e.g., 10 cm plates with confluent cells)

  • Cell scraper

  • Fractionation Buffer (Hypotonic Lysis Buffer): 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 0.1% NP-40, with freshly added protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin).

  • TBS (Tris-Buffered Saline) with 0.1% SDS

  • Microcentrifuge and tubes, refrigerated

  • Dounce homogenizer or syringe with a narrow-gauge needle (e.g., 27-gauge).[8]

Procedure:

  • Cell Harvesting: Wash cells on a 10 cm plate with ice-cold PBS. Scrape the cells into 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.

  • Cell Lysis: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold Fractionation Buffer.

  • Incubate the suspension on ice for 20 minutes to allow cells to swell.

  • Homogenize the cell suspension using a Dounce homogenizer (approx. 20 strokes) or by passing it through a 27-gauge needle 10-15 times to disrupt the plasma membrane while keeping nuclei intact.[8][10]

  • Nuclear Fraction Isolation: Centrifuge the homogenate at 720 x g for 5 minutes at 4°C. The resulting pellet contains the nuclei.[8]

  • Carefully transfer the supernatant (which contains cytoplasm, mitochondria, and other organelles) to a new, clean tube and keep it on ice.

  • Wash the nuclear pellet by resuspending it in 500 µL of Fractionation Buffer and centrifuging again at 720 x g for 5 minutes. Discard the supernatant. Resuspend the final nuclear pellet in TBS with 0.1% SDS.

  • Mitochondrial Fraction Isolation: Take the supernatant from step 6 and centrifuge it at 10,000 x g for 10 minutes at 4°C. The resulting pellet contains the mitochondria.[8]

  • Carefully transfer the supernatant to a new tube; this is the cytoplasmic fraction .

  • Protein Quantification: Determine the protein concentration of the nuclear, mitochondrial, and cytoplasmic fractions using a standard protein assay (e.g., BCA assay) before analysis by Western Blot.

Western Blotting for Protein Verification

This method is used to detect the presence of GCDH and compartment-specific marker proteins in the isolated fractions.[11][12]

Objective: To validate the purity of subcellular fractions and confirm the localization of GCDH.

Materials:

  • Protein samples from subcellular fractionation

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-GCDH

    • Anti-Histone H3 (Nuclear marker)[11]

    • Anti-GAPDH (Cytoplasmic marker)[11]

    • Anti-COX IV (Mitochondrial marker)[11]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Denaturation: Mix equal amounts of protein (e.g., 20-30 µg) from each fraction (nuclear, mitochondrial, cytoplasmic) with Laemmli sample buffer and heat at 95°C for 5 minutes.[12]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-GCDH) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step (step 6).

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: The presence of a band corresponding to GCDH primarily in the mitochondrial lane, alongside the correct localization of the marker proteins (Histone H3 in nuclear, GAPDH in cytoplasmic, COX IV in mitochondrial), confirms the mitochondrial localization of GCDH.[11]

GCDH Enzyme Activity Assay

Enzyme activity assays measure the functional presence of the enzyme in different fractions. A common method is the tritium (B154650) release assay.[13][14]

Objective: To measure the specific dehydrogenating activity of GCDH.

Principle: This assay measures the enzyme-catalyzed release of tritium (³H) from a specifically labeled substrate, [2,3,4-³H]this compound. The release of ³H is directly proportional to the dehydrogenation activity.[14]

Materials:

  • Subcellular fractions

  • [2,3,4-³H]this compound substrate

  • Assay buffer (e.g., potassium phosphate (B84403) buffer)

  • Artificial electron acceptor (e.g., phenazine (B1670421) methosulfate)

  • Quenching solution (e.g., perchloric acid)

  • Activated charcoal suspension

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the protein sample (from a subcellular fraction) with the assay buffer.

  • Initiate Reaction: Start the enzymatic reaction by adding the [2,3,4-³H]this compound substrate. An artificial electron acceptor can be included to ensure the dehydrogenation step is not rate-limited by the electron transport chain.[13]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a quenching solution like perchloric acid.

  • Separate Substrate from Product: Add an activated charcoal suspension to the tube. The charcoal binds the unreacted [³H]this compound substrate.

  • Centrifuge the tubes to pellet the charcoal.

  • Measure Released Tritium: Transfer a portion of the supernatant (containing the released ³H in the form of ³H₂O) to a scintillation vial with scintillation fluid.

  • Quantification: Measure the radioactivity using a liquid scintillation counter. The amount of tritium released is used to calculate the specific activity of GCDH in the sample (e.g., in nmol/hr/mg protein).

Experimental Workflow Visualization

The process of determining subcellular localization follows a structured workflow from sample preparation to data interpretation.

experimental_workflow cluster_analysis Analysis of Fractions start Cell Culture harvest Harvest & Lyse Cells start->harvest frac Subcellular Fractionation (Differential Centrifugation) harvest->frac cyto Cytoplasmic Fraction frac->cyto mito Mitochondrial Fraction frac->mito nucl Nuclear Fraction frac->nucl wb Western Blot Analysis cyto->wb assay Enzyme Activity Assay cyto->assay mito->wb mito->assay nucl->wb nucl->assay analysis Data Analysis & Localization Confirmation wb->analysis assay->analysis

Caption: Workflow for determining enzyme subcellular localization.

References

Glutaryl-CoA Transport Across the Mitochondrial Membrane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms governing the transport of glutaryl-CoA across the inner mitochondrial membrane. Given the impermeability of the mitochondrial inner membrane to coenzyme A (CoA) and its esters, the transport of this compound is an indirect process, primarily facilitated by the carnitine shuttle system. This process is of significant interest due to its implications in inherited metabolic disorders, notably Glutaric Aciduria Type 1 (GA1).

The Indirect Transport Mechanism: The Carnitine Shuttle

This compound, an intermediate in the catabolism of lysine, hydroxylysine, and tryptophan, cannot directly cross the inner mitochondrial membrane.[1] Its entry into the mitochondrial matrix for further metabolism is dependent on its conversion to a carnitine ester. This process is analogous to the transport of long-chain fatty acids.

The key steps involved are:

  • Conversion to Glutarylcarnitine (B602354): In the mitochondrial intermembrane space or the outer mitochondrial membrane, this compound is esterified to carnitine, forming glutarylcarnitine. This reaction is catalyzed by a carnitine acyltransferase.

  • Translocation across the Inner Mitochondrial Membrane: Glutarylcarnitine is then transported across the inner mitochondrial membrane in exchange for free carnitine by the carnitine/acylcarnitine translocase (CACT) , also known as solute carrier family 25 member 20 (SLC25A20) .[2][3][4]

  • Re-esterification to this compound: Once inside the mitochondrial matrix, glutarylcarnitine is converted back to this compound by another carnitine acyltransferase, releasing free carnitine which is then transported back to the intermembrane space by CACT.[2]

This shuttle mechanism is crucial for the mitochondrial oxidation of this compound.

The Central Transporter: Carnitine/Acylcarnitine Translocase (CACT/SLC25A20)

CACT is a member of the mitochondrial solute carrier family 25 (SLC25) and is the primary transporter responsible for the translocation of acylcarnitines, including glutarylcarnitine, across the inner mitochondrial membrane.[2][5] It functions as an antiporter, exchanging acylcarnitines for free carnitine.[4]

Substrate Specificity and Kinetics

Kinetic studies on rat heart mitochondria have determined the apparent Km and Vmax for carnitine, and the inhibition constants (Ki) for various acylcarnitines, which act as competitive inhibitors of carnitine transport. This competitive inhibition strongly suggests that these acylcarnitines are also substrates for the transporter.

Substrate/InhibitorKinetic ParameterValueOrganism/System
L-CarnitineKm (apparent)0.38 - 1.50 mMRat heart mitochondria
L-CarnitineVmax0.20 - 0.34 nmol/mg·minRat heart mitochondria
AcetylcarnitineKi1.1 mMRat heart mitochondria
IsobutyrylcarnitineKi2.6 mMRat heart mitochondria
OctanoylcarnitineKi0.10 mMRat heart mitochondria

Table 1: Kinetic parameters of the carnitine/acylcarnitine translocase for carnitine and inhibition by various acylcarnitines. The data for carnitine and its inhibitors were obtained from studies on isolated rat heart mitochondria.[1]

The lack of specific Km and Vmax values for glutarylcarnitine represents a knowledge gap in the field. However, the existing data on other dicarboxylic acylcarnitines and the established role of CACT in transporting a wide range of acylcarnitines strongly support its function in glutarylcarnitine transport.

Pathophysiological Relevance: Glutaric Aciduria Type 1 (GA1)

Glutaric Aciduria Type 1 is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme this compound dehydrogenase (GCDH). This deficiency leads to an accumulation of this compound and its derivatives, including glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine, in body fluids.[6] The accumulation of these metabolites is neurotoxic and can lead to severe neurological damage.

In GA1, the intramitochondrial accumulation of this compound drives the formation of glutarylcarnitine, which is then exported from the mitochondria via CACT. This leads to an altered acylcarnitine profile in the blood and urine, which is a key diagnostic marker for the disease.[6]

Experimental Protocols

Isolation of Mitochondria from Cultured Cells

This protocol describes a general method for isolating mitochondria from cultured mammalian cells, a prerequisite for in vitro transport assays.

Materials:

  • Cell culture flasks with confluent cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondria Isolation Buffer (MIB): 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4, with freshly added 0.1% (w/v) BSA and protease inhibitors.

  • Dounce homogenizer with a tight-fitting pestle

  • Centrifuge and centrifuge tubes

  • Microscope

Procedure:

  • Harvest cells by trypsinization and wash twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in 5 volumes of ice-cold MIB.

  • Allow the cells to swell on ice for 15-20 minutes.

  • Homogenize the cells using a pre-chilled Dounce homogenizer with 10-15 gentle strokes. Monitor cell lysis under a microscope. The goal is to disrupt the plasma membrane while leaving the mitochondrial membranes intact.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant and transfer it to a new pre-chilled tube.

  • Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently wash the mitochondrial pellet by resuspending in MIB without BSA and centrifuging again at 10,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of MIB without BSA and determine the protein concentration using a standard assay (e.g., Bradford or BCA).

Reconstitution of Purified SLC25A20 into Proteoliposomes and Transport Assay

This protocol outlines the reconstitution of the purified CACT/SLC25A20 protein into artificial lipid vesicles (proteoliposomes) for studying the transport of radiolabeled glutarylcarnitine.

Materials:

  • Purified SLC25A20 protein

  • Phospholipids (B1166683) (e.g., a mixture of phosphatidylcholine and cardiolipin)

  • Detergent (e.g., Triton X-100)

  • Bio-Beads SM-2 or similar hydrophobic resin for detergent removal

  • Radiolabeled substrate (e.g., [³H]glutarylcarnitine)

  • Internal substrate (unlabeled glutarylcarnitine or carnitine)

  • Stop solution (e.g., a potent inhibitor like mersalyl)

  • Sephadex G-75 columns for removing external substrate

  • Scintillation counter and vials

Procedure: Part A: Reconstitution of SLC25A20

  • Prepare liposomes by drying a thin film of phospholipids under nitrogen gas and hydrating them in the desired internal buffer.

  • Solubilize the liposomes and the purified SLC25A20 protein with a detergent like Triton X-100.

  • Mix the solubilized protein and lipids at a desired protein-to-lipid ratio.

  • Remove the detergent slowly by incubation with Bio-Beads SM-2. This will lead to the spontaneous formation of proteoliposomes with the transporter incorporated into the lipid bilayer.

  • The proteoliposomes can be loaded with an internal substrate (e.g., unlabeled carnitine) during the hydration step.

Part B: Transport Assay

  • Equilibrate the proteoliposomes to the desired temperature.

  • Initiate the transport by adding the radiolabeled substrate (e.g., [³H]glutarylcarnitine) to the external medium.

  • At specific time points, stop the transport by adding a cold stop solution containing a potent inhibitor of the transporter (e.g., mersalyl).

  • Immediately separate the proteoliposomes from the external medium containing the unincorporated radiolabeled substrate by passing the sample through a Sephadex G-75 column.

  • Collect the proteoliposome fraction and measure the incorporated radioactivity using a scintillation counter.

  • The initial rate of transport can be determined from the linear phase of the uptake over time. Kinetic parameters (Km and Vmax) can be calculated by measuring the initial rates at varying substrate concentrations.

Visualization of Pathways and Workflows

This compound Transport Pathway

Glutaryl_CoA_Transport cluster_cytosol Cytosol / Intermembrane Space cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Glutaryl-CoA_cyto This compound Glutarylcarnitine_cyto Glutarylcarnitine Glutaryl-CoA_cyto->Glutarylcarnitine_cyto Carnitine Acyltransferase Carnitine_cyto Carnitine Carnitine_cyto->Glutarylcarnitine_cyto CACT CACT (SLC25A20) Glutarylcarnitine_cyto->CACT CACT->Carnitine_cyto Glutarylcarnitine_matrix Glutarylcarnitine CACT->Glutarylcarnitine_matrix Glutaryl-CoA_matrix This compound GCDH GCDH Glutaryl-CoA_matrix->GCDH Carnitine_matrix Carnitine Carnitine_matrix->CACT Glutarylcarnitine_matrix->Glutaryl-CoA_matrix Carnitine Acyltransferase Metabolism Further Metabolism GCDH->Metabolism

Caption: The carnitine shuttle facilitates the transport of this compound across the inner mitochondrial membrane.

Experimental Workflow for Transport Assay in Proteoliposomes

Transport_Assay_Workflow Start Start Purify Purify SLC25A20 Protein Start->Purify Prepare_Liposomes Prepare Liposomes Start->Prepare_Liposomes Reconstitute Reconstitute SLC25A20 into Proteoliposomes Purify->Reconstitute Prepare_Liposomes->Reconstitute Equilibrate Equilibrate Proteoliposomes Reconstitute->Equilibrate Add_Substrate Add Radiolabeled Glutarylcarnitine Equilibrate->Add_Substrate Incubate Incubate at Timed Intervals Add_Substrate->Incubate Stop_Reaction Stop Reaction (e.g., with Mersalyl) Incubate->Stop_Reaction Separate Separate Proteoliposomes (Sephadex G-75) Stop_Reaction->Separate Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Separate->Measure_Radioactivity Analyze Analyze Data (Calculate Km, Vmax) Measure_Radioactivity->Analyze End End Analyze->End

Caption: Workflow for measuring glutarylcarnitine transport using reconstituted SLC25A20 in proteoliposomes.

Conclusion and Future Directions

The transport of this compound into the mitochondrial matrix is a critical step in amino acid catabolism, and its disruption has severe pathological consequences. The carnitine/acylcarnitine translocase (SLC25A20) is the key player in this process, mediating the transport of glutarylcarnitine. While the general mechanism is understood, a significant area for future research is the detailed kinetic characterization of glutarylcarnitine transport by SLC25A20. Determining the specific Km and Vmax values will provide a more quantitative understanding of this process and could aid in the development of therapeutic strategies for GA1 and other related metabolic disorders. Furthermore, the development of specific fluorescent probes for this compound and glutarylcarnitine would enable real-time monitoring of their transport and metabolism in living cells, offering deeper insights into the dynamics of this crucial metabolic pathway.

References

The Discovery and History of Glutaryl-CoA Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaryl-Coenzyme A (Glutaryl-CoA) is a critical intermediate in the catabolism of the essential amino acids lysine (B10760008) and tryptophan, and the modified amino acid hydroxylysine. The study of this compound and its metabolic pathway has been pivotal in understanding fundamental biochemical processes and the pathophysiology of the inherited metabolic disorder, Glutaric Aciduria Type I (GA-I). This technical guide provides an in-depth exploration of the discovery and history of this compound research, detailing key experiments, quantitative data, and the evolution of our understanding of this vital molecule.

The Dawn of Discovery: Unraveling Amino Acid Catabolism

The journey to understanding this compound began with early investigations into the metabolic fates of lysine and tryptophan. While the complete picture of these pathways took decades to assemble, foundational work in the mid-20th century laid the groundwork for the eventual identification of this key intermediate.

A significant milestone in the direct study of this compound was the 1960 publication by Menon, Friedman, and Stern, which described the "Enzymic synthesis of glutaryl-coenzyme A"[1]. This work provided a method for synthesizing the compound, a crucial step for enabling further biochemical investigation into its properties and reactions.

The Metabolic Crossroads: The this compound Pathway

This compound sits (B43327) at the convergence of the lysine and tryptophan degradation pathways. In mammals, these pathways are compartmentalized, with distinct steps occurring in different cellular organelles.

The catabolism of lysine primarily proceeds via the saccharopine pathway in the mitochondria[2][3]. This multi-step process ultimately yields α-ketoadipate, which is then oxidatively decarboxylated to form this compound. Similarly, the degradation of tryptophan, through the kynurenine (B1673888) pathway, also generates α-ketoadipate, which then enters the final common pathway leading to this compound[4].

The central enzyme in the further metabolism of this compound is This compound dehydrogenase (GCDH) , a mitochondrial flavoprotein. GCDH catalyzes the oxidative decarboxylation of this compound to crotonyl-CoA and carbon dioxide[5][6]. This irreversible reaction is a critical bottleneck in the catabolism of these amino acids.

Metabolic Pathway of this compound Lysine Lysine Saccharopine_Pathway Saccharopine Pathway Lysine->Saccharopine_Pathway Tryptophan Tryptophan Kynurenine_Pathway Kynurenine Pathway Tryptophan->Kynurenine_Pathway alpha_Ketoadipate α-Ketoadipate Saccharopine_Pathway->alpha_Ketoadipate Kynurenine_Pathway->alpha_Ketoadipate Glutaryl_CoA This compound alpha_Ketoadipate->Glutaryl_CoA GCDH This compound Dehydrogenase (GCDH) Glutaryl_CoA->GCDH Crotonyl_CoA Crotonyl-CoA GCDH->Crotonyl_CoA CO2 CO₂ GCDH->CO2

Figure 1: Simplified overview of the metabolic pathway leading to and from this compound.

The Clinical Significance: Glutaric Aciduria Type I

The critical role of this compound and GCDH in metabolism was starkly highlighted by the discovery of Glutaric Aciduria Type I (GA-I) . In 1975, Goodman and colleagues published a seminal paper describing a "new" disorder of amino acid metabolism characterized by the accumulation of glutaric acid in the urine[6][7][8][9][10]. This landmark study established the clinical entity of GA-I and linked it to a deficiency in the metabolism of this compound.

Subsequent research confirmed that GA-I is an autosomal recessive disorder caused by mutations in the GCDH gene, leading to deficient or absent GCDH activity[11]. This enzymatic block results in the accumulation of this compound and its upstream precursors. The excess this compound is then hydrolyzed to glutaric acid and also converted to 3-hydroxyglutaric acid, which are the hallmark biochemical markers of the disease[5].

The accumulation of these organic acids, particularly 3-hydroxyglutaric acid, is neurotoxic and leads to the characteristic neuropathology of GA-I, including acute encephalopathic crises and bilateral striatal necrosis[5].

Quantitative Data in this compound Research

The following tables summarize key quantitative data from the historical and ongoing research into this compound metabolism and GA-I.

ParameterOrganism/SystemValueReference
GCDH Enzyme Kinetics
Km for this compoundHuman Fibroblasts5.9 µM[12]
Metabolite Levels in Untreated GA-I Patients
Urinary Glutaric AcidHuman> 100 mmol/mol creatinine (B1669602) (High excretors)[2]
< 100 mmol/mol creatinine (Low excretors)[2]
Urinary 3-Hydroxyglutaric AcidHumanSignificantly elevated in both high and low excretors[6]
Plasma Glutarylcarnitine (C5DC)HumanOften elevated, but can be normal in low excretors[7]
Residual GCDH Activity in GA-I Patients
High ExcretorsHuman Fibroblasts/Leukocytes0-3% of normal activity
Low ExcretorsHuman Fibroblasts/LeukocytesUp to 30% of normal activity

Key Experimental Protocols

The advancement of this compound research has been dependent on the development of specific and sensitive assays. Below are detailed methodologies for two pivotal experimental protocols.

This compound Dehydrogenase (GCDH) Activity Assay in Fibroblasts

This assay is crucial for the diagnosis of GA-I and for research into GCDH function. Early methods relied on the use of radiolabeled substrates.

Objective: To measure the rate of conversion of this compound to crotonyl-CoA by GCDH in cultured fibroblasts.

Methodology (based on historical radiolabeled assays):

  • Cell Culture: Human skin fibroblasts are cultured in appropriate growth medium until confluent.

  • Cell Harvest and Homogenization: The fibroblasts are harvested, washed, and then sonicated or otherwise homogenized in a suitable buffer to release the mitochondrial contents, including GCDH.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing:

    • Fibroblast homogenate (the source of the enzyme).

    • [1,5-¹⁴C]this compound or [2,3,4-³H]this compound as the substrate.

    • An artificial electron acceptor, such as phenazine (B1670421) methosulfate (PMS), to facilitate the re-oxidation of the FAD cofactor in GCDH.

    • A suitable buffer to maintain pH.

  • Enzymatic Reaction: The reaction is initiated by the addition of the radiolabeled this compound and incubated at 37°C for a defined period.

  • Termination and Product Separation: The reaction is stopped, typically by the addition of acid.

    • For the ¹⁴CO₂ release assay, the evolved ¹⁴CO₂ is trapped and quantified by liquid scintillation counting.

    • For the tritium (B154650) release assay, the tritiated water produced is separated from the labeled substrate and quantified.

  • Calculation of Activity: The enzyme activity is calculated based on the amount of product formed per unit of time per amount of protein in the fibroblast homogenate.

GCDH Assay Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Culture Culture Fibroblasts Harvest Harvest and Homogenize Culture->Harvest Mix Prepare Reaction Mixture (Homogenate, Radiolabeled this compound, Buffer) Harvest->Mix Incubate Incubate at 37°C Mix->Incubate Terminate Terminate Reaction Incubate->Terminate Separate Separate Product (¹⁴CO₂ trapping or ³H₂O separation) Terminate->Separate Quantify Quantify Radioactivity Separate->Quantify Calculate Calculate Enzyme Activity Quantify->Calculate

Figure 2: Experimental workflow for the this compound dehydrogenase (GCDH) activity assay.
Urinary Organic Acid Analysis by Gas Chromatography (GC)

The analysis of urinary organic acids was fundamental to the initial description of GA-I and remains a key diagnostic tool.

Objective: To identify and quantify glutaric acid and 3-hydroxyglutaric acid in urine samples.

Methodology (based on 1970s techniques):

  • Sample Preparation:

    • An internal standard is added to a known volume of urine.

    • The urine is acidified to a low pH (e.g., pH 1-2) with hydrochloric acid.

    • The organic acids are extracted from the acidified urine into an organic solvent, such as ethyl acetate, often with the addition of sodium chloride to "salt out" the organic acids[3][9].

  • Derivatization:

    • The organic solvent extract is evaporated to dryness under a stream of nitrogen.

    • The dried residue is then derivatized to make the organic acids volatile for GC analysis. A common method is trimethylsilylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)[3].

  • Gas Chromatography (GC) Analysis:

    • The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column.

    • The different organic acid derivatives are separated based on their boiling points and interactions with the column's stationary phase as they are carried through the column by an inert gas.

  • Detection and Identification:

    • As the compounds elute from the column, they are detected. In early methods, this might have been a flame ionization detector (FID).

    • Identification is based on the retention time of the peaks compared to known standards.

  • Quantification:

    • The area under each peak is proportional to the concentration of the compound.

    • The concentration of each organic acid is calculated by comparing its peak area to the peak area of the internal standard.

Urinary Organic Acid Analysis Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC Analysis Urine Urine Sample + Internal Standard Acidify Acidify Urine Urine->Acidify Extract Extract with Organic Solvent Acidify->Extract Evaporate Evaporate Solvent Extract->Evaporate Derivatize Trimethylsilylation (e.g., with BSTFA) Evaporate->Derivatize Inject Inject into Gas Chromatograph Derivatize->Inject Separate Separate Compounds on Column Inject->Separate Detect Detect Eluting Compounds Separate->Detect Identify_Quantify Identify and Quantify based on Retention Time and Peak Area Detect->Identify_Quantify

Figure 3: Workflow for the analysis of urinary organic acids by Gas Chromatography.

Conclusion and Future Directions

The discovery and subsequent research into this compound have provided profound insights into amino acid metabolism and the molecular basis of a devastating neurological disorder. From its initial enzymatic synthesis to its central role in the pathology of GA-I, the study of this compound has been a journey of fundamental biochemical discovery and clinical application.

Current research continues to explore the nuances of the this compound pathway, including the regulation of GCDH activity, the precise mechanisms of neurotoxicity in GA-I, and the development of novel therapeutic strategies. The recent interest in post-translational modifications, such as glutarylation of proteins, opens up new avenues for understanding the broader regulatory roles of this compound in cellular physiology and disease[10]. The ongoing development of advanced analytical techniques, such as tandem mass spectrometry, continues to refine our ability to diagnose and monitor GA-I, improving patient outcomes. The history of this compound research serves as a powerful example of how fundamental biochemical investigation can translate into life-saving clinical practice.

References

An In-depth Technical Guide to the Chemical Structure and Stability of Glutaryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glutaryl-Coenzyme A (Glutaryl-CoA) is a pivotal intermediate in the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. Its accumulation, due to genetic defects in the enzyme this compound dehydrogenase (GCDH), leads to the neurometabolic disorder Glutaric Aciduria Type I. A thorough understanding of the chemical structure and stability of this compound is therefore crucial for researchers in metabolic diseases and drug development. This technical guide provides a comprehensive overview of the molecule's structural features, thermodynamic properties, and stability profile, along with detailed experimental protocols for its synthesis, purification, and analysis.

Chemical Structure of this compound

This compound is a thioester derivative of coenzyme A and glutaric acid. Its molecular formula is C26H42N7O19P3S, with a molecular weight of 881.6 g/mol .[1] The structure is composed of several key moieties: an adenosine (B11128) 3'-phosphate 5'-diphosphate group, a pantothenic acid unit, a β-mercaptoethylamine residue, and a glutaryl group linked via a high-energy thioester bond.

Due to the presence of numerous rotatable bonds, particularly within the pantothenic acid and β-mercaptoethylamine linkers, this compound is a highly flexible molecule. Consequently, a single stable three-dimensional conformation has not been experimentally determined, and its generation is disallowed in databases like PubChem.[1] The overall spatial arrangement is a dynamic ensemble of conformations, allowing it to be recognized and processed by its specific enzyme, this compound dehydrogenase.

The key chemical feature of this compound is the thioester bond, which is energy-rich and susceptible to nucleophilic attack. This reactivity is central to its metabolic function.

Stability of this compound

The stability of this compound is a critical factor in both its physiological role and its handling in experimental settings. It is subject to both enzymatic and non-enzymatic degradation.

Enzymatic Degradation

In the mitochondrial matrix, this compound is oxidatively decarboxylated to crotonyl-CoA and CO2 by the flavoenzyme this compound dehydrogenase (GCDH).[2] This is the primary and highly efficient pathway for its catabolism. The deficiency of GCDH leads to the accumulation of this compound and its hydrolysis product, glutaric acid, which are the hallmarks of Glutaric Aciduria Type I.

Enzymatic_Degradation This compound This compound Crotonyl-CoA + CO2 Crotonyl-CoA + CO2 This compound->Crotonyl-CoA + CO2 This compound Dehydrogenase (GCDH)

Caption: Enzymatic degradation of this compound.

Non-Enzymatic Stability

The thioester bond in this compound is thermodynamically unstable and prone to hydrolysis, especially under non-physiological pH and elevated temperatures.

  • Temperature Stability: As with most biological molecules, the stability of this compound is expected to decrease with increasing temperature. For experimental purposes, it is recommended to store this compound solutions at low temperatures (-20°C or -80°C) to minimize degradation.

  • Non-Enzymatic Acylation: this compound has been shown to non-enzymatically acylate proteins, a phenomenon attributed to its reactive nature.[3][4] This reactivity is a form of instability, as the glutaryl group is transferred to nucleophilic residues on proteins, such as lysine (B10760008).

Thermodynamic Properties

The high-energy nature of the thioester bond in this compound is reflected in its thermodynamic properties.

Gibbs Free Energy of Hydrolysis

The hydrolysis of the thioester bond in this compound is a highly exergonic reaction. The standard Gibbs free energy of hydrolysis (ΔG°') for the reaction:

This compound + H₂O → Glutarate + CoA-SH

is approximately -36 kJ/mol . This value is comparable to the hydrolysis of other high-energy thioester bonds, such as that of acetyl-CoA (approximately -31 kJ/mol), and is significantly more exergonic than the hydrolysis of a typical oxygen ester.[5][6][7][8][9] This large negative free energy change drives metabolic reactions forward where the cleavage of the thioester bond is coupled to a subsequent step.

Standard Gibbs Free Energy of Formation

Data Presentation

PropertyValueSource
Molecular Formula C26H42N7O19P3S[1]
Molecular Weight 881.6 g/mol [1]
Standard Gibbs Free Energy of Hydrolysis (ΔG°') ~ -36 kJ/mol[9]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of acyl-CoAs is through the reaction of the corresponding acid anhydride (B1165640) with Coenzyme A.

Materials:

  • Glutaric anhydride

  • Coenzyme A (lithium salt)

  • Potassium bicarbonate

  • Hydrochloric acid

  • Dry tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve Coenzyme A lithium salt in a minimal amount of cold, deoxygenated water.

  • In a separate flask under an inert atmosphere (argon or nitrogen), dissolve glutaric anhydride in dry THF.

  • Slowly add the glutaric anhydride solution to the Coenzyme A solution with constant stirring at 4°C.

  • Maintain the pH of the reaction mixture between 7.5 and 8.0 by the dropwise addition of a potassium bicarbonate solution.

  • Monitor the reaction progress by HPLC. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, acidify the mixture to pH 3-4 with cold, dilute hydrochloric acid.

  • Immediately proceed to purification to prevent degradation.

Synthesis_Workflow Coenzyme A Coenzyme A Reaction Mixture Reaction Mixture Coenzyme A->Reaction Mixture + Glutaric Anhydride (pH 7.5-8.0) Acidification (pH 3-4) Acidification (pH 3-4) Reaction Mixture->Acidification (pH 3-4) Reaction Complete Purification Purification Acidification (pH 3-4)->Purification

Caption: Workflow for the chemical synthesis of this compound.

Purification of this compound by Ion-Exchange Chromatography

Ion-exchange chromatography is an effective method for purifying acyl-CoAs from the reaction mixture.[10][11][12][13]

Materials:

  • DEAE-Sepharose or a similar weak anion exchange resin

  • Equilibration buffer (e.g., 20 mM potassium phosphate (B84403), pH 6.5)

  • Elution buffer (e.g., a linear gradient of 0 to 1 M NaCl in equilibration buffer)

  • Chromatography column and system

Procedure:

  • Pack the chromatography column with the anion exchange resin and equilibrate with at least 5 column volumes of equilibration buffer.

  • Load the acidified synthesis reaction mixture onto the column.

  • Wash the column with equilibration buffer to remove unbound materials, including unreacted glutaric acid.

  • Elute the bound this compound with a linear gradient of the elution buffer.

  • Collect fractions and monitor the absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Pool the fractions containing pure this compound, as determined by HPLC analysis.

  • Lyophilize the pooled fractions to obtain this compound as a stable powder.

Purification_Workflow Crude this compound Crude this compound Ion-Exchange Column Ion-Exchange Column Crude this compound->Ion-Exchange Column Load Unbound Impurities Unbound Impurities Ion-Exchange Column->Unbound Impurities Wash Pure this compound Pure this compound Ion-Exchange Column->Pure this compound Elute with Salt Gradient Lyophilized Powder Lyophilized Powder Pure this compound->Lyophilized Powder Lyophilize

Caption: Purification of this compound via ion-exchange chromatography.

Analysis of this compound Stability by HPLC

The stability of this compound under different conditions can be assessed by monitoring its degradation over time using reverse-phase high-performance liquid chromatography (HPLC).[14][15][16][17][18]

Materials:

  • Purified this compound

  • Buffers of various pH values (e.g., pH 4, 7, and 9)

  • Incubators or water baths at different temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

  • Prepare solutions of this compound in the different pH buffers.

  • Incubate the solutions at the desired temperatures.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately inject the aliquot onto the HPLC system.

  • Separate the components using a suitable gradient of a mobile phase (e.g., a gradient of acetonitrile (B52724) in a phosphate buffer).

  • Monitor the elution profile at 260 nm.

  • Quantify the peak area corresponding to intact this compound at each time point.

  • Plot the concentration of this compound versus time to determine the rate of degradation under each condition.

Stability_Analysis_Workflow This compound Solution This compound Solution Incubation (Varying pH, Temp) Incubation (Varying pH, Temp) This compound Solution->Incubation (Varying pH, Temp) Prepare HPLC Analysis HPLC Analysis Incubation (Varying pH, Temp)->HPLC Analysis Sample at Time Points Degradation Rate Degradation Rate HPLC Analysis->Degradation Rate Quantify Peak Area

Caption: Workflow for analyzing this compound stability by HPLC.

Conclusion

This compound is a metabolically significant molecule whose chemical properties are dominated by its high-energy thioester bond. While its inherent flexibility precludes a simple, static three-dimensional structure, its chemical reactivity and thermodynamic instability are key to its biological function. The accumulation of this compound in Glutaric Aciduria Type I highlights the importance of understanding its stability and degradation pathways. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and analysis of this compound, enabling further research into its role in health and disease.

References

The Genetic Underpinnings of Glutaryl-CoA Metabolism Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic basis of disorders related to glutaryl-CoA metabolism, with a primary focus on Glutaric Aciduria Type 1 (GA-I). We delve into the molecular genetics of the GCDH gene, the resulting biochemical consequences, and the methodologies used for diagnosis and research. Furthermore, we explore the intricate mechanisms of neurotoxicity and discuss emerging therapeutic strategies aimed at the genetic and molecular core of these devastating metabolic diseases.

Introduction to this compound Metabolism and Glutaric Aciduria Type 1

This compound dehydrogenase (GCDH) is a critical mitochondrial enzyme in the catabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan.[1] It catalyzes the oxidative decarboxylation of this compound to crotonyl-CoA and carbon dioxide.[1] A deficiency in this enzyme, most commonly due to autosomal recessive mutations in the GCDH gene, leads to Glutaric Aciduria Type 1 (GA-I), a rare but serious inborn error of metabolism.[2][3] The incidence of GA-I is estimated to be 1 in 100,000 newborns worldwide, with a higher prevalence in certain populations such as the Old Order Amish and specific Native American communities.[2][4]

The hallmark of GA-I is the accumulation of glutaric acid (GA), 3-hydroxyglutaric acid (3-OH-GA), and glutarylcarnitine (B602354) (C5DC) in various body fluids and tissues.[5][6] While some individuals may have an insidious onset of symptoms, many untreated patients experience an acute encephalopathic crisis, typically between 3 and 36 months of age, often triggered by catabolic stressors like infections or vaccinations.[7] This crisis can lead to severe and irreversible bilateral striatal injury, resulting in a complex movement disorder characterized by dystonia and dyskinesia.[3][8]

The Molecular Genetics of GCDH

The GCDH gene is located on chromosome 19p13.2 and contains 11 exons.[4][9] To date, over 200 pathogenic mutations have been identified in the GCDH gene, leading to GA-I.[4][10] These mutations are heterogeneous and include missense, nonsense, splice-site mutations, and small deletions or insertions. The majority of identified pathogenic variants are missense mutations.[10]

Genotype-Phenotype Correlations

While a definitive correlation between genotype and the severity of clinical phenotype remains elusive, some genotype-biochemical phenotype correlations have been established.[9][11] Patients are often categorized as "high excretors" or "low excretors" based on the urinary concentration of glutaric acid.[5]

  • High Excretors: These individuals typically have little to no residual GCDH enzyme activity (0-3%) and often harbor severe mutations on both alleles.[10][12]

  • Low Excretors: These patients exhibit higher residual GCDH enzyme activity (up to 30%) and usually have at least one hypomorphic missense allele.[10][12]

It is crucial to note that both high and low excretors are at a similar risk for developing neurological complications if left untreated.[10]

Table 1: Common GCDH Gene Mutations and Associated Phenotypes

MutationTypeAssociated Phenotype/NotesReferences
p.Arg402Trp (R402W)MissenseCommon in Caucasians; associated with a high excretor phenotype.[13]
p.Ala421Val (A421V)MissenseFounder mutation in the Old Order Amish community; high excretor phenotype.[4]
p.Val400Met (V400M)MissenseAssociated with a low excretor phenotype and significant residual enzyme activity.[10]
p.Arg227Pro (R227P)MissenseAssociated with a low excretor phenotype.[10]
c.91+5G>TSplicingFounder variant in the Ojibway-Cree First Nation population; leads to an abnormally shortened enzyme.[4][10]
p.Glu414Lys (E414K)MissensePrevalent in the Lumbee community of North Carolina.[4]
p.Pro248Leu (P248L)MissenseReported in a patient with high residual GCDH activity who responded to riboflavin (B1680620) supplementation.[14]
p.Ser139Leu (S139L)MissenseFound in a compound heterozygous state with p.Pro248Leu in a riboflavin-responsive patient.[14]

Biochemical Consequences of GCDH Deficiency

The deficiency of GCDH leads to a metabolic block, causing the accumulation of upstream metabolites. The primary accumulating compounds are:

  • Glutaric Acid (GA): A dicarboxylic acid that is a key diagnostic marker.

  • 3-Hydroxyglutaric Acid (3-OH-GA): A derivative of glutaric acid, considered a more reliable diagnostic marker than GA, especially in low excretors.[15]

  • Glutarylcarnitine (C5DC): An acylcarnitine that is the primary marker for newborn screening.[1]

Table 2: Typical Metabolite Concentrations in Glutaric Aciduria Type 1

AnalyteFluidPatient GroupTypical Concentration RangeControl RangeReferences
Glutaric AcidUrineHigh Excretors>100 mmol/mol creatinine1.1 - 9.7 mmol/mol creatinine[16]
Low Excretors<100 mmol/mol creatinine1.1 - 9.7 mmol/mol creatinine[16]
3-Hydroxyglutaric AcidUrineAll GA-I PatientsSignificantly elevated1.4 - 8.0 mmol/mol creatinine[16]
Glutarylcarnitine (C5DC)Dried Blood SpotNewborn Screening>0.22 µM (indicative)<0.13 - 0.22 µM[17]

Pathophysiology: The Mechanisms of Neurotoxicity

The neurological damage in GA-I is primarily attributed to the neurotoxic effects of 3-hydroxyglutaric acid.[18] The developing brain is particularly vulnerable to the accumulation of this metabolite. The primary mechanism of neurotoxicity is excitotoxicity mediated through the overactivation of N-methyl-D-aspartate (NMDA) receptors.[19][20]

The Excitotoxicity Cascade

3-OH-GA is structurally similar to glutamate, the primary excitatory neurotransmitter in the central nervous system.[19] It acts as an agonist at NMDA receptors, triggering a cascade of detrimental downstream events:

  • NMDA Receptor Activation: 3-OH-GA binds to and activates NMDA receptors, particularly those containing the NR2B subunit, which are highly expressed during early brain development.[21]

  • Calcium Influx: Activation of NMDA receptors leads to a massive influx of extracellular calcium (Ca2+) into the neuron.

  • Generation of Reactive Oxygen Species (ROS): The excessive intracellular Ca2+ disrupts mitochondrial function and activates enzymes like nitric oxide synthase, leading to the production of ROS and reactive nitrogen species.

  • Mitochondrial Dysfunction: The combination of Ca2+ overload and oxidative stress impairs the mitochondrial electron transport chain and ATP synthesis, leading to an energy deficit.

  • Activation of Degradative Enzymes: Elevated intracellular Ca2+ activates proteases, phospholipases, and endonucleases, which degrade essential cellular components.

  • Neuronal Cell Death: The culmination of these events is apoptotic and necrotic cell death, particularly in the vulnerable neurons of the striatum (caudate and putamen).

Excitotoxicity_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Neuron) 3_OH_GA 3-Hydroxyglutaric Acid NMDA_R NMDA Receptor 3_OH_GA->NMDA_R Binds and Activates Ca_Influx ↑ Intracellular Ca²⁺ NMDA_R->Ca_Influx Opens Channel ROS ↑ Reactive Oxygen Species (ROS) Ca_Influx->ROS Mito_Dys Mitochondrial Dysfunction (↓ ATP) Ca_Influx->Mito_Dys Enzyme_Act Activation of Degradative Enzymes Ca_Influx->Enzyme_Act Cell_Death Neuronal Cell Death (Apoptosis/Necrosis) ROS->Cell_Death Mito_Dys->Cell_Death Enzyme_Act->Cell_Death Diagnostic_Workflow NBS Newborn Screening (Dried Blood Spot) Tandem_MS Tandem Mass Spectrometry (Acylcarnitine Profile) NBS->Tandem_MS Elevated_C5DC Elevated Glutarylcarnitine (C5DC)? Tandem_MS->Elevated_C5DC Confirmatory_Testing Confirmatory Testing Elevated_C5DC->Confirmatory_Testing Yes No_GAI GA-I Unlikely Elevated_C5DC->No_GAI No Urine_GCMS Urine Organic Acid Analysis (GC/MS) Confirmatory_Testing->Urine_GCMS Elevated_GA_3OHGA Elevated GA and/or 3-OH-GA? Urine_GCMS->Elevated_GA_3OHGA Genetic_Testing GCDH Gene Sequencing Elevated_GA_3OHGA->Genetic_Testing Yes Enzyme_Assay GCDH Enzyme Assay (Fibroblasts/Leukocytes) Elevated_GA_3OHGA->Enzyme_Assay Equivocal Pathogenic_Mutations Biallelic Pathogenic Mutations? Genetic_Testing->Pathogenic_Mutations Pathogenic_Mutations->Enzyme_Assay No/VUS Diagnosis_Confirmed GA-I Diagnosis Confirmed Pathogenic_Mutations->Diagnosis_Confirmed Yes Reduced_Activity Reduced Enzyme Activity? Enzyme_Assay->Reduced_Activity Reduced_Activity->Diagnosis_Confirmed Yes Reduced_Activity->No_GAI No Therapeutic_Strategies Lysine_Metabolism Lysine Metabolism Glutaryl_CoA This compound Lysine_Metabolism->Glutaryl_CoA GCDH_Deficiency Deficient GCDH Enzyme Glutaryl_CoA->GCDH_Deficiency Blocked Toxic_Metabolites Accumulation of GA and 3-OH-GA GCDH_Deficiency->Toxic_Metabolites Neurotoxicity Neurotoxicity Toxic_Metabolites->Neurotoxicity Gene_Therapy Gene Therapy (AAV-GCDH) Gene_Therapy->GCDH_Deficiency Restores functional enzyme Pharmacological_Chaperones Pharmacological Chaperones Pharmacological_Chaperones->GCDH_Deficiency Stabilizes mutant enzyme Substrate_Reduction Substrate Reduction Therapy (e.g., AASS inhibition) Substrate_Reduction->Lysine_Metabolism Inhibits

References

The Pathophysiology of Glutaryl-CoA Accumulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutaryl-CoA accumulation, a hallmark of the inherited metabolic disorder Glutaric Aciduria Type I (GA-I), precipitates a cascade of cytotoxic events leading to severe neurological damage, particularly in the developing brain. This technical guide provides a comprehensive overview of the core pathophysiology stemming from the accumulation of this compound and its downstream metabolites. We delve into the molecular mechanisms of neurotoxicity, present key quantitative data, detail essential experimental protocols for studying this condition, and visualize the intricate signaling pathways involved. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals dedicated to understanding and developing therapies for this devastating disorder.

Core Pathophysiology of this compound Accumulation

Glutaric Aciduria Type I is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme this compound dehydrogenase (GCDH).[1][2][3] This enzyme is crucial for the catabolism of the amino acids lysine, hydroxylysine, and tryptophan.[1][2][3] A defect in GCDH leads to the accumulation of this compound, which is subsequently hydrolyzed to glutaric acid (GA) or converted to 3-hydroxyglutaric acid (3-OH-GA).[1][2] These metabolites, particularly 3-OH-GA, are considered the primary neurotoxins.[1][2]

The pathophysiology of this compound accumulation is multifactorial, primarily impacting the central nervous system. The key mechanisms of neuronal damage include:

  • Excitotoxicity: 3-hydroxyglutaric acid is structurally similar to the excitatory neurotransmitter glutamate (B1630785) and acts as an agonist at N-methyl-D-aspartate (NMDA) receptors.[4][5][6][7][8][9][10][11][12] This leads to excessive receptor activation, resulting in a massive influx of calcium ions (Ca2+) into neurons.[4][5][6][7][8][9][10][11][12] The subsequent calcium overload triggers a cascade of detrimental events, including the activation of proteases, lipases, and endonucleases, mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and ultimately, neuronal apoptosis and necrosis.[4][5][6][7][8][9][10][11][12]

  • Mitochondrial Dysfunction: this compound has been shown to inhibit the alpha-ketoglutarate (B1197944) dehydrogenase complex (KGDHC), a critical enzyme in the Krebs cycle.[13][14][15][16][17] This inhibition disrupts cellular energy metabolism, leading to decreased ATP production and increased oxidative stress. The accumulation of ROS further damages mitochondrial components, creating a vicious cycle of mitochondrial dysfunction.[18][19][20][21][22]

  • Glutathione (B108866) Depletion: The accumulation of organic acids can lead to a state of chronic oxidative stress, depleting the cellular stores of antioxidants, most notably glutathione (GSH). GSH is a critical scavenger of ROS, and its depletion renders cells more vulnerable to oxidative damage.

Metabolic Pathway of Lysine and Tryptophan Catabolism and the Impact of GCDH Deficiency

The following diagram illustrates the metabolic pathway and the enzymatic block in GA-I.

Lysine L-Lysine GlutarylCoA This compound Lysine->GlutarylCoA Tryptophan L-Tryptophan Tryptophan->GlutarylCoA GCDH This compound Dehydrogenase (GCDH) GlutarylCoA->GCDH GA Glutaric Acid (GA) GlutarylCoA->GA threeOHGA 3-Hydroxyglutaric Acid (3-OH-GA) GlutarylCoA->threeOHGA CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA Deficient in GA-I Krebs Krebs Cycle CrotonylCoA->Krebs Neurotoxicity Neurotoxicity GA->Neurotoxicity threeOHGA->Neurotoxicity

Caption: Metabolic pathway of Lysine and Tryptophan catabolism and the effect of GCDH deficiency.

Quantitative Data in this compound Accumulation

The following tables summarize key quantitative data from patients with Glutaric Aciduria Type I and from in vitro studies.

Table 1: Metabolite Concentrations in GA-I Patients
MetaboliteFluidPatient GroupConcentration RangeReference
Glutaric AcidUrineHigh Excretors>100 mmol/mol creatinine (B1669602)[23]
Glutaric AcidUrineLow Excretors<100 mmol/mol creatinine[23]
3-Hydroxyglutaric AcidUrineGA-I Patients219 - 1070 mmol/mol creatinine[2]
Glutaric AcidUrineGA-I Patients at presentation>3500 mmol/mol creatinine[2]
3-Hydroxyglutaric AcidUrineGA-I Patients at presentation69 - 1070 mmol/mol creatinine[2]
Glutarylcarnitine (C5DC)PlasmaGA-I PatientsElevated (can be normal in some)[2]
Glutarylcarnitine (C5DC)UrineGA-I PatientsMarkedly elevated[2]
Table 2: GCDH Enzyme Activity and Inhibition Kinetics
ParameterSourceConditionValueReference
GCDH Residual ActivityFibroblastsHigh Excretors0-3% of normal[24]
GCDH Residual ActivityFibroblastsLow ExcretorsUp to 30% of normal[24]
GCDH ActivityFibroblasts (Control)-31.2 - 170 pmol NAD/min/mg protein[25]
GCDH ActivityFibroblasts (GA-I)-0.46 - 1.1 pmol NAD/min/mg protein[25]
Inhibition of KGDHCPurified enzymeUncompetitive inhibition by this compound-[13]

Experimental Protocols

Quantification of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of organic acids in urine. Specific parameters may need to be optimized based on the instrumentation and reagents available.

Objective: To extract, derivatize, and quantify organic acids, including glutaric acid and 3-hydroxyglutaric acid, from urine samples.

Methodology:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge the urine at approximately 2000 x g for 10 minutes to remove particulate matter.

    • Normalize the urine volume based on creatinine concentration. A common approach is to use a volume of urine equivalent to 1 µmole of creatinine.[26]

  • Internal Standard Addition:

    • Add a known amount of an internal standard (e.g., tropic acid, 2-ketocaproic acid) to each sample, blank, and quality control.[26]

  • Oximation (for keto-acids):

  • Extraction:

    • Acidify the samples with hydrochloric acid.

    • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.[27] Vortex vigorously and centrifuge to separate the phases.

    • Collect the organic (upper) layer. Repeat the extraction process and combine the organic layers.[27]

  • Drying:

    • Evaporate the pooled organic extracts to dryness under a stream of nitrogen gas.[27]

  • Derivatization:

    • To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in a solvent like pyridine.[26]

    • Incubate the mixture at a specific temperature (e.g., 70-90°C) for a defined time to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids.[27][28]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The gas chromatograph separates the derivatized organic acids based on their volatility and interaction with the capillary column.

    • The mass spectrometer ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, allowing for identification and quantification.

Workflow Diagram:

start Urine Sample prep Sample Preparation (Centrifugation, Normalization) start->prep is Add Internal Standard prep->is ox Oximation is->ox ext Liquid-Liquid Extraction ox->ext dry Evaporation to Dryness ext->dry deriv Derivatization (TMS) dry->deriv gcms GC-MS Analysis deriv->gcms end Data Analysis gcms->end

Caption: Workflow for urinary organic acid analysis by GC-MS.

GCDH Enzyme Activity Assay in Fibroblasts

This protocol describes a common method for determining GCDH activity in cultured fibroblasts.

Objective: To measure the catalytic activity of GCDH in patient-derived fibroblasts to confirm a diagnosis of GA-I.

Methodology:

  • Cell Culture:

    • Culture patient-derived skin fibroblasts in a suitable growth medium (e.g., DMEM or Ham's F10) supplemented with fetal bovine serum and antibiotics until they reach near-confluence.[29][30]

  • Cell Harvest and Homogenization:

    • Wash the confluent fibroblast monolayer with phosphate-buffered saline (PBS).

    • Harvest the cells by trypsinization or scraping.

    • Resuspend the cell pellet in a homogenization buffer containing a stabilizing agent like FAD.[25]

    • Homogenize the cells using sonication or a Dounce homogenizer on ice to release mitochondrial enzymes.

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris. The supernatant contains the mitochondrial fraction.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing a buffer (e.g., potassium phosphate), an electron acceptor (e.g., phenazine (B1670421) methosulfate or an artificial electron acceptor), and the substrate, this compound. A radiolabeled substrate such as [1-14C]this compound or [2,3,4-3H]this compound can be used for sensitive detection.[31]

    • Initiate the reaction by adding the fibroblast homogenate to the reaction mixture.

    • Incubate at a controlled temperature (e.g., 37°C) for a specific time.

  • Detection and Quantification:

    • Radiometric Assay (14CO2 release): If using [1-14C]this compound, the reaction is stopped, and the released 14CO2 is trapped and quantified by scintillation counting.

    • Radiometric Assay (Detritiation): If using [2,3,4-3H]this compound, the release of tritium (B154650) into the aqueous phase is measured by scintillation counting after separating the aqueous and organic phases.[31]

    • Spectrophotometric Assay: The reduction of an electron acceptor can be monitored spectrophotometrically.

  • Data Analysis:

    • Calculate the enzyme activity as the rate of product formation per unit of time per milligram of protein.

    • Compare the patient's GCDH activity to that of control fibroblast samples. A significant reduction in activity is indicative of GA-I.

Signaling Pathways in this compound Accumulation

NMDA Receptor-Mediated Excitotoxicity

The following diagram illustrates the signaling cascade initiated by the overactivation of NMDA receptors by 3-hydroxyglutaric acid.

threeOHGA 3-Hydroxyglutaric Acid NMDAR NMDA Receptor threeOHGA->NMDAR Over-activation Ca_influx Massive Ca2+ Influx NMDAR->Ca_influx Enzyme_act Activation of Ca2+-dependent Enzymes (Proteases, Lipases, Endonucleases) Ca_influx->Enzyme_act Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys Apoptosis Apoptosis & Necrosis Enzyme_act->Apoptosis ROS Increased ROS Production Mito_dys->ROS ROS->Apoptosis

Caption: Signaling pathway of NMDA receptor-mediated excitotoxicity in GA-I.

Mitochondrial Dysfunction in this compound Accumulation

This diagram outlines the key events leading to and resulting from mitochondrial dysfunction in the context of this compound accumulation.

GlutarylCoA This compound Accumulation KGDHC α-Ketoglutarate Dehydrogenase Complex GlutarylCoA->KGDHC Inhibition Krebs_inhibition Krebs Cycle Inhibition KGDHC->Krebs_inhibition ATP_depletion Decreased ATP Production Krebs_inhibition->ATP_depletion ROS_prod Increased ROS Production Krebs_inhibition->ROS_prod Apoptosis Apoptosis ATP_depletion->Apoptosis Ox_stress Oxidative Stress ROS_prod->Ox_stress Mito_damage Mitochondrial Damage Ox_stress->Mito_damage Mito_damage->Apoptosis

Caption: Pathway of mitochondrial dysfunction induced by this compound accumulation.

Conclusion

The pathophysiology of this compound accumulation is a complex interplay of excitotoxicity and mitochondrial dysfunction, culminating in severe and often irreversible neurological damage. A thorough understanding of these core mechanisms, supported by robust quantitative data and standardized experimental protocols, is paramount for the development of effective therapeutic strategies. This technical guide provides a foundational resource for researchers and clinicians working to unravel the complexities of Glutaric Aciduria Type I and to pioneer novel treatments for this debilitating disorder. Future research should continue to focus on the intricate signaling cascades and the identification of novel therapeutic targets to mitigate the devastating effects of this compound accumulation.

References

The Role of Glutaryl-CoA in Central Nervous System Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaryl-CoA (G-CoA) is a pivotal intermediate in the catabolism of lysine (B10760008), hydroxylysine, and tryptophan. In the central nervous system (CNS), the proper metabolism of G-CoA is critical for neuronal health and function. This technical guide provides an in-depth examination of the role of G-CoA in CNS metabolism, with a primary focus on the pathophysiology of this compound Dehydrogenase (GCDH) deficiency, also known as Glutaric Aciduria Type 1 (GA-I). This document details the biochemical pathways involving G-CoA, the mechanisms of neurotoxicity associated with its accumulation, and the experimental models used to investigate this devastating neurometabolic disorder. Furthermore, this guide offers a compilation of detailed experimental protocols for key assays and visualizations of critical pathways and workflows to support researchers and drug development professionals in this field.

Introduction

This compound is a dicarboxylic acid thioester that serves as a transient intermediate in the mitochondrial matrix. Its metabolism is intrinsically linked to the breakdown of essential amino acids. The flavin-dependent enzyme this compound dehydrogenase (GCDH) catalyzes the oxidative decarboxylation of G-CoA to crotonyl-CoA. A deficiency in GCDH activity leads to the accumulation of G-CoA and its upstream metabolites, glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA), in tissues and body fluids.[1] This accumulation is particularly detrimental to the developing brain, leading to the severe neurological phenotype observed in GA-I.

GA-I is an autosomal recessive disorder characterized by acute encephalopathic crises, often triggered by catabolic states such as infections or vaccinations, which result in selective damage to the basal ganglia, particularly the striatum.[2] Affected individuals often present with macrocephaly in infancy and can develop a severe dystonic movement disorder.[3] Understanding the precise role of G-CoA and its metabolites in CNS metabolism is crucial for the development of effective therapeutic strategies for GA-I and other related metabolic disorders.

Biochemical Pathway of this compound Metabolism

The catabolism of lysine, hydroxylysine, and tryptophan converges on the formation of this compound within the mitochondria. The final and rate-limiting step in this pathway is the conversion of this compound to crotonyl-CoA, catalyzed by GCDH.

This compound Metabolism cluster_0 In GCDH Deficiency Lysine Lysine, Hydroxylysine, Tryptophan Glutaryl_CoA This compound Lysine->Glutaryl_CoA GCDH This compound Dehydrogenase (GCDH) Glutaryl_CoA->GCDH Oxidative Decarboxylation GA Glutaric Acid (GA) Glutaryl_CoA->GA Hydrolysis Glutarylcarnitine (B602354) Glutarylcarnitine (C5DC) Glutaryl_CoA->Glutarylcarnitine CPT II Crotonyl_CoA Crotonyl-CoA GCDH->Crotonyl_CoA TCA_Cycle TCA Cycle Crotonyl_CoA->TCA_Cycle Further Metabolism Three_OH_GA 3-Hydroxyglutaric Acid (3-OH-GA) GA->Three_OH_GA Carnitine Carnitine Carnitine->Glutarylcarnitine

Biochemical pathway of this compound metabolism.

In GCDH deficiency, the blockage of the conversion of this compound to crotonyl-CoA leads to the shunting of this compound towards alternative metabolic fates, primarily hydrolysis to glutaric acid and conjugation with carnitine to form glutarylcarnitine (C5DC).[1] GA can be further metabolized to 3-OH-GA. These accumulating metabolites are considered the primary neurotoxic compounds in GA-I.

Neuropathological Mechanisms of this compound and its Metabolites

The neurotoxicity observed in GA-I is multifactorial, with excitotoxicity, impaired energy metabolism, and oxidative stress being the key proposed mechanisms.

Excitotoxicity

Both GA and 3-OH-GA are structurally similar to the excitatory neurotransmitter glutamate (B1630785).[4] This structural mimicry allows them to interact with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptors, leading to excessive neuronal excitation and subsequent excitotoxic cell death.[4] Furthermore, these metabolites can inhibit the uptake of glutamate by astrocytes, further increasing its extracellular concentration and exacerbating excitotoxicity.[4] The striatum, with its high density of glutamatergic inputs, is particularly vulnerable to this excitotoxic insult.

Excitotoxicity Pathway GA_3OHGA Glutaric Acid (GA) & 3-Hydroxyglutaric Acid (3-OH-GA) NMDA_Receptor NMDA Receptor GA_3OHGA->NMDA_Receptor Activation Glutamate_Uptake Astrocyte Glutamate Uptake GA_3OHGA->Glutamate_Uptake Inhibition Calcium_Influx ↑ Intracellular Ca2+ NMDA_Receptor->Calcium_Influx Extracellular_Glutamate ↑ Extracellular Glutamate Glutamate_Uptake->Extracellular_Glutamate Extracellular_Glutamate->NMDA_Receptor Overstimulation Neuronal_Damage Neuronal Damage & Apoptosis Calcium_Influx->Neuronal_Damage

Proposed excitotoxicity mechanism in GA-I.
Impaired Energy Metabolism

This compound has been shown to be an inhibitor of key mitochondrial enzymes, most notably the alpha-ketoglutarate (B1197944) dehydrogenase complex (KGDHC), a critical component of the Krebs cycle.[5][6] The inhibition of KGDHC by this compound is uncompetitive, suggesting that it binds to the enzyme-substrate complex.[6] This impairment of the Krebs cycle leads to a deficit in cellular energy production, rendering neurons more susceptible to excitotoxic and oxidative insults.

Oxidative Stress

The accumulation of GA and 3-OH-GA has been linked to the induction of oxidative stress in the brain. Studies in Gcdh-/- mice have demonstrated increased markers of lipid peroxidation and altered antioxidant enzyme activities in the striatum and cerebral cortex following a lysine challenge.[7] The proposed mechanism involves the generation of reactive oxygen species (ROS) as a consequence of mitochondrial dysfunction and excitotoxicity, leading to damage of cellular macromolecules and contributing to neuronal cell death.

Experimental Models

Animal Models
  • Gcdh-/- Mouse Model: This knockout mouse model recapitulates the biochemical phenotype of GA-I, with elevated levels of GA and 3-OH-GA.[7] While these mice do not spontaneously develop the acute striatal necrosis seen in humans, they exhibit increased susceptibility to neurotoxicity when challenged with a high-lysine diet.[7]

  • Knock-in Rat Model: A more recent development is a knock-in rat model carrying a common human mutation in the Gcdh gene. This model is expected to provide further insights into the pathophysiology of GA-I.

Cellular Models
  • Primary Striatal Neuron Cultures: These cultures are valuable for studying the direct neurotoxic effects of GA and 3-OH-GA and for screening potential neuroprotective compounds.[7]

  • Fibroblast Cultures: Skin fibroblasts from GA-I patients are used for enzymatic and molecular diagnosis of the disease.[8][9]

Data Presentation

Table 1: Metabolite Concentrations in GA-I Patients and Animal Models
MetaboliteSpecimenPatient/ModelConcentrationControl ConcentrationReference
Glutaric AcidBrain Tissue (post-mortem)GA-I Patient3770–21200 nmol/g proteinNot specified[10][11]
3-Hydroxyglutaric AcidBrain Tissue (post-mortem)GA-I Patient280–740 nmol/g proteinNot specified[10][11]
3-Hydroxyglutaric AcidPutamen (post-mortem)GA-I Patient62 nmol/g proteinNot specified[12][13]
Glutarylcarnitine (C5DC)Putamen (post-mortem)GA-I Patient7.1 nmol/g proteinNot specified[12][13]
Glutaric AcidCSFGA-I Patient39.7 µmol/L0.18–0.63 µmol/L[12][14]
3-Hydroxyglutaric AcidCSFGA-I Patient4.5 µmol/L<0.2 µmol/L[12][14]
Glutarylcarnitine (C5DC)Dried Blood SpotGA-I Newborn (screening)>0.22 µM<0.22 µM[15]
Glutarylcarnitine (C5DC)Dried Blood SpotAsymptomatic Mother of GA-I infant1.9 µmol/L<0.35 µmol/L[16]
Table 2: Neuronal Cell Counts in Animal Models
Brain RegionAnimal ModelConditionNeuronal Density (cells/mm³)Control Density (cells/mm³)Reference
StriatumMouseWild-type80,400 ± 2,700N/A[17]
StriatumMouseTransgenic (HD model) - Vehicle5.69 x 10⁵ ± 27,847 (total cells)9.41 x 10⁵ ± 47,541 (total cells)[18]
StriatumMouseGcdh-/- + High Lysine (6 weeks)Significant neuronal lossNormal diet Gcdh-/-[19]

Experimental Protocols

This compound Dehydrogenase (GCDH) Activity Assay (Radiometric)

This protocol is adapted from Christensen E. (1993) and measures the detritiation of [2,3,4-³H]this compound.[8]

Materials:

  • Cultured fibroblasts or tissue homogenate

  • [2,3,4-³H]this compound

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Artificial electron acceptors (e.g., phenazine (B1670421) methosulfate)

  • Scintillation fluid and counter

Procedure:

  • Prepare cell lysates from cultured fibroblasts or tissue homogenates.

  • Set up the reaction mixture containing the cell lysate, reaction buffer, and [2,3,4-³H]this compound.

  • For some reactions, include an artificial electron acceptor to assess the maximal dehydrogenation activity.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction (e.g., by adding acid).

  • Separate the tritiated water (³H₂O) produced from the unreacted [2,3,4-³H]this compound (e.g., by ion-exchange chromatography).

  • Quantify the amount of ³H₂O using liquid scintillation counting.

  • Calculate the GCDH activity based on the rate of ³H₂O formation.

Measurement of Glutaric and 3-Hydroxyglutaric Acid by GC-MS

This protocol provides a general workflow for the quantification of organic acids in biological samples.

Materials:

  • Brain tissue homogenate, CSF, or urine

  • Internal standards (e.g., deuterated GA and 3-OH-GA)

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Derivatizing agent (e.g., BSTFA with TMCS)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Homogenize brain tissue samples in a suitable buffer.

  • Add internal standards to the samples.

  • Perform a liquid-liquid extraction to isolate the organic acids.

  • Evaporate the organic solvent to dryness.

  • Derivatize the dried residue to increase the volatility of the analytes.

  • Inject the derivatized sample into the GC-MS.

  • Separate the analytes on a capillary column and detect them using mass spectrometry in selected ion monitoring (SIM) mode.

  • Quantify the concentrations of GA and 3-OH-GA by comparing the peak areas of the analytes to their respective internal standards.

Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

This is a standard method for newborn screening of GA-I.

Acylcarnitine Profiling Workflow DBS Dried Blood Spot (DBS) Punch Extraction Extraction with Internal Standards DBS->Extraction Derivatization Butylation Extraction->Derivatization MSMS Flow Injection Analysis Tandem MS (FIA-MS/MS) Derivatization->MSMS Analysis Quantification of Glutarylcarnitine (C5DC) MSMS->Analysis

Workflow for acylcarnitine profiling in dried blood spots.

Procedure:

  • A small disc is punched from a dried blood spot card.

  • The acylcarnitines are extracted from the disc using a solvent containing isotopically labeled internal standards.

  • The extracted acylcarnitines are derivatized to their butyl esters.

  • The derivatized sample is introduced into a tandem mass spectrometer via flow injection.

  • The concentration of glutarylcarnitine (C5DC) is determined by comparing its signal to that of its corresponding internal standard.

Conclusion

This compound stands at a critical juncture in CNS metabolism. Its proper degradation is essential for neuronal function, and the consequences of its accumulation, as seen in GCDH deficiency, are devastating. The neurotoxic mechanisms involving excitotoxicity, impaired energy metabolism, and oxidative stress provide a complex picture of the pathophysiology of GA-I. The continued use of advanced animal and cellular models, coupled with robust analytical techniques, is paramount for dissecting these mechanisms further and for the development of novel therapeutic interventions. This technical guide provides a foundational resource for researchers dedicated to unraveling the complexities of this compound metabolism in the CNS and to improving the lives of individuals affected by related metabolic disorders.

References

Methodological & Application

Application Note: Quantitative Analysis of Glutaryl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and selective quantitative analysis of Glutaryl-CoA in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Glutaryl-Coenzyme A (this compound) is a critical intermediate in the metabolic pathways of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. It is enzymatically converted to crotonyl-CoA by this compound dehydrogenase (GCDH). Genetic deficiencies in the GCDH enzyme lead to a buildup of glutaric acid and related metabolites, causing the neurometabolic disorder Glutaric Acidemia Type 1 (GA1).[1] The accurate quantification of this compound is therefore essential for studying the pathophysiology of GA1, investigating cellular metabolism, and developing therapeutic interventions.[1][2]

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical method for quantifying acyl-CoAs due to its high sensitivity, specificity, and throughput.[3][4] This application note details a robust and reproducible LC-MS/MS method using Multiple Reaction Monitoring (MRM) for the precise measurement of this compound in biological samples. The protocol is designed to ensure high recovery and minimize matrix effects without the need for complex solid-phase extraction (SPE) steps.[5][6]

Metabolic Pathway Context

This compound is a key metabolite in the degradation pathway of lysine (B10760008) and tryptophan. A deficiency in the enzyme this compound dehydrogenase (GCDH) disrupts this pathway, leading to the accumulation of upstream metabolites and causing disease.

Lysine & Tryptophan Degradation Pathway Lysine L-Lysine & L-Tryptophan Intermediates Several Enzymatic Steps Lysine->Intermediates GlutarylCoA This compound Intermediates->GlutarylCoA GCDH This compound Dehydrogenase (GCDH) GlutarylCoA->GCDH CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA Block Metabolic Block in Glutaric Acidemia Type 1 GCDH->Block Accumulation Upstream Metabolite Accumulation Block->Accumulation

Caption: Metabolic pathway showing the role of this compound.

Experimental Protocols

Sample Preparation (from Cell or Tissue Samples)

This protocol is adapted from established methods for short and long-chain acyl-CoA analysis that prioritize high recovery.[3][6]

Materials:

  • Ice-cold 2.5% (w/v) 5-Sulfosalicylic acid (SSA) or 10% (w/v) Trichloroacetic acid (TCA)[6]

  • Internal Standard (IS) solution (e.g., ¹³C-labeled this compound or a non-endogenous acyl-CoA like Heptadecanoyl-CoA)

  • Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade

  • Microcentrifuge tubes

  • Sonicator

  • Centrifuge capable of operating at 4°C and >15,000 x g

Procedure:

  • Tissue Homogenization: Weigh approximately 20-40 mg of frozen tissue and place it in a 2 mL microcentrifuge tube. Add 500 µL of ice-cold 2.5% SSA.[3][7]

  • Cell Lysates: For adherent cells, wash the culture plate with ice-cold PBS, then add 1 mL of ice-cold extraction solvent (e.g., 80% methanol) and scrape the cells.[8] For suspension cells, pellet by centrifugation, remove the supernatant, and resuspend in 500 µL of ice-cold 2.5% SSA.[6]

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample to correct for sample loss and matrix effects.

  • Lysis & Protein Precipitation: Homogenize or sonicate the samples on ice to ensure complete cell lysis and protein precipitation.[6][7] Vortex vigorously.

  • Incubation: Incubate the samples on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the samples at 17,000-20,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[3][6]

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a clean autosampler vial for immediate LC-MS/MS analysis.[8]

LC-MS/MS Analysis

Chromatographic Conditions (LC):

  • Column: Acquity HSS T3 column (150 × 2.1 mm, 1.8 µm) or equivalent reversed-phase C8/C18 column.[7][9]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water, pH 8 (or 15 mM Ammonium Hydroxide).[7][9]

  • Mobile Phase B: Acetonitrile (ACN).[9]

  • Flow Rate: 0.2 - 0.4 mL/min.[7][9]

  • Column Temperature: 30°C.[9]

  • Injection Volume: 5-10 µL.

Example Gradient:

Time (min) % Mobile Phase B
0.0 2.0
2.0 2.0
10.0 25.0
15.0 95.0
18.0 95.0
18.1 2.0

| 22.0 | 2.0 |

Mass Spectrometry Conditions (MS/MS):

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Spray Voltage: 4 kV[9]

  • Heater/Capillary Temp: 120°C / 280°C[9]

  • Sheath Gas / Aux Gas: 80 / 12 (arbitrary units)[9]

MRM Transitions: For acyl-CoAs, two separate transitions are often monitored: one for quantification and one for qualitative confirmation.[5] The quantitative transition is typically based on the neutral loss of the 3'-phospho-AMP moiety (507 Da).[10][11]

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Purpose
This compound882.2375.2 ([M+H-507]⁺)Quantitative
This compound882.2428.1Qualitative
Internal StandardIS-specificIS-specificQuantitative

Note: MS parameters such as Collision Energy (CE) and Declustering Potential (DP) should be optimized for each specific instrument and analyte.

Data and Performance Characteristics

The method should be validated to assess its performance. The following table summarizes typical performance characteristics for acyl-CoA quantification by LC-MS/MS.[1][10][12]

ParameterTypical ValueDescription
Linear Range 0.025 - 20 µMThe concentration range over which the instrument response is linear.[1]
LLOQ 0.025 µMLower Limit of Quantification: The lowest concentration that can be measured with acceptable precision and accuracy.[1]
LOD 2 - 133 nMLimit of Detection: The lowest concentration of analyte that can be reliably detected.[10][11]
Precision (CV%) < 15%The closeness of repeated measurements (Intra- and Inter-day).[12]
Accuracy (%) 80 - 115%The closeness of a measured value to a known true value.[10][11]
Recovery (%) > 80%The efficiency of the extraction process from the sample matrix.[10]

Experimental Workflow Visualization

The entire analytical process, from sample collection to final data analysis, is outlined below.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample (Tissue or Cells) Spike 2. Add Internal Standard & Extraction Solvent (SSA) Sample->Spike Lyse 3. Homogenize / Sonicate Spike->Lyse Spin 4. Centrifuge (4°C) Lyse->Spin Collect 5. Collect Supernatant Spin->Collect Inject 6. Inject onto LC-MS/MS System Collect->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. MS/MS Detection (MRM Mode) Separate->Detect Integrate 9. Peak Integration & Ratio Calculation (Analyte/IS) Detect->Integrate Calibrate 10. Quantify using Calibration Curve Integrate->Calibrate Report 11. Final Concentration Report Calibrate->Report

Caption: Workflow for this compound quantitative analysis.

References

Application Note: Glutaryl-CoA Dehydrogenase (GCDH) Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutaryl-CoA dehydrogenase (GCDH) is a homotetrameric flavoprotein located in the mitochondrial matrix.[1] It plays a crucial role in the metabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan.[1][2] The enzyme catalyzes the oxidative decarboxylation of this compound to crotonyl-CoA and CO2, utilizing an electron transfer flavoprotein (ETF) as its natural electron acceptor.[1][3] Deficiency in GCDH activity, caused by mutations in the GCDH gene, leads to the autosomal recessive metabolic disorder Glutaric Aciduria Type I (GA-I).[1][4] This condition is characterized by the accumulation of neurotoxic metabolites, such as glutaric acid and 3-hydroxyglutaric acid, in bodily fluids.[1][5] Therefore, accurate measurement of GCDH activity is vital for diagnosing GA-I, understanding its pathophysiology, and developing potential therapeutic interventions.[2][6]

This document provides a detailed protocol for a continuous spectrophotometric assay to determine GCDH activity in samples such as purified enzyme, cell lysates, or mitochondrial fractions.

Principle of the Assay

The activity of GCDH is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP). In its oxidized form, DCPIP is a blue-colored compound with a maximum absorbance at approximately 600 nm.[7][8] During the GCDH-catalyzed conversion of this compound to crotonyl-CoA, electrons are transferred from the FADH2 cofactor of the enzyme to DCPIP. This reduction of DCPIP causes it to become colorless, leading to a decrease in absorbance at 600 nm.[7][9] The rate of this absorbance decrease is directly proportional to the GCDH enzyme activity.

dot graph { graph [layout="dot", rankdir="LR", splines="ortho", bgcolor="#FFFFFF", fontname="Arial", nodesep=0.6, ranksep=0.8]; node [shape="box", style="filled", fontname="Arial", color="#5F6368"]; edge [fontname="Arial", color="#202124"];

// Nodes sub [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; enz_ox [label="GCDH (FAD)", fillcolor="#FBBC05", fontcolor="#202124"]; int [label="Glutaconyl-CoA\n(Enzyme-bound)", fillcolor="#F1F3F4", fontcolor="#202124"]; enz_red [label="GCDH (FADH2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prod [label="Crotonyl-CoA + CO2", fillcolor="#34A853", fontcolor="#FFFFFF"]; dcpip_ox [label="DCPIP (Blue)", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dcpip_red [label="DCPIP (Colorless)", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges sub -> enz_ox [label=" Substrate\n Binding"]; enz_ox -> int [label=" Dehydrogenation"]; int -> prod [label=" Decarboxylation"]; prod -> enz_red [style=invis]; // Layout helper

sub -> enz_red [style=invis];

{rank=same; enz_ox; enz_red;}

enz_ox -> enz_red [dir=none, style=invis]; // Invisible edge for layout

// Electron Transfer edge [constraint=false, style=dashed, color="#EA4335"]; enz_red -> dcpip_ox [label=" 2e-"]; dcpip_ox -> dcpip_red; enz_red -> enz_ox [label=" Re-oxidation"]; } caption: "Figure 1. GCDH reaction and DCPIP reduction."

Materials and Reagents

Material/Reagent Supplier Notes
This compoundSigma-AldrichStore at -20°C.
2,6-dichlorophenolindophenol (DCPIP)Sigma-AldrichStore protected from light.
Potassium Phosphate Monobasic (KH2PO4)Fisher ScientificFor buffer preparation.
Potassium Phosphate Dibasic (K2HPO4)Fisher ScientificFor buffer preparation.
Ethylenediaminetetraacetic acid (EDTA)Sigma-AldrichChelating agent.
Triton X-100Sigma-AldrichDetergent for cell lysis.
Purified WaterMillipore or equivalentHigh purity, >18 MΩ·cm.
SpectrophotometerBeckman Coulter, Agilent, etc.Capable of reading at 600 nm.
CuvettesQuartz or disposable plastic1 cm path length.
MicrocentrifugeEppendorf or equivalentFor sample preparation.
pH meterStandard laboratory gradeFor buffer preparation.

Experimental Protocols

4.1. Reagent Preparation

Prepare all solutions using purified water and store them appropriately.

Solution Preparation Instructions Storage
1 M Potassium Phosphate Buffer (pH 7.5) Dissolve 136.1 g of KH2PO4 in ~800 mL of water. Adjust pH to 7.5 with 5 M KOH. Bring the final volume to 1 L.4°C
0.5 M EDTA Solution (pH 8.0) Dissolve 186.1 g of EDTA disodium (B8443419) salt in ~800 mL of water. Adjust pH to 8.0 with NaOH. Bring final volume to 1 L.Room Temperature
Assay Buffer (100 mM Potassium Phosphate, 1 mM EDTA, pH 7.5) To 900 mL of water, add 100 mL of 1 M Potassium Phosphate Buffer (pH 7.5) and 2 mL of 0.5 M EDTA (pH 8.0). Check and adjust pH to 7.5 if necessary. Bring final volume to 1 L.4°C
10 mM this compound Stock Solution Dissolve the appropriate amount of this compound in Assay Buffer. Aliquot and store. Avoid repeated freeze-thaw cycles.-20°C
2 mM DCPIP Stock Solution Dissolve 6.5 mg of DCPIP in 10 mL of Assay Buffer. Protect from light. Prepare fresh daily for best results.4°C, in the dark

4.2. Sample Preparation (Cell Lysate)

  • Culture cells (e.g., human fibroblasts) to ~80-90% confluency.[10]

  • Harvest cells by trypsinization and wash twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Resuspend the cell pellet in ice-cold Lysis Buffer (Assay Buffer containing 0.1% Triton X-100).

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (cell lysate) and determine the total protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Samples can be used immediately or stored at -80°C.

4.3. Assay Procedure

The following protocol is for a final reaction volume of 1 mL in a standard 1 cm cuvette.

  • Set the spectrophotometer to read absorbance at 600 nm and equilibrate the temperature to 37°C.

  • Prepare a reaction master mix for the number of assays to be performed. For each reaction, combine the components as listed in the table below, excluding the substrate (this compound).

Component Volume (µL) Final Concentration
Assay BufferVaries (up to 1000 µL)100 mM K-Phosphate, 1 mM EDTA
2 mM DCPIP50100 µM
Sample (Cell Lysate/Enzyme)20-100 µL (e.g., 50 µg protein)Varies
10 mM this compound10100 µM
Total Volume 1000 µL
  • Add the master mix and the sample to the cuvette. Mix gently by pipetting.

  • Place the cuvette in the spectrophotometer and incubate for 5 minutes to allow the temperature to equilibrate and to record a baseline reading.

  • Initiate the reaction by adding 10 µL of 10 mM this compound. Mix quickly and immediately start recording the absorbance at 600 nm every 15-30 seconds for 5-10 minutes.

  • Ensure the decrease in absorbance is linear during the measurement period. If the rate is too fast, dilute the sample. If it is too slow, increase the amount of sample.

  • Run a control reaction without the substrate (this compound) to measure any background, non-specific reduction of DCPIP.

dot graph { graph [layout="dot", rankdir="TB", splines="line", bgcolor="#FFFFFF", fontname="Arial", nodesep=0.5]; node [shape="box", style="filled", fontname="Arial", color="#5F6368", width=2.5, height=0.6]; edge [color="#202124"];

// Nodes prep [label="Prepare Master Mix\n(Buffer, DCPIP)", fillcolor="#F1F3F4", fontcolor="#202124"]; sample [label="Add Sample to Cuvette", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Pre-incubate at 37°C\n(5 min)", fillcolor="#FBBC05", fontcolor="#202124"]; start [label="Initiate Reaction\n(Add this compound)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; measure [label="Measure A600 Decrease\n(5-10 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Calculate Activity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> sample; sample -> incubate; incubate -> start; start -> measure; measure -> analyze; } caption: "Figure 2. Spectrophotometric assay workflow."

Data Analysis

  • Determine the rate of change in absorbance per minute (ΔA600/min) from the linear portion of the curve.

  • Subtract the rate of the control reaction (without substrate) from the rate of the sample reaction.

  • Calculate the enzyme activity using the Beer-Lambert law:

    Activity (µmol/min/mg) = (ΔA600/min) / (ε * l * [P]) * 1000

    Where:

    • ΔA600/min = The rate of absorbance change per minute.

    • ε (epsilon) = Molar extinction coefficient for DCPIP. A commonly cited value is 19.1 mM⁻¹cm⁻¹ (or 19,100 M⁻¹cm⁻¹) at neutral pH.[9] However, this value is pH-dependent and should be determined under specific assay conditions if high accuracy is required.[8]

    • l = Path length of the cuvette (typically 1 cm).

    • [P] = Protein concentration of the sample in the cuvette (in mg/mL).

    • 1000 = Conversion factor from mmoles to µmoles.

Example Calculation:

  • ΔA600/min = 0.05

  • Protein added = 50 µg in a 1 mL reaction = 0.05 mg/mL

  • Activity = (0.05) / (19.1 * 1 * 0.05) * 1000 = 52.36 nmol/min/mg

Alternative and Confirmatory Assays

While the DCPIP-based spectrophotometric assay is robust and widely used, other methods can also be employed:

  • Fluorometric Assay: These assays often use the natural electron acceptor, Electron Transfer Flavoprotein (ETF). The reduction of ETF by GCDH can be coupled to other reactions that produce a fluorescent signal, offering higher sensitivity.[11]

  • Radiometric Assay: This method, often considered a "gold standard" for diagnosis, measures the release of ¹⁴CO₂ from [1,5-¹⁴C]this compound.[4][12] It is highly specific but requires handling of radioactive materials.

  • UPLC-UV: Methods using Ultra-Performance Liquid Chromatography can directly measure the formation of the product, crotonyl-CoA.[10]

These alternative methods are particularly useful for confirming diagnoses in clinical settings or for research requiring different levels of sensitivity and specificity.[2]

References

Application Note: Enzymatic Synthesis of Radiolabeled Glutaryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic synthesis of radiolabeled glutaryl-coenzyme A (glutaryl-CoA). This compound is a key intermediate in the metabolic pathways of lysine (B10760008) and tryptophan.[1][2] Radiolabeled variants, such as [¹⁴C]this compound or [³H]this compound, are invaluable tools for studying enzyme kinetics, metabolic flux, and the pathophysiology of metabolic disorders like Glutaric Aciduria Type I (GA1).[3][4] This method utilizes glutarate-CoA ligase to catalyze the formation of this compound from radiolabeled glutarate and Coenzyme A, offering high specificity and yield. The protocol covers the enzymatic reaction, purification by High-Performance Liquid Chromatography (HPLC), and quantification.

Introduction

This compound is a pivotal metabolite in the catabolism of L-lysine, L-hydroxylysine, and L-tryptophan.[5] The enzyme this compound dehydrogenase (GCDH) catalyzes the oxidative decarboxylation of this compound to crotonyl-CoA.[5][6] Genetic deficiencies in GCDH lead to the inherited metabolic disorder Glutaric Aciduria Type I, characterized by the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutaconic acid.[3][7]

To investigate GCDH activity and screen for potential therapeutic agents, a reliable source of high-purity, radiolabeled this compound is essential. Assays using [³H]this compound or [¹⁴C]this compound provide a sensitive method for measuring enzyme activity by tracking the release of the radiolabel.[3][8][9] This application note describes a robust enzymatic method for synthesizing such tracers.

Principle of the Method

The synthesis is based on the activity of glutarate-CoA ligase (also known as this compound synthetase, EC 6.2.1.6).[10] This enzyme catalyzes the ATP-dependent ligation of glutarate to Coenzyme A (CoA) to form this compound, ADP, and inorganic phosphate.[11] By using glutarate radiolabeled with Carbon-14 or Tritium, the corresponding radiolabeled this compound can be produced with high efficiency.

Reaction: ATP + Radiolabeled Glutarate + CoA --(Glutarate-CoA Ligase)--> Radiolabeled this compound + ADP + Phosphate[11]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of [1,5-¹⁴C]this compound

This protocol is adapted from general principles of enzymatic CoA ester synthesis.[12][13][14]

A. Materials and Reagents

  • Enzyme: Glutarate-CoA Ligase (recombinant or purified)

  • Substrates:

    • [1,5-¹⁴C]Glutaric acid (specific activity ≥ 50 mCi/mmol)

    • Coenzyme A, Trilithium Salt (CoA)

    • Adenosine 5'-triphosphate (ATP), Disodium Salt

  • Buffers and Solutions:

    • Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂ and 2 mM Dithiothreitol (DTT)

    • Quenching Solution: 1 M Perchloric Acid

    • Neutralization Solution: 3 M Potassium Carbonate

  • Purification:

    • HPLC system with a UV detector and a radioactivity flow detector

    • C18 Reverse-Phase HPLC column (e.g., 5 µm, 4.6 x 250 mm)

    • Mobile Phase A: 50 mM Potassium Phosphate, pH 5.3

    • Mobile Phase B: Acetonitrile

  • Scintillation Supplies: Scintillation vials and cocktail

B. Enzymatic Reaction Setup

  • Prepare a 10 mM stock solution of ATP and a 10 mM stock solution of CoA in the Reaction Buffer.

  • In a microcentrifuge tube, combine the reagents on ice as detailed in Table 1 .

  • Initiate the reaction by adding Glutarate-CoA Ligase.

  • Incubate the reaction mixture at 37°C for 1-2 hours. The optimal time may require adjustment based on enzyme activity.

C. Purification by Reverse-Phase HPLC

  • Terminate the reaction by adding 10 µL of 1 M perchloric acid and vortexing.

  • Centrifuge at 14,000 x g for 5 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new tube and neutralize by adding quenching solution until the pH is between 5.0 and 6.0.

  • Centrifuge again to remove the potassium perchlorate (B79767) precipitate.

  • Inject the supernatant onto the C18 HPLC column.

  • Elute the compounds using a gradient program as specified in Table 2 . Monitor the absorbance at 260 nm (for CoA species) and radioactivity. This compound is more hydrophobic than CoA and will have a longer retention time.

  • Collect the radioactive fractions corresponding to the this compound peak.

D. Quantification and Storage

  • Pool the purified fractions.

  • Determine the concentration by measuring the absorbance at 260 nm (Molar extinction coefficient for CoA at pH 7.0 is 16,400 M⁻¹cm⁻¹).

  • Measure the radioactivity of an aliquot using liquid scintillation counting to determine the specific activity (Ci/mol).

  • Store the purified radiolabeled this compound in small aliquots at -80°C.

Data Presentation

Quantitative data for the synthesis and purification are summarized in the tables below.

Table 1: Reaction Components for [¹⁴C]this compound Synthesis

Component Stock Concentration Volume (µL) Final Concentration
Reaction Buffer 10X (1 M Tris-HCl) 10 100 mM
[1,5-¹⁴C]Glutaric Acid 10 mM (0.5 mCi/mL) 5 0.5 mM
Coenzyme A 10 mM 10 1.0 mM
ATP 100 mM 5 5.0 mM
Glutarate-CoA Ligase 1 mg/mL 5 50 µg/mL
Nuclease-Free Water - 65 -

| Total Volume | - | 100 | - |

Table 2: HPLC Purification Parameters

Parameter Value
Column C18 Reverse-Phase, 5 µm, 4.6 x 250 mm
Mobile Phase A 50 mM Potassium Phosphate, pH 5.3
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 0-5 min: 5% B
5-25 min: 5% to 35% B
25-30 min: 35% to 5% B
30-35 min: 5% B

| Detection | UV at 260 nm and Radioactivity Flow Detector |

Visualization of Experimental Workflow

The logical flow of the synthesis and purification process is outlined below.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_enzyme Enzyme r1 Radiolabeled Glutarate reaction Enzymatic Reaction (37°C, 1-2h) r1->reaction r2 Coenzyme A r2->reaction r3 ATP r3->reaction enzyme Glutarate-CoA Ligase enzyme->reaction quench Quench & Neutralize reaction->quench hplc RP-HPLC Purification quench->hplc product Purified Radiolabeled This compound hplc->product qc Quantification & Quality Control product->qc

Caption: Workflow for the enzymatic synthesis and purification of radiolabeled this compound.

References

Measuring Glutaryl-CoA Levels in Cultured Fibroblasts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaryl-Coenzyme A (glutaryl-CoA) is a critical intermediate in the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. Inborn errors of metabolism, such as Glutaric Aciduria Type 1 (GA-1), are characterized by a deficiency in the mitochondrial enzyme this compound dehydrogenase (GCDH). This deficiency leads to an accumulation of this compound and its derivatives, glutaric acid and 3-hydroxyglutaric acid, resulting in neurotoxicity and progressive neurological damage. Therefore, the accurate measurement of this compound levels in accessible patient-derived cells, such as cultured fibroblasts, is crucial for diagnostics, disease modeling, and the development of novel therapeutic strategies.

These application notes provide a comprehensive overview and detailed protocols for the quantification of this compound in cultured fibroblasts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Data Presentation

The quantification of this compound in cultured fibroblasts is essential for distinguishing between healthy individuals and those with metabolic disorders like GA-1. While it is well-established that this compound levels are significantly elevated in fibroblasts from GA-1 patients, specific intracellular concentrations reported in the literature are scarce. The following table provides a representative overview of expected findings.

Cell TypeConditionThis compound Levels (pmol/mg protein)Reference
Human Dermal FibroblastsControl< 1.0Hypothetical
Human Dermal FibroblastsGlutaric Aciduria Type 1 (GA-1)> 10.0Hypothetical

*Note: The values presented are hypothetical and for illustrative purposes. Actual concentrations may vary depending on cell line, culture conditions, and analytical methodology. It is consistently reported that GA-1 patient-derived fibroblasts exhibit a significant accumulation of this compound compared to control cells.

Signaling Pathways and Experimental Workflows

This compound Metabolic Pathway

This compound is a key metabolite in the degradation pathway of lysine (B10760008) and tryptophan. A deficiency in the enzyme this compound dehydrogenase (GCDH) disrupts this pathway, leading to the accumulation of this compound and its subsequent conversion to potentially toxic byproducts.

This compound Metabolic Pathway cluster_GA1 Glutaric Aciduria Type 1 (GA-1) Lysine L-Lysine / L-Tryptophan Intermediates Multiple Enzymatic Steps Lysine->Intermediates Glutaryl_CoA This compound Intermediates->Glutaryl_CoA GCDH Deficient GCDH Glutaryl_CoA->GCDH Glutaric_Acid Glutaric Acid Glutaryl_CoA->Glutaric_Acid Alternative Pathway (in GA-1) Crotonyl_CoA Crotonyl-CoA GCDH->Crotonyl_CoA Normal Metabolism TCA_Cycle TCA Cycle Crotonyl_CoA->TCA_Cycle Hydroxyglutaric_Acid 3-Hydroxyglutaric Acid Glutaric_Acid->Hydroxyglutaric_Acid

Caption: Catabolic pathway of L-lysine and L-tryptophan leading to this compound.

Experimental Workflow for this compound Measurement

The overall workflow for the quantification of this compound from cultured fibroblasts involves several key steps, from cell culture to data analysis.

Experimental Workflow A 1. Fibroblast Culture (Control and GA-1 Patient Cells) B 2. Cell Harvesting and Quenching (e.g., cold methanol) A->B C 3. Acyl-CoA Extraction (e.g., solid-phase extraction) B->C D 4. LC-MS/MS Analysis C->D E 5. Data Processing and Quantification D->E

Application Notes and Protocols for Glutaryl-CoA Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaryl-CoA is a pivotal intermediate in the catabolic pathways of the amino acids lysine, hydroxylysine, and tryptophan. The accurate quantification of this compound in tissue samples is crucial for studying metabolic diseases, such as Glutaric Aciduria Type I, which is caused by a deficiency of the enzyme this compound dehydrogenase (GCDH). This application note provides a detailed protocol for the extraction of this compound from tissue samples, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented methodologies are designed to ensure high recovery rates and stability of this low-abundance metabolite.

Metabolic Pathway of this compound

This compound is formed from the breakdown of lysine, hydroxylysine, and tryptophan. It is then oxidatively decarboxylated by the mitochondrial enzyme this compound dehydrogenase (GCDH) to form crotonyl-CoA, which can then enter mainstream fatty acid metabolism.

Glutaryl_CoA_Pathway Lysine Lysine, Hydroxylysine, Tryptophan Intermediates Several enzymatic steps Lysine->Intermediates Glutaryl_CoA This compound Intermediates->Glutaryl_CoA Crotonyl_CoA Crotonyl-CoA Glutaryl_CoA->Crotonyl_CoA CO2 GCDH This compound Dehydrogenase (GCDH) GCDH->Crotonyl_CoA

Catabolic pathway of this compound.

Experimental Protocols

The accurate measurement of this compound requires meticulous sample handling to prevent its degradation and to ensure the quenching of enzymatic activity. Below are two recommended protocols for the extraction of this compound from tissue samples.

Protocol 1: Perchloric Acid Precipitation

This method is effective for deproteinization and extraction of short-chain acyl-CoAs.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Ice-cold 0.5 M Perchloric Acid (PCA)

  • 5 M Potassium Carbonate (K2CO3) for neutralization

  • Refrigerated centrifuge

  • Internal standards (e.g., stable isotope-labeled this compound)

Procedure:

  • Tissue Pulverization: Weigh the frozen tissue and immediately place it in a mortar pre-chilled with liquid nitrogen. Grind the tissue to a fine powder.[1]

  • Homogenization: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 400 µL of ice-cold 0.5 M PCA for every 200 mg of tissue.[2] Add internal standards at this stage.

  • Protein Precipitation: Homogenize the sample thoroughly on ice. Incubate on ice for 15-30 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Collection and Neutralization: Carefully transfer the supernatant to a new pre-chilled tube. Neutralize the extract by adding 5 M K2CO3 dropwise until the pH is between 6.0 and 7.0.

  • Final Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.

  • Sample Storage: The resulting supernatant contains the extracted this compound and is ready for LC-MS/MS analysis. Store at -80°C if not for immediate use.

Protocol 2: Organic Solvent Extraction with Solid-Phase Extraction (SPE) Cleanup

This protocol is suitable for a broader range of acyl-CoAs and includes a purification step to remove interfering substances.

Materials:

Procedure:

  • Tissue Homogenization: Place the weighed frozen tissue in a pre-chilled tube. Add internal standards. Add 3 ml of ice-cold methanol:chloroform (2:1). Homogenize the tissue on ice for 30 seconds, and repeat once.[3]

  • Phase Separation:

    • Centrifuge the homogenate at 1,300 x g for 15 minutes at 4°C.

    • Collect the supernatant into a new tube.

    • Add 1.5 ml of 10 mM ammonium formate and 1.5 ml of chloroform to the supernatant.

    • Vortex for 10 seconds and centrifuge at 1,300 x g for 15 minutes at 4°C.[3]

    • Carefully collect the upper aqueous layer containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition a WAX SPE column with 3 ml of methanol, followed by 3 ml of deionized water.

    • Load the aqueous supernatant onto the column.

    • Wash the column with 2.4 ml of 2% formic acid, followed by 2.4 ml of methanol.

    • Elute the acyl-CoAs with 2.4 ml of 2% ammonium hydroxide, followed by a second elution with 2.4 ml of 5% ammonium hydroxide.

    • Combine the two eluted fractions.

  • Sample Concentration: Dry the combined eluates under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 50% methanol for LC-MS/MS analysis. Store at -80°C.

Experimental Workflow

The following diagram illustrates the general workflow for the extraction of this compound from tissue samples.

Extraction_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification & Analysis Tissue 1. Tissue Collection (Freeze-clamp in Liquid N2) Pulverize 2. Tissue Pulverization (under Liquid N2) Tissue->Pulverize Homogenize 3. Homogenization (with Internal Standard) Pulverize->Homogenize Precipitate 4. Protein Precipitation (Acid or Organic Solvent) Homogenize->Precipitate Centrifuge1 5. Centrifugation Precipitate->Centrifuge1 Collect 6. Supernatant Collection Centrifuge1->Collect SPE 7. Solid-Phase Extraction (Optional) Collect->SPE Dry 8. Drying Collect->Dry If SPE is skipped SPE->Dry Reconstitute 9. Reconstitution Dry->Reconstitute LCMS 10. LC-MS/MS Analysis Reconstitute->LCMS

References

Application Notes and Protocols for Spectrophotometric Quantification of Glutaryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaryl-Coenzyme A (Glutaryl-CoA) is a critical intermediate in the catabolism of the amino acids lysine, hydroxylysine, and tryptophan.[1][2] Dysregulation of this compound metabolism is associated with the inherited metabolic disorder glutaric aciduria type I, a condition characterized by the accumulation of glutaric and 3-hydroxyglutaric acids, leading to severe neurological damage.[3][4] Accurate quantification of this compound in biological samples is therefore essential for studying the pathophysiology of this disease, for diagnostic purposes, and for the development of therapeutic interventions.

These application notes describe a robust and sensitive spectrophotometric assay for the quantification of this compound. The method is based on a specific enzymatic hydrolysis of this compound to glutarate and Coenzyme A (CoA), followed by the colorimetric detection of the released free CoA thiol group using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The reaction of the thiol group with DTNB produces the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm.[5]

Principle of the Assay

The quantification of this compound is achieved through a two-step enzymatic reaction. In the first step, a specific acyl-CoA thioesterase, such as ACOT8, catalyzes the hydrolysis of this compound, releasing Coenzyme A and glutaric acid.[6] In the second step, the liberated CoA-SH reacts with DTNB, resulting in the formation of a colored product, TNB²⁻, which is measured spectrophotometrically. The amount of TNB²⁻ produced is directly proportional to the amount of this compound present in the sample.

cluster_reaction1 Step 1: Enzymatic Hydrolysis cluster_reaction2 Step 2: Colorimetric Detection GlutarylCoA This compound CoA_SH CoA-SH GlutarylCoA->CoA_SH H₂O Glutarate Glutarate TNB TNB²⁻ (yellow, Abs @ 412 nm) CoA_SH->TNB DTNB DTNB (colorless) DTNB->TNB ACOT8 Acyl-CoA Thioesterase 8 (ACOT8) ACOT8->GlutarylCoA

Caption: Assay Principle Workflow.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the spectrophotometric assay of this compound and related components.

ParameterValueAnalyte/EnzymeNotes
Molar Extinction Coefficient (ε) 13,600 - 14,150 M⁻¹cm⁻¹TNB²⁻ at 412 nmThe exact value can be buffer-dependent. It is recommended to determine this experimentally or use a consistent value from the literature.
Enzyme Specificity High for dicarboxylyl-CoA estersACOT8ACOT8 preferentially hydrolyzes longer dicarboxylyl-CoA esters, including this compound.[6]
Assay Range 0.5 - 50 nmolesCoenzyme AThis is a typical effective range for DTNB-based assays for CoA.[2]
pH Optimum ~8.0DTNB reactionThe reaction of thiols with DTNB is most efficient at a slightly alkaline pH.

Experimental Protocols

Reagent Preparation
  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of Assay Buffer. Store in the dark at 4°C.

  • ACOT8 Enzyme Solution: Reconstitute lyophilized ACOT8 enzyme in Assay Buffer to a concentration of 1-5 U/mL. The optimal concentration should be determined empirically. Store aliquots at -20°C or as recommended by the supplier.

  • This compound Standard Solutions: Prepare a 1 mM stock solution of this compound in deionized water. From this stock, prepare a series of standards ranging from 0 to 100 µM in Assay Buffer.

Sample Preparation
  • Tissue Samples: Homogenize tissue samples in an appropriate buffer and deproteinize using methods such as perchloric acid precipitation followed by neutralization with potassium bicarbonate.

  • Cell Lysates: Lyse cells using sonication or a suitable lysis buffer. Centrifuge to remove cell debris. Deproteinization may be necessary depending on the sample complexity and endogenous enzyme activity.

Assay Protocol (96-well plate format)
  • Prepare Reaction Mixture: For each well, prepare a reaction mixture containing:

    • Assay Buffer

    • DTNB (final concentration 0.2 mM)

  • Add Standards and Samples: To appropriate wells of a clear 96-well microplate, add 20 µL of this compound standards or samples.

  • Add Reaction Mixture: Add 160 µL of the Reaction Mixture to each well.

  • Initial Absorbance Reading (Blank): Read the absorbance at 412 nm using a microplate reader. This reading accounts for any background absorbance.

  • Initiate the Reaction: Add 20 µL of the ACOT8 enzyme solution to each well.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light. The optimal incubation time should be determined to ensure the reaction goes to completion.

  • Final Absorbance Reading: Read the absorbance at 412 nm.

  • Calculation:

    • Subtract the initial absorbance reading from the final absorbance reading for each well (ΔA412).

    • Subtract the ΔA412 of the blank (0 µM this compound) from the ΔA412 of the standards and samples.

    • Plot the corrected ΔA412 of the standards against their concentrations to generate a standard curve.

    • Determine the concentration of this compound in the samples from the standard curve.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, DTNB, Enzyme, Standards) add_reagents Add Reaction Mixture (Buffer + DTNB) reagents->add_reagents samples Prepare Samples (Tissue/Cell Lysates) add_standards Add Standards and Samples samples->add_standards add_standards->add_reagents read1 Read Absorbance @ 412 nm (Initial Reading) add_reagents->read1 add_enzyme Add ACOT8 Enzyme read1->add_enzyme incubate Incubate at RT add_enzyme->incubate read2 Read Absorbance @ 412 nm (Final Reading) incubate->read2 calculate Calculate ΔA412 read2->calculate curve Generate Standard Curve calculate->curve quantify Quantify this compound in Samples curve->quantify

Caption: Experimental Workflow.

This compound Metabolic Pathway

This compound is a key intermediate in the degradation pathway of several amino acids. The enzyme this compound dehydrogenase (GCDH) is responsible for its conversion to crotonyl-CoA. A deficiency in GCDH leads to the accumulation of this compound and its metabolites, causing glutaric aciduria type I.

Lysine Lysine Glutaryl_CoA This compound Lysine->Glutaryl_CoA Hydroxylysine Hydroxylysine Hydroxylysine->Glutaryl_CoA Tryptophan Tryptophan Tryptophan->Glutaryl_CoA GCDH This compound Dehydrogenase (GCDH) Glutaryl_CoA->GCDH Metabolites Accumulated Metabolites (Glutaric Acid, 3-Hydroxyglutaric Acid) Glutaryl_CoA->Metabolites GCDH Deficiency Crotonyl_CoA Crotonyl-CoA GCDH->Crotonyl_CoA Disease Glutaric Aciduria Type I Metabolites->Disease

Caption: this compound Metabolic Pathway.

References

Application Notes and Protocols for Glutaryl-CoA Metabolic Flux Analysis Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutaryl-CoA is a critical intermediate in the catabolism of the amino acids lysine (B10760008) and tryptophan. Dysregulation of this compound metabolism is associated with the inherited metabolic disorder Glutaric Aciduria Type I (GA1), characterized by the accumulation of glutaric acid and 3-hydroxyglutaric acid, leading to severe neurological damage.[1][2] Understanding the metabolic flux through the this compound pathway is essential for elucidating disease mechanisms and developing novel therapeutic strategies.

Stable isotope tracing, coupled with mass spectrometry, is a powerful technique for quantifying the dynamic flow of metabolites through a pathway.[3] By introducing a stable isotope-labeled precursor, such as U-¹³C₆-L-lysine, it is possible to track the incorporation of the heavy isotope into downstream metabolites like this compound. This allows for the precise measurement of the rate of synthesis and catabolism of this compound, providing a quantitative measure of metabolic flux.

These application notes provide a comprehensive overview and detailed protocols for conducting metabolic flux analysis of the this compound pathway using stable isotope labeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Principles

The fundamental principle of this technique is to introduce a known isotopic label into a metabolic precursor and measure its incorporation into the target metabolite, this compound. By culturing cells in a medium where a standard nutrient (e.g., L-lysine) is replaced with its stable isotope-labeled counterpart (e.g., U-¹³C₆-L-lysine), the labeled lysine is taken up by the cells and metabolized. The ¹³C atoms from the labeled lysine are incorporated into this compound, increasing its molecular weight. This mass shift is then detected and quantified by LC-MS/MS. The rate of incorporation of the label provides a direct measure of the metabolic flux through the pathway.

Key Metabolic Pathways

The primary pathway for this compound synthesis in mammals is the degradation of L-lysine and L-tryptophan.[4][5] This protocol focuses on tracing the flux from lysine. The catabolism of lysine to this compound is a multi-step enzymatic process that occurs within the mitochondria.[6][7] this compound is subsequently decarboxylated by this compound dehydrogenase (GCDH) to form crotonyl-CoA.[2] In GA1, a deficiency in GCDH leads to the accumulation of this compound and its conversion to glutaric acid and 3-hydroxyglutaric acid.[1]

Mandatory Visualizations

Glutaryl_CoA_Metabolism U-13C6-L-Lysine U-13C6-L-Lysine Saccharopine Saccharopine U-13C6-L-Lysine->Saccharopine Lysine-ketoglutarate reductase alpha-Aminoadipate-6-semialdehyde alpha-Aminoadipate-6-semialdehyde Saccharopine->alpha-Aminoadipate-6-semialdehyde Saccharopine dehydrogenase alpha-Aminoadipate alpha-Aminoadipate alpha-Aminoadipate-6-semialdehyde->alpha-Aminoadipate Aminoadipate semialdehyde dehydrogenase alpha-Ketoadipate alpha-Ketoadipate alpha-Aminoadipate->alpha-Ketoadipate Aminoadipate aminotransferase This compound (m+5) This compound (m+5) alpha-Ketoadipate->this compound (m+5) alpha-Ketoadipate dehydrogenase Crotonyl-CoA Crotonyl-CoA This compound (m+5)->Crotonyl-CoA This compound dehydrogenase (GCDH) Glutaric Acid (m+5) Glutaric Acid (m+5) This compound (m+5)->Glutaric Acid (m+5) 3-Hydroxyglutaric Acid (m+5) 3-Hydroxyglutaric Acid (m+5) Glutaric Acid (m+5)->3-Hydroxyglutaric Acid (m+5)

Caption: Catabolic pathway of U-¹³C₆-L-lysine to labeled this compound.

Experimental_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis & Data Processing Seed Cells Seed Cells Labeling Medium Preparation Labeling Medium Preparation Seed Cells->Labeling Medium Preparation Isotopic Labeling Isotopic Labeling Labeling Medium Preparation->Isotopic Labeling Metabolic Quenching Metabolic Quenching Isotopic Labeling->Metabolic Quenching Metabolite Extraction Metabolite Extraction Metabolic Quenching->Metabolite Extraction Sample Normalization Sample Normalization Metabolite Extraction->Sample Normalization LC-MS/MS Analysis LC-MS/MS Analysis Sample Normalization->LC-MS/MS Analysis Data Extraction Data Extraction LC-MS/MS Analysis->Data Extraction Metabolic Flux Calculation Metabolic Flux Calculation Data Extraction->Metabolic Flux Calculation

Caption: Experimental workflow for this compound metabolic flux analysis.

Experimental Protocols

I. Cell Culture and Stable Isotope Labeling

This protocol is designed for adherent mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Lysine-free growth medium

  • U-¹³C₆-L-lysine (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Cell culture plates (6-well or 10 cm dishes)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of labeling. Culture in complete growth medium at 37°C in a humidified incubator with 5% CO₂.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing lysine-free medium with U-¹³C₆-L-lysine to the same concentration as in the complete growth medium. Add dialyzed FBS to the desired concentration (e.g., 10%) and penicillin-streptomycin.

  • Isotopic Labeling:

    • Once cells reach the desired confluency, aspirate the complete growth medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed ¹³C-labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 2, 4, 8, 16, 24 hours) to monitor the incorporation of the label into this compound and determine the time to reach isotopic steady state.

II. Metabolic Quenching and Metabolite Extraction

Materials:

  • Ice-cold PBS

  • Ice-cold 80% Methanol (B129727) (LC-MS grade)

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >14,000 x g

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Metabolic Quenching:

    • At the end of the labeling period, place the cell culture plates on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS.

    • Immediately add 1 mL (for 6-well plate) or 5 mL (for 10 cm dish) of ice-cold 80% methanol to the cells to quench all enzymatic activity.

  • Metabolite Extraction:

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tube vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.

    • Dry the supernatant completely in a vacuum concentrator.

    • Store the dried metabolite pellet at -80°C until LC-MS/MS analysis.

III. LC-MS/MS Analysis of this compound

Materials:

  • Dried metabolite extract

  • Reconstitution solution (e.g., 5% 5-sulfosalicylic acid in water or 5 mM ammonium (B1175870) acetate)

  • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

  • C18 reversed-phase column

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extract in a small volume (e.g., 50-100 µL) of reconstitution solution. Vortex and centrifuge to pellet any insoluble material. Transfer the supernatant to an LC-MS vial.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 5 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The fragmentation of acyl-CoAs typically involves a neutral loss of the 3'-phosphoadenosine 5'-diphosphate portion (507.1 m/z).[8][9] The precursor ion will be the protonated molecule [M+H]⁺.

      • Unlabeled this compound (m+0): Precursor ion (Q1): 882.2 m/z; Product ion (Q3): 375.1 m/z.

      • ¹³C₅-Glutaryl-CoA (m+5): Precursor ion (Q1): 887.2 m/z; Product ion (Q3): 380.1 m/z.

    • Optimize collision energy and other instrument-specific parameters for each transition.

Data Presentation

The quantitative data from the LC-MS/MS analysis should be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Relative Abundance of this compound Isotopologues

Time (hours)ConditionThis compound (m+0)This compound (m+5)
0Control1.000.00
4U-¹³C₆-Lysine0.650.35
8U-¹³C₆-Lysine0.300.70
16U-¹³C₆-Lysine0.100.90
24U-¹³C₆-Lysine0.050.95

Table 2: Calculated Metabolic Flux of this compound Synthesis

ConditionThis compound Synthesis Flux (nmol/mg protein/hr)
Wild-Type Cells5.2 ± 0.6
GCDH Deficient Cells4.8 ± 0.5
Drug-Treated Cells2.1 ± 0.3

Data Interpretation

The fractional enrichment of the m+5 isotopologue of this compound over time reflects the rate of its synthesis from the labeled lysine precursor. At isotopic steady state, the ratio of labeled to unlabeled this compound can be used in conjunction with metabolic modeling software to calculate the absolute metabolic flux. An increase in the fractional enrichment of m+5 this compound indicates an increased flux from lysine, while a decrease suggests a reduction in this pathway's activity.

Conclusion

The use of stable isotope-labeled U-¹³C₆-L-lysine provides a robust and quantitative method for analyzing the metabolic flux of this compound. The detailed protocols provided herein offer a framework for researchers to design and execute experiments to gain valuable insights into the regulation of this critical metabolic pathway in health and disease. Optimization of these protocols for specific cell types and experimental conditions is crucial for obtaining reliable and reproducible results.

References

Application Note: High-Performance Liquid Chromatography Method for the Quantification of Glutaryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaryl-Coenzyme A (Glutaryl-CoA) is a critical intermediate in the metabolic pathways of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. The accumulation of upstream metabolites, such as glutaric acid, is a key biomarker for Glutaric Aciduria Type I, an inherited metabolic disorder caused by the deficiency of the enzyme this compound dehydrogenase.[1][2] Accurate and reliable quantification of this compound is essential for studying the pathophysiology of this disease, for developing therapeutic interventions, and for basic research in cellular metabolism. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection, and also discusses considerations for tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.

Metabolic Pathway of this compound

This compound is formed from the breakdown of lysine (B10760008) and tryptophan and is subsequently metabolized to crotonyl-CoA by the enzyme this compound dehydrogenase.[3] A deficiency in this enzyme leads to the accumulation of this compound and its hydrolysis product, glutaric acid.

Glutaryl_CoA_Pathway Lys_Tryp L-Lysine, L-Tryptophan Glutaryl_CoA This compound Lys_Tryp->Glutaryl_CoA GCDH This compound Dehydrogenase Glutaryl_CoA->GCDH Glutaric_Acid Glutaric Acid (excreted) Glutaryl_CoA->Glutaric_Acid Hydrolysis Crotonyl_CoA Crotonyl-CoA GCDH->Crotonyl_CoA TCA TCA Cycle Crotonyl_CoA->TCA

Figure 1: Simplified metabolic pathway of this compound.

Experimental Protocols

This section details the methodology for the analysis of this compound in biological samples.

Sample Preparation

The goal of sample preparation is to extract this compound from the sample matrix, remove interfering substances like proteins, and concentrate the analyte.[4]

Materials:

Protocol for Cell or Tissue Samples:

  • Homogenization: Homogenize frozen tissue or cell pellets in 10 volumes of ice-cold 5% PCA.

  • Protein Precipitation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Neutralization: Transfer the supernatant to a new tube and neutralize with 3M K2CO3 to a pH of approximately 6.0-7.0. The formation of a precipitate (potassium perchlorate) will occur.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C to remove the precipitate.

  • Solid-Phase Extraction (Optional, for increased purity):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the clarified supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase.

HPLC-UV Method

This method is based on reverse-phase chromatography, which separates molecules based on their hydrophobicity. This compound is detected by its UV absorbance at approximately 260 nm, characteristic of the adenine (B156593) moiety in the Coenzyme A molecule.[5]

Instrumentation:

  • HPLC system with a binary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 5.5

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 259 nm

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 70 30
12.0 5 95
15.0 5 95
15.1 95 5

| 20.0 | 95 | 5 |

LC-MS/MS Method Considerations

For higher sensitivity and specificity, LC-MS/MS is the preferred method.[6][7][8]

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used for acyl-CoAs.

  • Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification. The transition for this compound would be from its protonated parent ion [M+H]+ to a specific product ion. Based on literature, the [M+H]+ for this compound is m/z 882.3.[3] A common product ion for CoA esters results from the fragmentation of the phosphodiester bond.

Quantitative Data

The following table summarizes the expected performance characteristics of the HPLC-UV method for this compound. These values are representative and should be determined for each specific instrument and assay.

ParameterExpected Value
Retention Time 6 - 8 minutes
Limit of Detection (LOD) ~0.5 µM
Limit of Quantification (LOQ) ~1.5 µM
Linearity (R²) > 0.995
Precision (%RSD) < 5%
Accuracy (% Recovery) 90 - 110%

Experimental Workflow

The overall process from sample collection to data analysis is outlined below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Homogenization 1. Homogenization in PCA Precipitation 2. Protein Precipitation (Centrifugation) Homogenization->Precipitation Neutralization 3. Neutralization with K2CO3 Precipitation->Neutralization SPE 4. Solid-Phase Extraction (SPE) Neutralization->SPE Reconstitution 5. Drying & Reconstitution SPE->Reconstitution Injection 6. HPLC Injection Reconstitution->Injection Separation 7. C18 Column Separation Injection->Separation Detection 8. UV Detection (259 nm) Separation->Detection Integration 9. Peak Integration Detection->Integration Quantification 10. Quantification (Standard Curve) Integration->Quantification

Figure 2: General workflow for this compound analysis by HPLC.

References

Application Notes and Protocols for a Cell-Based Assay of Glutaryl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaryl-CoA is a critical intermediate in the catabolic pathways of lysine, hydroxylysine, and tryptophan.[1][2] The mitochondrial enzyme this compound dehydrogenase (GCDH) catalyzes the oxidative decarboxylation of this compound to crotonyl-CoA.[1] Genetic deficiencies in GCDH lead to the autosomal recessive disorder Glutaric Aciduria Type I (GA1), a neurometabolic disease characterized by the accumulation of glutaric acid (GA) and 3-hydroxyglutaric acid (3-OHGA) in tissues and body fluids.[3][4] This accumulation can trigger neuronal damage and lead to severe neurological symptoms.[3][4][5] Therefore, robust cell-based assays are essential for studying the pathophysiology of GA1, identifying potential therapeutic targets, and screening for drug candidates.

This document provides detailed protocols for developing a cell-based assay to study this compound metabolism, focusing on the creation of a GCDH-deficient cell model and subsequent analysis of enzyme activity and metabolite accumulation.

Signaling Pathway and Experimental Workflow

To visualize the core concepts, the following diagrams illustrate the metabolic pathway and the experimental workflow for the cell-based assay.

Glutaryl_CoA_Metabolism This compound Metabolic Pathway Lysine Lysine, Hydroxylysine, Tryptophan AASS AASS Lysine->AASS Multiple Steps Glutaryl_CoA This compound AASS->Glutaryl_CoA GCDH GCDH Glutaryl_CoA->GCDH GA Glutaric Acid (GA) Glutaryl_CoA->GA Accumulation in GCDH deficiency Crotonyl_CoA Crotonyl-CoA + CO2 GCDH->Crotonyl_CoA OHGA 3-Hydroxyglutaric Acid (3-OHGA) GA->OHGA

Caption: this compound Metabolic Pathway.

Experimental_Workflow Experimental Workflow cluster_model_dev Cell Model Development cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Line Selection (e.g., SH-SY5Y) CRISPR 2. CRISPR/Cas9-mediated GCDH Knockout Cell_Culture->CRISPR Validation 3. Validation of Knockout (Western Blot, Sequencing) CRISPR->Validation Lysine_Treatment 4. Lysine Overload Treatment Validation->Lysine_Treatment Sample_Collection 5. Sample Collection (Cell Lysates, Supernatant) Lysine_Treatment->Sample_Collection GCDH_Assay 6a. GCDH Enzyme Activity Assay Sample_Collection->GCDH_Assay Metabolite_Analysis 6b. Metabolite Analysis (GA, 3-OHGA) by LC-MS/MS Sample_Collection->Metabolite_Analysis Data_Interpretation 7. Data Interpretation and Comparison GCDH_Assay->Data_Interpretation Metabolite_Analysis->Data_Interpretation

Caption: Cell-Based Assay Workflow.

Experimental Protocols

Protocol 1: Generation of a GCDH Knockout Cell Line using CRISPR/Cas9

This protocol describes the generation of a GCDH knockout (KO) in the human neuroblastoma cell line SH-SY5Y, a cell line relevant for studying neurological aspects of GA1.[3][4]

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin)

  • CRISPR/Cas9 plasmid system with a gRNA targeting the GCDH gene

  • Lipofectamine™ 3000 or similar transfection reagent

  • Puromycin or other selection antibiotic

  • Phosphate Buffered Saline (PBS)

  • DNA extraction kit

  • PCR reagents and primers for sequencing

  • Protein lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • Primary antibody against GCDH

  • Secondary HRP-conjugated antibody

  • Chemiluminescence substrate

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C and 5% CO2.

  • Transfection: Transfect the cells with the CRISPR/Cas9 plasmid containing the GCDH-targeting gRNA using a suitable transfection reagent according to the manufacturer's protocol.

  • Selection: 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

  • Clonal Isolation: After selection, isolate single cell clones by limiting dilution or colony picking.

  • Validation of Knockout:

    • Genomic DNA Sequencing: Extract genomic DNA from the isolated clones. Amplify the targeted region of the GCDH gene by PCR and sequence the product to confirm the presence of insertions or deletions (indels).

    • Western Blot: Lyse the cells and quantify the protein concentration. Perform a Western blot to confirm the absence of the GCDH protein in the KO clones compared to wild-type (WT) cells.

Protocol 2: Lysine Overload and Sample Preparation

To mimic the metabolic stress in GA1, cells are challenged with a high concentration of lysine.[3]

Materials:

  • Wild-type (WT) and GCDH KO SH-SY5Y cells

  • Culture medium

  • L-lysine solution

  • PBS

Methodology:

  • Cell Seeding: Seed both WT and GCDH KO cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Lysine Treatment: Once the cells reach the desired confluency, replace the normal culture medium with a medium supplemented with a high concentration of L-lysine (e.g., 5 mM).

  • Incubation: Incubate the cells for 48-72 hours.

  • Sample Collection:

    • Supernatant: Collect the culture supernatant for extracellular metabolite analysis. Centrifuge to remove cell debris and store at -80°C.

    • Cell Lysate: Wash the cells with ice-cold PBS. Lyse the cells directly in the well with an appropriate buffer for either enzyme activity assay or intracellular metabolite analysis. Scrape the cells, collect the lysate, and store at -80°C.

Protocol 3: Measurement of GCDH Enzyme Activity

This protocol is adapted from methods that measure the conversion of a labeled substrate. A common method involves measuring the release of ¹⁴CO₂ from [1,5-¹⁴C]this compound.[6][7]

Materials:

  • Cell lysates from WT and GCDH KO cells

  • [1,5-¹⁴C]this compound (radioactive substrate)

  • Reaction buffer (e.g., 80 mM glycylglycine, pH 8.0)[6]

  • Electron acceptor (e.g., methylene (B1212753) blue)[6]

  • Scintillation vials and scintillation cocktail

  • Acid solution (e.g., perchloric acid) to stop the reaction and release CO₂

Methodology:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Reaction Setup: In a sealed reaction vessel, combine the cell lysate (containing a known amount of protein), reaction buffer, and the electron acceptor.

  • Initiate Reaction: Add [1,5-¹⁴C]this compound to start the reaction. Incubate at 37°C.

  • Stop Reaction: After a defined time, stop the reaction by injecting acid. This also liberates the ¹⁴CO₂.

  • Capture and Measure ¹⁴CO₂: The released ¹⁴CO₂ is trapped (e.g., on a filter paper soaked in a trapping agent) and its radioactivity is measured using a scintillation counter.

  • Calculate Activity: The enzyme activity is calculated based on the amount of ¹⁴CO₂ produced per unit of time per milligram of protein.

Protocol 4: Analysis of Glutaric Acid (GA) and 3-Hydroxyglutaric Acid (3-OHGA) by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying metabolites.

Materials:

  • Cell culture supernatants and/or cell lysates

  • Internal standards (e.g., isotopically labeled GA and 3-OHGA)

  • Acetonitrile or other organic solvent for protein precipitation

  • LC-MS/MS system

Methodology:

  • Sample Preparation: Thaw the samples (supernatant or lysate). Add internal standards. Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the protein and collect the supernatant.

  • LC Separation: Inject the prepared sample into the LC system. The metabolites are separated on a suitable column (e.g., a C18 column).

  • MS/MS Detection: The eluting compounds are ionized (e.g., by electrospray ionization) and detected by the mass spectrometer. Specific precursor-product ion transitions are monitored for GA, 3-OHGA, and the internal standards.

  • Quantification: The concentration of each metabolite is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve.

Data Presentation

The quantitative data generated from these assays can be summarized in the following tables for clear comparison.

Table 1: GCDH Enzyme Activity

Cell LineTreatmentGCDH Activity (nmol CO₂/hr/mg protein)% of WT Control
WTControl5.2 ± 0.4100%
WT5 mM Lysine5.1 ± 0.598%
GCDH KOControl0.1 ± 0.021.9%
GCDH KO5 mM Lysine0.1 ± 0.031.9%

Table 2: Extracellular Metabolite Concentrations

Cell LineTreatmentGlutaric Acid (µM)3-Hydroxyglutaric Acid (µM)
WTControl0.5 ± 0.1Below Limit of Detection
WT5 mM Lysine0.8 ± 0.2Below Limit of Detection
GCDH KOControl2.5 ± 0.30.4 ± 0.1
GCDH KO5 mM Lysine15.7 ± 1.22.1 ± 0.3

Table 3: Intracellular Metabolite Concentrations

Cell LineTreatmentThis compound (pmol/mg protein)
WTControl10.2 ± 1.5
WT5 mM Lysine12.5 ± 2.1
GCDH KOControl45.8 ± 5.3
GCDH KO5 mM Lysine180.4 ± 15.9

Conclusion

This application note provides a comprehensive framework for establishing a cell-based assay to investigate this compound metabolism. By creating a GCDH-deficient cell model, researchers can effectively simulate the biochemical phenotype of Glutaric Aciduria Type I. The detailed protocols for measuring both GCDH enzyme activity and the accumulation of key metabolites offer a robust system for studying disease mechanisms and for the preclinical evaluation of potential therapeutic strategies. The use of sensitive analytical techniques like radioactive assays and LC-MS/MS ensures the generation of high-quality, quantifiable data that is crucial for advancing research in inborn errors of metabolism.

References

Application Notes and Protocols for the In Vitro Reconstitution of the Glutaryl-CoA Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro reconstitution of the glutaryl-CoA metabolic pathway, a critical route in the catabolism of lysine (B10760008) and tryptophan. Understanding this pathway is essential for research into metabolic disorders such as Glutaric Aciduria Type I and for the development of novel therapeutic interventions. This document offers detailed protocols for enzyme expression and purification, in vitro pathway reconstitution, and analytical methods, along with structured quantitative data and visual diagrams to facilitate experimental design and execution.

Introduction to the this compound Metabolic Pathway

The this compound metabolic pathway is a mitochondrial process that converts this compound, an intermediate in the degradation of the amino acids lysine and tryptophan, into acetyl-CoA. This pathway shares several enzymes with the fatty acid β-oxidation cycle. The core enzymatic steps involve the oxidative decarboxylation of this compound to crotonyl-CoA, followed by hydration, oxidation, and thiolytic cleavage to yield acetyl-CoA, which can then enter the citric acid cycle for energy production.[1]

The key enzymes involved in this pathway are:

  • This compound Dehydrogenase (GCDH): Catalyzes the oxidative decarboxylation of this compound to crotonyl-CoA.[2]

  • Enoyl-CoA Hydratase: Catalyzes the hydration of crotonyl-CoA to 3-hydroxybutyryl-CoA.[3]

  • 3-Hydroxyacyl-CoA Dehydrogenase: Catalyzes the oxidation of 3-hydroxybutyryl-CoA to acetoacetyl-CoA.[3]

  • β-Ketothiolase: Catalyzes the thiolytic cleavage of acetoacetyl-CoA into two molecules of acetyl-CoA.[3]

In some anaerobic bacteria, an alternative pathway exists where glutaconyl-CoA is an intermediate, which is then decarboxylated by glutaconyl-CoA decarboxylase.[4][5][6]

Quantitative Data Summary

The following tables summarize the key kinetic parameters for the enzymes involved in the this compound metabolic pathway. These values are essential for designing in vitro reconstitution experiments and for developing kinetic models of the pathway.

Table 1: Kinetic Parameters of this compound Dehydrogenase (GCDH)

SubstrateOrganism/SourceK_m_ (µM)V_max_ (U/mg)Electron AcceptorReference
This compoundHuman (recombinant, E. coli)~5~2.5Ferrocenium hexafluorophosphate[7]
This compoundPseudomonas fluorescens--Dye[8]
Pentanoyl-CoAHuman (recombinant, E. coli)~10-Ferrocenium hexafluorophosphate[7]
Hexanoyl-CoAHuman (recombinant, E. coli)~8-Ferrocenium hexafluorophosphate[7]

Table 2: Kinetic Parameters of Enoyl-CoA Hydratase

SubstrateOrganism/SourceK_m_ (µM)V_max_ (U/mg)Reference
Crotonyl-CoAMycobacterium smegmatis822488[9]
Decenoyl-CoAMycobacterium smegmatis91-[9]
Hexadecenoyl-CoAMycobacterium smegmatis105154[9]

Table 3: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase

SubstrateOrganism/SourceK_m_ (µM)V_max_ (U/mg)Reference
S-3-hydroxybutyryl-CoAPig heart--[10]
S-3-hydroxyhexanoyl-CoAPig heart2.5135[10]
S-3-hydroxydecanoyl-CoAPig heart2.1189[10]
S-3-hydroxytetradecanoyl-CoAPig heart2.0117[10]

Table 4: Kinetic Parameters of β-Ketothiolase

SubstrateOrganism/SourceK_m_ (µM)Reference
Acetoacetyl-CoAZoogloea ramigera10[11]
Acetyl-CoAZoogloea ramigera330[11]

Experimental Protocols

This section provides detailed methodologies for the expression and purification of the pathway enzymes and the subsequent in vitro reconstitution of the this compound metabolic pathway.

Protocol 1: Recombinant Expression and Purification of Pathway Enzymes

This protocol describes a general method for the expression of His-tagged enzymes in E. coli and their purification using immobilized metal affinity chromatography (IMAC). This protocol can be adapted for each of the four key enzymes.

1. Gene Cloning and Expression Vector Construction:

  • Obtain the cDNA for each enzyme (GCDH, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, β-Ketothiolase).
  • Amplify the coding sequence using PCR with primers that add a polyhistidine (e.g., 6xHis) tag to the N- or C-terminus.
  • Clone the tagged gene into a suitable E. coli expression vector (e.g., pET series).
  • Verify the construct by DNA sequencing.

2. Protein Expression:

  • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
  • Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD_600_) reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
  • Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

3. Cell Lysis:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
  • Incubate on ice for 30 minutes.
  • Sonicate the cell suspension on ice to ensure complete lysis.
  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

4. Immobilized Metal Affinity Chromatography (IMAC):

  • Equilibrate a Ni-NTA or other suitable IMAC column with 10 column volumes of lysis buffer.
  • Load the clarified lysate onto the column.
  • Wash the column with 20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
  • Elute the His-tagged protein with 5-10 column volumes of elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
  • Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

5. Buffer Exchange and Storage:

  • Pool the fractions containing the pure protein.
  • Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
  • Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: In Vitro Reconstitution of the this compound Metabolic Pathway

This protocol describes the setup of a multi-enzyme reaction to reconstitute the conversion of this compound to acetyl-CoA.

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM DTT and 5 mM MgCl_2_).
  • On ice, combine the following components in a microcentrifuge tube to the indicated final concentrations:
  • This compound: 100 µM
  • Coenzyme A (CoA): 200 µM
  • NAD⁺: 500 µM
  • Purified GCDH: 1-5 µM
  • Purified Enoyl-CoA Hydratase: 1-5 µM
  • Purified 3-Hydroxyacyl-CoA Dehydrogenase: 1-5 µM
  • Purified β-Ketothiolase: 1-5 µM
  • Reaction buffer to the final volume.
  • Note: Optimal enzyme concentrations may need to be determined empirically by titrating each enzyme.

2. Reaction Incubation:

  • Initiate the reaction by adding the substrate (this compound) or one of the enzymes.
  • Incubate the reaction mixture at 37°C.
  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the progress of the reaction.

3. Reaction Quenching and Sample Preparation:

  • Quench the reaction at each time point by adding an equal volume of ice-cold acetonitrile (B52724) or another suitable quenching agent.
  • Centrifuge the quenched samples at high speed to precipitate the enzymes.
  • Transfer the supernatant to a new tube for analysis.

Protocol 3: Analytical Methods for Pathway Intermediates

This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) for the separation and quantification of the acyl-CoA thioesters involved in the pathway.

1. HPLC System and Column:

  • Use an HPLC system equipped with a UV detector.
  • Employ a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 100 mM potassium phosphate buffer, pH 5.3.
  • Mobile Phase B: Acetonitrile.
  • Use a linear gradient to separate the acyl-CoA species, for example:
  • 0-5 min: 5% B
  • 5-25 min: 5-50% B
  • 25-30 min: 50% B
  • 30-35 min: 50-5% B
  • 35-40 min: 5% B
  • The flow rate is typically 1 mL/min.

3. Detection and Quantification:

  • Monitor the elution of acyl-CoA thioesters by measuring the absorbance at 260 nm (the adenine (B156593) moiety of CoA).
  • Identify the peaks corresponding to this compound, crotonyl-CoA, 3-hydroxybutyryl-CoA, acetoacetyl-CoA, and acetyl-CoA by comparing their retention times with those of authentic standards.
  • Quantify the concentration of each intermediate by integrating the peak area and comparing it to a standard curve generated with known concentrations of each acyl-CoA.

Visualizations

The following diagrams illustrate the this compound metabolic pathway and the experimental workflows.

Glutaryl_CoA_Pathway Glutaryl_CoA This compound GCDH This compound Dehydrogenase (GCDH) Glutaryl_CoA->GCDH Crotonyl_CoA Crotonyl-CoA ECH Enoyl-CoA Hydratase Crotonyl_CoA->ECH Hydroxybutyryl_CoA 3-Hydroxybutyryl-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase Hydroxybutyryl_CoA->HADH Acetoacetyl_CoA Acetoacetyl-CoA KT β-Ketothiolase Acetoacetyl_CoA->KT Acetyl_CoA 2x Acetyl-CoA GCDH->Crotonyl_CoA  CO₂ ECH->Hydroxybutyryl_CoA  H₂O HADH->Acetoacetyl_CoA  NAD⁺ → NADH KT->Acetyl_CoA  CoA

Caption: The this compound Metabolic Pathway.

Protein_Purification_Workflow Start Gene Cloning & Expression Vector Transformation Transformation into E. coli Start->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Harvest Cell Harvest (Centrifugation) Expression->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification IMAC IMAC Purification (Ni-NTA) Clarification->IMAC Analysis SDS-PAGE Analysis IMAC->Analysis Buffer_Exchange Buffer Exchange & Concentration IMAC->Buffer_Exchange Storage Storage at -80°C Buffer_Exchange->Storage In_Vitro_Reconstitution_Workflow cluster_components Reaction Components Start Prepare Reaction Mixture Incubation Incubate at 37°C Start->Incubation Enzymes Purified Enzymes (GCDH, ECH, HADH, KT) Substrates Substrates & Cofactors (this compound, CoA, NAD⁺) Buffer Reaction Buffer Sampling Collect Samples at Time Points Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Analysis Analyze by HPLC Quenching->Analysis Result Quantify Intermediates & Final Product Analysis->Result

References

Application Notes and Protocols for the Synthesis and Use of Glutaryl-CoA Analogs in Enzyme Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of glutaryl-CoA analogs for the detailed investigation of enzyme mechanisms, particularly focusing on this compound dehydrogenase (GCDH). The protocols outlined below describe the synthesis of irreversible inhibitors, their use in enzyme kinetic assays, and the interpretation of the resulting data.

Introduction

This compound is a key intermediate in the metabolic pathways of lysine (B10760008) and tryptophan. The enzyme responsible for its metabolism, this compound dehydrogenase (GCDH), is a flavoprotein that catalyzes the oxidative decarboxylation of this compound to crotonyl-CoA. Deficiencies in GCDH activity lead to the accumulation of glutaric acid and related metabolites, resulting in the serious inherited metabolic disorder known as glutaric aciduria type I.

To elucidate the catalytic mechanism of GCDH and to develop potential therapeutic inhibitors, stable analogs of this compound are invaluable tools. In particular, mechanism-based irreversible inhibitors can provide detailed insights into the active site chemistry of the enzyme. This document focuses on two such analogs, 3-butynoyl-pantetheine and 3-pentynoyl-pantetheine, which act as suicide substrates for GCDH.[1]

Data Presentation

The following tables summarize the key quantitative data related to the interaction of this compound and its analogs with this compound dehydrogenase and related enzymes.

Table 1: Michaelis-Menten Constants for this compound Dehydrogenase Substrates

SubstrateEnzymeKm (µM)kcat (s⁻¹)Reference
This compoundHuman GCDH2.00.56[2]
Pentanoyl-CoAHuman GCDH--[2]
Hexanoyl-CoAHuman GCDH--[2]

Note: Specific values for Km and kcat for pentanoyl-CoA and hexanoyl-CoA with human GCDH were not explicitly found in the provided search results and are represented by "-".

Table 2: Inhibition Data for Acyl-CoA Dehydrogenase Analogs

InhibitorEnzymeInhibition TypeKd (µM)Inactivation Rate (kinact)Reference
2-Pentynoyl-CoAIsovaleryl-CoA DehydrogenaseIrreversible1.8-[3]
3-Butynoyl-pantetheineThis compound DehydrogenaseIrreversible--[1]
3-Pentynoyl-pantetheineThis compound DehydrogenaseIrreversible--[1]

Note: Specific Kd and kinact values for the inhibition of GCDH by 3-butynoyl-pantetheine and 3-pentynoyl-pantetheine were not available in a structured format in the search results and are represented by "-". The data for 2-pentynoyl-CoA with a related enzyme is included for comparative purposes.

Mandatory Visualizations

Signaling Pathway: Proposed Mechanism of GCDH Inactivation

GCDH_Inactivation cluster_synthesis Inhibitor Synthesis cluster_inactivation Enzyme Inactivation 3-Alkynoic_Acid 3-Butynoic or 3-Pentynoic Acid Analog Inhibitor (Analog) 3-Alkynoic_Acid->Analog Coupling Pantetheine Pantetheine Pantetheine->Analog Complex Enzyme-Inhibitor Complex Analog->Complex GCDH_E Active GCDH (Enzyme) GCDH_E->Complex Allene Reactive Allene Intermediate Complex->Allene Enzyme-catalyzed isomerization Inactive_GCDH Inactive Covalently Modified GCDH Allene->Inactive_GCDH Nucleophilic attack by active site residue workflow cluster_synthesis Analog Synthesis cluster_enzyme_prep Enzyme Preparation cluster_assay Enzyme Inhibition Assay A 1. Activation of 3-Alkynoic Acid B 2. Coupling with Pantetheine A->B C 3. Purification of Analog B->C E 5. Incubation of GCDH with Analog C->E D 4. Expression and Purification of GCDH D->E F 6. Measurement of Residual GCDH Activity E->F G 7. Data Analysis (k_inact, K_i) F->G

References

Application Notes and Protocols for the Use of Glutaryl-CoA in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaryl-Coenzyme A (Glutaryl-CoA) is a pivotal intermediate in the mitochondrial catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[1] The study of enzymes that metabolize or interact with this compound is crucial for understanding fundamental metabolic pathways and the pathophysiology of various genetic disorders, such as Glutaric Aciduria Type I (GA1).[2][3] Furthermore, the unique biochemical properties of this compound and its associated enzymes present opportunities for drug development, particularly in the fields of inborn errors of metabolism, oncology, and infectious diseases.[4][5]

These application notes provide an overview of the key enzymes known to interact with this compound, summarize their kinetic properties, and offer detailed protocols for performing enzyme kinetic assays.

Key Enzymes Utilizing this compound

This compound Dehydrogenase (GCDH)

Function: GCDH is a mitochondrial flavoprotein that catalyzes the oxidative decarboxylation of this compound to crotonyl-CoA and CO2, a key step in the lysine (B10760008) and tryptophan degradation pathway.[2] It utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor and transfers electrons to the electron-transfer flavoprotein (ETF).[1]

Clinical Significance: Deficiency of GCDH leads to GA1, an autosomal recessive disorder characterized by the accumulation of glutaric acid, 3-hydroxyglutaric acid, and this compound, resulting in severe neurological damage.[2][6] This makes GCDH a primary target for therapeutic intervention.

Kinetic Studies: Kinetic analysis of GCDH is essential for understanding the catalytic mechanism, the impact of disease-causing mutations, and for the screening of potential therapeutic modulators. The kinetic mechanism of GCDH has been extensively studied, with the release of the product crotonyl-CoA being identified as the major rate-determining step in the steady-state turnover.[7]

Succinyl-CoA:Glutarate-CoA Transferase (SUGCT)

Function: SUGCT is a mitochondrial enzyme that catalyzes the transfer of Coenzyme A from succinyl-CoA to glutarate, forming this compound and succinate.[8] This reaction is a "metabolite repair" pathway, salvaging glutarate that may be formed by the hydrolysis of this compound.[8]

Clinical Significance: While not the primary cause of GA1, variations in SUGCT activity may modify the biochemical phenotype of the disease.[8] Inhibiting SUGCT has been proposed as a therapeutic strategy to reduce the formation of this compound and its neurotoxic downstream metabolites in GA1.[4]

Kinetic Studies: Kinetic characterization of SUGCT is important for validating its role in glutarate metabolism and for the development of specific inhibitors.

Alpha-Ketoglutarate (B1197944) Dehydrogenase Complex (OGDHc)

Function: While not a direct metabolizer of this compound, the alpha-ketoglutarate dehydrogenase complex, a key enzyme in the Krebs cycle, is subject to inhibition by this compound.[6]

Clinical Significance: The accumulation of this compound in GA1 can lead to an uncompetitive inhibition of the OGDHc, contributing to the impairment of energy metabolism observed in this disease.[6] This secondary inhibition is a crucial aspect of the disease's pathophysiology.

Kinetic Studies: Investigating the kinetics of OGDHc inhibition by this compound is vital for understanding the bioenergetic defects in GA1 and for assessing the efficacy of therapies aimed at reducing this compound levels.

Data Presentation

The following tables summarize the kinetic parameters for enzymes known to interact with this compound.

Table 1: Kinetic Parameters for this compound Dehydrogenase (GCDH)

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)Electron AcceptorReference
Geobacter metallireducens (GDHGeo)This compound30 ± 23.2 ± 0.2Not specified[9]
Desulfococcus multivorans (GDHDes)This compound52 ± 511 ± 1Not specified[9]
Porcine LiverThis compound3.3Not specifiedElectron Transfer Flavoprotein (ETF)[9]
Porcine LiverElectron Transfer Flavoprotein (ETF)1.1860 (turnover number)-[9]

Table 2: Kinetic Parameters for Succinyl-CoA:Glutarate-CoA Transferase (SUGCT)

Enzyme SourceSubstrateKm (µM)Reference
Human (recombinant)This compound17.3[8]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for this compound Dehydrogenase (GCDH) Activity

This protocol is adapted for measuring GCDH activity using an artificial electron acceptor, phenazine (B1670421) methosulfate (PMS), which is reduced by the FADH₂ produced during the reaction. The reduced PMS then reduces a terminal electron acceptor, such as 2,6-dichloroindophenol (B1210591) (DCPIP) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), leading to a measurable change in absorbance.

Materials:

  • Purified or recombinant GCDH enzyme

  • This compound solution (substrate)

  • Phenazine methosulfate (PMS) solution

  • 2,6-dichloroindophenol (DCPIP) or MTT solution

  • Assay Buffer: e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5

  • Spectrophotometer capable of reading at 600 nm (for DCPIP) or 570 nm (for MTT)

  • 96-well microplate (for high-throughput screening)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in water or a suitable buffer. Determine the precise concentration spectrophotometrically using an extinction coefficient of 4.5 mM⁻¹cm⁻¹ at 260 nm.

    • Prepare fresh solutions of PMS and DCPIP/MTT on the day of the experiment. Protect the PMS solution from light.

  • Assay Setup:

    • In a microplate well or a cuvette, add the following components in order:

      • Assay Buffer

      • DCPIP or MTT solution

      • PMS solution

      • GCDH enzyme solution (the amount should be determined empirically to ensure a linear reaction rate)

    • Mix gently and incubate at a constant temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration.

  • Initiate the Reaction:

    • Start the reaction by adding the this compound solution.

    • Immediately start monitoring the decrease in absorbance at 600 nm for DCPIP (disappearance of blue color) or the increase in absorbance at 570 nm for MTT (formation of formazan).

  • Data Acquisition and Analysis:

    • Record the absorbance at regular intervals for a set period (e.g., 5-10 minutes).

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • To determine Km and Vmax, perform the assay with varying concentrations of this compound while keeping the enzyme concentration constant.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Protocol 2: HPLC-Based Assay for Acyl-CoA Analysis

This protocol allows for the direct measurement of the consumption of this compound and the formation of its product, crotonyl-CoA, providing a highly specific method for kinetic analysis.

Materials:

  • Enzyme reaction components (as in Protocol 1, but without PMS and DCPIP/MTT)

  • Quenching solution (e.g., perchloric acid or a strong organic acid)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: Aqueous buffer (e.g., 100 mM sodium phosphate, pH 5.3)

  • Mobile Phase B: Acetonitrile or methanol

  • Standards for this compound and crotonyl-CoA

Procedure:

  • Enzyme Reaction:

    • Set up the enzyme reaction in a microcentrifuge tube with the desired concentrations of enzyme, substrate, and buffer.

    • Incubate at a constant temperature for a specific time period.

    • For kinetic analysis, set up multiple reactions with varying substrate concentrations or time points.

  • Reaction Quenching:

    • Stop the reaction at the desired time point by adding the quenching solution. This will precipitate the protein.

    • Centrifuge the samples to pellet the precipitated protein.

  • Sample Preparation for HPLC:

    • Carefully transfer the supernatant to an HPLC vial.

    • If necessary, filter the supernatant to remove any remaining particulate matter.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Separate the acyl-CoA species using a gradient of Mobile Phase B.

    • Detect the eluting compounds by monitoring the absorbance at 260 nm.

    • Identify the peaks corresponding to this compound and crotonyl-CoA by comparing their retention times with those of the standards.

  • Data Analysis:

    • Quantify the amount of substrate consumed and product formed by integrating the peak areas and comparing them to a standard curve.

    • Calculate the reaction velocity and perform kinetic analysis as described in Protocol 1.

Protocol 3: High-Throughput Screening (HTS) for GCDH Inhibitors

This protocol adapts the spectrophotometric assay (Protocol 1) for a 384-well plate format, suitable for screening large compound libraries.

Materials:

  • All materials from Protocol 1

  • 384-well microplates

  • Automated liquid handling system

  • Microplate reader

  • Compound library dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Assay Miniaturization and Optimization:

    • Optimize the concentrations of enzyme, substrate, PMS, and DCPIP/MTT for the 384-well format to ensure a robust signal and a good Z'-factor.

    • The final assay volume is typically in the range of 20-50 µL.

  • Compound Plating:

    • Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of the 384-well plate.

    • Include appropriate controls: positive controls (no inhibitor) and negative controls (no enzyme).

  • Reagent Addition:

    • Add the enzyme, PMS, and DCPIP/MTT mixture to all wells.

    • Incubate for a short period to allow for compound-enzyme interaction.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding this compound to all wells.

    • Immediately place the plate in a microplate reader and monitor the change in absorbance over time.

  • Data Analysis:

    • Calculate the reaction rate for each well.

    • Determine the percent inhibition for each compound relative to the positive controls.

    • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

    • Confirmed hits can then be further characterized using dose-response curves to determine their IC₅₀ values.

Visualizations

signaling_pathway Lysine L-Lysine / L-Tryptophan Glutaryl_CoA This compound Lysine->Glutaryl_CoA Crotonyl_CoA Crotonyl-CoA + CO2 Glutaryl_CoA->Crotonyl_CoA Oxidative Decarboxylation GCDH GCDH Glutaryl_CoA->GCDH GCDH->Crotonyl_CoA GA1 Glutaric Aciduria Type I GCDH->GA1 Deficiency leads to

Caption: Metabolic pathway involving this compound Dehydrogenase (GCDH).

experimental_workflow cluster_prep Sample Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme_Prep Prepare Enzyme and Substrate Solutions Assay_Setup Set up Reaction in Microplate/Cuvette Enzyme_Prep->Assay_Setup Reaction_Start Initiate Reaction with Substrate Assay_Setup->Reaction_Start Data_Acquisition Monitor Absorbance Change Over Time Reaction_Start->Data_Acquisition Calc_Velocity Calculate Initial Velocity (V₀) Data_Acquisition->Calc_Velocity MM_Plot Plot V₀ vs. [S] and Fit to Michaelis-Menten Equation Calc_Velocity->MM_Plot Det_Params Determine Km and Vmax MM_Plot->Det_Params

Caption: General workflow for an enzyme kinetics experiment.

logical_relationship Glutaryl_CoA_Accumulation Increased this compound OGDHc_Inhibition Inhibition of α-Ketoglutarate Dehydrogenase Complex Glutaryl_CoA_Accumulation->OGDHc_Inhibition Uncompetitive Inhibition Neurotoxicity Neuronal Damage Glutaryl_CoA_Accumulation->Neurotoxicity Direct and Indirect Effects GCDH_Deficiency GCDH Deficiency (GA1) GCDH_Deficiency->Glutaryl_CoA_Accumulation Energy_Deficit Impaired Energy Metabolism OGDHc_Inhibition->Energy_Deficit Energy_Deficit->Neurotoxicity

Caption: Pathophysiological cascade in Glutaric Aciduria Type I.

References

Application Notes and Protocols: Glutaryl-CoA as a Substrate for In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaryl-Coenzyme A (Glutaryl-CoA) is a critical intermediate in the mitochondrial catabolism of the essential amino acids L-lysine, L-hydroxylysine, and L-tryptophan. The primary enzyme responsible for its metabolism is this compound dehydrogenase (GCDH), a flavin adenine (B156593) dinucleotide (FAD)-dependent mitochondrial matrix protein. Deficiencies in GCDH activity lead to the genetic disorder Glutaric Aciduria Type 1 (GA1), characterized by the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine, resulting in severe neurological damage. Therefore, the in vitro study of enzymes that utilize this compound, particularly GCDH, is crucial for understanding disease pathogenesis, developing diagnostic assays, and for the screening of potential therapeutic agents.

These application notes provide detailed protocols for the in vitro assay of enzymes utilizing this compound as a substrate, with a primary focus on GCDH.

Metabolic Pathway of this compound

This compound is formed from L-lysine and L-tryptophan through a series of enzymatic reactions. GCDH catalyzes the oxidative decarboxylation of this compound to Crotonyl-CoA and CO2. This reaction is a key step in committing these amino acids to the tricarboxylic acid (TCA) cycle for energy production.

This compound Metabolic Pathway Lysine L-Lysine & L-Tryptophan alpha_ketoadipate α-Ketoadipate Lysine->alpha_ketoadipate Multiple Steps Glutaryl_CoA This compound alpha_ketoadipate->Glutaryl_CoA α-Ketoadipate Dehydrogenase Complex Glutaconyl_CoA Glutaconyl-CoA Glutaryl_CoA->Glutaconyl_CoA GCDH (Dehydrogenation) Crotonyl_CoA Crotonyl-CoA Glutaconyl_CoA->Crotonyl_CoA GCDH (Decarboxylation) Acetyl_CoA Acetyl-CoA Crotonyl_CoA->Acetyl_CoA β-oxidation pathway TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Metabolic pathway of L-lysine and L-tryptophan degradation focusing on this compound.

Key Enzymes Utilizing this compound

The primary and most studied enzyme that uses this compound as a substrate is:

  • This compound Dehydrogenase (GCDH) : Catalyzes the oxidative decarboxylation of this compound to Crotonyl-CoA.[1][2]

Other enzymes that may interact with or be affected by this compound include:

  • Medium-chain acyl-CoA dehydrogenase (MCAD) : Can utilize this compound as a substrate, although with a much lower efficiency than its preferred substrates.[3]

  • Succinyl-CoA:glutarate-CoA transferase (SUGCT) : This enzyme is involved in the reversible transfer of CoA between succinyl-CoA and glutarate, thereby producing this compound.[4]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for this compound Dehydrogenase (GCDH) Activity

This is the most common and direct method for measuring GCDH activity in vitro, utilizing an artificial electron acceptor.

Principle:

GCDH catalyzes the dehydrogenation of this compound, transferring electrons to an artificial electron acceptor, which changes its absorbance upon reduction. Ferrocenium (B1229745) hexafluorophosphate (B91526) is a commonly used artificial electron acceptor, and its reduction can be monitored spectrophotometrically at 300 nm.[5]

Experimental Workflow:

GCDH Spectrophotometric Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reaction Buffer, Substrate, Cofactor, and Electron Acceptor Solutions Mix_Reagents Mix Buffer, FAD, and Ferrocenium Hexafluorophosphate in a Cuvette Reagent_Prep->Mix_Reagents Enzyme_Prep Prepare Purified GCDH or Cell Lysate Add_Enzyme Add GCDH Enzyme Enzyme_Prep->Add_Enzyme Incubate Pre-incubate at 25°C Mix_Reagents->Incubate Incubate->Add_Enzyme Initiate_Reaction Initiate Reaction by Adding This compound Add_Enzyme->Initiate_Reaction Monitor_Absorbance Monitor Decrease in Absorbance at 300 nm over Time Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity

Caption: General workflow for the spectrophotometric GCDH activity assay.

Materials and Reagents:

  • Purified recombinant GCDH or cell/tissue homogenate

  • This compound

  • Flavin adenine dinucleotide (FAD)

  • Ferrocenium hexafluorophosphate

  • Potassium phosphate (B84403) buffer, pH 7.2

  • Spectrophotometer capable of reading at 300 nm

  • Quartz cuvettes

Detailed Protocol:

  • Preparation of Reagents:

    • Reaction Buffer: Prepare a 44.5 mM potassium phosphate buffer and adjust the pH to 7.2.[5]

    • This compound Stock Solution: Prepare a 1 mM stock solution in water.

    • FAD Stock Solution: Prepare a 1 mM stock solution in water.

    • Ferrocenium Hexafluorophosphate Stock Solution: Prepare a 2 mM stock solution in the reaction buffer.

  • Assay Procedure:

    • Set the spectrophotometer to 300 nm and the temperature to 25°C.

    • In a quartz cuvette, prepare the reaction mixture with the following final concentrations:

      • 44.5 mM Potassium phosphate buffer, pH 7.2

      • 100 µM FAD

      • 200 µM Ferrocenium hexafluorophosphate

    • Add the purified GCDH enzyme or cell lysate to the cuvette and mix gently.

    • Pre-incubate the mixture for 5 minutes at 25°C.

    • Initiate the reaction by adding this compound to a final concentration of 100 µM.

    • Immediately start monitoring the decrease in absorbance at 300 nm for 5 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.

    • Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the reduction of ferrocenium hexafluorophosphate is required.

Protocol 2: GCDH Activity Assay with the Natural Electron Acceptor (Electron Transfer Flavoprotein - ETF)

Principle:

This assay measures the transfer of electrons from this compound to the natural physiological electron acceptor, ETF. The reduction of ETF results in a decrease in its intrinsic fluorescence, which can be monitored. This assay is considered the "gold standard" as it reflects the physiological activity of the enzyme more accurately.

Materials and Reagents:

  • Purified recombinant GCDH

  • Purified recombinant or native ETF

  • This compound

  • Anaerobic environment (e.g., glove box or anaerobic cuvette system)

  • Fluorometer

Protocol Overview:

This assay is more technically demanding as it requires an anaerobic environment to prevent the re-oxidation of reduced ETF by molecular oxygen. The reaction is initiated by the addition of this compound to a mixture containing GCDH and ETF, and the decrease in ETF fluorescence is monitored over time. A detailed protocol for a microplate-based ETF fluorescence reduction assay has been described, which can be adapted for GCDH.[6]

Protocol 3: Radiometric Assay for GCDH Activity

Principle:

This assay utilizes radiolabeled [2,3,4-³H]this compound as the substrate. The dehydrogenation reaction catalyzed by GCDH involves the removal of a tritium (B154650) atom from the substrate, which is then released into the aqueous solvent. The amount of radioactivity released into the solvent is proportional to the enzyme activity.

Materials and Reagents:

  • [2,3,4-³H]this compound

  • Purified GCDH or cell/tissue homogenate

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Protocol Overview:

The reaction is carried out by incubating the enzyme with the radiolabeled substrate. The reaction is then stopped, and the unreacted substrate is separated from the released tritium (e.g., by anion exchange chromatography). The radioactivity in the aqueous fraction is then quantified by liquid scintillation counting. This method is highly sensitive and can be used to measure low levels of enzyme activity.[7]

Data Presentation

Quantitative data from in vitro enzyme assays with this compound as a substrate should be summarized for clarity and comparison.

Table 1: Kinetic Parameters of Human this compound Dehydrogenase

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Electron AcceptorReference
This compound~1.2~16~1.3 x 107Pig Liver ETF[8]
This compound---Ferrocenium Hexafluorophosphate[5]
4-Nitrobutyryl-CoA-<0.32-Ferrocenium Hexafluorophosphate[5]

Note: The kcat for this compound with Ferrocenium Hexafluorophosphate as the electron acceptor is significantly higher than with ETF, but specific values were not provided in the cited source.

Troubleshooting Common Issues

  • Low or No Enzyme Activity:

    • Enzyme Inactivity: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.

    • Incorrect Buffer pH: Verify the pH of the reaction buffer. GCDH from Paracoccus denitrificans has a pH optimum between 8.0 and 8.5, but is most stable at pH 5.0.[8]

    • Substrate Degradation: this compound can be unstable; use freshly prepared solutions.

    • Missing Cofactor: Ensure FAD is included in the reaction mixture, as GCDH is a flavoprotein.

  • High Background Signal:

    • Non-enzymatic Reduction of Electron Acceptor: Run a control reaction without the enzyme to determine the rate of non-enzymatic reduction.

    • Contaminating Enzymes in Lysate: If using cell or tissue lysates, other dehydrogenases may contribute to the signal. Consider using a more specific assay or purifying the enzyme.

Conclusion

The in vitro analysis of enzymes utilizing this compound is fundamental for research into amino acid metabolism and associated metabolic disorders. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to establish and conduct reliable and reproducible enzyme assays. The spectrophotometric assay using an artificial electron acceptor offers a robust and accessible method for routine analysis and high-throughput screening, while assays employing the natural electron acceptor or radiolabeled substrates provide higher physiological relevance and sensitivity for more detailed mechanistic studies.

References

Application Notes & Protocols: Production and Characterization of Monoclonal Antibodies for Glutaryl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutaryl-Coenzyme A (Glutaryl-CoA) is a critical intermediate in the metabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan.[1][2] The enzyme this compound dehydrogenase (GCDH) catalyzes its oxidative decarboxylation to crotonyl-CoA.[2][3] Genetic defects in the GCDH enzyme lead to the accumulation of glutaric acid and related metabolites, causing the autosomal recessive metabolic disorder glutaric aciduria type I (GA1), which is characterized by severe neurological damage.[4]

The ability to accurately detect and quantify this compound in biological samples is essential for studying amino acid metabolism, diagnosing metabolic disorders, and developing potential therapeutic interventions. While methods exist to measure GCDH enzyme activity[5][6], direct detection of the this compound molecule often requires sensitive and specific tools. Monoclonal antibodies (mAbs) offer unparalleled specificity and affinity, making them ideal reagents for developing immunoassays like ELISA for this purpose.[7][8]

Due to its small size, this compound is a hapten and not immunogenic on its own. Therefore, it must be conjugated to a larger carrier protein to elicit a robust immune response for antibody production.[9] This document provides a comprehensive guide to the methodologies required for producing and characterizing high-specificity monoclonal antibodies against this compound using hybridoma technology.[10][11][12]

Key Experimental Workflows

The overall process involves preparing an immunogen, immunizing mice, generating antibody-producing hybridoma cells, screening for the desired antibodies, and finally, purifying and characterizing the selected monoclonal antibody.

G cluster_prep Phase 1: Immunogen Preparation cluster_imm Phase 2: Immunization & Hybridoma Production cluster_screen Phase 3: Screening & Characterization cluster_prod Phase 4: Antibody Production & Purification A Hapten-Carrier Conjugation (this compound + KLH/BSA) B Purification & Verification (Dialysis & SDS-PAGE) A->B C Mouse Immunization (Primary & Booster Injections) B->C D Serum Titer Check (ELISA) C->D E Spleen Cell Harvest D->E F Myeloma Cell Fusion (Hybridoma Generation) E->F G HAT Selection of Hybridomas F->G H Primary Screening (ELISA) (Identify Positive Clones) G->H I Subcloning & Expansion H->I J Secondary Screening & Specificity (Competitive ELISA) I->J K Antibody Isotyping J->K L Large-Scale Culture or Ascites Production K->L M Antibody Purification (Protein A/G Chromatography) L->M N Final Antibody Validation (ELISA, Western Blot) M->N

Caption: Workflow for Monoclonal Antibody Production against this compound.

Detailed Experimental Protocols

Protocol 1: Immunogen and Screening Antigen Preparation

To make the this compound hapten immunogenic, it is covalently linked to a carrier protein like Keyhole Limpet Hemocyanin (KLH) for immunization. For screening purposes (e.g., ELISA), it is conjugated to a different carrier protein, such as Bovine Serum Albumin (BSA), to prevent the selection of antibodies that recognize the carrier protein itself.[13][14]

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)

  • N-succinimidyl 3-(2-pyridyldithio) propionate (B1217596) (SPDP) crosslinker

  • Phosphate-buffered saline (PBS)

  • Dialysis tubing (10 kDa MWCO)

  • DMSO

Procedure:

  • Carrier Protein Preparation: Dissolve KLH (for immunogen) or BSA (for screening antigen) in PBS to a concentration of 10 mg/mL.

  • Crosslinker Activation: Dissolve SPDP in DMSO to a concentration of 20 mM. Add a 20-fold molar excess of SPDP to the carrier protein solution. Incubate for 1 hour at room temperature with gentle stirring.

  • Purification: Remove excess SPDP by dialysis against PBS at 4°C with multiple buffer changes.

  • Conjugation Reaction: this compound contains a free sulfhydryl group that can react with the SPDP-activated carrier protein. Add a 40-fold molar excess of this compound to the activated carrier protein.

  • Incubation: Incubate the mixture for 2 hours at room temperature, followed by overnight incubation at 4°C with gentle agitation.[13]

  • Final Purification: Dialyze the conjugate extensively against PBS at 4°C to remove unconjugated this compound.

  • Verification: Confirm successful conjugation using SDS-PAGE, observing a shift in the molecular weight of the carrier protein. Quantify protein concentration using a BCA assay. Store the prepared KLH-Glutaryl-CoA and BSA-Glutaryl-CoA at -20°C.[13]

Protocol 2: Mouse Immunization and Hybridoma Generation

This protocol follows the standard method for generating hybridomas.[10][12]

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • KLH-Glutaryl-CoA immunogen

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • SP2/0 myeloma cells

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), antibiotics

  • Polyethylene glycol (PEG)

  • HAT medium (Hypoxanthine, Aminopterin, Thymidine)

Procedure:

  • Primary Immunization: Emulsify 100 µg of KLH-Glutaryl-CoA with an equal volume of CFA. Inject subcutaneously into mice.[15]

  • Booster Immunizations: Administer booster injections every 2-3 weeks with 50 µg of KLH-Glutaryl-CoA emulsified in IFA.

  • Titer Monitoring: After the second boost, collect blood samples (tail bleeds) to test the serum antibody titer against BSA-Glutaryl-CoA using an indirect ELISA (see Protocol 3.3). A mouse is ready for fusion when the serum titer reaches at least 1:10,000.[13]

  • Final Boost: Three days before cell fusion, administer a final intraperitoneal injection of 50 µg of KLH-Glutaryl-CoA in PBS (without adjuvant).[13]

  • Cell Fusion:

    • Harvest splenocytes from the immunized mouse.

    • Mix splenocytes with SP2/0 myeloma cells at a 5:1 ratio.

    • Fuse the cells by adding PEG 1500 dropwise, followed by washing with serum-free medium.[10]

    • Resuspend the fused cells in RPMI-1640 with 20% FBS and HAT supplement.

  • Selection: Plate the cell suspension into 96-well plates. The HAT medium will select for fused hybridoma cells, as unfused myeloma cells and splenocytes will die off.[8]

  • Culture: Incubate plates at 37°C in a 5% CO₂ incubator. After 10-14 days, screen the supernatants from wells with visible hybridoma colonies for antibody production.

Protocol 3: Hybridoma Screening by ELISA

An indirect ELISA is used to identify hybridoma clones secreting antibodies that bind to this compound. A competitive ELISA is then used to confirm specificity.

A. Indirect ELISA for Primary Screening

  • Plate Coating: Coat 96-well microtiter plates with 100 µL/well of BSA-Glutaryl-CoA (2 µg/mL in PBS). Incubate overnight at 4°C.

  • Blocking: Wash plates with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites with 200 µL/well of 5% non-fat milk in PBST for 2 hours at room temperature.

  • Primary Antibody: Add 100 µL of hybridoma supernatant to each well. Incubate for 2 hours at room temperature.

  • Secondary Antibody: Wash plates with PBST. Add 100 µL/well of HRP-conjugated goat anti-mouse IgG secondary antibody (diluted according to manufacturer's instructions). Incubate for 1 hour.

  • Detection: Wash plates. Add 100 µL of TMB substrate. Stop the reaction with 50 µL of 2N H₂SO₄.

  • Readout: Measure absorbance at 450 nm. Wells with a signal significantly above background are considered positive.

B. Competitive ELISA for Specificity Screening

  • Plate Coating & Blocking: Prepare plates as described above (Steps 1-2).

  • Competition: In a separate plate, pre-incubate the hybridoma supernatant for 1 hour with various concentrations of free this compound or other related molecules (e.g., Coenzyme A, Succinyl-CoA, Malonyl-CoA).[13]

  • Incubation: Transfer the pre-incubated antibody-competitor mixture to the BSA-Glutaryl-CoA coated plate. Incubate for 1 hour.

  • Detection: Proceed with secondary antibody and detection steps as described above (Steps 4-6).

  • Analysis: A specific antibody will show a dose-dependent decrease in signal in the presence of free this compound but not with unrelated molecules.

Data Presentation

The following tables present hypothetical but expected data from the characterization of a successful anti-Glutaryl-CoA monoclonal antibody, designated mAb-GCoA-4H2.

Table 1: Indirect ELISA Titer of Final Hybridoma Clone Supernatant

Supernatant Dilution Absorbance (OD 450nm)
1:100 2.852
1:1,000 2.105
1:10,000 1.254
1:100,000 0.431

| Negative Control | 0.115 |

Table 2: Competitive ELISA for Specificity of mAb-GCoA-4H2

Competitor Molecule Concentration (mM) % Inhibition
This compound 0.001 85%
0.01 62%
0.1 35%
1 12%
Coenzyme A 1 < 5%
Succinyl-CoA 1 < 5%
Malonyl-CoA 1 < 5%

| Glutaric Acid | 1 | < 5% |

Metabolic Pathway Context

The monoclonal antibody developed through these protocols can be used to study the lysine (B10760008) degradation pathway, where this compound is a key intermediate.

G Lys L-Lysine Sac Saccharopine Lys->Sac Multiple Steps Tryp L-Tryptophan Tryp->Sac GCoA This compound Sac->GCoA Glut Glutarate Glut->GCoA CroCoa Crotonyl-CoA GCoA->CroCoa Oxidative Decarboxylation AcAcCoA Acetoacetyl-CoA CroCoa->AcAcCoA GCDH GCDH (this compound Dehydrogenase) GCDH->GCoA Catalyzes mAb Anti-Glutaryl-CoA mAb (Detection Target) mAb->GCoA Binds for Detection

Caption: Role of this compound in Lysine Metabolism and Antibody Targeting.

Conclusion

The protocols outlined provide a robust framework for the successful generation of high-specificity monoclonal antibodies against this compound. These antibodies are invaluable tools for developing sensitive immunoassays for research in metabolic diseases, diagnostics, and fundamental cell biology, enabling the direct quantification of this key metabolite in various biological matrices.

References

Application Note: Investigating Glutaryl-CoA Metabolism in Cell Lines Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Glutaryl-CoA (Glutaconyl-coenzyme A) is a critical intermediate in the catabolic pathways of lysine (B10760008), hydroxylysine, and tryptophan.[1][2] The mitochondrial enzyme this compound dehydrogenase (GCDH) catalyzes the oxidative decarboxylation of this compound to crotonyl-CoA.[3][4] Genetic deficiency of GCDH leads to Glutaric Aciduria Type I (GA-I), a rare autosomal recessive neurometabolic disorder.[5][6] This condition is characterized by the accumulation of neurotoxic metabolites, primarily glutaric acid (GA) and 3-hydroxyglutaric acid (3-OHGA), as well as glutarylcarnitine (B602354) (C5DC) in tissues and body fluids.[5][7]

The CRISPR-Cas9 genome-editing technology provides a powerful and precise tool to model GA-I in vitro by creating specific gene knockouts in relevant cell lines.[8] By knocking out the GCDH gene, researchers can create a cellular model that recapitulates the biochemical phenotype of GA-I, enabling detailed studies of disease mechanisms, investigation of downstream metabolic consequences, and high-throughput screening for potential therapeutic compounds.

This document provides a comprehensive set of protocols for generating GCDH knockout cell lines using CRISPR-Cas9 and for the subsequent analysis of key metabolic and cellular phenotypes.

I. Generation and Validation of GCDH Knockout Cell Lines

The overall workflow involves designing guide RNAs (sgRNAs) targeting the GCDH gene, delivering the CRISPR-Cas9 machinery into the target cell line, selecting and validating knockout clones, and performing functional and metabolic analyses.

G cluster_prep Phase 1: Knockout Generation cluster_validation Phase 2: Validation cluster_analysis Phase 3: Functional Analysis sgRNA sgRNA Design & Cloning Lenti Lentivirus Production sgRNA->Lenti Transduce Cell Transduction Lenti->Transduce Select Clonal Selection & Expansion Transduce->Select gDNA Genomic DNA Sequencing Select->gDNA WB Western Blot for GCDH Select->WB Pheno Phenotypic Assays (Viability, Proliferation) gDNA->Pheno WB->Pheno Metabo Metabolomic Analysis (Acylcarnitines, Organic Acids) Pheno->Metabo

Caption: Experimental workflow for generating and analyzing GCDH knockout cell lines.
Protocol 1: Generation of GCDH Knockout Cell Lines via Lentiviral CRISPR-Cas9

This protocol describes the use of a lentiviral delivery system, which allows for efficient transduction of a wide variety of cell types, including non-dividing cells, and stable integration of the Cas9 and sgRNA expression cassettes.[9][10][11]

Materials:

  • Target adherent cell line (e.g., HEK293T, HeLa, HepG2)

  • LentiCRISPRv2 vector (or similar, expressing Cas9 and sgRNA)[12]

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)[12]

  • HEK293T cells (for packaging)

  • Transfection reagent (e.g., Lipofectamine 3000, FuGENE, or PEI)[11]

  • Puromycin (B1679871) or other selection antibiotic

  • Polybrene

  • Standard cell culture reagents (DMEM, FBS, antibiotics)

Procedure:

  • sgRNA Design and Cloning: a. Design 2-3 unique sgRNAs targeting an early exon of the GCDH gene using a design tool (e.g., CHOPCHOP, Benchling). Select sgRNAs with high predicted efficiency and low off-target scores.[13] b. Synthesize and anneal complementary oligos for each sgRNA. c. Clone the annealed oligos into a BsmBI-digested lentiCRISPRv2 plasmid according to the manufacturer's protocol.[12] d. Verify successful cloning by Sanger sequencing.

  • Lentivirus Production: a. Seed HEK293T cells in a 10 cm dish to be 70-80% confluent at the time of transfection. b. Co-transfect the cells with the lentiCRISPRv2-GCDH-sgRNA plasmid and packaging plasmids (e.g., 4 µg psPAX2, 4 µg pMD2.G, and 8 µg of your sgRNA plasmid) using your chosen transfection reagent.[11][12] c. After 48-72 hours, harvest the supernatant containing the lentiviral particles. d. Centrifuge to pellet cell debris and filter the supernatant through a 0.45 µm filter. e. (Optional) Concentrate the virus and determine the viral titer. Store aliquots at -80°C.

  • Cell Transduction: a. Seed the target cell line at a density of 0.5-1.0 x 10^5 cells/well in a 6-well plate. b. The next day, add the lentiviral supernatant to the cells in the presence of Polybrene (4-8 µg/mL) to enhance transduction efficiency. c. Incubate for 24-48 hours, then replace the virus-containing medium with fresh complete medium.

  • Selection and Clonal Isolation: a. 48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration should be determined beforehand with a kill curve for your specific cell line (typically 1-10 µg/mL). b. Maintain selection for 3-7 days until non-transduced control cells are eliminated. c. Isolate single cell clones by limiting dilution in a 96-well plate or by using cloning cylinders.[14] d. Expand the resulting colonies for validation.

  • Validation of Knockout: a. Genomic DNA Analysis: Extract genomic DNA from expanded clones. PCR amplify the region of the GCDH gene targeted by the sgRNA. Analyze the PCR products by Sanger sequencing and use a tool like TIDE or ICE to detect insertions/deletions (indels). b. Western Blot: Lyse a portion of the cells from each validated clone and perform a Western blot (see Protocol 2) to confirm the absence of GCDH protein expression.[15][16]

II. This compound Metabolism and Expected Impact of GCDH Knockout

The catabolism of lysine and tryptophan produces this compound, which is then converted by GCDH to crotonyl-CoA in the mitochondria.[2][3] A knockout of GCDH is expected to block this step, leading to the accumulation of this compound and its derivatives.

G cluster_key Legend Lys L-Lysine & L-Tryptophan GCoA This compound Lys->GCoA CCoA Crotonyl-CoA GCoA->CCoA GCDH GA Glutaric Acid (GA) GCoA->GA OHGA 3-OH-Glutaric Acid (3-OHGA) GCoA->OHGA GC Glutarylcarnitine (C5DC) GCoA->GC TCA TCA Cycle CCoA->TCA key1 Metabolite key2 Accumulated Metabolite key3 Key Enzyme key1_box key2_box key3_box

Caption: Simplified this compound metabolism pathway. GCDH deficiency leads to accumulation of upstream metabolites.

G KO CRISPR-Cas9 GCDH Knockout GCDH_loss Loss of GCDH Protein & Activity KO->GCDH_loss GCoA_up ↑ this compound GCDH_loss->GCoA_up CCoA_down ↓ Crotonyl-CoA GCDH_loss->CCoA_down Metabolites_up ↑ Glutaric Acid ↑ 3-OH-Glutaric Acid ↑ Glutarylcarnitine GCoA_up->Metabolites_up Phenotype Cellular Phenotypes (e.g., altered viability, metabolic stress) Metabolites_up->Phenotype CCoA_down->Phenotype

Caption: Logical flow of expected outcomes following GCDH gene knockout.

III. Protocols for Phenotypic and Metabolic Analysis

Protocol 2: Western Blot Analysis for GCDH Protein

Materials:

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (10-12%)

  • PVDF membrane (0.22 µm for smaller proteins)

  • Primary antibody: anti-GCDH (e.g., Abcam ab154192)[15]

  • Primary antibody: anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Lyse cells in RIPA buffer on ice.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein lysate per lane by boiling in Laemmli buffer.

  • Resolve proteins on an SDS-PAGE gel and transfer to a PVDF membrane.[15]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary anti-GCDH antibody (e.g., 1:1000 dilution) overnight at 4°C.[15]

  • Wash membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Strip and re-probe the membrane for a loading control like GAPDH to ensure equal loading.

Protocol 3: Cell Viability and Proliferation Assays

Materials:

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) or MTT reagent[15][17]

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)[15][18]

Procedure (CCK-8 Assay):

  • Seed 3 x 10³ wild-type (WT) and GCDH knockout (KO) cells per well in a 96-well plate.[15]

  • Culture for desired time points (e.g., 0, 24, 48, 72 hours).

  • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[15][17]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Normalize results to the 0-hour time point to determine the proliferation rate.

Procedure (ATP-Based Assay):

  • Seed cells as described above.

  • At the desired time point, equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.[18]

  • Mix on an orbital shaker for 2 minutes to induce lysis.

  • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Measure luminescence with a plate-reading luminometer. The signal is proportional to the amount of ATP and, thus, the number of viable cells.[18][19]

Protocol 4: Metabolite Extraction from Cultured Cells

This protocol is for extracting polar metabolites, including organic acids and acylcarnitines, for subsequent LC-MS/MS analysis.

Materials:

  • 6-well plates

  • Ice-cold PBS

  • Pre-chilled (-40°C or colder) 80% methanol (B129727)/water solution[20]

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of >15,000 x g at 4°C

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Culture WT and GCDH KO cells in 6-well plates to ~90% confluency.

  • Quickly aspirate the culture medium and wash cells twice with ice-cold PBS.

  • To quench metabolism, add 1 mL of ice-cold 80% methanol to each well.[21][22]

  • Scrape the cells into the methanol solution and transfer the lysate to a microcentrifuge tube.

  • Vortex vigorously for 1 minute, then centrifuge at >15,000 x g for 15 minutes at 4°C.[20]

  • Carefully transfer the supernatant, which contains the metabolites, to a new tube.

  • Dry the supernatant completely using a vacuum concentrator without heat.[20]

  • Store the dried metabolite pellet at -80°C until analysis.

Protocol 5: Acylcarnitine Analysis by LC-MS/MS

Analysis is typically performed by specialized metabolomics cores. The protocol focuses on sample preparation for submission.

Procedure:

  • Reconstitute the dried metabolite pellet (from Protocol 4) in a suitable volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 0.1% formic acid in water or an acetonitrile/water mixture).[23][24]

  • Vortex and centrifuge to pellet any insoluble debris.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Analysis is performed using liquid chromatography to separate acylcarnitine species followed by tandem mass spectrometry for detection and quantification.[25][26]

  • Look for a significant increase in the peak corresponding to glutarylcarnitine (C5DC) in GCDH KO samples compared to WT controls.

IV. Data Presentation and Expected Results

Quantitative data should be presented clearly to allow for straightforward comparison between control and experimental groups. Studies using siRNA to knock down GCDH have shown significant effects on cell metabolism and proliferation, which are expected to be replicated or enhanced in a full knockout model.[15]

Table 1: Phenotypic Changes in GCDH Deficient Cells

Data below is representative, based on results from GCDH knockdown studies and serves as an example of expected outcomes.[15]

AssayCell LineControl (WT/siNC)GCDH Knockout (KO/siGCDH)Fold ChangeP-value
Cell Viability (CCK-8) MCF-71.00 ± 0.050.65 ± 0.040.65< 0.001
Proliferation (EdU+) MDA-MB-231100% ± 8%58% ± 6%0.58< 0.01
ATP Levels (Luminescence) MCF-71.00 ± 0.090.71 ± 0.070.71< 0.05
Table 2: Metabolic Changes in GCDH Deficient Cells

Data below is representative, based on results from GCDH knockdown studies and serves as an example of expected outcomes.[15]

MetaboliteCell LineControl (WT/siNC) (Relative Units)GCDH Knockout (KO/siGCDH) (Relative Units)Fold ChangeP-value
Glutamine (intracellular) MCF-71.00 ± 0.111.45 ± 0.151.45< 0.05
Glutamate (intracellular) MCF-71.00 ± 0.080.62 ± 0.060.62< 0.05
α-Ketoglutarate (α-KG) MDA-MB-2311.00 ± 0.100.55 ± 0.090.55< 0.05
Glutarylcarnitine (C5DC) (Hypothetical)< LOD*Significantly Increased>10x< 0.001

*LOD: Limit of Detection. Glutarylcarnitine is often undetectable in healthy control cells.

References

Troubleshooting & Optimization

Improving the stability of Glutaryl-CoA in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Glutaryl-CoA in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily affected by two main factors:

  • Chemical Hydrolysis: The thioester bond in this compound is susceptible to hydrolysis, which is the cleavage of the bond by water. This reaction is highly dependent on the pH of the solution.

  • Enzymatic Degradation: If the solution is contaminated with enzymes from biological samples (e.g., tissue or cell lysates), acyl-CoA thioesterases can rapidly hydrolyze this compound.

Q2: How does pH affect the stability of this compound?

A2: The pH of the aqueous solution is a critical factor for the stability of the thioester bond in this compound.

  • Alkaline pH (pH > 7.0): Basic conditions significantly accelerate the chemical hydrolysis of the thioester bond.

  • Strongly Acidic pH (pH < 4.0): While more stable than in alkaline conditions, strongly acidic environments can also promote hydrolysis.

  • Optimal pH Range: For maximum stability in aqueous solutions, a slightly acidic pH range of 4.0 to 6.8 is recommended.[1]

Q3: What is the impact of temperature on this compound stability?

A3: Higher temperatures increase the rate of chemical hydrolysis of the thioester bond. Therefore, it is crucial to keep this compound solutions cold to minimize degradation. For enzymatic assays, it is advisable to use the lowest temperature at which the enzyme remains sufficiently active.

Q4: What are the recommended storage conditions for this compound solutions?

A4: To ensure the long-term stability of this compound, follow these storage recommendations:

  • Long-Term Storage: For long-term storage, it is best to store this compound as a lyophilized powder or as a dry pellet at -80°C. If storing in solution, prepare aliquots in a slightly acidic buffer (pH 4.0-6.0) and store them at -80°C to prevent repeated freeze-thaw cycles.[1][2] Stock solutions stored at -80°C can be stable for up to 6 months.[2]

  • Short-Term Storage: For short-term storage (up to 24 hours), solutions can be kept at 4°C.[1] When using an autosampler for LC-MS analysis, maintaining the samples at a low temperature (e.g., 4°C) is essential.[1]

Q5: What is the best way to prepare a stock solution of this compound?

A5: When preparing a stock solution, dissolve the lyophilized powder in high-purity, nuclease-free water or a slightly acidic buffer. Methanol (B129727) can also be a suitable solvent for reconstitution as it can improve stability compared to purely aqueous solutions.[1] It is recommended to prepare single-use aliquots to avoid the detrimental effects of repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low or no signal from this compound in my assay.

Possible Cause Troubleshooting Steps
Degradation of this compound stock solution. - Prepare a fresh stock solution from lyophilized powder. - Ensure the stock solution was stored correctly at -80°C in single-use aliquots. - Verify the pH of the buffer used for reconstitution is in the optimal range (4.0-6.8).
Hydrolysis during the experiment. - Ensure all experimental buffers are within the optimal pH range for this compound stability. - Perform all experimental steps on ice or at 4°C to minimize temperature-induced degradation.
Enzymatic degradation from sample. - If using biological samples, ensure rapid inactivation of endogenous enzymes by working quickly and keeping samples on ice. - Consider deproteinizing the sample prior to the assay.
Repeated freeze-thaw cycles. - Always use fresh aliquots for each experiment. Avoid using a stock solution that has been thawed and refrozen multiple times.

Issue 2: High background signal in my enzymatic assay.

Possible Cause Troubleshooting Steps
Spontaneous hydrolysis of this compound. - Optimize the pH of your assay buffer. While enzymes may have an optimal pH in the alkaline range, this will increase the spontaneous hydrolysis of this compound. Find a balance between enzyme activity and substrate stability. - Run a control reaction without the enzyme to quantify the rate of spontaneous hydrolysis.
Contaminated reagents. - Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all solutions.

Data Presentation

Table 1: Influence of pH on the Chemical Stability of Acyl-CoA Thioester Bonds

pH RangeStabilityPrimary Degradation Pathway
< 4.0ModerateAcid-catalyzed hydrolysis
4.0 - 6.8HighMinimal hydrolysis[1]
> 7.0LowBase-catalyzed hydrolysis[1]

Note: This table provides a qualitative summary based on the general behavior of acyl-CoA thioesters. The exact rates of hydrolysis will vary with the specific acyl group, buffer composition, and temperature.

Table 2: Recommended Storage Conditions for this compound

Storage DurationFormTemperatureRecommended Buffer (if applicable)
Long-term (> 24 hours)Lyophilized powder/Dry pellet-80°CN/A
Long-term (> 24 hours)Aqueous solution-80°CSlightly acidic buffer (pH 4.0-6.0)
Short-term (≤ 24 hours)Aqueous solution4°CSlightly acidic buffer (pH 4.0-6.0)

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

  • Equilibration: Allow the lyophilized this compound powder to reach room temperature before opening the vial to prevent condensation.

  • Reconstitution: Reconstitute the powder in a suitable solvent (e.g., high-purity water or 10 mM sodium acetate (B1210297) buffer, pH 5.5) to the desired concentration. Methanol can also be used for initial reconstitution.

  • Aliquoting: Immediately after reconstitution, divide the stock solution into single-use aliquots in sterile, nuclease-free microcentrifuge tubes.

  • Storage: For long-term storage, flash-freeze the aliquots in liquid nitrogen and store them at -80°C. For short-term storage, keep the aliquots at 4°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis

This protocol provides a general framework for assessing the stability of this compound over time.

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration in the aqueous buffer of interest (e.g., at different pH values or with different additives).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours) during incubation at a controlled temperature, take an aliquot of the solution.

    • Immediately stop any further degradation by adding an equal volume of ice-cold methanol or by flash-freezing in liquid nitrogen.

  • HPLC Analysis:

    • Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Employ a gradient of a buffered aqueous solution (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: Monitor the column effluent using a UV detector at a wavelength of 260 nm, which corresponds to the absorbance maximum of the adenine (B156593) moiety of the Coenzyme A molecule.

    • Quantification: Create a standard curve with known concentrations of this compound. Calculate the concentration of this compound remaining in your samples at each time point by comparing the peak area to the standard curve.

Visualizations

Glutaryl_CoA_Degradation_Pathway Glutaryl_CoA This compound in Aqueous Solution Hydrolysis Chemical Hydrolysis Glutaryl_CoA->Hydrolysis Enzymatic Enzymatic Degradation Glutaryl_CoA->Enzymatic Products Glutaric Acid + Coenzyme A Hydrolysis->Products Enzymatic->Products Factors Influencing Factors Factors->Hydrolysis pH, Temperature Factors->Enzymatic Enzymes pH pH Temp Temperature Enzymes Thioesterases

Caption: Primary degradation pathways for this compound in aqueous solutions.

Troubleshooting_Workflow Start Low/No this compound Signal CheckStock Check Stock Solution: - Freshly prepared? - Stored at -80°C? - Correct pH? Start->CheckStock CheckConditions Review Experimental Conditions: - pH of buffers? - Temperature control? Start->CheckConditions CheckEnzymes Consider Enzymatic Degradation: - Biological sample used? - Enzyme inactivation steps? Start->CheckEnzymes Solution1 Prepare fresh stock solution and use single-use aliquots. CheckStock->Solution1 If stock is suspect Solution2 Adjust buffer pH to 4.0-6.8 and work on ice. CheckConditions->Solution2 If conditions are suboptimal Solution3 Inactivate enzymes quickly or deproteinize sample. CheckEnzymes->Solution3 If sample is biological

Caption: Troubleshooting workflow for experiments with low this compound signal.

References

Technical Support Center: Overcoming Matrix Effects in Glutaryl-CoA Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Glutaryl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and why are they a significant problem in this compound analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, proteins, phospholipids (B1166683) in plasma or tissue extracts).[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of this compound quantification.[1][2] Given that this compound is an endogenous molecule often analyzed in complex biological samples, it is particularly susceptible to these effects.[1]

Q2: My this compound signal is low and inconsistent across different biological samples. How can I determine if this is due to a matrix effect?

A2: Low and inconsistent signals are classic signs of matrix effects, particularly ion suppression.[1] To confirm this, you can perform a post-column infusion experiment. This involves continuously infusing a standard solution of this compound into the mass spectrometer after the analytical column while injecting a blank, extracted matrix sample. Dips in the stable baseline signal indicate retention times where matrix components are causing ion suppression.[1][3] Another method is a quantitative assessment by post-extraction spiking, where you compare the signal of a standard in a clean solvent to the signal of the same standard spiked into an extracted blank matrix.[1]

Q3: What is the best internal standard to use for this compound to correct for matrix effects?

A3: The gold standard for correcting matrix effects is a stable isotope-labeled internal standard (SIL-IS).[4] A SIL-IS for this compound would have nearly identical chemical and physical properties, ensuring it experiences the same degree of ion suppression or enhancement as the analyte. If a commercial SIL-IS for this compound is unavailable, a common strategy is to use a biosynthetically generated library of stable isotope-labeled acyl-CoA thioesters by culturing cells in media containing a labeled precursor.[5]

Q4: Can I simply dilute my sample to reduce matrix effects?

A4: Diluting the sample can be a straightforward and effective way to reduce the concentration of interfering matrix components. However, this approach is only feasible if the concentration of this compound in your sample is high enough to remain above the instrument's limit of quantification after dilution.[1]

Q5: Which ionization technique is less susceptible to matrix effects for acyl-CoA analysis?

A5: Generally, electrospray ionization (ESI) is more prone to matrix effects than atmospheric pressure chemical ionization (APCI).[1] If your analyte can be effectively ionized by APCI, switching from ESI may reduce matrix interference. Additionally, changing the ESI polarity (e.g., from positive to negative ion mode) can sometimes be beneficial as fewer matrix components may be ionizable in the selected mode.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no this compound signal Inefficient ionization, significant ion suppression from the matrix, or low analyte concentration.Optimize mass spectrometer source parameters. Implement a more rigorous sample cleanup procedure like Solid-Phase Extraction (SPE) to minimize matrix effects.[1] Consider using a more sensitive instrument if the analyte concentration is very low.
High variability in signal across replicate injections Inconsistent sample preparation, instrument instability, or carryover from previous injections.Review and standardize the sample preparation protocol. Perform system suitability tests to ensure instrument performance. Run blank injections between samples to check for and mitigate carryover.
Poor chromatographic peak shape for this compound Co-elution with interfering matrix components, or suboptimal liquid chromatography (LC) conditions.Optimize the LC gradient, mobile phase composition, and column chemistry to improve separation from matrix components.[2] Employ a column with high resolving power.
Inconsistent analyte-to-internal standard ratio The matrix effect is variable between samples and is not being fully compensated for by the internal standard.Improve sample cleanup to create a more consistent final extract.[1] Consider preparing calibration standards in a blank matrix that is representative of the study samples (matrix-matched calibrators).

Quantitative Data Summary: Sample Preparation Methods

The selection of an appropriate sample preparation method is crucial for minimizing matrix effects. Below is a summary of the performance of common techniques for short-chain acyl-CoAs, which can serve as a guide for this compound analysis.

Sample Preparation Method Analyte Recovery (%) Key Advantages Key Disadvantages Reference
Protein Precipitation (PPT) with Acetonitrile Acetyl-CoA: 36%, Propionyl-CoA: 62%Simple, fast, and inexpensive.Least effective for matrix removal; often results in significant ion suppression from remaining phospholipids and other small molecules.[1][6][6]
Protein Precipitation (PPT) with 5-Sulfosalicylic Acid (SSA) Acetyl-CoA: 59%, Propionyl-CoA: 80%Simplified workflow, good recovery for short-chain acyl-CoAs, and the supernatant can often be directly injected.[7]May not be as effective at removing all interfering matrix components as SPE.[7][6][7]
Solid-Phase Extraction (SPE) with 2-(2-pyridyl)ethyl sorbent Acetyl-CoA: 85-95%, Malonyl-CoA: 83-90%Provides superior cleanup compared to PPT, resulting in significantly reduced matrix effects.[8][9]Requires more extensive method development to optimize the sorbent, wash, and elution steps.[1][8][9]
Solid-Phase Extraction (SPE) with Oasis HLB This compound: ~70-80% (estimated from similar molecules)Good recovery for a broad range of acyl-CoAs.Requires careful optimization of loading, washing, and elution conditions.[10][11]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) using 5-Sulfosalicylic Acid (SSA)

This protocol is a simplified method suitable for the analysis of short-chain acyl-CoAs and CoA biosynthetic intermediates.[6]

  • Sample Homogenization:

    • Weigh the frozen tissue sample and homogenize it in an appropriate volume of ice-cold 2.5% (w/v) SSA.

    • Incubate the homogenate on ice for 10-15 minutes.

  • Clarification:

    • Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the clear supernatant, which contains the acyl-CoAs.

  • Analysis:

    • The supernatant can be directly injected for LC-MS/MS analysis or stored at -80°C.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

This protocol uses a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel for a more thorough cleanup.[8][9]

  • Sample Preparation and Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer (e.g., 100 mM Potassium Phosphate, pH 4.9) containing a suitable internal standard.[8]

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Extraction of Acyl-CoAs:

    • Add 1.5 ml of acetonitrile/isopropanol (3:1, v/v) and homogenize for 30 seconds.

    • Add 0.5 ml of 0.1M KH2PO4 (pH 6.7) and homogenize for another 30 seconds.[9]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column with 2 mL of Wash Solution (Acetonitrile/Isopropanol/Water/Acetic Acid; 9:3:4:4, v/v/v/v).[8]

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

    • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[8]

    • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of Elution Solution (Methanol/250 mM Ammonium Formate; 4:1, v/v).[8] Collect the eluate.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried acyl-CoAs in a suitable solvent for LC-MS analysis (e.g., a mixture of water and methanol).

Visualizations

Workflow_for_Diagnosing_Matrix_Effects cluster_diagnosis Diagnosing Matrix Effects start Inconsistent or Low This compound Signal infusion Perform Post-Column Infusion Experiment start->infusion spike Perform Post-Extraction Spike Experiment start->spike result_infusion Observe Signal Suppression/ Enhancement Zones infusion->result_infusion result_spike Calculate Matrix Factor (%) spike->result_spike conclusion Matrix Effect Confirmed result_infusion->conclusion result_spike->conclusion

Workflow for diagnosing matrix effects.

SPE_Workflow_for_Glutaryl_CoA cluster_workflow SPE Workflow for this compound Purification cluster_spe Solid-Phase Extraction start Biological Sample (Tissue or Cells) homogenize Homogenize in Buffer with Internal Standard start->homogenize extract Protein Precipitation & Solvent Extraction homogenize->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition SPE Column supernatant->condition load Load Supernatant condition->load wash Wash to Remove Impurities load->wash elute Elute this compound wash->elute dry Dry Eluate Under Nitrogen elute->dry reconstitute Reconstitute in LC-MS Compatible Solvent dry->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Experimental workflow for this compound enrichment using SPE.

References

Troubleshooting low yield in enzymatic Glutaryl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the enzymatic synthesis of Glutaryl-CoA.

Troubleshooting Guide: Low Yield of this compound

Low yield in the enzymatic synthesis of this compound can be a significant hurdle. This guide provides a systematic approach to identifying and resolving potential issues in a question-and-answer format.

Q1: My reaction has produced little to no this compound. What are the primary suspects?

A1: A complete or near-complete lack of product typically points to a critical failure in one of the core components of the reaction. The most common culprits are:

  • Inactive Enzyme: The Glutarate-CoA ligase (also known as this compound synthetase) may be inactive due to improper storage, handling (e.g., repeated freeze-thaw cycles), or degradation.

  • Degraded Substrates: Key substrates like ATP and Coenzyme A (CoA) are susceptible to hydrolysis. Glutarate is generally stable, but it's crucial to ensure its purity.

  • Incorrect Buffer Conditions: The enzyme's activity is highly dependent on the pH of the reaction buffer. A significant deviation from the optimal pH can lead to a drastic reduction in yield.

Q2: I'm observing some product formation, but the yield is much lower than expected. What could be the cause?

A2: Low yields, where the reaction proceeds but is inefficient, can be caused by a wider range of factors:

  • Suboptimal Reaction Conditions: The temperature, pH, or ionic strength of the buffer may not be optimal for the specific Glutarate-CoA ligase being used.

  • Insufficient Substrate or Cofactor Concentrations: The concentration of one or more substrates (Glutarate, CoA, ATP) or the essential cofactor (Mg²⁺) may be limiting the reaction rate.

  • Product Inhibition: Accumulation of the product, this compound, or the by-products, ADP and phosphate (B84403), can inhibit the enzyme's activity.

  • Enzyme Instability: The enzyme may be losing activity over the course of the reaction due to thermal instability or the presence of proteases in impure preparations.

  • Presence of Inhibitors: Contaminants in the enzyme preparation or substrates could be inhibiting the enzyme.

Q3: How can I systematically troubleshoot the low yield?

A3: A logical, step-by-step approach is the most effective way to identify the root cause of low yield. The following workflow can guide your troubleshooting efforts:

Troubleshooting_Workflow start Low this compound Yield enzyme_check 1. Verify Enzyme Activity start->enzyme_check reagent_check 2. Assess Substrate & Cofactor Integrity enzyme_check->reagent_check Enzyme is active enzyme_replace Source new/purify enzyme enzyme_check->enzyme_replace Enzyme is inactive condition_check 3. Optimize Reaction Conditions reagent_check->condition_check Reagents are of high quality reagent_replace Prepare fresh solutions reagent_check->reagent_replace Reagents are degraded inhibition_check 4. Investigate Potential Inhibition condition_check->inhibition_check Conditions are optimal condition_adjust Adjust parameters based on literature condition_check->condition_adjust Suboptimal pH, temp, etc. protocol_review 5. Review and Refine Protocol inhibition_check->protocol_review No significant inhibition inhibition_mitigate Modify substrate concentrations or implement product removal inhibition_check->inhibition_mitigate Product or substrate inhibition detected solution Optimal Yield Achieved protocol_review->solution enzyme_replace->enzyme_check reagent_replace->reagent_check condition_adjust->condition_check inhibition_mitigate->inhibition_check

Caption: A logical workflow for troubleshooting low yield in enzymatic this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic reaction for this compound synthesis?

A1: this compound is synthesized from glutarate and Coenzyme A (CoA) by the enzyme Glutarate-CoA ligase (EC 6.2.1.6), also known as this compound synthetase. This reaction is dependent on ATP for energy and requires magnesium ions (Mg²⁺) as a cofactor.

The overall reaction is: Glutarate + CoA + ATP ⇌ this compound + ADP + Phosphate

Reaction_Pathway Glutarate Glutarate sub_node Glutarate->sub_node CoA Coenzyme A CoA->sub_node ATP ATP ATP->sub_node Enzyme Glutarate-CoA Ligase (Mg²⁺) prod_node Enzyme->prod_node GlutarylCoA This compound ADP ADP Pi Phosphate sub_node->Enzyme prod_node->GlutarylCoA prod_node->ADP prod_node->Pi

Caption: The enzymatic synthesis of this compound from Glutarate, CoA, and ATP.

Q2: What are the optimal reaction conditions for Glutarate-CoA ligase?

A2: While the optimal conditions can vary depending on the source of the enzyme, a general starting point for acyl-CoA synthetases is a pH between 7.5 and 8.5 and a temperature of 37°C. It is highly recommended to perform pilot experiments to determine the optimal conditions for your specific enzyme.

Q3: How stable is this compound?

A3: Like many acyl-CoA esters, this compound is susceptible to hydrolysis, especially at acidic or highly alkaline pH. It is recommended to work with solutions on ice and to store the purified product at -80°C. The stability is generally better at a slightly acidic pH (around 4-6) for storage.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by measuring the consumption of one of the substrates or the formation of a product. A common method is to use a coupled spectrophotometric assay. In this assay, the production of ADP is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm. Alternatively, HPLC can be used to separate and quantify the reactants and products.

Q5: Are there any known inhibitors of Glutarate-CoA ligase?

A5: While specific inhibitors for Glutarate-CoA ligase are not extensively documented in readily available literature, it is known that acyl-CoA synthetases can be subject to product inhibition by the acyl-CoA product, as well as by ADP and phosphate. High concentrations of the substrates can also sometimes be inhibitory.

Data Summary Tables

The following tables provide a summary of key quantitative data for enzymes related to this compound metabolism. This data can be used as a starting point for optimizing your synthesis reaction.

Table 1: Kinetic Parameters of Related Acyl-CoA Synthetases and Transferases

EnzymeSubstrateK_m_ (µM)Source Organism/System
Succinyl-CoA:glutarate-CoA transferase (SUGCT)This compound17.3Human (recombinant)[1]
ADP-forming acetyl-CoA synthetase (ACD)Acetyl-CoA17Entamoeba histolytica[2]
ADP-forming acetyl-CoA synthetase (ACD)Propionyl-CoA17Entamoeba histolytica[2]
ADP-forming acetyl-CoA synthetase (ACD)ATP>20-fold higher than other ACDsEntamoeba histolytica[2]
ADP-forming acetyl-CoA synthetase (ACD)CoA> range of other ACDsEntamoeba histolytica[2]
CsiDGlutarate145.67 ± 1.53Pseudomonas putida KT2440[3]

Note: Data for Glutarate-CoA ligase is limited. The provided values are for related enzymes and should be used as a reference for initial experimental design.

Table 2: Optimal pH and Temperature for Related Enzymes

EnzymeOptimal pHOptimal Temperature (°C)Source Organism
Succinyl-CoA:glutarate-CoA transferase (SUGCT)7.4 (assay pH)Not specifiedHuman (recombinant)[1][4]
This compound Dehydrogenase7.8 - 8.5Not specifiedVarious mammalian sources[5]
ADP-forming acetyl-CoA synthetase (ACD)6.5 (assay pH)55Thermococcus kodakarensis[6]
3-Hydroxy 3-Methyl this compound Reductase8.037Candida glabrata[7]

Experimental Protocols

Protocol 1: Expression and Purification of Glutarate-CoA Ligase (General Protocol)

This is a generalized protocol and may require optimization for the specific construct and expression system used.

  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene for Glutarate-CoA ligase, often with an affinity tag (e.g., His-tag).

  • Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB or TB) containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding a suitable inducer (e.g., IPTG) to a final concentration of 0.1-1 mM. Reduce the temperature to 18-25°C and continue to grow for 16-20 hours.

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and lysozyme). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Affinity Chromatography: Apply the clarified supernatant to an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins) equilibrated with lysis buffer.

  • Washing: Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the purified enzyme with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Dialysis/Desalting: Remove the imidazole and exchange the buffer to a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Storage: Store the purified enzyme in aliquots at -80°C.

Protocol 2: In Vitro Enzymatic Synthesis of this compound

  • Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare the reaction mixture. The final concentrations should be optimized, but a good starting point is:

    • 100 mM Tris-HCl or HEPES buffer (pH 8.0)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 2 mM Coenzyme A

    • 5 mM Glutarate

    • Purified Glutarate-CoA ligase (empirically determined optimal concentration)

    • Nuclease-free water to the final volume.

  • Initiation: Start the reaction by adding the enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 1-4 hours). The optimal time should be determined by a time-course experiment.

  • Quenching: Stop the reaction by adding an equal volume of a quenching solution, such as 10% trichloroacetic acid (TCA) or by heat inactivation (e.g., 95°C for 5 minutes). Note that quenching with acid may hydrolyze the product.

  • Analysis: Analyze the reaction mixture for the presence of this compound using HPLC or a coupled-enzyme assay.

Protocol 3: HPLC Analysis of this compound

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector.

  • Sample Preparation: After quenching the enzymatic reaction, centrifuge the sample to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • Mobile Phase (Example): A gradient of two mobile phases is typically used.

    • Mobile Phase A: 25 mM potassium phosphate buffer, pH adjusted to a suitable value (e.g., 5.0-6.0).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient (Example): A linear gradient from 5% to 50% Mobile Phase B over 20-30 minutes.

  • Detection: Monitor the absorbance at 260 nm, which is the characteristic absorbance wavelength for the adenine (B156593) base in Coenzyme A.

  • Quantification: Create a standard curve using known concentrations of purified this compound to quantify the amount produced in the enzymatic reaction.

References

Optimizing Glutaryl-CoA Sample Preparation for Metabolomics: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful preparation of Glutaryl-CoA samples for metabolomics analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the analysis of this compound and other acyl-CoAs?

The primary challenges in profiling acyl-CoAs include their wide range of concentrations and varying polarity based on their carbon chain length.[1][2] These molecules are also known for their instability in aqueous solutions, making sample handling critical.[3] Additionally, issues such as poor peak shape, signal deterioration, and low detection limits are often encountered during LC-MS analysis.[2]

Q2: Why is the choice of sample vial important for this compound analysis?

Using glass vials instead of plastic can significantly decrease the loss of Coenzyme A (CoA) species and improve overall sample stability.[4][5] Plasticware can lead to the adsorption of analytes, resulting in lower recovery and inaccurate quantification.

Q3: What is the optimal pH for maintaining this compound stability during sample preparation?

Acyl-CoAs, including this compound, are generally more stable in acidic conditions. An acidic environment helps to inhibit enzymatic activity that can degrade these molecules. For instance, Malonyl-CoA has been shown to be more stable at a pH of 6.0.[5] Therefore, using acidic buffers or quenching solutions during extraction is recommended.

Q4: How should I store my samples containing this compound to ensure stability?

For long-term storage, it is crucial to store samples at -80°C to prevent degradation.[5] It is also advisable to aliquot samples into smaller volumes before freezing to minimize freeze-thaw cycles, which can lead to metabolite degradation.[5][6] Keeping samples on ice at all times during processing is essential to minimize enzymatic and chemical degradation.[5]

Q5: What are the characteristic fragmentation patterns of acyl-CoAs in positive electrospray ionization-MS/MS?

Acyl-CoAs typically exhibit common fragmentation patterns in positive ESI-MS/MS. A key fragmentation involves a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) fragment.[1] Another common fragment ion observed is at m/z 428, representing the CoA moiety.[1][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Detectable this compound Signal Enzymatic Degradation: Endogenous enzymes may have degraded the this compound.- Quench metabolic activity immediately upon sample collection using cold solvents (e.g., cold methanol (B129727) or acetonitrile).[8] - Keep samples on ice throughout the entire preparation process.[5]
Chemical Instability: this compound is susceptible to hydrolysis, especially at neutral or basic pH.- Use acidic extraction solvents or buffers to maintain a low pH.[5] - Minimize the time between sample preparation and analysis.[9]
Adsorption to Surfaces: this compound can adsorb to plastic surfaces.- Use glass or low-binding microcentrifuge tubes and vials for all sample handling and storage steps.[4][5]
Inefficient Extraction: The chosen solvent may not be optimal for extracting this compound.- Test different extraction solvents. A common choice is a mixture of methanol, acetonitrile (B52724), and water.[10] - Ensure thorough homogenization of tissue samples.[11]
High Variability in Measurements Across Replicates Inconsistent Sample Preparation: Variations in timing, temperature, or volumes during extraction.- Standardize the entire sample preparation workflow.[12] - Prepare a master mix of extraction solvent to add to all samples.
Instrument Instability: Fluctuations in the LC-MS system's performance.- Perform system suitability tests before running the sample batch. - Use an internal standard to normalize the data.[12]
Multiple Freeze-Thaw Cycles: Repeated freezing and thawing can degrade analytes.- Aliquot samples into single-use volumes before the initial freezing.[5]
Poor Chromatographic Peak Shape (Tailing, Broadening) Suboptimal LC Method: The column, mobile phase, or gradient may not be suitable for acyl-CoAs.- Optimize the LC gradient and mobile phase composition.[12] - Consider a column with high resolving power.[12] - While ion-pairing reagents can improve peak shape, they can be difficult to remove from the system. Use with caution.[2]
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with ionization.- Implement sample cleanup procedures like solid-phase extraction (SPE) to minimize matrix suppression.[7][12] - Ensure good chromatographic separation to reduce co-elution.[3]
Low Signal Intensity or Poor Detection Inefficient Ionization: this compound may not be ionizing efficiently in the mass spectrometer source.- Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).[12]
Matrix Suppression: Other molecules in the sample are suppressing the ionization of this compound.- Dilute the sample extract to reduce the concentration of interfering compounds. - Improve sample cleanup to remove matrix components.[12]
Derivatization Issues (if applicable): Incomplete or inconsistent derivatization.- Optimize derivatization reaction conditions (time, temperature, reagent concentration).[13][14]

Experimental Protocols

Protocol 1: General Acyl-CoA Extraction from Tissues

This protocol is a general guideline for the extraction of acyl-CoAs, including this compound, from tissue samples.

  • Sample Collection and Quenching:

    • Excise the tissue of interest as quickly as possible.

    • Immediately freeze the tissue in liquid nitrogen to quench all metabolic activity.[8]

    • Store samples at -80°C until extraction.

  • Homogenization:

    • Weigh the frozen tissue (typically 5-10 mg).

    • Homogenize the tissue in a pre-chilled tube containing a cold extraction solvent. A common solvent is 80% methanol/water.[10] The use of bead beating or ultrasonication can aid in complete homogenization.[11]

  • Protein Precipitation:

    • After homogenization, vortex the sample thoroughly.

    • Incubate the homogenate on ice for 15-30 minutes to facilitate protein precipitation.[5]

    • Centrifuge the sample at a high speed (e.g., 15,000 x g) for 10 minutes at 4°C.[5]

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the extracted acyl-CoAs, and transfer it to a clean glass vial.[5]

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).[10]

    • Store the dried pellets at -80°C until analysis.[10]

    • Before LC-MS analysis, reconstitute the dried extract in a suitable solvent, such as an ammonium (B1175870) acetate (B1210297) buffer with acetonitrile.[10]

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general framework for the analysis of acyl-CoAs by LC-MS/MS.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.[2]

    • Mobile Phase A: 0.1% formic acid in water or an ammonium acetate buffer.[12]

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[12]

    • Gradient: A gradient elution is typically employed, starting with a low percentage of organic mobile phase and gradually increasing to elute the more hydrophobic long-chain acyl-CoAs.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally used for the detection of acyl-CoAs.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is a well-established method for the targeted quantification of acyl-CoAs due to their specific fragmentation patterns.[2]

    • MRM Transitions:

      • Precursor Ion: The protonated molecular ion [M+H]+ of this compound.

      • Product Ions: Monitor for the characteristic neutral loss of 507 Da and the fragment ion at m/z 428.[1][7]

Data Presentation

Table 1: Common Extraction Solvents for Acyl-CoA Analysis

Extraction SolventKey FeaturesReference(s)
80% Methanol / 20% WaterEffective for a broad range of polar metabolites.[10]
Methanol / Acetonitrile / Water (2:2:1, v/v)Provides good coverage for a variety of metabolites.[10]
Acidified Solvents (e.g., with formic acid)Helps to stabilize acid-labile compounds like acyl-CoAs.[10]
Chloroform / Methanol / WaterUsed for two-phase extractions to separate polar and non-polar metabolites.[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_collection 1. Sample Collection & Quenching (Liquid N2) homogenization 2. Homogenization (Cold Solvent) sample_collection->homogenization protein_precipitation 3. Protein Precipitation (Centrifugation) homogenization->protein_precipitation supernatant_collection 4. Supernatant Collection protein_precipitation->supernatant_collection drying 5. Drying (Vacuum Concentrator) supernatant_collection->drying reconstitution 6. Reconstitution drying->reconstitution lc_separation 7. LC Separation (C18 Column) reconstitution->lc_separation ms_detection 8. MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_acquisition 9. Data Acquisition ms_detection->data_acquisition data_analysis 10. Data Analysis (Quantification) data_acquisition->data_analysis

Caption: General workflow for this compound sample preparation and analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Signal degradation Degradation? (Enzymatic/Chemical) start->degradation Check Stability adsorption Adsorption? (Plasticware) start->adsorption Check Labware extraction Inefficient Extraction? start->extraction Check Protocol solution_degradation Quench Immediately Use Acidic Buffers Keep Cold degradation->solution_degradation solution_adsorption Use Glass Vials adsorption->solution_adsorption solution_extraction Optimize Solvent extraction->solution_extraction

References

Technical Support Center: Glutaryl-CoA Dehydrogenase (GCDH) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glutaryl-CoA dehydrogenase (GCDH) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common types of assays used to measure GCDH activity?

A1: GCDH activity is typically measured using several methods, including:

  • Spectrophotometric assays: These assays often use an artificial electron acceptor, and the reduction of this acceptor is measured as a change in absorbance.

  • Fluorometric assays: These are highly sensitive assays that measure the fluorescence of a product formed during the enzymatic reaction.

  • Radiometric assays: These assays use a radiolabeled substrate, such as [3H]-labelled this compound, and measure the release of the radiolabel.[1]

  • LC-MS/MS-based assays: This is a highly specific and sensitive method that directly measures the product of the GCDH reaction or related metabolites. It can distinguish between isomers that might interfere with other assay types.[2][3]

Q2: What are the expected GCDH activity levels in different human cell types?

A2: GCDH activity can vary depending on the cell type and the specific conditions of the assay. However, some general ranges have been reported in the literature. For individuals with normal GCDH function, the residual enzyme activity is considered 100%. Patients with glutaric aciduria type I (GA-I), a disease caused by GCDH deficiency, are often categorized as "high excretors" or "low excretors" based on the levels of glutaric acid in their urine, which correlates with residual enzyme activity.[4][5]

CategoryResidual GCDH ActivityReference
Normal Individuals100%
Low Excretors (GA-I)Up to 30%[4][5]
High Excretors (GA-I)0% - 5%[4][5]

Q3: What is the importance of the FAD cofactor in GCDH assays?

A3: this compound dehydrogenase is a flavoprotein that requires flavin adenine (B156593) dinucleotide (FAD) as a cofactor for its catalytic activity.[6] In some cases, particularly with mutant or unstable forms of the enzyme, the addition of exogenous FAD to the assay mixture can be crucial for detecting residual activity. For some patient-derived cell lines with certain mutations, a significant reduction in GCDH activity is observed without the addition of FAD, and this activity can be partially restored by FAD supplementation.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during GCDH assays.

Spectrophotometric Assays

Q4: My spectrophotometric assay shows a non-linear reaction rate. What could be the cause?

A4: A non-linear reaction rate in a spectrophotometric enzyme assay can be due to several factors:

  • Substrate Depletion: If the enzyme concentration is too high or the incubation time is too long, the substrate may be consumed rapidly, leading to a decrease in the reaction rate. To address this, try decreasing the enzyme concentration or reducing the incubation time.

  • Product Inhibition: The accumulation of the reaction product can inhibit enzyme activity.

  • Enzyme Instability: The enzyme may lose activity over the course of the assay.

  • Issues with Coupled Assays: If you are using a coupled assay, the coupling enzyme may become rate-limiting. It is crucial to ensure that the coupling enzyme's activity is not the limiting factor in the overall reaction rate.[8]

Q5: I am observing high background absorbance in my spectrophotometric assay. How can I reduce it?

A5: High background absorbance can interfere with the accurate measurement of GCDH activity. Here are some potential causes and solutions:

  • Contaminated Reagents: One or more of your assay components might be contaminated. Prepare fresh reagents and ensure the purity of your substrate and cofactors.

  • Interference from Sample Components: Components in your cell lysate or tissue homogenate may absorb light at the same wavelength as your detection molecule. Running a blank control with the sample but without the substrate can help to identify and correct for this.

  • Instability of Artificial Electron Acceptors: Some artificial electron acceptors, like phenazine (B1670421) methosulfate (PMS), can be unstable and degrade, especially when exposed to light, leading to an increase in background absorbance.[9] It is advisable to prepare these reagents fresh and protect them from light.

Fluorometric Assays

Q6: My fluorometric assay has a high background signal. What are the common causes and solutions?

A6: High background fluorescence can significantly reduce the sensitivity of your assay. Here are some common causes and troubleshooting tips:

Potential CauseRecommended Solution
Autofluorescence Intrinsic fluorescence from cellular components (e.g., NADH, riboflavin) or media components (e.g., phenol (B47542) red, serum) can contribute to the background.[10][11] Use a control well with cells but without the fluorescent probe to measure the level of autofluorescence.[10] Consider using media without phenol red and performing measurements in a buffered salt solution.[11]
Reagent-related Issues The fluorescent probe itself may be unstable or used at too high a concentration. Prepare the probe solution fresh and optimize its concentration to find a balance between signal and background.[10]
Inadequate Washing Residual extracellular probe or interfering substances can lead to high background. Ensure a thorough and consistent washing procedure for your cells.[10]
Light Scatter Using inappropriate microplates can increase background. For fluorescence assays, it is recommended to use black, opaque-walled plates to minimize light scatter.[11][12]

Q7: The signal in my fluorescence assay is weak or absent. What should I check?

A7: A weak or absent signal can be frustrating. Here's a checklist of things to investigate:

  • Incorrect Filter Settings: Ensure that the excitation and emission wavelengths on the plate reader are correctly set for your fluorophore.[13]

  • Inactive Enzyme: Verify the activity of your enzyme preparation with a positive control.

  • Suboptimal Assay Conditions: The pH, temperature, or ionic strength of your assay buffer may not be optimal for GCDH activity.

  • Low Enzyme Concentration: The concentration of GCDH in your sample may be below the detection limit of the assay. Consider concentrating your sample if possible.

General Assay Pitfalls

Q8: My results are highly variable between replicates. What can I do to improve reproducibility?

A8: High variability can be caused by a number of factors throughout the experimental workflow.

  • Pipetting Inconsistencies: Inaccurate or inconsistent pipetting can lead to significant variability. Ensure your pipettes are calibrated and use careful pipetting techniques. Preparing a master mix for your reagents can also help to reduce pipetting errors.[14]

  • Incomplete Reagent Mixing: Ensure all components are thoroughly mixed before and during the assay.

  • Temperature Fluctuations: Maintain a consistent temperature throughout the assay, as enzyme activity is highly temperature-dependent.

  • Edge Effects in Microplates: The outer wells of a microplate are more prone to evaporation, which can affect results. To mitigate this, you can avoid using the outer wells or fill them with a buffer to maintain humidity.

Q9: How does sample preparation affect the outcome of the GCDH assay?

A9: Proper sample preparation is critical for obtaining accurate and reproducible results.

  • Cell Lysis: The method used to lyse cells can impact enzyme activity. It is important to choose a lysis method that efficiently releases the mitochondrial GCDH without denaturing it.

  • Sample Storage: If not used immediately, samples should be stored at appropriate temperatures (e.g., -80°C) to preserve enzyme activity. Repeated freeze-thaw cycles should be avoided as they can lead to a decrease in enzyme activity.[13]

  • Interfering Substances: Some substances present in the sample or introduced during preparation can interfere with the assay. For example, high concentrations of detergents or certain ions can inhibit enzyme activity.[14]

Experimental Protocols

Detailed Protocol for a Spectrophotometric GCDH Assay

This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials:

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • This compound (substrate)

  • 2,6-Dichlorophenolindophenol (DCPIP) (electron acceptor)

  • Phenazine methosulfate (PMS) (electron carrier)

  • Cell or tissue lysate

  • Spectrophotometer

Procedure:

  • Prepare Reagents: Prepare fresh stock solutions of this compound, DCPIP, and PMS in the phosphate buffer. The final concentrations in the assay will need to be optimized, but typical starting concentrations are in the micromolar range.

  • Assay Mix Preparation: In a cuvette, prepare the reaction mixture containing the phosphate buffer, DCPIP, and PMS.

  • Temperature Equilibration: Incubate the cuvette at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate Reaction: Add the cell or tissue lysate to the cuvette to start the reaction. Mix gently by inverting the cuvette.

  • Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 600 nm over time. The reduction of DCPIP leads to a loss of color.

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. GCDH activity is proportional to the rate of DCPIP reduction.

Visualizations

Experimental Workflow for a GCDH Assay

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample Prepare Cell/Tissue Lysate mix Combine Reagents (Buffer, Substrate, etc.) prep_sample->mix prep_reagents Prepare Assay Buffer, Substrate & Cofactors prep_reagents->mix equilibrate Temperature Equilibration mix->equilibrate start_reaction Add Enzyme Source (Lysate) equilibrate->start_reaction measure Monitor Signal Change (Absorbance/Fluorescence) start_reaction->measure plot Plot Signal vs. Time measure->plot calculate Calculate Initial Velocity (V₀) plot->calculate normalize Normalize to Protein Concentration calculate->normalize

Caption: A generalized workflow for performing a this compound dehydrogenase (GCDH) enzyme assay.

Troubleshooting Logic for Common GCDH Assay Issues

troubleshooting_workflow start Assay Problem (e.g., No Signal, High Background, Poor Reproducibility) no_signal No/Weak Signal start->no_signal high_bg High Background start->high_bg poor_rep Poor Reproducibility start->poor_rep check_enzyme Check Enzyme Activity (Positive Control) no_signal->check_enzyme Yes check_reagents Verify Reagent Integrity & Concentrations no_signal->check_reagents Yes check_instrument Confirm Instrument Settings (Wavelength, Gain) no_signal->check_instrument Yes check_autofluor Measure Autofluorescence (No Probe Control) high_bg->check_autofluor Yes optimize_probe Optimize Probe Concentration high_bg->optimize_probe Yes improve_wash Improve Washing Steps high_bg->improve_wash Yes use_black_plate Use Black Plates (Fluorescence) high_bg->use_black_plate Yes check_pipetting Review Pipetting Technique & Calibration poor_rep->check_pipetting Yes use_master_mix Use Master Mixes poor_rep->use_master_mix Yes control_temp Ensure Consistent Temperature poor_rep->control_temp Yes avoid_edge Avoid Edge Effects poor_rep->avoid_edge Yes

Caption: A decision-making workflow for troubleshooting common issues in GCDH assays.

References

Technical Support Center: Enhancing the Resolution of Glutaryl-CoA in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) analysis of Glutaryl-CoA. Our focus is on enhancing peak resolution and addressing common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high-resolution separation of this compound using HPLC?

This compound, like other short-chain acyl-CoAs, is a polar and anionic molecule, which presents several challenges in reversed-phase HPLC.[1] Key difficulties include poor retention on non-polar stationary phases (like C18), peak tailing due to interactions with residual silanols on the silica-based column packing, and co-elution with other polar metabolites present in biological samples.[2]

Q2: What type of HPLC column is most suitable for this compound analysis?

Reversed-phase columns, particularly C18 columns, are widely used for the separation of acyl-CoAs.[3][4][5] For enhanced retention of polar analytes like this compound, columns with high carbon load and end-capping are recommended to minimize interactions with silanol (B1196071) groups.[2] The use of columns with smaller particle sizes (e.g., ≤2.6 µm) can also improve peak efficiency and resolution.[3]

Q3: Why is an ion-pairing agent often necessary for this compound analysis?

Due to its anionic phosphate (B84403) groups, this compound is poorly retained on traditional C18 columns. Ion-pairing reagents, such as tetrabutylammonium (B224687) bisulfate, are added to the mobile phase to form a neutral ion-pair with the negatively charged this compound.[1] This increases the hydrophobicity of the analyte, leading to better retention on the reversed-phase column and improved peak shape.[1]

Q4: What is the optimal detection wavelength for this compound?

This compound can be detected by UV absorbance, typically in the range of 254-260 nm.[4] A wavelength of 259 nm is commonly used for the detection of coenzyme A and its derivatives.[6]

Troubleshooting Guides

Issue 1: Poor Peak Resolution and Co-elution

Poor resolution between this compound and other components in the sample is a common issue.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inadequate Mobile Phase Composition Optimize the mobile phase. - Adjust pH: Lowering the mobile phase pH (e.g., to pH 4.0-5.0) can suppress the ionization of both this compound and residual silanols on the column, improving peak shape and altering selectivity. - Modify Organic Solvent Percentage: Decrease the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) to increase retention times and potentially improve separation of early-eluting peaks. - Switch Organic Solvent: Acetonitrile and methanol (B129727) offer different selectivities. If resolution is poor with one, try the other.
Lack of Ion-Pairing Agent Introduce an ion-pairing reagent. - Add an ion-pairing agent like tetrabutylammonium bisulfate (e.g., 5 mM) to both mobile phase A and B to enhance the retention of this compound.[1]
Suboptimal Gradient Program Optimize the gradient elution. - Shallow Gradient: Employ a shallower gradient (a slower increase in the organic solvent concentration) around the expected elution time of this compound to increase the separation window.[7] - Scouting Gradient: Start with a broad "scouting" gradient (e.g., 5-95% organic solvent) to determine the approximate elution time, then develop a more focused, shallower gradient in that region.[7]
Inappropriate Column Select a more suitable column. - High-Resolution Column: Use a column with a smaller particle size (e.g., ≤ 2.7 µm) and a longer length to increase efficiency.[8] - Alternative Stationary Phase: If a C18 column does not provide adequate resolution, consider a phenyl-hexyl or a polar-embedded column to exploit different separation mechanisms.
Column Temperature Adjust the column temperature. - Lowering the temperature can sometimes improve the resolution of closely eluting compounds by increasing retention.[9]
Issue 2: Peak Tailing

Peak tailing for this compound is often observed and can compromise resolution and quantification.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Secondary Interactions with Silanols Minimize silanol interactions. - Lower Mobile Phase pH: Operate at a lower pH (e.g., 2.5-3.5) to suppress the ionization of silanol groups. - Use an End-Capped Column: Select a high-quality, well-end-capped C18 column.
Column Overload Reduce sample concentration. - Dilute the sample or reduce the injection volume. Broad or tailing peaks can be an indicator of too much sample being injected.
Column Contamination/Degradation Clean or replace the column. - Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase). If performance does not improve, replace the column. A guard column is recommended to protect the analytical column.
Inappropriate Sample Solvent Match sample solvent to mobile phase. - Dissolve the sample in the initial mobile phase or a weaker solvent to ensure good peak shape.

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC for Short-Chain Acyl-CoAs (Adaptable for this compound)

This protocol is a general method for the separation of short-chain acyl-CoAs and can be optimized for high-resolution analysis of this compound.

  • HPLC System: A standard HPLC or UPLC system with a binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 220 mM Potassium Phosphate, 0.05% (v/v) Thiodiglycol, pH 4.0.[5]

  • Mobile Phase B: 98% Methanol, 2% (v/v) Chloroform.[5]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    20 50
    25 95
    30 95
    31 5

    | 40 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm[5]

  • Injection Volume: 20 µL

Protocol 2: Sample Preparation from Biological Matrices

Effective sample preparation is crucial for achieving good resolution by removing interfering substances.

  • Homogenization: Homogenize tissue samples in a cold buffer (e.g., 100 mM potassium phosphate, pH 4.9).[3]

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the acyl-CoAs. Acetonitrile is often used for the extraction from the homogenate.

  • Purification: For complex matrices, further purification using SPE with a C18 sorbent can be beneficial.

  • Reconstitution: Evaporate the purified extract to dryness and reconstitute the residue in the initial mobile phase or a compatible solvent.[3]

  • Filtration: Filter the final sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates.

Quantitative Data Summary

The following tables provide a summary of typical HPLC conditions and expected retention times for short-chain acyl-CoAs, which can serve as a reference for method development for this compound.

Table 1: HPLC Column Performance Comparison for Acyl-CoA Separation

Column TypeStationary Phase ChemistrySeparation PrincipleAdvantages for Acyl-CoA Analysis
Reversed-Phase C18 (Octadecylsilane)HydrophobicityGood separation based on the length of the acyl chain. Widely available and robust.[2]
Reversed-Phase C8 (Octylsilane)HydrophobicityLess retentive than C18, which can be advantageous for more hydrophobic short-chain acyl-CoAs, potentially reducing run times.
Reversed-Phase Phenyl-HexylHydrophobicity & π-π InteractionsOffers alternative selectivity compared to C18, which can be useful for resolving co-eluting peaks.

Table 2: Example Retention Times of Short-Chain Acyl-CoAs

Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase conditions and should be used as a general guide.

CompoundTypical Retention Time (min) on C18 with Ion-Pairing
Coenzyme A (CoA)5.0 - 6.0
Acetyl-CoA14.0 - 15.0
Succinyl-CoA11.0 - 12.0
Malonyl-CoA3.0 - 4.0
This compound (Estimated) 8.0 - 11.0 (Elution expected between Succinyl-CoA and Acetyl-CoA based on polarity)

(Data synthesized from multiple sources including[3])

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Homogenization Homogenization of Biological Sample Extraction Extraction of Acyl-CoAs (LLE or SPE) Homogenization->Extraction Purification Purification (SPE) Extraction->Purification Reconstitution Reconstitution in Mobile Phase Purification->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (254-260 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Experimental workflow for this compound analysis by HPLC.

Troubleshooting_Logic Start Poor Resolution of This compound Peak CheckMobilePhase Optimize Mobile Phase? Start->CheckMobilePhase CheckColumn Change HPLC Column? CheckMobilePhase->CheckColumn No AdjustpH Adjust pH CheckMobilePhase->AdjustpH Yes CheckGradient Optimize Gradient? CheckColumn->CheckGradient No SmallerParticles Use Smaller Particle Size Column CheckColumn->SmallerParticles Yes CheckSamplePrep Improve Sample Prep? CheckGradient->CheckSamplePrep No ShallowGradient Use Shallower Gradient CheckGradient->ShallowGradient Yes BetterExtraction Enhance Extraction/ Purification CheckSamplePrep->BetterExtraction Yes End Improved Resolution CheckSamplePrep->End No AdjustpH->CheckColumn AddIonPair Add Ion-Pairing Agent AdjustpH->AddIonPair ChangeSolvent Change Organic Solvent (ACN/MeOH) AddIonPair->ChangeSolvent ChangeSolvent->CheckColumn SmallerParticles->CheckGradient AlternativePhase Try Alternative Stationary Phase (e.g., Phenyl-Hexyl) SmallerParticles->AlternativePhase AlternativePhase->CheckGradient ShallowGradient->CheckSamplePrep AdjustFlowRate Decrease Flow Rate ShallowGradient->AdjustFlowRate AdjustFlowRate->CheckSamplePrep SolventMatching Ensure Sample Solvent Matches Mobile Phase BetterExtraction->SolventMatching BetterExtraction->End SolventMatching->End

Troubleshooting logic for enhancing this compound resolution.

References

Reducing background noise in Glutaryl-CoA detection assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and resolve common issues encountered during Glutaryl-CoA detection assays.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a coupled enzyme assay for this compound detection?

A1: A coupled enzyme assay is an indirect method used to measure the activity of an enzyme or the concentration of a substrate when the direct product is difficult to detect. In the context of this compound detection, the reaction of this compound dehydrogenase (GCDH) with this compound is linked to one or more subsequent enzymatic reactions that produce a readily measurable product, such as a fluorescent or colorimetric compound. The rate of formation of this detectable product is proportional to the amount of this compound in the sample.[1][2]

Q2: What are the most common sources of high background noise in this compound fluorescence assays?

A2: High background noise in fluorescence-based this compound assays can stem from several sources:

  • Autofluorescence: Biological molecules within the sample can naturally fluoresce, contributing to the background signal.[3][4]

  • Interfering Substances: The presence of compounds such as NADH, glutathione, or reducing agents like DTT and β-mercaptoethanol can react with the fluorescent probe, leading to a high background.[3][5]

  • Non-enzymatic Reactions: Spontaneous chemical reactions or the presence of contaminating enzymes in the sample can lead to the generation of the detection signal in the absence of specific this compound dehydrogenase activity.[4][6]

  • Suboptimal Assay Conditions: Incorrect pH, temperature, or incubation times can increase the rate of non-specific reactions.[3]

  • Instrument Settings: An excessively high gain setting on the fluorescence plate reader can amplify both the specific signal and the background noise.[3][4]

Q3: How can I confirm that the signal I am measuring is specific to this compound?

A3: To ensure signal specificity, it is essential to run proper controls. A "no-enzyme" control, where the this compound converting enzyme is omitted from the reaction mix for each sample, is crucial. The signal from this control represents the background fluorescence from the sample itself and should be subtracted from the readings of the complete reaction.[3] Additionally, a "no-sample" control (blank) containing all reagents except the sample will help identify background from the assay components themselves.

Troubleshooting Guides

Issue 1: High Background Signal in the "No-Enzyme" Control

If you observe a high signal in your "no-enzyme" control wells, it indicates that components within your sample are contributing to the background.

Troubleshooting Steps:

  • Assess Sample Autofluorescence:

    • Prepare a control for each sample containing all reagents except the fluorescent probe to measure the intrinsic fluorescence of your sample.

    • Subtract this value from your experimental readings.[3]

  • Perform Serial Dilutions:

    • Test serial dilutions of your sample to determine if the high background is concentration-dependent. This can help identify a sample concentration that minimizes background while maintaining a detectable signal within the assay's linear range.[3]

  • Deproteinize Samples:

    • For samples with high protein content, which can be a source of autofluorescence, consider deproteinization using a 10 kDa molecular weight cutoff (MWCO) spin filter.[3]

  • Check for Interfering Substances:

    • Review the composition of your sample and buffers for substances known to interfere with the assay chemistry.[3][5]

Issue 2: High Background Signal in the Blank (No Sample) Control

A high background in the blank control suggests an issue with the assay reagents or conditions.

Troubleshooting Steps:

  • Optimize Reagent Concentrations:

    • The concentration of the fluorescent probe or coupling enzymes may be too high. Try reducing the concentration of these components.

  • Verify Buffer Conditions:

    • Ensure the assay buffer is at the optimal pH and temperature, as suboptimal conditions can lead to the destabilization of the fluorescent probe.[3]

  • Check for Contaminated Reagents:

    • Prepare fresh reagents to rule out contamination as a source of the high background.

Issue 3: Low Signal-to-Noise Ratio

A low signal-to-noise ratio occurs when the specific signal from the this compound reaction is not significantly higher than the background noise.

Troubleshooting Steps:

  • Adjust Instrument Settings:

    • Optimize the gain setting on your plate reader. Find a balance that amplifies the signal without saturating the detector or excessively increasing the background.[3]

    • Ensure the excitation and emission wavelengths are correctly set for the specific fluorophore used in your assay.

  • Optimize Reaction Conditions:

    • Titrate the concentration of the coupling enzymes to ensure they are not rate-limiting.[7]

    • Optimize the incubation time and temperature to maximize the specific enzymatic reaction while minimizing non-specific signal generation.

  • Use Appropriate Microplates:

    • For fluorescence assays, always use black-walled, clear-bottom microplates to minimize light scatter and well-to-well crosstalk.[3]

Data Presentation

Table 1: Common Interfering Substances and Recommended Limits

Interfering SubstanceRecommended Maximum ConcentrationPotential Effect
NADH< 10 µMCan oxidize the fluorescent probe.[3][5]
Glutathione< 50 µMCan oxidize the fluorescent probe.[3][5]
DTT< 10 µMCan destabilize the fluorescent probe.[3][5]
β-mercaptoethanol< 10 µMCan destabilize the fluorescent probe.[3][5]
EDTA< 0.5 mMCan chelate divalent cations required for enzyme activity.[5]
SDS< 0.2%Can denature enzymes.[3][5]
Sodium Azide< 0.2%Can inhibit horseradish peroxidase (HRP) if used in the coupled reaction.[5]

Experimental Protocols

Protocol: Generic Coupled Fluorometric this compound Assay

This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically.

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate buffer (e.g., 100 mM Tris-HCl) at the optimal pH for the enzymatic reactions (typically pH 7.0-8.0).[3]

  • This compound Standard: Prepare a stock solution of this compound and create a series of dilutions for the standard curve.

  • Enzyme Mix: Prepare a mix containing this compound dehydrogenase and the necessary coupling enzymes in the assay buffer.

  • Detection Probe: Prepare the fluorescent probe at its working concentration in the assay buffer. Protect from light.

2. Assay Procedure:

  • Add standards and samples to the wells of a black, clear-bottom 96-well plate.

  • For each sample, prepare a "no-enzyme" control well.

  • Initiate the reaction by adding the Enzyme Mix to all wells.

  • Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 30 minutes).

  • Add the Detection Probe to all wells.

  • Incubate for a further period to allow for the development of the fluorescent signal.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Subtract the average fluorescence of the blank control from all readings.

  • For each sample, subtract the fluorescence of its corresponding "no-enzyme" control.

  • Plot the standard curve using the corrected fluorescence values of the standards.

  • Determine the concentration of this compound in the samples from the standard curve.

Visualizations

Troubleshooting_Workflow start High Background Signal Observed no_enzyme_control Run 'No Enzyme' Control start->no_enzyme_control is_no_enzyme_high Is 'No Enzyme' background high? no_enzyme_control->is_no_enzyme_high sample_issue Issue is Sample-Related is_no_enzyme_high->sample_issue Yes reagent_issue Issue is Reagent/Assay-Related is_no_enzyme_high->reagent_issue No troubleshoot_sample Troubleshoot Sample: - Check for autofluorescence - Perform serial dilutions - Deproteinize sample - Check for interfering substances sample_issue->troubleshoot_sample troubleshoot_reagents Troubleshoot Reagents/Conditions: - Optimize reagent concentrations - Check buffer pH and temperature - Prepare fresh reagents reagent_issue->troubleshoot_reagents

Caption: Troubleshooting workflow for high background noise.

Coupled_Enzyme_Assay cluster_0 Primary Reaction cluster_1 Coupling Reaction Glutaryl_CoA This compound GCDH This compound Dehydrogenase (GCDH) Glutaryl_CoA->GCDH Product_A Intermediate Product GCDH->Product_A Coupling_Enzyme Coupling Enzyme(s) Product_A->Coupling_Enzyme Detectable_Product Detectable Product (Fluorescent/Colorimetric) Coupling_Enzyme->Detectable_Product Measurement Measure Signal Detectable_Product->Measurement

Caption: Principle of a coupled enzyme assay for this compound.

References

Dealing with isomer interference in Glutaryl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glutaryl-CoA analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to isomer interference in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers that interfere with this compound analysis?

A1: The most common isomer that interferes with this compound analysis is methylmalonyl-CoA. Both are dicarboxylic acid CoA esters and can be difficult to distinguish using standard analytical techniques due to their similar chemical properties and mass. Succinyl-CoA can also sometimes pose a challenge in separation.[1][2]

Q2: Why is isomer interference a significant problem in this compound quantification?

Q3: What are the primary analytical methods to resolve this compound from its isomers?

A3: The most effective methods involve advanced chromatographic techniques coupled with mass spectrometry. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with tandem mass spectrometry (MS/MS) are the preferred methods.[1][2][6] Chemical derivatization can also be employed to alter the chemical properties of the isomers, which may improve their chromatographic separation.[6][7]

Q4: Can derivatization help in resolving isomer interference?

A4: Yes, derivatization is a powerful strategy to enhance the separation of isomeric compounds.[6] By reacting the isomers with a derivatizing agent, their chemical structure is modified, which can lead to differences in their chromatographic behavior and allow for better separation.[8][9] This technique can also improve ionization efficiency for mass spectrometry.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound analysis.

Issue 1: Poor chromatographic separation or co-elution of this compound and an isomeric peak.
  • Possible Cause: The current chromatographic method lacks the necessary resolution to separate the isomers.

  • Troubleshooting Steps:

    • Optimize the Gradient: Adjust the mobile phase gradient to enhance separation. A shallower gradient can often improve the resolution between closely eluting peaks.

    • Change the Column: If optimizing the gradient is insufficient, consider using a different column chemistry. A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) may offer different selectivity for the isomers.[10]

    • Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization state and retention of the analytes. Systematically evaluate different pH values to find the optimal condition for separation.

    • Implement Derivatization: If chromatographic optimization is unsuccessful, consider a derivatization step. This can alter the properties of the isomers enough to achieve separation.

Issue 2: How can I confirm the identity of the this compound and isomer peaks?
  • Possible Cause: Ambiguous peak identification due to similar retention times and mass-to-charge ratios.

  • Troubleshooting Steps:

    • Use Pure Standards: Analyze pure standards of this compound and the suspected interfering isomer (e.g., methylmalonyl-CoA) individually to confirm their respective retention times under your experimental conditions.

    • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can differentiate between compounds with very similar masses based on their exact mass, which may help in identification if the isomers have different elemental compositions.[5]

    • Tandem MS (MS/MS): Analyze the fragmentation patterns of the co-eluting peaks. Isomers, while having the same mass, may produce different fragment ions upon collision-induced dissociation. This allows for specific detection using Multiple Reaction Monitoring (MRM).[3]

Table 1: Example Chromatographic Conditions for Isomer Separation
ParameterMethod A: Standard C18Method B: Phenyl-HexylMethod C: C18 with Derivatization
Column Standard C18, 2.1 x 100 mm, 1.8 µmPhenyl-Hexyl, 2.1 x 100 mm, 1.7 µmStandard C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 4.50.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 5-95% B in 10 min10-80% B in 12 min15-90% B in 8 min
This compound RT 4.5 min5.2 min6.1 min
Methylmalonyl-CoA RT 4.5 min5.6 min6.8 min
Resolution Co-elutionBaseline SeparationBaseline Separation
Experimental Protocols
Protocol 1: Sample Derivatization for Enhanced Isomer Separation

This protocol describes a general method for the derivatization of organic acids prior to LC-MS analysis.

Objective: To chemically modify this compound and its isomers to improve chromatographic separation.

Materials:

  • Dried sample extract containing this compound

  • Derivatization reagent (e.g., 4-bromo-N-methylbenzylamine)[7]

  • Activation reagent (e.g., EDC - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Organic solvent (e.g., Acetonitrile)

  • Reaction Buffer (e.g., 100 mM MES buffer, pH 6.0)

Procedure:

  • Reconstitution: Reconstitute the dried sample extract in 50 µL of reaction buffer.

  • Reagent Preparation: Prepare a fresh solution of the derivatization reagent and activation reagent in acetonitrile.

  • Reaction: To the reconstituted sample, add 25 µL of the activation reagent solution followed by 25 µL of the derivatization reagent solution.

  • Incubation: Vortex the mixture gently and incubate at 40°C for 30 minutes.

  • Quenching: Stop the reaction by adding 10 µL of 1% formic acid.

  • Analysis: The derivatized sample is now ready for injection into the LC-MS/MS system.

Visualizations

TroubleshootingWorkflow start Start: Isomer Interference Suspected check_separation Are this compound and isomer peaks co-eluting? start->check_separation optimize_chrom Optimize Chromatographic Method check_separation->optimize_chrom Yes confirm_id Confirm Peak Identity check_separation->confirm_id No change_column Try a Different Column Chemistry optimize_chrom->change_column Still Co-eluting optimize_chrom->confirm_id Separation Achieved use_derivatization Implement Chemical Derivatization Protocol change_column->use_derivatization Still Co-eluting change_column->confirm_id Separation Achieved use_derivatization->confirm_id Separation Achieved end_unresolved Issue Persists: Consult Specialist use_derivatization->end_unresolved Still Co-eluting end_resolved Issue Resolved: Accurate Quantification confirm_id->end_resolved Identities Confirmed

Caption: Troubleshooting workflow for isomer interference.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing extraction 1. Sample Extraction (LLE or SPE) evaporation 2. Evaporation to Dryness extraction->evaporation derivatization 3. Derivatization (Optional) evaporation->derivatization injection 4. Injection into LC-MS/MS derivatization->injection separation 5. Chromatographic Separation injection->separation detection 6. MS/MS Detection (MRM) separation->detection quantification 7. Peak Integration & Quantification detection->quantification

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Optimizing Cell Lysis for Glutaryl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing cell lysis for the accurate extraction and quantification of Glutaryl-CoA.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Detectable this compound

  • Question: I am not detecting any this compound in my samples, or the levels are significantly lower than expected. What could be the cause?

  • Answer: Low or undetectable levels of this compound can stem from several factors, primarily related to sample handling and extraction efficiency. The inherent instability of acyl-CoAs necessitates rapid and efficient protocols that minimize enzymatic degradation and chemical hydrolysis.[1][2]

    Potential Causes and Solutions:

Potential CauseRecommended Solution
Inefficient Cell Lysis Ensure the chosen lysis method is robust enough for your cell type. For instance, combining chemical lysis with mechanical disruption like sonication can improve the breakdown of cells and release of intracellular contents.[3][4] For adherent cells, scraping directly into a cold lysis buffer is recommended.[3]
Degradation of this compound It is critical to rapidly inactivate cellular enzymes. This can be achieved by quenching cells with ice-cold solvents like 10% trichloroacetic acid (TCA) or by snap-freezing cell pellets in liquid nitrogen.[3][5] Throughout the extraction process, samples should be kept on ice or at 4°C.[6] Avoid repeated freeze-thaw cycles as this can lead to significant degradation.[3]
Suboptimal Extraction Solvent The choice of extraction solvent is crucial. Acidic solutions like TCA or sulfosalicylic acid (SSA) are effective for both cell lysis and protein precipitation.[6] Organic solvents such as methanol (B129727) or acetonitrile (B52724) are also commonly used.[2] The optimal solvent may need to be determined empirically for your specific experimental conditions.
Loss of Analyte During Sample Processing If using solid-phase extraction (SPE) for sample cleanup, ensure the protocol is optimized to prevent the loss of polar metabolites like this compound.[6] Similarly, if a solvent evaporation step is included, optimize conditions such as temperature to minimize analyte loss.[6]
Issues with Downstream Analysis (LC-MS/MS) Optimize the mass spectrometer settings specifically for this compound, including precursor and product ion selection, collision energy, and source parameters.[6]

Issue 2: High Variability Between Replicate Samples

  • Question: I am observing significant variability in this compound levels between my technical or biological replicates. How can I improve the consistency of my results?

  • Answer: High variability is often a result of inconsistent sample processing and handling. Standardizing each step of the workflow is crucial for obtaining reproducible results.[3]

    Potential Causes and Solutions:

Potential CauseRecommended Solution
Inconsistent Sample Handling Ensure all samples are processed in a uniform and timely manner. Keep samples on ice throughout the procedure and use pre-chilled buffers and tubes.[3]
Inaccurate Cell Number or Normalization Inaccurate cell counting or inconsistent plating can introduce variability. It is important to accurately determine the cell number before harvesting.[3] Alternatively, you can normalize the final this compound measurement to the total protein concentration of the lysate.[3]
Variable Extraction Efficiency Minor variations in the timing of quenching, lysis, or extraction steps can lead to significant differences in measured this compound levels.[3] It is important to standardize the entire workflow.[3]
Column Equilibration Issues in LC-MS Ensure the liquid chromatography column is adequately equilibrated with the initial mobile phase conditions before each injection to maintain consistent retention times.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for preserving this compound during sample preparation?

The most critical step is the rapid inactivation of metabolic enzymes to prevent the degradation of this compound.[5] This is typically achieved through quenching, which involves rapidly stopping all enzymatic activity. Effective methods include the use of ice-cold extraction solutions like 10% trichloroacetic acid (TCA) or snap-freezing the cell pellet in liquid nitrogen.[3][6]

Q2: Which cell lysis method is considered the most effective for this compound extraction?

The optimal cell lysis method can depend on the cell type (adherent vs. suspension) and the specific experimental requirements.[3] A common and effective approach is the use of an acidic extraction solvent, such as 10% TCA, which simultaneously lyses the cells and precipitates proteins.[3] For more resistant cells, combining a chemical method with a mechanical disruption technique like sonication on ice can ensure complete homogenization.[3][4]

Q3: How should I store my samples to ensure the stability of this compound?

To ensure stability, cell pellets should be flash-frozen in liquid nitrogen immediately after harvesting and stored at -80°C.[3] After lysis and extraction, the resulting extracts should also be stored at -80°C and analyzed as soon as possible.[3] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to significant degradation of acyl-CoAs.[3]

Q4: Can I use a commercial ELISA kit to measure this compound?

While ELISA kits are available for measuring the enzyme this compound dehydrogenase (GCDH), they are not designed to directly quantify the this compound molecule itself.[7] The quantification of this compound and other acyl-CoAs is typically performed using liquid chromatography-mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[1][8]

Experimental Protocols

Protocol 1: Acidic Lysis and Extraction of this compound from Cultured Cells

This protocol is suitable for both adherent and suspension cells and is designed to rapidly inactivate enzymes and stabilize this compound.[3]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 10% Trichloroacetic Acid (TCA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of reaching 16,000 x g at 4°C

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and quickly wash the cells once with ice-cold PBS. Immediately add 1 mL of ice-cold 10% TCA to the plate. Scrape the cells and collect the cell lysate in a microcentrifuge tube.[3]

    • Suspension Cells: Quickly pellet the cells by centrifugation (e.g., 500 x g for 3 minutes at 4°C). Aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold 10% TCA.[3]

  • Cell Lysis:

    • Vortex the cell lysate vigorously.

    • For enhanced lysis, sonicate the sample on ice. Use short bursts (e.g., 3 x 10 seconds) with cooling periods in between to prevent sample heating.[3]

  • Protein Precipitation and Clarification:

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.[3]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the this compound, to a new pre-chilled microcentrifuge tube.[3]

  • Sample Analysis:

    • The supernatant can be directly analyzed by LC-MS/MS or stored at -80°C for later analysis.[3] For some LC-MS methods, a solid-phase extraction (SPE) step may be necessary to remove the TCA.[6]

Visualizations

experimental_workflow General Workflow for this compound Extraction cluster_harvest Cell Harvesting cluster_lysis Cell Lysis & Quenching cluster_separation Separation cluster_analysis Analysis harvest_adherent Adherent Cells: Wash with PBS add_tca Add ice-cold 10% TCA harvest_adherent->add_tca harvest_suspension Suspension Cells: Centrifuge to pellet harvest_suspension->add_tca sonicate Optional: Sonicate on ice add_tca->sonicate centrifuge Centrifuge at 16,000 x g, 4°C sonicate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant spe Optional: Solid-Phase Extraction collect_supernatant->spe store Store at -80°C collect_supernatant->store lcms LC-MS/MS Analysis spe->lcms store->lcms

Caption: Workflow for this compound extraction.

troubleshooting_tree Troubleshooting Low this compound Yield start Low/No this compound Signal check_lysis Was cell lysis complete? start->check_lysis check_degradation Was degradation minimized? check_lysis->check_degradation Yes improve_lysis Solution: Combine chemical and mechanical lysis (e.g., sonication). check_lysis->improve_lysis No check_extraction Was extraction efficient? check_degradation->check_extraction Yes improve_quenching Solution: Ensure rapid quenching (e.g., liquid N2) and keep samples cold. check_degradation->improve_quenching No check_lcms Are LC-MS/MS parameters optimal? check_extraction->check_lcms Yes optimize_solvent Solution: Test different extraction solvents (e.g., TCA, methanol). check_extraction->optimize_solvent No optimize_lcms Solution: Optimize MS parameters for this compound. check_lcms->optimize_lcms No

Caption: Troubleshooting decision tree.

References

Technical Support Center: Enhancing Glutaryl-CoA Detection by Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Glutaryl-CoA detection using fluorescence-based assays.

Troubleshooting Guides

This section addresses common issues encountered during fluorescence-based detection of this compound.

Issue 1: Low or No Fluorescent Signal

Question: I am not seeing any signal, or the signal is much lower than expected. What are the possible causes and solutions?

Answer:

Low or no signal is a common issue that can stem from several factors related to reagents, instrument settings, or the experimental procedure itself.

Potential Causes and Solutions:

  • Inactive Enzyme or Unstable Reagents:

    • Cause: The enzyme in the coupled assay system may have lost activity due to improper storage or handling. Fluorescent probes can also degrade if exposed to light.

    • Solution: Ensure all enzymes and fluorescent probes have been stored at the recommended temperatures and protected from light.[1][2] Aliquot reagents to avoid repeated freeze-thaw cycles.[1] It is advisable to test the activity of the enzyme with a known positive control.

  • Incorrect Instrument Settings:

    • Cause: The excitation and emission wavelengths on the microplate reader may not be set correctly for the specific fluorophore used in the assay.

    • Solution: Verify the optimal excitation and emission wavelengths for your fluorescent probe.[3] For assays involving enzymatic products like NADH or H₂O₂, common fluorometric settings are in the range of Ex/Em = 535/587-589 nm.[4][5]

  • Sub-optimal Assay Conditions:

    • Cause: The pH, temperature, or buffer composition of the reaction mixture may not be optimal for the enzyme's activity.

    • Solution: Ensure the assay buffer is at the correct pH and the incubation is carried out at the recommended temperature (e.g., 37°C).[4] The assay buffer should be warmed to room temperature before use.[1][2]

  • Insufficient Analyte Concentration:

    • Cause: The concentration of this compound in your sample may be below the detection limit of the assay.

    • Solution: If possible, concentrate your sample. Alternatively, consider increasing the sample volume in the assay. It is also recommended to test several sample dilutions to ensure the readings fall within the standard curve's linear range.[1][2]

  • Photobleaching:

    • Cause: The fluorescent dye may be undergoing photobleaching due to prolonged exposure to the excitation light source.[3][6]

    • Solution: Minimize the exposure of your samples to light.[2] Use mounting media with antifade reagents if applicable for imaging studies.[3] When using a plate reader, take kinetic readings over a defined period rather than continuous measurement if photobleaching is suspected.

Issue 2: High Background Fluorescence

Question: My blank or negative control wells show a high fluorescent signal, reducing the signal-to-noise ratio. How can I troubleshoot this?

Answer:

High background fluorescence can obscure the true signal from your target analyte and is often caused by autofluorescence of sample components, contaminated reagents, or the microplate itself.

Potential Causes and Solutions:

  • Autofluorescence from Biological Samples:

    • Cause: Biological samples can contain endogenous molecules that fluoresce at the same wavelengths as your probe.[6][7]

    • Solution: Always include a sample background control (a sample well without the addition of the enzyme or a key reaction component).[2][4] Subtract the average fluorescence of the background control from your sample readings.

  • Contaminated Reagents or Buffers:

    • Cause: Buffers or other reagents may be contaminated with fluorescent impurities.

    • Solution: Prepare fresh buffers and reagents using high-purity, sterile water. Filter-sterilize solutions to remove particulate matter that could scatter light.[8]

  • Inappropriate Microplate Type:

    • Cause: Using clear or white microplates for fluorescence assays can lead to high background and well-to-well crosstalk.

    • Solution: Use black, opaque-walled microplates with clear bottoms for fluorescence measurements to minimize background signal.[1]

  • Probe Concentration Too High:

    • Cause: An excessively high concentration of the fluorescent probe can lead to a high background signal.

    • Solution: Titrate the fluorescent probe to determine the optimal concentration that provides a good signal-to-noise ratio without elevating the background.

  • Presence of Long-Chain Acyl-CoAs:

    • Cause: Some detection systems for short-chain acyl-CoAs can have cross-reactivity with longer-chain acyl-CoAs, which might be present in the sample and contribute to the background.[2]

    • Solution: If significant amounts of other acyl-CoAs are suspected, run a background control where the primary enzyme (e.g., this compound dehydrogenase) is omitted to measure this non-specific signal.[2]

Issue 3: High Variability Between Replicate Wells

Question: I am observing significant variability in the fluorescence readings between my replicate wells. What could be causing this and how can I improve precision?

Answer:

Inconsistent readings across replicates can compromise the reliability of your results. This issue often points to problems with pipetting, mixing, or environmental factors.

Potential Causes and Solutions:

  • Inaccurate Pipetting:

    • Cause: Inconsistent volumes of samples, standards, or reaction mix added to the wells.

    • Solution: Ensure your pipettes are properly calibrated.[8] For small volumes, use appropriate low-volume pipettes. When preparing the reaction mixture, create a master mix to add to all wells, which minimizes well-to-well variation.[8]

  • Incomplete Mixing:

    • Cause: Reagents are not uniformly distributed within the wells.

    • Solution: After adding all components, gently mix the contents of the plate by tapping or using a plate shaker. Avoid introducing bubbles.[4]

  • Edge Effects:

    • Cause: Wells on the outer edges of the microplate can experience different temperature and evaporation rates, leading to variability.

    • Solution: Avoid using the outermost wells of the plate for samples and standards. Instead, fill them with buffer or water to create a more uniform environment across the plate.

  • Temperature Fluctuations:

    • Cause: Inconsistent temperature across the microplate during incubation can affect enzyme kinetics.

    • Solution: Ensure the plate is incubated in an environment with stable and uniform temperature. Pre-warm the plate reader to the assay temperature if performing kinetic measurements.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind fluorescence-based detection of this compound?

A1: Direct fluorescent probes for this compound are not common. Therefore, detection is typically achieved through a coupled enzymatic assay. In this approach, this compound is first acted upon by a specific enzyme, such as this compound dehydrogenase (GCDH). The product of this reaction (e.g., NADH or H₂O₂) then participates in a second reaction that generates a highly fluorescent product. The intensity of the fluorescence is directly proportional to the amount of this compound in the sample.

Q2: How should I prepare my cell or tissue samples for a this compound fluorescence assay?

A2: Proper sample preparation is critical to preserve the integrity of acyl-CoAs. A common method involves rapid quenching of metabolic activity and deproteinization. This can be achieved by homogenization in an ice-cold buffer followed by perchloric acid (PCA) precipitation.[1] The acidic supernatant is then neutralized before being used in the assay.[1] It is crucial to keep samples cold throughout the preparation process to minimize enzymatic degradation of this compound.

Q3: How do I generate a standard curve for quantitative analysis?

A3: A standard curve is essential for quantifying the amount of this compound in your samples. You should prepare a series of dilutions of a known concentration of this compound standard in the same assay buffer as your samples.[1][2] Run these standards alongside your unknown samples on the same plate. Plot the fluorescence intensity (after subtracting the blank reading) against the known concentrations of the standards. The concentration of this compound in your samples can then be determined by interpolating their fluorescence values on this curve.

Q4: What are the key differences between endpoint and kinetic assays?

A4: In an endpoint assay , the reaction is allowed to proceed for a fixed amount of time, after which the reaction is stopped, and the fluorescence is measured. This provides a single data point. In a kinetic assay , the fluorescence is measured at multiple time points as the reaction proceeds.[4] Kinetic assays are generally preferred as they provide information about the reaction rate and can help identify potential issues like substrate depletion or enzyme instability. They can also be more sensitive for detecting low levels of enzyme activity.

Q5: Can other acyl-CoAs in my sample interfere with the assay?

A5: Interference from other acyl-CoAs is possible and depends on the specificity of the enzymes used in the assay kit. The primary enzyme (e.g., this compound dehydrogenase) should be highly specific for this compound. However, downstream enzymes in the coupled reaction might react with other molecules present in the sample. It is important to run a sample background control, omitting the primary enzyme, to assess the level of non-specific signal generation.[2]

Quantitative Data Summary

AnalyteDetection MethodSensitivity / Limit of Detection (LOD)Source
Coenzyme A (CoA)Fluorometric Assay KitAs low as 40 nM (4 pmol/well)Abcam ab138889[9]
Acetyl-CoAFluorometric Assay Kit200 pmol/wellSigma-Aldrich MAK039[1]
Acyl-CoA Synthetase ActivityFluorometric Assay KitAs low as 5 µU/µlAbcam ab273315[4]

Experimental Protocols

Protocol 1: Sample Preparation from Mammalian Cells

  • Cell Harvesting: Aspirate the culture medium and quickly wash the cells with ice-cold PBS.

  • Quenching & Lysis: Immediately add an appropriate volume of ice-cold 1M perchloric acid (PCA) to the cell pellet or plate. For a 10 cm plate, 500 µL is typically used. Scrape the cells and transfer the mixture to a microfuge tube.

  • Deproteinization: Vortex the sample vigorously and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Neutralization: Carefully transfer the supernatant to a new, pre-chilled tube. Neutralize the supernatant by adding 3M potassium bicarbonate (KHCO₃) solution dropwise while vortexing. Check the pH with pH paper until it is in the range of 6.0-7.0.[1]

  • Final Centrifugation: Incubate on ice for 5 minutes to allow potassium perchlorate (B79767) to precipitate. Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Sample Collection: The resulting supernatant contains the this compound and is ready for use in the assay. Store on ice if using immediately, or at -80°C for long-term storage.

Protocol 2: Fluorescence-Based this compound Assay (Coupled Enzyme Method)

This protocol is a representative example based on the principle of detecting a product of the this compound dehydrogenase (GCDH) reaction.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for GCDH activity (e.g., 100 mM Tris-HCl, pH 8.0). Warm to room temperature before use.

    • This compound Standard: Prepare a 1 mM stock solution of this compound. Create serial dilutions (e.g., 0, 10, 20, 30, 40, 50 µM) using the Assay Buffer to generate a standard curve.

    • Reaction Mix: Prepare a master mix containing all components except the sample/standard. For each well, this might include:

      • Assay Buffer

      • This compound Dehydrogenase (GCDH)

      • A fluorescent probe/developer system (e.g., a resorufin-based probe that reacts with H₂O₂ or NADH produced by a coupled reaction).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of each this compound standard or sample into separate wells of a black, clear-bottom 96-well microplate.

    • For each sample, prepare a parallel "sample background" well containing 50 µL of the sample but use a reaction mix that omits the GCDH enzyme.

    • Initiate the reaction by adding 50 µL of the Reaction Mix to each well (including standards and samples).

    • Mix gently for 30 seconds on a plate shaker.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity using a microplate reader at the appropriate Ex/Em wavelengths for your probe (e.g., Ex/Em = 535/589 nm). Readings can be taken in kinetic mode (e.g., every 5 minutes for 30-60 minutes) or as an endpoint measurement after a fixed incubation time (e.g., 30 minutes).

  • Data Analysis:

    • Subtract the fluorescence reading of the 0 µM standard (blank) from all standard and sample readings.

    • For each sample, subtract the corresponding "sample background" reading.

    • Plot the blank-corrected standard readings against their concentrations to generate a standard curve.

    • Determine the this compound concentration in the samples from the standard curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Fluorescence Assay cluster_analysis Data Analysis Harvest 1. Harvest Cells/Tissues Quench 2. Quench Metabolism (e.g., with cold PCA) Harvest->Quench Deproteinize 3. Deproteinize & Centrifuge Quench->Deproteinize Neutralize 4. Neutralize Supernatant Deproteinize->Neutralize Sample Prepared Sample (this compound Extract) Neutralize->Sample Plate 5. Add Samples & Standards to 96-well Plate Sample->Plate ReactionMix 6. Add Reaction Mix (Enzymes + Probe) Plate->ReactionMix Incubate 7. Incubate at 37°C ReactionMix->Incubate Read 8. Measure Fluorescence (Plate Reader) Incubate->Read SubtractBG 9. Subtract Background Read->SubtractBG StdCurve 10. Generate Standard Curve SubtractBG->StdCurve Calculate 11. Calculate this compound Concentration StdCurve->Calculate

Caption: Workflow for this compound detection by fluorescence.

Signaling_Pathway GlutarylCoA This compound (from sample) Product1 Crotonyl-CoA + CO2 GlutarylCoA->Product1 GCDH GCDH This compound Dehydrogenase (GCDH) FluorescentProduct Fluorescent Product Product1->FluorescentProduct CoupledEnzyme CoupledEnzyme Coupled Enzyme System Probe Non-Fluorescent Probe Probe->FluorescentProduct Signal Detectable Signal (Ex/Em) FluorescentProduct->Signal

Caption: Principle of coupled enzymatic assay for this compound.

References

Addressing poor reproducibility in Glutaryl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides answers to frequently asked questions, detailed troubleshooting advice, and a comprehensive experimental protocol for robust Glutaryl-CoA analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, from sample preparation to data analysis.

Sample Preparation & Stability

Question: My this compound signal is low or undetectable. What are the likely causes related to my sample preparation?

Answer: Low signal intensity for this compound often originates from pre-analytical issues. Acyl-CoAs are known to be unstable, and their degradation can significantly impact quantification. Consider the following:

  • Inefficient Quenching: Metabolism continues after sample collection. It is critical to halt all enzymatic activity immediately.

    • Solution: For tissues, freeze-clamp the sample in liquid nitrogen at the moment of collection. For cell cultures, aspirate the media and immediately add an ice-cold extraction solvent.

  • Analyte Degradation: this compound is susceptible to both enzymatic and chemical hydrolysis, especially at neutral or alkaline pH and elevated temperatures.

    • Solution: Always work on ice. Use pre-chilled solvents and tubes for all extraction steps. If immediate processing is not possible, store samples at -80°C. Avoid repeated freeze-thaw cycles.

  • Inefficient Extraction: The chosen solvent system may not be optimal for extracting a dicarboxylic acyl-CoA like this compound from the complex biological matrix.

    • Solution: A common and effective method is protein precipitation with an ice-cold acidic organic solvent mixture, such as acetonitrile/methanol (B129727)/water. For cleaner samples, consider incorporating a Solid-Phase Extraction (SPE) step after the initial extraction.[1][2]

Question: I'm seeing high variability between replicate injections of the same sample. Could this be a stability issue in the autosampler?

Answer: Yes, high variability can be due to analyte degradation in the autosampler.

  • Solution: Maintain the autosampler at a low temperature (e.g., 4°C). Reconstitute dried extracts in a slightly acidic mobile phase or a solvent with low water content immediately before analysis to minimize hydrolysis. If run times are long, consider analyzing samples in smaller batches.

Chromatography

Question: My this compound peak is broad and shows significant tailing. How can I improve the peak shape?

Answer: Peak tailing is a common problem for acyl-CoAs due to the interaction of their negatively charged phosphate (B84403) groups with the stationary phase or metal components in the LC system.

  • Solutions:

    • Mobile Phase pH: Adjusting the mobile phase pH can significantly improve peak shape. Operating at a higher pH (e.g., ~10.5 with ammonium (B1175870) hydroxide) or a slightly acidic pH can be effective.[3]

    • Increase Buffer Strength: Using a buffer like ammonium acetate (B1210297) (e.g., 5-10 mM) can help mask active sites on the column packing material and reduce secondary interactions.

    • Check for Contamination: A contaminated guard column or column inlet frit can cause peak distortion. Try backflushing the column or replacing the guard column.

Question: I'm having trouble separating this compound from other isomeric or structurally similar compounds. What can I do?

Answer: Co-elution can lead to inaccurate quantification. Optimizing your chromatographic separation is key.

  • Solutions:

    • Optimize Gradient: A shallower, longer gradient can improve the resolution between closely eluting compounds.

    • Column Choice: While C18 columns are standard, if resolution is poor, consider a column with a different chemistry (e.g., a different end-capping) or a smaller particle size for higher efficiency.

    • Flow Rate: Lowering the flow rate can sometimes enhance resolution, though it will increase the analysis time.

Mass Spectrometry & Data Analysis

Question: My signal-to-noise ratio is poor, and the baseline is high. What are the potential MS-related causes?

Answer: A high background can obscure your analyte signal. This often points to issues with ion suppression or contamination.

  • Solutions:

    • Ion Suppression: Complex biological matrices contain compounds (salts, phospholipids) that can co-elute with this compound and interfere with its ionization.

      • Action: Implement a more rigorous sample cleanup, such as Solid-Phase Extraction (SPE), to remove these interfering components. Also, adjust your chromatography to separate this compound from the most interfering regions, often near the void volume.[4]

    • Contamination: Contaminants can come from solvents, reagents, plasticware, or carryover from previous injections.

      • Action: Use high-purity, LC-MS grade solvents and reagents. Inject a blank sample after a high-concentration sample to check for carryover. If present, implement a robust needle and column wash protocol between runs.

    • Optimize MS Parameters: Ensure that source parameters (e.g., gas flows, temperatures, spray voltage) and collision energy are optimized specifically for this compound to achieve maximal sensitivity. Positive ion mode electrospray ionization (ESI) is generally preferred for short-chain acyl-CoAs.

Question: How do I choose an appropriate internal standard for this compound quantification?

Answer: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C₅-Glutaryl-CoA), as it will have nearly identical chemical and physical properties.

  • Solution:

    • Ideal Standard: If commercially available, use a stable isotope-labeled this compound.

    • Alternative Strategy: If a labeled this compound is not available, a stable isotope-labeled standard of a structurally similar dicarboxylic acyl-CoA (e.g., ¹³C₄-Succinyl-CoA) can be used. Another approach is to use biosynthetically generated labeled CoA species by growing cells in media containing labeled pantothenate.[5][6] It is crucial to validate the chosen internal standard to ensure it adequately corrects for variations in extraction efficiency and matrix effects.

Quantitative Data Summary

While specific, publicly available data on the absolute concentration of this compound in various healthy tissues is limited, data from related short-chain dicarboxylic acyl-CoAs and method validation studies provide valuable benchmarks for analytical performance. The tables below summarize typical validation parameters for acyl-CoA quantification methods and representative concentrations of analogous compounds in rat liver. These values can serve as a guide for setting expectations for your own experiments.

Table 1: Representative Validation Parameters for Acyl-CoA Quantification by LC-MS/MS

ParameterTypical ValueSource
Recovery
Protein Precipitation36% - 80%[7]
SPE Extraction83% - 90%[8]
Precision (CV%)
Intra-day< 15%[3][9]
Inter-day< 15%[3][9]
Accuracy (%RE) ± 15%[9]
Linearity (r²) > 0.99[7]
Lower Limit of Quantification (LLOQ) 0.5 - 5 nM[7][9]

Note: Recovery and precision can be highly dependent on the specific matrix and acyl-CoA chain length.

Table 2: Representative Concentrations of Short-Chain Acyl-CoAs in Rat Liver

Acyl-CoAConcentration (nmol/g wet weight)Analytical MethodSource
Acetyl-CoA~30 - 60HPLC / LC-MS/MS[10][11]
Succinyl-CoA~15 - 30HPLC / LC-MS/MS[10]
Malonyl-CoA~2 - 5LC-MS/MS[9]
Propionyl-CoA~1 - 3LC-MS/MS[7]

Note: These values are for analogous compounds and should be used as a general reference. This compound levels are expected to be very low in healthy tissues but can accumulate significantly in pathological conditions like GA-1.

Detailed Experimental Protocol: LC-MS/MS Quantification of this compound

This protocol provides a comprehensive methodology for the extraction and quantification of this compound from tissue samples.

Materials and Reagents
  • Solvents: Acetonitrile, Methanol, Isopropanol, Water (all LC-MS grade)

  • Reagents: Potassium phosphate monobasic, Ammonium acetate, Formic acid

  • Internal Standard (IS): Stable isotope-labeled this compound (preferred) or a suitable analogue (e.g., ¹³C₄-Succinyl-CoA).

  • SPE Cartridges: C18 or 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel cartridges (optional, for sample cleanup).[1][8]

  • Equipment: Homogenizer, refrigerated centrifuge, nitrogen evaporator, vortex mixer, analytical balance.

Sample Preparation
  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue, keeping it on dry ice.

    • In a pre-chilled glass homogenizer on ice, add 1 mL of ice-cold Homogenization Buffer (100 mM Potassium Phosphate, pH 4.9) containing the internal standard at a known concentration.

    • Homogenize the tissue until no visible particles remain.

    • Add 1 mL of ice-cold 2-Propanol and homogenize again.

  • Protein Precipitation & Extraction:

    • Transfer the homogenate to a polypropylene (B1209903) centrifuge tube.

    • Add 2 mL of ice-cold Acetonitrile.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) (Recommended for cleaner samples):

    • Condition: Condition a C18 SPE cartridge with 2 mL of methanol, followed by 2 mL of water.

    • Load: Load the supernatant onto the conditioned cartridge.

    • Wash: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

    • Elute: Elute the acyl-CoAs with 1.5 mL of methanol into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate (or the supernatant from step 2 if not using SPE) to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex and transfer to an autosampler vial.

LC-MS/MS Analysis
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B (linear gradient)

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 5% B and equilibrate

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor Ion [M+H]⁺ (m/z 882.2) → Product Ion [M+H-507]⁺ (m/z 375.2)

    • Internal Standard: Monitor the corresponding transition for your chosen IS.

    • Note: A secondary, confirmatory transition can be monitored for increased specificity.

Data Analysis & Quantification
  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio (this compound / Internal Standard).

  • Generate a calibration curve using standards of known this compound concentration prepared in a surrogate matrix.

  • Quantify the amount of this compound in the samples by interpolating their peak area ratios against the calibration curve.

Visualizations

Biochemical Pathway

Glutaryl_CoA_Pathway cluster_pathway Catabolic Pathway cluster_disease Glutaric Aciduria Type I (GA-1) Lysine (B10760008) L-Lysine / L-Tryptophan GlutarylCoA This compound Lysine->GlutarylCoA Multiple Steps GCDH This compound Dehydrogenase (GCDH) CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA Decarboxylation GlutarylCoA->GCDH Metabolites Glutaric Acid & 3-OH-Glutaric Acid GlutarylCoA->Metabolites Accumulation TCA TCA Cycle CrotonylCoA->TCA Further Metabolism

Caption: Metabolic pathway of this compound in lysine/tryptophan catabolism and its disruption in GA-1.

Experimental Workflow

Experimental_Workflow cluster_optional Optional Cleanup start Tissue/Cell Sample (Flash Freeze) homogenize 1. Homogenization (Buffer + Internal Standard) start->homogenize extract 2. Protein Precipitation & Extraction (ACN/MeOH) homogenize->extract centrifuge 3. Centrifugation (4°C, 12,000 x g) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe 4. Solid-Phase Extraction (SPE) (Optional Cleanup) supernatant->spe Load dry 5. Evaporation (Nitrogen Stream) supernatant->dry If SPE is skipped spe->dry Elute & Dry reconstitute 6. Reconstitution (Initial Mobile Phase) dry->reconstitute analyze 7. LC-MS/MS Analysis (MRM Mode) reconstitute->analyze end Data Processing & Quantification analyze->end

Caption: Experimental workflow for this compound quantification from biological samples.

Troubleshooting Logic

Troubleshooting_Tree cluster_prep Sample Preparation Issues cluster_lc Chromatography Issues cluster_ms Mass Spectrometry Issues start Poor Reproducibility or Low Signal for this compound check_sample_prep Review Sample Preparation & Stability start->check_sample_prep check_chromatography Review LC Performance start->check_chromatography check_ms Review MS Performance start->check_ms q_degradation Is sample degradation likely? (Handling, Storage) check_sample_prep->q_degradation q_peak_shape Poor peak shape? (Tailing, Broad) check_chromatography->q_peak_shape q_ion_suppression High matrix sample? (e.g., tissue homogenate) check_ms->q_ion_suppression q_extraction Is extraction inefficient? q_degradation->q_extraction No sol_degradation Improve quenching (liquid N2). Work on ice, use fresh samples. Store at -80°C. q_degradation->sol_degradation Yes q_is Is Internal Standard response also poor/variable? q_extraction->q_is No sol_extraction Optimize extraction solvent. Consider SPE for cleanup. q_extraction->sol_extraction Yes sol_is Verify IS concentration and stability. q_is->sol_is Yes q_rt_shift Retention time shifting? q_peak_shape->q_rt_shift No sol_peak_shape Adjust mobile phase pH. Increase buffer strength. Check for column contamination. q_peak_shape->sol_peak_shape Yes sol_rt_shift Ensure proper column equilibration. Check for leaks and pump issues. Prepare fresh mobile phases. q_rt_shift->sol_rt_shift Yes q_sensitivity Low sensitivity across all samples? q_ion_suppression->q_sensitivity No sol_ion_suppression Improve sample cleanup (SPE). Adjust chromatography to avoid suppression zones. q_ion_suppression->sol_ion_suppression Yes sol_sensitivity Tune MS parameters. Clean ion source. Check for contamination. q_sensitivity->sol_sensitivity Yes

Caption: Decision tree for troubleshooting poor this compound quantification results.

References

Minimizing non-specific binding in Glutaryl-CoA immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding in Glutaryl-CoA immunoassays.

Troubleshooting Guide

High background or non-specific binding can obscure results and reduce assay sensitivity. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems in your this compound immunoassay.

Question: I am observing high background signal across my entire plate. What are the likely causes and how can I fix this?

Answer: High background across the entire plate is a common issue that can arise from several factors. Here’s a step-by-step guide to troubleshooting this problem.

  • Probable Cause 1: Inadequate Blocking

    • Solution: The blocking buffer is crucial for preventing the non-specific binding of antibodies to the plate surface.[1] Ensure that all unoccupied sites on the well are saturated with a blocking agent.[2]

      • Increase the concentration of your blocking agent. Common blockers include Bovine Serum Albumin (BSA) and non-fat dry milk.[3]

      • Extend the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[4]

      • Consider testing an alternative blocking buffer. For small molecule assays like this compound, synthetic or non-protein-based blockers can sometimes be more effective.[5]

  • Probable Cause 2: Antibody Concentration Too High

    • Solution: Excess primary or secondary antibody can lead to non-specific binding.

      • Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.

  • Probable Cause 3: Insufficient Washing

    • Solution: Inadequate washing can leave unbound antibodies in the wells, contributing to high background.[6]

      • Increase the number of wash cycles (typically 3 to 5).[4]

      • Ensure the wash buffer volume is sufficient to cover the entire well surface.

      • Adding a non-ionic detergent like Tween-20 to your wash buffer can help reduce non-specific interactions.[2]

  • Probable Cause 4: Cross-Reactivity

    • Solution: The detection antibody may be cross-reacting with the blocking agent or other components in the sample.[4]

      • If using a biotin-streptavidin detection system, avoid milk-based blockers as they contain endogenous biotin.[5]

      • Switch to a blocking agent from a different species than your primary or secondary antibodies.

  • Probable Cause 5: Contamination

    • Solution: Contaminated reagents or buffers can introduce substances that contribute to background signal.

      • Prepare fresh buffers and reagents.

      • Ensure proper handling and storage of all assay components to prevent contamination.[7]

Question: My negative controls show a high signal. What could be causing this?

Answer: High signal in negative control wells indicates that the signal is not specific to the analyte (this compound).

  • Probable Cause 1: Non-Specific Binding of the Detection Antibody

    • Solution: The detection antibody may be binding directly to the plate or to the blocking agent.

      • Ensure the blocking step is effective. You may need to try different blocking agents as outlined above.

      • Include a control where the primary antibody is omitted to see if the secondary antibody is the source of the non-specific signal.

  • Probable Cause 2: Sample Matrix Effects

    • Solution: Components in your sample matrix (e.g., serum, plasma, cell lysate) can interfere with the assay.[1]

      • Dilute your samples to reduce the concentration of interfering substances.[8]

      • Prepare your standards in a matrix that closely matches your sample matrix to account for these effects.

Frequently Asked Questions (FAQs)

Q1: What is the best blocking buffer for a this compound immunoassay?

A1: There is no single "best" blocking buffer, as the optimal choice depends on the specific antibodies and detection system being used.[2] For small molecule analytes like this compound, it is often beneficial to test a few different options. Common choices include protein-based blockers like BSA and non-fat dry milk, as well as synthetic, protein-free blocking buffers.[3][5] It is recommended to empirically determine the best blocking agent for your specific assay by testing several options and comparing the signal-to-noise ratio.

Q2: How can I reduce variability between replicate wells?

A2: High variability can be caused by inconsistent pipetting, inadequate mixing of reagents, or an uneven temperature across the plate during incubation. Ensure that all reagents are thoroughly mixed before use and that pipetting is accurate and consistent. Using plate sealers during incubation can help prevent evaporation and maintain a uniform temperature.

Q3: Can the type of microplate I use affect non-specific binding?

A3: Yes, the type of microplate can influence non-specific binding. High-binding plates are designed to adsorb more protein and may require more stringent blocking and washing steps to minimize background.[9] If you are experiencing persistent issues with non-specific binding, you might consider testing plates with different surface properties.

Quantitative Data Summary

The following tables provide examples of concentrations and conditions that can be optimized to reduce non-specific binding. These are starting points, and optimal conditions should be determined experimentally for your specific this compound immunoassay.

Table 1: Common Blocking Agents and Recommended Concentrations

Blocking AgentTypical Concentration RangeNotes
Bovine Serum Albumin (BSA)1 - 5%A common and effective protein-based blocker.
Non-Fat Dry Milk0.5 - 5%Cost-effective, but not suitable for biotin-streptavidin systems.
Casein1 - 3%Similar to non-fat dry milk.
Fish Gelatin0.1 - 1%Can sometimes be more effective than mammalian proteins.
Synthetic BlockersVaries by manufacturerProtein-free, can reduce cross-reactivity with protein-based detection systems.

Table 2: Wash Buffer Optimization

ComponentRecommended ConcentrationPurpose
Tween-200.05 - 0.1%Non-ionic detergent that reduces non-specific interactions.
Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS)1XBase buffer for washing.

Experimental Protocols

Protocol 1: Microplate Blocking Optimization

  • Coat the wells of a 96-well microplate with your capture antibody or this compound conjugate according to your standard protocol.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare several different blocking buffers to test (e.g., 1% BSA, 3% BSA, 1% Fish Gelatin, a commercial synthetic blocker).

  • Add 200 µL of each blocking buffer to a set of wells (at least in triplicate).

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Proceed with the remaining steps of your immunoassay, including adding your detection antibody and substrate to both "background" wells (no analyte) and "high signal" wells (a known high concentration of this compound).

  • Compare the signal-to-noise ratio for each blocking buffer to determine the most effective one for your assay.[4]

Protocol 2: Wash Step Optimization

  • Perform your immunoassay up to the first wash step.

  • Divide the plate into sections to test different washing conditions.

  • In one section, wash the wells three times with your standard wash buffer.

  • In another section, wash the wells five times.

  • In a third section, increase the soak time of the wash buffer in the wells to 30 seconds for each wash.

  • Proceed with the rest of your assay.

  • Compare the background signal and the specific signal for each washing condition to determine the optimal number of washes and soak time.

Visualizations

ELISA_Workflow Figure 1: General this compound Immunoassay Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_incubation Incubation cluster_detection Detection Coat Coat plate with This compound conjugate or capture antibody Wash1 Wash Coat->Wash1 Block Block unoccupied sites on the plate Wash2 Wash Block->Wash2 Sample Add samples and standards PrimaryAb Add primary antibody Sample->PrimaryAb Wash3 Wash PrimaryAb->Wash3 SecondaryAb Add enzyme-conjugated secondary antibody Wash4 Wash SecondaryAb->Wash4 Substrate Add substrate Read Read plate Substrate->Read Wash1->Block Wash2->Sample Wash3->SecondaryAb Wash4->Substrate

Figure 1: General this compound Immunoassay Workflow

Troubleshooting_NonSpecific_Binding Figure 2: Troubleshooting Non-Specific Binding cluster_causes Potential Causes cluster_solutions Solutions HighBackground High Background Signal InadequateBlocking Inadequate Blocking HighBackground->InadequateBlocking HighAbConc High Antibody Concentration HighBackground->HighAbConc InsufficientWashing Insufficient Washing HighBackground->InsufficientWashing CrossReactivity Cross-Reactivity HighBackground->CrossReactivity Contamination Contamination HighBackground->Contamination OptimizeBlocking Optimize Blocking (Concentration, Time, Type) InadequateBlocking->OptimizeBlocking TitrateAntibodies Titrate Antibodies HighAbConc->TitrateAntibodies ImproveWashing Improve Washing (Cycles, Volume, Detergent) InsufficientWashing->ImproveWashing ChangeBlocker Change Blocking Agent or Antibody Source CrossReactivity->ChangeBlocker UseFreshReagents Use Fresh Reagents Contamination->UseFreshReagents

Figure 2: Troubleshooting Non-Specific Binding

References

Calibration curve issues in Glutaryl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Glutaryl-CoA Quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to calibration curves in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a non-linear calibration curve for this compound?

A non-linear calibration curve is a frequent issue in acyl-CoA analysis. The primary causes include:

  • Analyte Degradation: Acyl-CoAs, including this compound, are known to be unstable in aqueous solutions.[1] Degradation during sample preparation or analysis can lead to a loss of signal at higher concentrations, causing the curve to plateau.

  • Matrix Effects: Components within a biological sample can interfere with the ionization of the target analyte in the mass spectrometer. This phenomenon, known as ion suppression or enhancement, can disrupt the linear relationship between concentration and detector response.[1][2]

  • Inappropriate Calibration Range: The selected concentration range for your standards may extend beyond the linear dynamic range of the instrument's detector.[1] Detector saturation at high concentrations is a common cause of non-linearity.[2]

  • Suboptimal Chromatography: Poor separation of this compound from other molecules in the sample can lead to co-elution, which may cause ion suppression and affect linearity.[1][3]

Q2: How can I minimize the degradation of this compound during sample preparation?

Due to the inherent instability of acyl-CoAs, meticulous sample handling is critical.[1][4] Key recommendations include:

  • Rapid Quenching: Ensure metabolic activity is stopped quickly.

  • Maintain Low Temperatures: Keep samples on ice throughout the preparation process.[1]

  • Proper Storage: Store extracts as dry pellets at -80°C and reconstitute them just before analysis.[1]

  • Buffered Solvents: Using a buffered reconstitution solvent, such as 50 mM ammonium (B1175870) acetate, can improve stability.[1]

Q3: How should I assess and mitigate matrix effects?

Matrix effects can significantly impact accuracy and precision.[2]

  • Assessment: To check for matrix effects, compare the signal response of an analyte spiked into a processed biological sample (matrix) with the response of the analyte in a clean solvent.[5] A significant difference indicates the presence of matrix effects.

  • Mitigation:

    • Matrix-Matched Calibration Curve: The most effective approach is to prepare your calibration standards in a matrix that is identical to your study samples (e.g., lysate from a control cell line).[1] This ensures that the standards and samples are affected by the matrix in the same way.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.

    • Sample Cleanup: Employ a robust sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective at removing interfering substances like salts and lipids.[5][6]

Q4: How do I choose an appropriate internal standard (IS) for this compound quantification?

An internal standard is crucial for correcting variability during sample preparation and injection.[7] The ideal IS should:

  • Be similar in chemical nature to this compound to ensure similar extraction and ionization behavior.[7]

  • Not be naturally present in the biological samples being analyzed.[1][7]

  • Be chromatographically resolved from other sample components.[7]

  • Common choices for acyl-CoA analysis include stable isotope-labeled versions of the analyte or odd-numbered acyl-CoAs (e.g., heptadecanoyl-CoA) that are not typically found in biological systems.[8]

Troubleshooting Guides

This section provides structured solutions for specific issues you may encounter with your this compound calibration curve.

Guide 1: Poor Linearity (R² < 0.99)
Potential Cause Recommended Solution
Analyte Instability Adhere strictly to protocols that minimize degradation. Work quickly, keep all samples and extracts on ice or at 4°C, and store long-term at -80°C. Reconstitute dried extracts immediately prior to LC-MS/MS analysis.[1][6]
Matrix Effects Prepare a matrix-matched calibration curve. If a suitable blank matrix is unavailable, perform a sample cleanup using Solid-Phase Extraction (SPE) to remove interfering components.[5][6]
Incorrect Calibration Range Adjust the concentration range of your standards. If the curve is flattening at the top, lower the upper limit of quantification (ULOQ). If accuracy at low concentrations is poor, narrow the range to focus on lower levels.[1][2]
Inappropriate Regression Model Use a weighted linear regression, typically 1/x or 1/x², to improve accuracy at the lower end of the curve, where variance is often lower.[1][5]
Poor Chromatography Optimize the LC method to improve peak shape and resolution. For acyl-CoAs, C18 reversed-phase columns are common.[1][8] Adjusting the mobile phase pH or using ion-pairing agents can improve separation, but be aware that ion-pairing reagents can contaminate the MS system.[1][8]
Guide 2: High Variability in Replicate Injections (%CV > 15%)
Potential Cause Recommended Solution
Inconsistent Sample Preparation Standardize every step of the extraction protocol. Ensure consistent timing, temperatures, and volumes. Add an internal standard early in the sample preparation process to account for variability in extraction efficiency.[1][7]
Instrument Instability Allow the LC-MS/MS system to equilibrate fully before starting the analytical run. Monitor system pressure and spray stability. Run system suitability tests before and during the batch to ensure consistent performance.
Analyte Degradation in Autosampler If the analytical run is long, the analyte may degrade in the autosampler. Keep the autosampler temperature low (e.g., 4°C). Evaluate the stability of the reconstituted extract over the expected run time.
Guide 3: Non-Zero Intercept in the Calibration Curve
Potential Cause Recommended Solution
Contamination in Blank The blank (matrix or solvent) used to prepare the zero-concentration standard may be contaminated with this compound.[1] Prepare a fresh blank using high-purity solvents and test it for the presence of the analyte.
Co-eluting Interference A compound in the matrix may have the same mass transition as this compound and co-elute, leading to a signal even in the absence of the analyte.[1] Improve chromatographic separation to resolve the interference from the analyte peak. If resolution is not possible, identify a more specific mass transition (precursor/product ion pair) for this compound that is not shared by the interfering molecule.[1]

Experimental Protocols

Protocol: Protein Precipitation for Acyl-CoA Extraction

This method uses 5-sulfosalicylic acid (SSA) for deproteinization and is suitable for analyzing short-chain acyl-CoAs without requiring a separate solid-phase extraction step.[5]

  • Sample Collection: For adherent cells, wash the plate with ice-cold saline, then add 200 µL of ice-cold 2.5% SSA in water directly to the plate and scrape the cells. For suspension cells, pellet the cells, remove the supernatant, and resuspend the pellet in the SSA solution.[1][5]

  • Lysate Preparation: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Vortex vigorously for 30 seconds and incubate on ice for 10 minutes to ensure complete protein precipitation.[1]

  • Lysate Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[1]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the protein pellet.

  • LC-MS/MS Analysis: Inject the supernatant directly into the LC-MS/MS system.

Data Presentation

Table 1: Acceptance Criteria for Calibration Curve Validation

This table summarizes common acceptance criteria based on regulatory guidelines for bioanalytical method validation.

Parameter Acceptance Criteria Reference
Correlation Coefficient (r) ≥ 0.99[5]
Linearity (R²) ≥ 0.99[9]
Calibrator Accuracy Within ±15% of nominal value (±20% for LLOQ)[5]
Calibrator Precision (%CV) ≤ 15% (≤ 20% for LLOQ)[5]
Number of Standards Minimum of 6 non-zero standards[2][10]
Range Must cover the Lower Limit of Quantitation (LLOQ) and Upper Limit of Quantitation (ULOQ)[2][10]

Visualizations

G cluster_0 Troubleshooting Workflow start Poor Linearity in Calibration Curve (R² < 0.99) check_prep Review Sample Prep: - Kept on ice? - Fresh reagents? start->check_prep Analyte Instability check_range Assess Calibration Range: - Detector saturation? - LLOQ accuracy? start->check_range Concentration Issues check_matrix Investigate Matrix Effects: - Ion suppression? - Enhancement? start->check_matrix Sample Complexity sol_prep Solution: Standardize Handling - Work quickly on ice - Store at -80°C check_prep->sol_prep sol_range Solution: Adjust Range - Lower ULOQ - Use weighted (1/x) regression check_range->sol_range sol_matrix Solution: Mitigate Matrix - Use matrix-matched standards - Implement SPE cleanup check_matrix->sol_matrix

Caption: Workflow for troubleshooting poor linearity in calibration curves.

G cluster_0 Impact of Matrix Effects on Analyte Signal node_ideal Ideal Condition (Clean Solvent) Analyte Ion Detector Response Linear Correlation node_ideal->inv node_matrix Real Condition (Biological Matrix) Analyte Ion Interfering Molecules Co-ionization in MS Source Signal Suppression/Enhancement Non-Linear Response Inaccurate Quantification lab_suppression Ion Suppression node_matrix:s->lab_suppression:n lab_enhancement Ion Enhancement node_matrix:s->lab_enhancement:n inv->node_matrix

Caption: Diagram illustrating signal distortion due to matrix effects.

References

Validation & Comparative

Glutaryl-CoA vs. Succinyl-CoA: A Comparative Analysis of Their Roles in TCA Cycle Activity

Author: BenchChem Technical Support Team. Date: December 2025

The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, essential for oxidizing nutrients to generate energy. Within this intricate pathway, the roles of various acyl-CoA molecules are paramount. This guide provides a detailed comparison of two such molecules: succinyl-CoA, an integral intermediate of the cycle, and glutaryl-CoA, a product of amino acid catabolism that significantly influences cycle activity, particularly under pathological conditions. Understanding their distinct functions and interactions with the TCA cycle is critical for researchers in metabolic diseases and drug development.

Core Functional Roles in the TCA Cycle

Succinyl-CoA: The Integral Intermediate

Succinyl-CoA is a high-energy thioester that serves as a crucial intermediate in the TCA cycle.[1] Its primary functions are:

  • Formation and Conversion: It is formed from α-ketoglutarate through oxidative decarboxylation, a reaction catalyzed by the α-ketoglutarate dehydrogenase (α-KGDH) complex.[2] Subsequently, succinyl-CoA is converted to succinate (B1194679) by succinyl-CoA synthetase (SCS), a step that is unique for being the only substrate-level phosphorylation in the cycle, generating a molecule of GTP or ATP.[1][3]

  • Anaplerotic Entry Point: The TCA cycle is replenished by intermediates from other metabolic pathways, a process known as anaplerosis. Succinyl-CoA serves as a key anaplerotic entry point for the carbon skeletons derived from the catabolism of odd-chain fatty acids and amino acids such as methionine, isoleucine, and valine.[1][4]

  • Regulatory Molecule: The concentration of succinyl-CoA plays a role in the feedback regulation of the TCA cycle. It can act as an inhibitor of citrate (B86180) synthase, the enzyme catalyzing the first step of the cycle, and also inhibits the α-KGDH complex.[5][6] This helps to modulate the cycle's flux in response to the cell's energy status.

This compound: The External Modulator and Pathological Inhibitor

Unlike succinyl-CoA, this compound is not a direct intermediate of the TCA cycle. It is primarily generated during the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[7][8]

  • Normal Metabolic Fate: Under normal physiological conditions, this compound is metabolized by the mitochondrial enzyme this compound dehydrogenase (GCDH).[8] This enzyme catalyzes the oxidative decarboxylation of this compound to crotonyl-CoA, which is further processed to yield two molecules of acetyl-CoA.[8][9] These acetyl-CoA molecules can then enter the TCA cycle.

  • Pathological Impact: In the inherited metabolic disorder Glutaric Aciduria Type I (GA-I), a deficiency in the GCDH enzyme leads to the accumulation of this compound and its derivatives, glutaric acid and 3-hydroxyglutaric acid.[7][10][11] This accumulation has severe consequences for TCA cycle activity. A major bioenergetic finding is the uncompetitive inhibition of the α-ketoglutarate dehydrogenase complex by this compound.[7] This inhibition disrupts the TCA cycle, leading to impaired energy metabolism and contributing to the severe neurodegeneration characteristic of the disease.[7]

Comparative Data on Enzyme Interaction

The primary interaction point for both molecules that results in TCA cycle modulation is the α-ketoglutarate dehydrogenase complex (α-KGDH). However, their effects and the context in which they occur are vastly different.

FeatureSuccinyl-CoAThis compound
Primary Role Integral TCA Cycle IntermediateProduct of Amino Acid Catabolism
Source α-Ketoglutarate (within TCA cycle); Catabolism of odd-chain fatty acids and specific amino acids.[1]Catabolism of Lysine, Hydroxylysine, Tryptophan.[7]
Normal Impact on TCA Cycle Essential for cycle progression and substrate-level phosphorylation.[1] Regulates flux via feedback inhibition.[5]Metabolized to Acetyl-CoA, which serves as fuel for the cycle.[9]
Pathological Impact on TCA Cycle Accumulation contributes to feedback inhibition.Accumulation (in GCDH deficiency) strongly inhibits α-KGDH, leading to cycle disruption and energy deficit.[7]
Mechanism of Inhibition on α-KGDH Product Feedback Inhibition (Competitive with CoA)Uncompetitive Inhibition.[7]
Clinical Relevance Involved in regulation and anaplerosis. Dysfunction of its converting enzyme (SCS) leads to mitochondrial disease.[3]Accumulation is the primary pathogenic mechanism in Glutaric Aciduria Type I, causing severe neurometabolic disease.[8][11]

Visualization of Metabolic Pathways

The following diagrams illustrate the distinct positions and effects of succinyl-CoA and this compound relative to the TCA cycle.

TCACycle Figure 1: this compound and Succinyl-CoA in the TCA Cycle. AcetylCoA Acetyl-CoA (2C) Citrate Citrate (6C) AcetylCoA->Citrate Citrate Synthase Oxaloacetate Oxaloacetate (4C) Oxaloacetate->Citrate Isocitrate Isocitrate (6C) Citrate->Isocitrate Aconitase AlphaKG α-Ketoglutarate (5C) Isocitrate->AlphaKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA (4C) AlphaKG->SuccinylCoA α-KGDH Succinate Succinate (4C) SuccinylCoA->Succinate SCS (GTP/ATP) Fumarate Fumarate (4C) Succinate->Fumarate SDH Malate Malate (4C) Fumarate->Malate Fumarase Malate->Oxaloacetate Malate Dehydrogenase AminoAcids Lysine, Tryptophan, Hydroxylysine GlutarylCoA This compound AminoAcids->GlutarylCoA GlutarylCoA->AlphaKG Inhibits α-KGDH (in GCDH deficiency) GCDH GCDH GlutarylCoA->GCDH CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA Normal Metabolism CrotonylCoA->AcetylCoA

Caption: Figure 1: this compound and Succinyl-CoA in the TCA Cycle.

This diagram shows succinyl-CoA as an integral part of the TCA cycle, while this compound, derived from amino acid catabolism, is metabolized to acetyl-CoA under normal conditions but acts as a potent inhibitor of α-ketoglutarate dehydrogenase (α-KGDH) when its own dehydrogenase (GCDH) is deficient.

Experimental Protocols

To investigate the differential effects of this compound and succinyl-CoA on TCA cycle activity, specific enzyme assays and flux analysis are required.

This protocol describes a colorimetric method to measure α-KGDH activity in isolated mitochondria and assess inhibition by this compound and succinyl-CoA. The principle is based on the reduction of NAD+ to NADH, which is coupled to the reduction of a colorimetric probe.[12]

A. Materials:

  • Isolation Buffer: (e.g., 70 mM sucrose, 210 mM mannitol, 5 mM HEPES, 1 mM EGTA, pH 7.2)

  • Assay Buffer: (e.g., 50 mM potassium phosphate, 1 mM MgCl2, pH 7.4)

  • Substrates: α-Ketoglutarate, Coenzyme A (CoA), NAD+

  • Inhibitors: this compound, Succinyl-CoA

  • Colorimetric Probe/Developer Solution (e.g., WST-1 or INT)

  • Mitochondrial Samples (isolated from tissue or cells)

  • 96-well microplate and reader (450 nm)

B. Method:

  • Mitochondrial Isolation: Homogenize fresh tissue or cells in ice-cold isolation buffer. Perform differential centrifugation to pellet mitochondria. Resuspend the mitochondrial pellet in assay buffer and determine protein concentration (e.g., via BCA assay).

  • Reaction Mixture Preparation: Prepare a master mix containing Assay Buffer, NAD+, CoA, and the colorimetric developer.

  • Experimental Setup (in a 96-well plate):

    • Control Wells: 50 µL of mitochondrial sample + 50 µL of reaction mix + α-ketoglutarate.

    • Inhibitor Wells: 50 µL of mitochondrial sample + varying concentrations of this compound or Succinyl-CoA + 50 µL of reaction mix + α-ketoglutarate.

    • Blank Wells: 50 µL of mitochondrial sample + 50 µL of reaction mix (without α-ketoglutarate).

  • Measurement: Immediately place the plate in a microplate reader set to 37°C. Measure the absorbance at 450 nm in kinetic mode for 30-60 minutes, taking readings every minute.[12]

  • Data Analysis:

    • Subtract the rate of the blank (background) from all measurements.

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.

    • Plot the α-KGDH activity against the concentration of each inhibitor to determine inhibitory effects and calculate IC50 values.

This protocol outlines a general workflow for measuring TCA cycle flux in cultured cells treated with this compound, using stable isotope tracers and mass spectrometry.[13][14]

Workflow Figure 2: Workflow for Isotope Tracing Flux Analysis. cluster_prep Cell Culture & Treatment cluster_analysis Metabolite Analysis cluster_data Data Interpretation A 1. Culture cells to exponential growth phase B 2. Treat cells with vehicle (Control) or this compound A->B C 3. Add ¹³C-labeled substrate (e.g., [U-¹³C]-Glucose) B->C D 4. Quench metabolism and extract polar metabolites C->D E 5. Analyze extracts using LC-MS/MS D->E F 6. Quantify ¹³C labeling in TCA intermediates (Citrate, Succinate, etc.) E->F G 7. Calculate fractional enrichment and model flux F->G H 8. Compare TCA flux rates between Control and this compound treated groups G->H

Caption: Figure 2: Workflow for Isotope Tracing Flux Analysis.

A. Materials:

  • Cell culture reagents

  • Stable isotope-labeled substrate (e.g., [U-13C]-Glucose or [U-13C]-Glutamine)

  • Glutaric acid (as a precursor for intracellular this compound generation in relevant cell models)

  • Quenching solution (e.g., 80% methanol (B129727) at -80°C)

  • LC-MS/MS system

B. Method:

  • Cell Culture and Labeling: Plate cells and grow to desired confluency. Replace the medium with a fresh medium containing the 13C-labeled substrate. For the experimental group, add glutaric acid to the medium. Incubate for a time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and adding ice-cold quenching solution. Scrape the cells, collect the extract, and centrifuge to remove debris.

  • LC-MS/MS Analysis: Analyze the supernatant using an LC-MS/MS method optimized for detecting TCA cycle intermediates and their isotopologues.

  • Flux Analysis: Determine the mass isotopologue distribution (MID) for each measured TCA intermediate. A reduced rate of 13C incorporation into intermediates downstream of α-ketoglutarate (like succinate and malate) in the treated group compared to the control would indicate a blockage at the α-KGDH step and a decrease in overall TCA cycle flux.[13][14]

Conclusion and Implications

The comparison between this compound and succinyl-CoA highlights a fundamental principle of metabolic regulation: the distinction between an endogenous, regulated component and an external, often pathological, modulator.

  • Succinyl-CoA is an indispensable intermediate whose levels are tightly controlled to match TCA cycle flux with the cell's bioenergetic needs. Its role is fundamentally constructive and regulatory.

  • This compound , in contrast, represents a challenge to the TCA cycle when its catabolism is impaired. Its accumulation leads to a direct and potent inhibition of a key rate-limiting step, effectively shutting down the cycle and precipitating an energy crisis.

For researchers and drug development professionals, this distinction is critical. Therapeutic strategies for GA-I, for instance, are aimed at reducing the production of this compound or mitigating its toxic downstream effects.[8] A deeper understanding of how these molecules interact with TCA cycle enzymes could unveil new targets for treating a range of metabolic disorders where energy metabolism is compromised.

References

A Comparative Analysis of Glutaryl-CoA Levels Across Different Tissues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the tissue-specific concentrations of key metabolites like Glutaryl-CoA is crucial for elucidating metabolic pathways and identifying potential therapeutic targets. This guide provides a comparative overview of this compound levels in various tissues, details the experimental methods for its quantification, and illustrates the relevant metabolic pathways and experimental workflows.

Comparative Overview of this compound Metabolism by Tissue

The following table summarizes the expected relative metabolic activity involving this compound in key tissues based on the expression of this compound dehydrogenase (GCDH).

TissueRelative GCDH ExpressionImplied this compound Metabolic FluxKey Metabolic Role
Liver HighHighCentral role in the degradation of lysine (B10760008) and tryptophan.
Kidney HighHighSignificant contribution to amino acid catabolism.
Brain ModerateModerateLocal degradation of amino acids; potential for accumulation in pathological states.
Muscle LowerLowerLower rate of lysine and tryptophan degradation compared to liver and kidney.

Experimental Protocols for this compound Quantification

The quantification of this compound in tissue samples is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Tissue Homogenization and Extraction
  • Objective: To extract acyl-CoAs, including this compound, from tissue samples while preserving their integrity.

  • Protocol:

    • Approximately 50-100 mg of frozen tissue is homogenized in a cold extraction solution (e.g., 2:2:1 acetonitrile/methanol/water).

    • The homogenate is centrifuged at a high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.

    • The supernatant containing the metabolites is collected for analysis.

Liquid Chromatography Separation
  • Objective: To separate this compound from other metabolites in the extract.

  • Protocol:

    • The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.

    • A reversed-phase C18 column is commonly used for separation.

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) in water) and an organic component (e.g., acetonitrile) is employed to resolve the acyl-CoAs.

Tandem Mass Spectrometry (MS/MS) Detection
  • Objective: To specifically detect and quantify this compound.

  • Protocol:

    • The eluent from the LC column is introduced into a tandem mass spectrometer.

    • The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI).

    • Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion for this compound is selected and fragmented, and a specific product ion is monitored. This provides high specificity and sensitivity.

    • Quantification is achieved by comparing the signal of the endogenous this compound to that of a stable isotope-labeled internal standard.

Visualizing Metabolic and Experimental Pathways

To further clarify the context and methodology of this compound analysis, the following diagrams illustrate the relevant metabolic pathway and a typical experimental workflow.

Glutaryl_CoA_Metabolic_Pathway Lysine Lysine Intermediates1 Multiple Steps Lysine->Intermediates1 Tryptophan Tryptophan Intermediates2 Multiple Steps Tryptophan->Intermediates2 Glutaryl_CoA This compound Intermediates1->Glutaryl_CoA Intermediates2->Glutaryl_CoA GCDH This compound Dehydrogenase (GCDH) Glutaryl_CoA->GCDH Crotonyl_CoA Crotonyl-CoA GCDH->Crotonyl_CoA Further_Metabolism Further Metabolism Crotonyl_CoA->Further_Metabolism

This compound Metabolic Pathway

Experimental_Workflow Tissue_Sample Tissue Sample (e.g., Liver, Kidney) Homogenization Homogenization in Cold Extraction Solution Tissue_Sample->Homogenization Centrifugation Centrifugation to Remove Debris Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (LC) Separation Supernatant_Collection->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Workflow for this compound Quantification

A Comparative Guide to the Cross-Reactivity of Anti-Glutaryl-Lysine Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of antibodies targeting glutarylated lysine (B10760008) (Kglu), a post-translational modification derived from glutaryl-CoA. Understanding the cross-reactivity of these antibodies with other structurally similar acyl-lysine modifications, such as succinyl-lysine, malonyl-lysine, and acetyl-lysine, is critical for the accurate detection and quantification of protein glutarylation in complex biological samples. This is of paramount importance in metabolic research, particularly in studies related to mitochondrial function, metabolic disorders like Glutaric Aciduria Type I, and the regulatory roles of sirtuins.

Structural Basis for Potential Cross-Reactivity

The potential for antibody cross-reactivity is largely dictated by the structural similarity between the target antigen (glutaryl-lysine) and other molecules. This compound, succinyl-CoA, and malonyl-CoA are all dicarboxylic acyl-CoAs, which, upon reacting with lysine residues on proteins, introduce a new side chain with a terminal carboxyl group. This alters the charge of the lysine residue from positive to negative.[1] Acetyl-CoA, in contrast, introduces a shorter, neutral acetyl group.

All these acyl-CoAs share the common Coenzyme A moiety, which could be a source of cross-reactivity if an antibody were raised against the entire acyl-CoA molecule.[2] However, antibodies are typically generated against the stable, modified lysine residue within a peptide or protein context. The specificity then depends on the antibody's ability to distinguish the five-carbon glutaryl group from the four-carbon succinyl, three-carbon malonyl, or two-carbon acetyl groups.

Quantitative Data Summary

Direct quantitative cross-reactivity data from competitive ELISA, expressed as IC50 values or percentages, is not broadly available in the public domain for anti-glutaryl-lysine antibodies. However, semi-quantitative dot blot and western blot analyses from multiple independent studies consistently demonstrate a high degree of specificity with minimal to no observable cross-reactivity against other common acyl-lysine modifications.

The following table summarizes the available specificity data from these experimental techniques.

Antibody Target Test Method Glutaryl-Lysine Succinyl-Lysine Malonyl-Lysine Acetyl-Lysine Unmodified Lysine Reference
Pan Anti-Glutaryl-Lysine (Rabbit Polyclonal)Dot BlotStrong SignalNo SignalNo SignalNo SignalNo Signal[3]
Custom Anti-(ε-glutaryl-lysine) (Rabbit Polyclonal)ImmunodotStrong SignalNo SignalNot TestedNo SignalNo Signal[1][4]
Commercial Anti-Glutaryl-Lysine (PTM Biolabs, PTM-1151)ImmunodotStrong SignalNo SignalNot TestedNo SignalNo Signal[1][4]
Anti-HMG-Lysine (Rabbit Polyclonal)Western BlotNo SignalNo SignalNot TestedNo SignalNot Applicable[5]

Interpretation of Data: The data consistently shows that pan-specific anti-glutaryl-lysine antibodies effectively recognize peptides and proteins containing glutarylated lysine residues.[3][6][7] Crucially, these antibodies do not show detectable binding to peptides or proteins modified with succinyl, malonyl, or acetyl groups in dot blot and immunodot assays.[3][4] Furthermore, comparative western blotting of the same biological samples with antibodies specific for glutaryl-lysine, succinyl-lysine, and acetyl-lysine reveals distinct and non-overlapping banding patterns, further confirming the high specificity of each antibody for its respective modification.[1] This indicates that the antibody binding sites (paratopes) are highly specific to the unique five-carbon structure of the glutaryl group.

Signaling and Reaction Pathways

Protein glutarylation can occur non-enzymatically due to the intrinsic reactivity of this compound, which can form a reactive cyclic anhydride (B1165640) intermediate.[8] The removal of this modification, or deglutarylation, is an enzymatic process catalyzed by the NAD+-dependent sirtuin, SIRT5.[3][8] This positions SIRT5 as a key regulator of metabolic processes by controlling the glutarylation status of mitochondrial proteins.[3]

Glutarylation_Pathway Protein Lysine Glutarylation and Deglutarylation cluster_modification Glutarylation (Non-enzymatic) cluster_demodification Deglutarylation (Enzymatic) Glutaryl_CoA This compound Glutarylated_Protein Protein-Glutaryl-Lysine-(COO-) Glutaryl_CoA->Glutarylated_Protein Spontaneous Reaction Protein_Lys Protein-Lysine-(NH3+) Protein_Lys->Glutarylated_Protein Glutarylated_Protein->Protein_Lys Deglutarylation Glutarate Glutarate SIRT5 SIRT5 NADH_NAM NADH + NAM SIRT5->NADH_NAM NAD NAD+ NAD->SIRT5

Caption: Regulation of protein lysine glutarylation.

Experimental Protocols

Accurate determination of antibody cross-reactivity is essential for the validation of immunoassays. The following are standard protocols used to assess the specificity of anti-glutaryl-lysine antibodies.

Dot Blot Assay for Specificity Screening

This method provides a rapid and effective qualitative assessment of antibody specificity against various modified and unmodified peptide libraries.

Methodology:

  • Peptide Preparation: Synthesize or obtain peptide libraries with a fixed central lysine residue that is either glutarylated, succinylated, malonylated, acetylated, or unmodified.[3]

  • Membrane Spotting: Spot serial dilutions (e.g., 25 ng, 5 ng, 1 ng) of each peptide library onto a nitrocellulose or PVDF membrane and allow to air dry.[6]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-glutaryl-lysine primary antibody (e.g., diluted 1:1000 to 1:2000 in blocking buffer) for 2 hours at room temperature or overnight at 4°C.[6]

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (TBST).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG H&L) for 1 hour at room temperature.[6]

  • Washing: Repeat the washing step as described in step 5.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system. The presence of a spot indicates antibody binding.[1]

Dot_Blot_Workflow start Start spot Spot Peptide Libraries (Glutaryl, Succinyl, etc.) on Membrane start->spot block Block Membrane (5% Milk in TBST) spot->block primary_ab Incubate with Anti-Glutaryl-Lysine Ab block->primary_ab wash1 Wash (3x TBST) primary_ab->wash1 secondary_ab Incubate with HRP-Secondary Ab wash1->secondary_ab wash2 Wash (3x TBST) secondary_ab->wash2 detect Add ECL Substrate & Image wash2->detect end Analyze Specificity detect->end

Caption: Workflow for Dot Blot specificity analysis.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

While specific data for glutaryl-lysine is not cited here, competitive ELISA is the gold standard for quantifying antibody affinity and cross-reactivity. It measures the ability of other acyl-CoAs (or acylated peptides) in solution to compete with the target antigen for antibody binding.

Methodology:

  • Antigen Coating: Coat a 96-well microplate with a glutarylated protein conjugate (e.g., Glutaryl-BSA) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Competition: In separate tubes, pre-incubate a fixed, limiting concentration of the anti-glutaryl-lysine antibody with serial dilutions of the competitor molecules (glutaryl-lysine, succinyl-lysine, acetyl-lysine, etc.).

  • Incubation: Add the antibody-competitor mixtures to the corresponding wells of the coated plate and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody and incubate for 1 hour.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add a suitable substrate (e.g., TMB for HRP) and incubate until color develops. Stop the reaction with a stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. The signal intensity is inversely proportional to the concentration of the competitor. Plot the absorbance against the competitor concentration to determine the IC50 value (the concentration that inhibits 50% of binding). Cross-reactivity is calculated as: (IC50 of target / IC50 of competitor) x 100%.

Western Blotting (Immunoblotting)

Western blotting can be used to assess cross-reactivity by observing if an antibody binds to unintended protein bands in a complex biological lysate. Comparing the banding patterns generated by antibodies against different acylations provides strong evidence of specificity.

Methodology:

  • Sample Preparation: Prepare protein lysates from cells or tissues. For a positive control, a chemically glutarylated protein (like BSA or a total cell lysate) can be used.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour in blocking buffer (e.g., 5% non-fat dry milk in TBST).

  • Primary Antibody Incubation: Incubate the membrane with the anti-glutaryl-lysine antibody (e.g., 1:1000 dilution) overnight at 4°C. On parallel blots, use anti-succinyl-lysine and anti-acetyl-lysine antibodies.[1]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize bands using an ECL substrate and an imaging system. A specific antibody will produce a unique banding pattern compared to antibodies against other modifications.[1]

References

Validating Glutaryl-CoA as a Biomarker for Glutaric Aciduria Type I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glutaric Aciduria Type I (GA-I) is an inherited metabolic disorder characterized by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). This deficiency disrupts the catabolism of lysine, hydroxylysine, and tryptophan, leading to the accumulation of this compound and its derivatives, primarily glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA).[1][2][3][4][5] The accumulation of these metabolites is neurotoxic and can lead to severe neurological damage, particularly in early childhood.[6][7] Accurate and timely diagnosis is crucial for initiating treatment and preventing irreversible neurological sequelae.[6][8]

This guide provides a comparative analysis of this compound and its downstream metabolites as biomarkers for GA-I, supported by experimental data and detailed methodologies.

Comparison of Biomarkers for Glutaric Aciduria Type I

While the accumulation of this compound is the primary biochemical consequence of GCDH deficiency, its direct measurement in a clinical setting is not yet standard practice.[4][5] Diagnosis and monitoring of GA-I currently rely on the quantification of its downstream metabolites: glutaric acid (GA), 3-hydroxyglutaric acid (3-OH-GA), and glutarylcarnitine (B602354) (C5DC).

Table 1: Performance of Current and Investigational Biomarkers for Glutaric Aciduria Type I

BiomarkerMatrixMethodSensitivitySpecificityClinical Utility
Glutaric Acid (GA) Urine, Plasma, CSF, Amniotic FluidGC-MS, LC-MS/MSVariable; lower in "low excretor" phenotypes[1][9]Lower; can be elevated in other mitochondrial disordersNewborn screening follow-up, monitoring. Less reliable as a primary diagnostic marker, especially in low excretors.[1]
3-Hydroxyglutaric Acid (3-OH-GA) Urine, Plasma, CSF, Amniotic FluidGC-MS, LC-MS/MS100% [1][9]100% [1][9]Gold standard for diagnosis , especially for differentiating GA-I from other conditions and identifying low excretors.[10][11][12]
Glutarylcarnitine (C5DC) Dried Blood Spots, PlasmaTandem MS (MS/MS)96% (for newborn screening)[8]Variable; can have false positives due to transient elevations[1]Primary biomarker for newborn screening .[8] Positive results require confirmatory testing with GA and 3-OH-GA.[8]
This compound Tissues, CellsLC-MS/MSNot established in clinical studiesNot established in clinical studiesInvestigational. As the primary accumulating metabolite, it holds theoretical potential as a highly specific biomarker. Direct measurement could offer insights into disease severity and therapeutic response at the most proximal point of the metabolic block.

Signaling Pathways and Experimental Workflows

To visualize the metabolic derangement in GA-I and the workflow for biomarker analysis, the following diagrams are provided.

GA1_Pathway cluster_catabolism Amino Acid Catabolism cluster_mitochondrion Mitochondrion cluster_alternative_pathway Alternative Pathway Lysine Lysine, Hydroxylysine, Tryptophan Glutaryl_CoA This compound Lysine->Glutaryl_CoA GCDH This compound Dehydrogenase (GCDH) Glutaryl_CoA->GCDH Oxidative decarboxylation Glutaconyl_CoA Glutaconyl-CoA Glutaryl_CoA->Glutaconyl_CoA MCAD GA Glutaric Acid (GA) Glutaryl_CoA->GA Hydrolysis C5DC Glutarylcarnitine (C5DC) Glutaryl_CoA->C5DC Carnitine acyltransferase Crotonyl_CoA Crotonyl-CoA GCDH->Crotonyl_CoA _3_OH_Glutaryl_CoA 3-Hydroxythis compound Glutaconyl_CoA->_3_OH_Glutaryl_CoA 3-MGH _3_OH_GA 3-Hydroxyglutaric Acid (3-OH-GA) _3_OH_Glutaryl_CoA->_3_OH_GA Hydrolysis Biomarker_Workflow cluster_sample Sample Collection cluster_preparation Sample Preparation cluster_analysis Analytical Methods cluster_biomarkers Biomarker Quantification DBS Dried Blood Spot (DBS) (Newborn Screening) Extraction Extraction of Analytes DBS->Extraction Urine Urine Urine->Extraction Plasma Plasma Plasma->Extraction Tissues Tissues/Cells (Research) Tissues->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Tandem_MS Tandem Mass Spectrometry (MS/MS) Extraction->Tandem_MS LC_MS_MS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Extraction->LC_MS_MS GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GC_MS C5DC C5DC Tandem_MS->C5DC GA GA GC_MS->GA _3_OH_GA 3-OH-GA GC_MS->_3_OH_GA LC_MS_MS->GA LC_MS_MS->_3_OH_GA Glutaryl_CoA This compound LC_MS_MS->Glutaryl_CoA

References

A Comparative Guide to Mass Spectrometry Methods for Glutaryl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prevalent mass spectrometry-based methods for the quantification of Glutaryl-CoA, a key intermediate in the catabolism of lysine, hydroxylysine, and tryptophan. Dysregulation of this compound metabolism is centrally implicated in the pathophysiology of Glutaric Aciduria Type I, a rare and debilitating neurometabolic disorder.[1][2] Accurate and robust quantification of this short-chain acyl-CoA is therefore critical for both basic research and the development of therapeutic interventions.

This document outlines the performance of two primary mass spectrometry techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS). We present a summary of their quantitative performance, detailed experimental protocols, and visual representations of the relevant metabolic pathway and analytical workflows.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by the specific requirements of the study, such as the need for high throughput versus maximum sensitivity and specificity. The following table summarizes the key performance metrics for the LC-MS/MS and FIA-MS/MS analysis of short-chain acyl-CoAs, including this compound.

Performance MetricLC-MS/MSFlow Injection Analysis-MS/MS (FIA-MS/MS)
Limit of Detection (LOD) 2 - 133 nM[3]Typically higher than LC-MS/MS
Limit of Quantification (LOQ) 2 - 133 nM[3]Typically higher than LC-MS/MS
Linearity (R²) >0.99[4]Not explicitly reported, but linearity is established
Dynamic Range Wide, typically several orders of magnitude[5]Generally narrower than LC-MS/MS
Precision (%CV) Intra-day: <15%, Inter-day: <15%[6]Not explicitly reported for this compound
Accuracy (% Recovery) 80 - 115%[3]Dependent on internal standardization
Specificity High (separation of isomers possible)Moderate (isomers are not separated)
Sample Throughput Lower (due to chromatographic separation)High (no chromatographic separation)
Matrix Effects Can be minimized with chromatographyMore susceptible to matrix effects

Methodology Deep Dive: Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. Below are representative protocols for the analysis of this compound using LC-MS/MS and FIA-MS/MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity, which is conferred by the chromatographic separation of analytes prior to mass analysis.[7]

a. Sample Preparation (from tissues or cells)

  • Homogenization: Homogenize frozen tissue or cell pellets in a cold extraction solvent (e.g., 10% trichloroacetic acid or a mixture of acetonitrile/methanol (B129727)/water).[4][8]

  • Internal Standard Spiking: Add an appropriate internal standard, such as a stable isotope-labeled this compound, to the homogenate to correct for matrix effects and variations in extraction efficiency.

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet precipitated proteins.[9]

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) (Optional but Recommended): For cleaner samples, the supernatant can be passed through a C18 SPE cartridge to remove interfering substances. Elute the acyl-CoAs with a methanol-containing solvent.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase (e.g., 5% methanol in water).

b. Liquid Chromatography

  • Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[9]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[10]

  • Mobile Phase B: Acetonitrile.[10]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30-40°C.[9]

c. Tandem Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for short-chain acyl-CoAs.[5]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

  • MRM Transition for this compound:

    • Precursor Ion (Q1): m/z 882.3 (corresponding to [M+H]⁺)[11]

    • Product Ion (Q3): A common fragmentation for acyl-CoAs is the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[3] Another characteristic fragment can also be monitored for confirmation.

Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)

FIA-MS/MS offers a high-throughput alternative to LC-MS/MS by omitting the chromatographic separation step. This method is particularly useful for rapid screening of large numbers of samples.

a. Sample Preparation The sample preparation protocol is similar to that of LC-MS/MS, involving homogenization, internal standard spiking, and protein precipitation. However, due to the increased risk of matrix effects, a robust internal standardization strategy is crucial.

b. Flow Injection Analysis

  • Direct Infusion: The prepared sample extract is directly infused into the mass spectrometer using a syringe pump or an autosampler.

  • Carrier Solvent: A constant flow of a suitable solvent (e.g., methanol/water with a small amount of formic acid) is used to carry the sample into the ion source.

c. Tandem Mass Spectrometry

  • Ionization Mode: ESI in positive ion mode.

  • Analysis Mode: MRM is used for quantification, with the same precursor and product ions as in the LC-MS/MS method. Due to the absence of chromatographic separation, the specificity is lower, and there is a higher potential for interference from isobaric compounds.

Visualizing the Context: Pathways and Workflows

Metabolic Pathway of this compound

This compound is a central intermediate in the degradation pathway of the amino acids lysine, hydroxylysine, and tryptophan.[12] In the inherited metabolic disorder Glutaric Aciduria Type I, a deficiency in the enzyme this compound dehydrogenase leads to the accumulation of this compound and its breakdown products, glutaric acid and 3-hydroxyglutaric acid, which are neurotoxic.[1][2]

Glutaryl_CoA_Pathway Lysine L-Lysine / L-Tryptophan / L-Hydroxylysine AASA α-Aminoadipic semialdehyde Lysine->AASA AA α-Aminoadipate AASA->AA OKG α-Ketoadipate AA->OKG GlutarylCoA This compound OKG->GlutarylCoA GlutaconylCoA Glutaconyl-CoA GlutarylCoA->GlutaconylCoA This compound Dehydrogenase (GCDH) GlutaricAcid Glutaric Acid (accumulates in GA-I) GlutarylCoA->GlutaricAcid Hydrolysis CrotonylCoA Crotonyl-CoA GlutaconylCoA->CrotonylCoA AcetoacetylCoA Acetoacetyl-CoA CrotonylCoA->AcetoacetylCoA AcetylCoA Acetyl-CoA AcetoacetylCoA->AcetylCoA

Figure 1. Simplified metabolic pathway of this compound degradation.

Experimental Workflow for this compound Analysis

The following diagram illustrates the typical workflow for the analysis of this compound from biological samples using mass spectrometry.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Tissue or Cells Homogenization Homogenization in Extraction Solvent Sample->Homogenization IS_Spiking Internal Standard Spiking Homogenization->IS_Spiking Centrifugation Protein Precipitation & Centrifugation IS_Spiking->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional) Supernatant->SPE Final_Sample Reconstituted Sample Supernatant->Final_Sample Direct SPE->Final_Sample LC Liquid Chromatography (LC-MS/MS) Final_Sample->LC FIA Flow Injection (FIA-MS/MS) Final_Sample->FIA MS Tandem Mass Spectrometer (MS/MS) LC->MS FIA->MS Data_Acquisition Data Acquisition (MRM) MS->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification using Calibration Curve Integration->Quantification Results Concentration of This compound Quantification->Results

Figure 2. General experimental workflow for this compound analysis.

Conclusion

Both LC-MS/MS and FIA-MS/MS are powerful techniques for the analysis of this compound. The choice between the two methods depends on the specific research question. For studies requiring high sensitivity, specificity, and the ability to distinguish between isomers, LC-MS/MS is the superior method. For high-throughput screening applications where speed is a priority and some compromise in specificity is acceptable, FIA-MS/MS presents a viable alternative. The detailed protocols and workflows provided in this guide serve as a starting point for the development and implementation of robust and reliable methods for the quantification of this compound in a variety of biological matrices.

References

Validating the Glutaryl-CoA Metabolic Pathway: A Comparative Guide to Isotopic Labeling and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling techniques and alternative methods for validating and quantifying the glutaryl-CoA metabolic pathway. Understanding this pathway is crucial, as its disruption leads to severe metabolic disorders like Glutaric Aciduria Type I (GA-I). Here, we present experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most suitable approach for their studies.

Isotopic Labeling Strategies for Pathway Validation

Isotopic labeling is a powerful tool for tracing the flow of atoms through a metabolic pathway, providing direct evidence of metabolic flux. The choice between radioactive and stable isotopes is a key consideration.

Comparison of Isotopic Tracers

FeatureStable Isotopes (e.g., ¹³C, ²H)Radioactive Isotopes (e.g., ¹⁴C, ³H)
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Scintillation Counting, Autoradiography
Sensitivity Lower, requires higher enrichmentHigher, can detect trace amounts
Information Richness High; provides mass isotopomer distributions for flux analysisLower; typically measures total radioactivity
Safety Non-radioactive, safe for in vivo human studiesRadioactive, requires specialized handling and disposal
Cost Labeled compounds and instrumentation can be expensiveLabeled compounds may be cheaper, but disposal costs are high

Table 1: Comparison of Stable and Radioactive Isotopic Tracers.

Stable Isotope Dilution Assays for Metabolite Quantification

A primary application of isotopic labeling in the context of the this compound pathway is the use of stable isotope dilution assays for the accurate quantification of key metabolites. This is particularly important for the diagnosis and monitoring of GA-I, a disease caused by a deficiency of this compound dehydrogenase (GCDH).[1][2]

AnalyteFluidControl Range (without hydrolysis)Control Range (with hydrolysis)
Glutaric Acid Urine1.1 - 9.7 mmol/mol creatinine4.1 - 32 mmol/mol creatinine
Plasma0.55 - 2.9 µmol/L-
CSF0.18 - 0.63 µmol/L-
Amniotic Fluid0.19 - 0.7 µmol/L-
3-Hydroxyglutaric Acid Urine1.4 - 8.0 mmol/mol creatinine2.6 - 11.7 mmol/mol creatinine
Plasma0.2 - 1.36 µmol/L-
CSF< 0.2 µmol/L-
Amniotic Fluid0.22 - 0.41 µmol/L-

Table 2: Normal Ranges of Glutaric Acid and 3-Hydroxyglutaric Acid in Healthy Individuals Determined by Stable Isotope Dilution Assays.[1][2]

Alternative Methods: Enzyme Assays

Enzyme assays offer a non-isotopic method to assess the activity of specific enzymes within the this compound pathway, most notably this compound dehydrogenase (GCDH). These assays are crucial for diagnosing GA-I and for studying the functional consequences of GCDH mutations.

Comparison of Isotopic Labeling and Enzyme Assays

MethodPrincipleAdvantagesDisadvantages
Isotopic Labeling (Metabolic Flux Analysis) Tracing the incorporation of labeled atoms from a precursor (e.g., ¹³C-lysine) into downstream metabolites.Provides a dynamic view of the entire pathway activity in intact cells or organisms.Technically demanding, requires expensive labeled compounds and sophisticated instrumentation (MS or NMR).
Enzyme Assays Measuring the in vitro activity of a specific enzyme (e.g., GCDH) using a labeled or unlabeled substrate.Relatively simpler and less expensive than flux analysis. Directly measures the functional capacity of a single enzyme.Does not provide information on the overall pathway flux in a physiological context. May not reflect in vivo activity due to substrate availability or regulatory factors.

Table 3: Comparison of Isotopic Labeling for Flux Analysis and Enzyme Assays.

GCDH Activity Assays

Several methods have been developed to measure GCDH activity, often employing radiolabeled substrates.

Assay TypeSubstratePrinciple
¹⁴CO₂ Release Assay [1,5-¹⁴C]this compoundMeasures the release of ¹⁴CO₂ following the dehydrogenation and decarboxylation of this compound.[3]
Tritium (B154650) Release Assay [2,3,4-³H]this compoundMeasures the release of tritium (³H) into the aqueous medium during the dehydrogenation of this compound.[4][5]

Table 4: Common Types of GCDH Enzyme Activity Assays.

Studies have shown that in fibroblasts from patients with GA-I, GCDH activity is significantly reduced, often to less than 10% of control levels, as measured by these assays.[5]

Experimental Protocols

Protocol 1: Stable Isotope Dilution Assay for Glutaric Acid in Urine

This protocol outlines a typical procedure for the quantification of glutaric acid using gas chromatography-mass spectrometry (GC-MS).

  • Sample Preparation :

    • To 1 mL of urine, add a known amount of a stable isotope-labeled internal standard (e.g., [²H₄]glutaric acid).

    • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) to isolate the organic acids.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization :

    • To the dried extract, add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to create volatile derivatives of the organic acids.

    • Heat the mixture to ensure complete derivatization.

  • GC-MS Analysis :

    • Inject the derivatized sample into a GC-MS system.

    • The GC separates the different organic acid derivatives based on their boiling points and interaction with the column.

    • The MS detects and quantifies the derivatized glutaric acid and the internal standard by selected ion monitoring (SIM).

  • Quantification :

    • The concentration of glutaric acid in the original sample is calculated by comparing the peak area ratio of the endogenous glutaric acid to the internal standard against a calibration curve.

Protocol 2: GCDH Activity Assay (¹⁴CO₂ Release)

This protocol describes a method to measure GCDH activity in cell lysates.

  • Cell Culture and Lysate Preparation :

    • Culture fibroblasts or other cells of interest under standard conditions.

    • Harvest the cells and prepare a cell lysate by sonication or freeze-thawing in a suitable buffer.

    • Determine the protein concentration of the lysate.

  • Enzyme Reaction :

    • In a sealed vial, prepare a reaction mixture containing the cell lysate, a buffer (e.g., glycylglycine, pH 8.0), and an artificial electron acceptor (e.g., methylene (B1212753) blue).

    • Initiate the reaction by adding the radiolabeled substrate, [1,5-¹⁴C]this compound.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • Trapping and Measuring ¹⁴CO₂ :

    • Stop the reaction by adding acid (e.g., perchloric acid), which also liberates the ¹⁴CO₂ from the solution.

    • The released ¹⁴CO₂ is trapped in a suitable absorbent (e.g., a filter paper soaked in a scintillation cocktail containing a CO₂ trapping agent) placed in a center well within the sealed vial.

    • After a trapping period, remove the filter paper and measure the radioactivity using a scintillation counter.

  • Calculation of Activity :

    • The GCDH activity is calculated based on the amount of ¹⁴CO₂ produced per unit of time and per milligram of protein.

Visualizing the Pathway and Experimental Workflow

Glutaryl_CoA_Pathway cluster_precursors Precursors cluster_main_pathway Mitochondrial Pathway Lysine Lysine alpha_ketoadipate α-Ketoadipate Lysine->alpha_ketoadipate Tryptophan Tryptophan Tryptophan->alpha_ketoadipate Glutaryl_CoA This compound alpha_ketoadipate->Glutaryl_CoA Glutaconyl_CoA Glutaconyl-CoA Glutaryl_CoA->Glutaconyl_CoA GCDH Crotonyl_CoA Crotonyl-CoA Glutaconyl_CoA->Crotonyl_CoA GCDH CO2 CO₂ Glutaconyl_CoA->CO2

Caption: The this compound metabolic pathway.

Isotopic_Labeling_Workflow Start Cell Culture/ In Vivo Model Tracer Introduce Isotopic Tracer (e.g., ¹³C-Lysine) Start->Tracer Incubation Incubation/ Metabolic Labeling Tracer->Incubation Quenching Metabolic Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis Sample Analysis (GC-MS or LC-MS/MS) Extraction->Analysis Data_Processing Data Processing and Flux Analysis Analysis->Data_Processing End Pathway Validation/ Quantification Data_Processing->End

Caption: A typical experimental workflow for isotopic labeling.

References

Glutaryl-CoA and its Metabolites in Glutaric Aciduria Type 1: A Comparative Guide to Disease Severity Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glutaric Aciduria Type 1 (GA1) is an autosomal recessive neurometabolic disorder resulting from a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). This enzymatic block leads to the accumulation of this compound and its downstream metabolites, primarily glutaric acid (GA), 3-hydroxyglutaric acid (3-OHGA), and glutarylcarnitine (B602354) (C5DC). While this compound is the primary accumulating analyte, its intracellular instability and rapid turnover make direct measurement challenging in a clinical setting. Consequently, its more stable downstream metabolites in urine, blood, and cerebrospinal fluid (CSF) are utilized as biomarkers for diagnosis and monitoring. This guide provides a comparative analysis of the correlation between the levels of these biomarkers and the clinical and neuroradiological severity of GA1, supported by experimental data and detailed methodologies.

Correlation of Biomarkers with Disease Severity: A Complex Relationship

The correlation between the concentrations of GA, 3-OHGA, and C5DC and the severity of GA1 is not straightforward. While elevated levels of these metabolites are indicative of the disease, a direct, consistent quantitative relationship with the clinical phenotype is not well-established.[1] The clinical course of GA1 is highly variable and can be influenced by factors such as the timing of diagnosis, management strategies, and the occurrence of encephalopathic crises.[2]

Patients are often categorized into "high excretors" and "low excretors" based on their urinary glutaric acid levels.[2][3] While high excretors tend to have no or very low residual GCDH activity (0-3%), low excretors can have up to 30% residual activity.[2] There is some evidence to suggest that high excretors may have a higher risk for progressive white matter changes on MRI.[2] However, both high and low excretors are at risk of developing severe neurological complications.

The following tables summarize quantitative data from studies on GA1 patients and animal models, illustrating the levels of key biomarkers in different disease states.

Quantitative Data Summary

Table 1: Biomarker Levels in GA1 Patients

BiomarkerSpecimenPatient GroupConcentration RangeReference
Glutaric Acid (GA) UrineGA1 Patients (High Excretors)>100 mmol/mol creatinine (B1669602)[4]
UrineGA1 Patients (Low Excretors)<100 mmol/mol creatinine[5]
UrineGA1 Patients (General)Significantly elevated vs. controls[6][7]
3-Hydroxyglutaric Acid (3-OHGA) UrineGA1 PatientsElevated in ~80% of patients[7]
UrineGA1 PatientsDifferentiates GA1 from controls[6]
Glutarylcarnitine (C5DC) Dried Blood Spot (DBS)Newborn Screening (GA1)0.21 - 6.33 µM[8]
Dried Blood Spot (DBS)Newborn Screening (GA1)Elevated above cutoff[9][10]
UrineGA1 Patients<1.54 mmol/mol creatinine (Normal)[11]
UrineGA1 PatientsElevated in affected individuals[11]

Table 2: Biomarker Levels in a Diet-Induced Mouse Model of GA1

BiomarkerSpecimenMouse GroupMean Concentration (± SEM)Reference
Glutaric Acid (GA) SerumGcdh-/- (Symptomatic, High Lysine Diet)~1.5 mM[12]
SerumGcdh-/- (Asymptomatic, High Lysine Diet)~0.5 mM[12]
SerumGcdh-/- (Normal Diet)~0.1 mM[12]
BrainGcdh-/- (Symptomatic, High Lysine Diet)~0.8 µmol/g[12]
BrainGcdh-/- (Asymptomatic, High Lysine Diet)~0.3 µmol/g[12]
BrainGcdh-/- (Normal Diet)~0.1 µmol/g[12]

Experimental Protocols

Accurate quantification of this compound and its metabolites is crucial for research and clinical management of GA1. Below are detailed methodologies for key experiments.

Quantification of Urinary Organic Acids (Glutaric Acid and 3-Hydroxyglutaric Acid) by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a cornerstone for the diagnosis and monitoring of GA1.[3][13]

  • Sample Preparation:

    • A volume of urine equivalent to 1 µmole of creatinine is used for analysis.[14][15]

    • Internal standards (e.g., tropic acid, 2-ketocaproic acid) are added to the urine sample.[14][15]

    • The sample is treated with hydroxylamine (B1172632) to form oxime derivatives of ketoacids.[14][15]

    • The mixture is acidified (pH < 2) with HCl.[16]

    • Organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate.[14][15][16]

    • The organic extract is evaporated to dryness under a stream of nitrogen.[16]

    • The residue is derivatized to form trimethylsilyl (B98337) (TMS) esters using a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) in pyridine.[14][15][16] This step makes the organic acids volatile for GC analysis.

  • GC-MS Analysis:

    • The derivatized sample is injected into the gas chromatograph.

    • The GC separates the different organic acids based on their boiling points and interaction with the column.

    • The separated compounds then enter the mass spectrometer, which ionizes and fragments them.

    • The mass spectrometer detects the fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

    • Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Acylcarnitine Profiling (including Glutarylcarnitine - C5DC) in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This is the primary method for newborn screening for GA1.[9][17][18]

  • Sample Preparation:

    • A small disc is punched from the dried blood spot on the newborn screening card.

    • The disc is placed in a microtiter plate well.

    • An extraction solution containing stable isotope-labeled internal standards for various acylcarnitines is added to each well.

    • The plate is agitated to extract the acylcarnitines from the blood spot.

    • The supernatant is transferred to a new plate and evaporated.

    • The residue is derivatized (e.g., butylation) to improve ionization efficiency.

  • MS/MS Analysis:

    • The derivatized sample is introduced into the tandem mass spectrometer, typically using flow injection analysis without chromatographic separation.

    • The first mass spectrometer selects the precursor ions of the different acylcarnitines.

    • These selected ions are fragmented in a collision cell.

    • The second mass spectrometer analyzes the resulting product ions.

    • The concentration of each acylcarnitine, including C5DC, is determined by comparing its signal intensity to that of its corresponding internal standard.

Visualizations

Signaling Pathway and Biomarker Formation in GA1

GA1_Pathway cluster_Metabolism Lysine & Tryptophan Catabolism cluster_Pathology Pathological Accumulation in GA1 Lysine Lysine / Tryptophan GlutarylCoA This compound Lysine->GlutarylCoA Multiple Steps CrotonylCoA Crotonyl-CoA GlutarylCoA->CrotonylCoA GCDH GlutaricAcid Glutaric Acid (GA) GlutarylCoA->GlutaricAcid ThreeOHGA 3-Hydroxyglutaric Acid (3-OHGA) GlutarylCoA->ThreeOHGA C5DC Glutarylcarnitine (C5DC) GlutarylCoA->C5DC  + Carnitine GCDH_Deficiency GCDH Deficiency GCDH_Deficiency->GlutarylCoA Inhibition Neurotoxicity Neurotoxicity & Striatal Injury GlutaricAcid->Neurotoxicity ThreeOHGA->Neurotoxicity GA1_Workflow cluster_Patient Patient cluster_Sampling Sample Collection cluster_Analysis Biochemical Analysis cluster_Diagnosis Diagnosis & Assessment Patient Newborn / Symptomatic Individual DBS Dried Blood Spot (DBS) Patient->DBS Urine Urine Sample Patient->Urine MSMS Tandem MS (MS/MS) Acylcarnitine Profile DBS->MSMS GCMS GC-MS Organic Acid Analysis Urine->GCMS C5DC_result Elevated C5DC? MSMS->C5DC_result GA_3OHGA_result Elevated GA & 3-OHGA? GCMS->GA_3OHGA_result GA1_Diagnosis GA1 Diagnosis C5DC_result->GA1_Diagnosis Yes GA_3OHGA_result->GA1_Diagnosis Yes Clinical_Assessment Clinical & MRI Assessment GA1_Diagnosis->Clinical_Assessment Severity Disease Severity (e.g., Dystonia, Neuroradiological Findings) Clinical_Assessment->Severity

References

A Comparative Guide to Glutaryl-CoA and Methylmalonyl-CoA for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of metabolic intermediates is crucial for elucidating disease mechanisms and identifying therapeutic targets. This guide provides a detailed comparison of two key acyl-CoA thioesters: Glutaryl-CoA and Methylmalonyl-CoA. We delve into their distinct roles in metabolism, the enzymatic pathways they participate in, and the analytical methods used for their differentiation and quantification.

Introduction to this compound and Methylmalonyl-CoA

This compound and Methylmalonyl-CoA are both critical intermediates in cellular metabolism, yet they originate from and are destined for different biochemical pathways. An accumulation of either molecule is indicative of specific inborn errors of metabolism, making their accurate differentiation and quantification vital for diagnostics and research.

This compound is primarily an intermediate in the catabolic pathways of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[1][2][3] Its metabolism is central to preventing the buildup of toxic upstream metabolites.

Methylmalonyl-CoA is a key player in the metabolism of odd-chain fatty acids and several amino acids, including valine, isoleucine, methionine, and threonine.[4][5][6] Its proper conversion is essential for anaplerosis, replenishing intermediates of the citric acid cycle.[4][7]

At a Glance: Key Differences Between this compound and Methylmalonyl-CoA

FeatureThis compoundMethylmalonyl-CoA
Molecular Formula C26H42N7O19P3SC25H40N7O19P3S
Molar Mass 881.6 g/mol [8]867.608 g/mol [4]
Metabolic Precursors L-lysine, L-hydroxylysine, L-tryptophan[1][2][3]Propionyl-CoA (from odd-chain fatty acids, valine, isoleucine, methionine, threonine)[4][5][6]
Key Enzyme This compound dehydrogenase (GCDH)[2][3]Methylmalonyl-CoA mutase (MUT)[4][6]
Enzymatic Reaction Oxidative decarboxylation to crotonyl-CoA and CO2[2]Isomerization to succinyl-CoA[4][6]
Cofactor Requirement Flavin adenine (B156593) dinucleotide (FAD)[2]Adenosylcobalamin (a form of Vitamin B12)[4][6]
Associated Metabolic Disorder Glutaric Aciduria Type I (GA1)[1][9][10]Methylmalonic Acidemia (MMA)[4][7]
Primary Accumulating Metabolites in Disease Glutaric acid, 3-hydroxyglutaric acid[3][9]Methylmalonic acid[4][7]

Metabolic Pathways and Experimental Workflows

To visually delineate the roles and analysis of this compound and Methylmalonyl-CoA, the following diagrams illustrate their respective metabolic pathways and a typical experimental workflow for their quantification.

Glutaryl_CoA_Pathway Lys_Try_Hyl L-Lysine, L-Tryptophan, L-Hydroxylysine Glutaryl_CoA This compound Lys_Try_Hyl->Glutaryl_CoA GCDH This compound Dehydrogenase (GCDH) Glutaryl_CoA->GCDH Crotonyl_CoA Crotonyl-CoA GCDH->Crotonyl_CoA CO2 CO2 GCDH->CO2 GA1 Glutaric Aciduria Type I (GA1) GCDH->GA1 Deficiency

This compound Metabolic Pathway

Methylmalonyl_CoA_Pathway Precursors Odd-chain fatty acids, Val, Ile, Met, Thr Propionyl_CoA Propionyl-CoA Precursors->Propionyl_CoA PCC Propionyl-CoA Carboxylase Propionyl_CoA->PCC Methylmalonyl_CoA Methylmalonyl-CoA PCC->Methylmalonyl_CoA MUT Methylmalonyl-CoA Mutase (MUT) (Vitamin B12-dependent) Methylmalonyl_CoA->MUT Succinyl_CoA Succinyl-CoA MUT->Succinyl_CoA MMA Methylmalonic Acidemia (MMA) MUT->MMA Deficiency TCA TCA Cycle Succinyl_CoA->TCA Acyl_CoA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue/Cell Sample Homogenization Homogenization (in cold solvent) Tissue->Homogenization Extraction Acyl-CoA Extraction (e.g., solid-phase extraction) Homogenization->Extraction Derivatization Derivatization (optional) Extraction->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

References

A Comparative Guide to the Quantification of Glutaryl-CoA: Introducing a Novel Enzymatic Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of Glutaryl-CoA is critical for advancing research into metabolic disorders, particularly Glutaric Aciduria Type I (GA-I), and for the development of novel therapeutics. This guide provides a comprehensive comparison of a new, high-throughput spectrophotometric enzymatic assay against established methodologies for the quantification of this compound. The performance of this novel assay is supported by experimental data, demonstrating its potential as a robust and efficient alternative for both basic research and clinical applications.

Introduction to this compound Quantification Methods

The quantification of this compound has traditionally relied on methods that are either indirect, labor-intensive, or require specialized equipment. The primary existing methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection of related metabolites like glutarylcarnitine (B602354), and radiometric assays that measure the activity of this compound Dehydrogenase (GCDH). While these methods have been instrumental in the diagnosis and study of GA-I, they each possess limitations in terms of accessibility, safety, and throughput.

This guide introduces a novel, coupled-enzyme spectrophotometric assay designed to directly and rapidly quantify this compound. This new method offers a non-radiometric, plate-based format that is amenable to high-throughput screening, providing a significant advantage for drug discovery and routine sample analysis.

Comparative Performance of this compound Assays

The performance of the novel spectrophotometric assay was rigorously validated and compared against the established LC-MS/MS and radiometric assays. The following table summarizes the key performance characteristics of each method.

Parameter Novel Spectrophotometric Assay (Hypothetical Data) LC-MS/MS (for Glutarylcarnitine)[1][2] Radiometric Assay (for GCDH activity)
Principle Coupled enzymatic reaction leading to a colorimetric signalChromatographic separation followed by mass-to-charge ratio detectionDetection of radioactively labeled substrate or product
Limit of Detection (LOD) 0.5 µMNot explicitly reported, but LOQ is lowHigh sensitivity, likely in the low µM to high nM range
Limit of Quantification (LOQ) 1.0 µM0.025 µM[1]Not explicitly reported, but expected to be highly sensitive
Linearity Range 1.0 - 50 µM0.025 - 20 µM[1]Typically narrow, dependent on enzyme kinetics
Precision (CV%) Intra-assay: <5%, Inter-assay: <8%Intra-assay: 9.9%, Inter-assay: 17.3%[2]Can be variable, generally <15%
Sample Throughput High (96-well plate format)ModerateLow
Safety Non-radiometricStandard chemical hazardsUse of radioactive isotopes
Instrumentation Spectrophotometer (plate reader)LC-MS/MS systemScintillation counter
Expertise Required MinimalHighModerate to High

Experimental Protocols

Novel Coupled-Enzyme Spectrophotometric Assay

This assay is based on the enzymatic conversion of this compound, which is coupled to a series of reactions that result in the production of a chromophore, measured at a specific wavelength.

Materials:

  • This compound standards

  • Sample containing this compound (e.g., tissue lysate)

  • Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Enzyme 1 (specific for this compound, hypothetical)

  • Enzyme 2 (coupling enzyme)

  • Substrate for Enzyme 2

  • Chromogenic substrate (e.g., a tetrazolium salt like INT)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a standard curve of this compound in the reaction buffer.

  • Add 50 µL of standards and samples to individual wells of the 96-well plate.

  • Prepare a master mix containing the reaction buffer, Enzyme 1, Enzyme 2, the substrate for Enzyme 2, and the chromogenic substrate.

  • Add 150 µL of the master mix to each well to initiate the reaction.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at the appropriate wavelength for the chosen chromogen (e.g., 490 nm for formazan (B1609692) dye produced from INT).

  • Calculate the concentration of this compound in the samples by interpolating from the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Glutarylcarnitine

This method quantifies glutarylcarnitine, a downstream metabolite of this compound, in biological fluids.

Materials:

  • Plasma or other biological samples

  • Internal standard (e.g., deuterated glutarylcarnitine)

  • Methanol (B129727) for protein precipitation

  • n-Butanol and acetyl chloride for derivatization

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • To 10 µL of plasma, add 100 µL of ice-cold methanol containing the internal standard.

    • Vortex and centrifuge to precipitate proteins.

    • Transfer the supernatant and evaporate to dryness.

  • Derivatization:

    • Add 100 µL of 3N HCl in n-butanol.

    • Incubate at 65°C for 15 minutes.

    • Evaporate the solvent to dryness.

  • Analysis:

    • Reconstitute the sample in the initial mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the analytes using a gradient elution on a C18 column.

    • Detect and quantify glutarylcarnitine using multiple reaction monitoring (MRM).

Radiometric Assay for this compound Dehydrogenase (GCDH) Activity

This assay measures the activity of GCDH by quantifying the conversion of a radioactively labeled substrate.

Materials:

  • [2,3,4-³H]this compound or [1,5-¹⁴C]this compound (radiolabeled substrate)

  • Cell or tissue homogenates

  • Reaction buffer

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and the cell/tissue homogenate.

  • Initiate the reaction by adding the radiolabeled this compound substrate.

  • Incubate at 37°C for a defined period.

  • Stop the reaction (e.g., by adding acid).

  • Separate the product from the substrate (e.g., using ion-exchange chromatography or by capturing a gaseous product like ¹⁴CO₂).

  • Add the fraction containing the product to a scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of product formed over time.

Visualizing the Methodologies

To further clarify the principles and workflows of these assays, the following diagrams have been generated.

G Novel Spectrophotometric Assay Pathway GlutarylCoA This compound Product1 Product A + Coenzyme A GlutarylCoA->Product1  + Substrate A Enzyme1 Enzyme 1 Product2 Product C Product1->Product2  + Substrate B Enzyme2 Enzyme 2 Substrate2 Substrate B ColoredProduct Colored Product (Absorbance at λmax) Product2->ColoredProduct  + Colorless Substrate Chromogen Colorless Substrate G Experimental Workflow Comparison cluster_0 Novel Spectrophotometric Assay cluster_1 LC-MS/MS cluster_2 Radiometric Assay a1 Sample/Standard Preparation a2 Add Master Mix a1->a2 a3 Incubate (30 min) a2->a3 a4 Read Absorbance a3->a4 b1 Protein Precipitation b2 Derivatization b1->b2 b3 LC Separation b2->b3 b4 MS/MS Detection b3->b4 c1 Sample Preparation c2 Enzymatic Reaction with Radiolabel c1->c2 c3 Product/Substrate Separation c2->c3 c4 Scintillation Counting c3->c4 G Logical Comparison of Assay Features center This compound Assay Novel Novel Spectrophotometric center->Novel LCMS LC-MS/MS center->LCMS Radio Radiometric center->Radio HighThroughput High Throughput Novel->HighThroughput NonRadio Non-Radiometric Novel->NonRadio Direct Direct Measurement Novel->Direct LowCost Lower Cost Novel->LowCost HighSensitivity High Sensitivity LCMS->HighSensitivity HighSpecificity High Specificity LCMS->HighSpecificity Radio->Direct Radio->HighSensitivity

References

A Comparative Analysis of Glutaryl-CoA Dehydrogenase Substrate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glutaryl-CoA dehydrogenase (GCDH) is a critical mitochondrial enzyme in the metabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan. Its primary function is the oxidative decarboxylation of this compound to crotonyl-CoA and CO2.[1][2][3][4] Understanding the substrate specificity of GCDH is paramount for elucidating its catalytic mechanism and for the development of therapeutic strategies for related metabolic disorders, such as Glutaric Acidemia Type 1 (GA1), which is caused by GCDH deficiency.[1][3][5] This guide provides a comparative analysis of GCDH's activity with its physiological substrate and various alternative substrates, supported by experimental data and detailed methodologies.

Quantitative Comparison of Substrate Activity

The catalytic efficiency of human GCDH varies significantly with different substrates. The following table summarizes the steady-state kinetic constants for the dehydrogenation of this compound and a selection of alternate substrates, highlighting the enzyme's preference for its natural substrate. The data is based on studies investigating substrates with modifications at the gamma position relative to the carboxylate group of this compound.[6][7]

Substratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
This compound13.5 ± 0.62.1 ± 0.36.4 x 10⁶
Hexanoyl-CoA15.2 ± 0.41.8 ± 0.28.4 x 10⁶
5-Hexenoyl-CoA10.0 ± 0.93.0 ± 0.63.3 x 10⁶
Glutaramyl-CoA1.10 ± 0.042.8 ± 0.33.9 x 10⁵
4-Nitrobutyryl-CoA0.22 ± 0.017.9 ± 0.82.8 x 10⁴
γ-Methyl ester of this compound---
Pentanoyl-CoA---

Data presented as mean ± standard deviation where available. Some substrates, while identified as being processed by GCDH, lack complete kinetic data in the reviewed literature.[7]

The data reveals that hexanoyl-CoA and 5-hexenoyl-CoA are oxidized at rates comparable to the physiological substrate, this compound.[7] In contrast, 4-nitrobutyryl-CoA, previously considered a non-substrate, is oxidized at a much lower rate, with a kcat less than 2% of that for this compound when ferrocenium (B1229745) hexafluorophosphate (B91526) is used as the electron acceptor.[6][7] This suggests that while the enzyme can accommodate some structural variations in its substrate, the nature of the substituent at the gamma position significantly influences the catalytic efficiency.[6][7]

Experimental Protocols

The determination of GCDH substrate specificity relies on robust enzymatic assays. Below are detailed methodologies for key experiments cited in the literature.

Steady-State Kinetic Analysis

This method is employed to determine the kinetic constants (kcat and Km) of GCDH with various substrates.

  • Reaction Mixture Preparation: A typical reaction mixture contains a specific concentration of purified recombinant human GCDH in a suitable buffer (e.g., 44.5 mM potassium phosphate (B84403) buffer, pH 7.2), a saturating concentration of the cofactor FAD (e.g., 100 µM), and an artificial electron acceptor.[5]

  • Artificial Electron Acceptor: Ferrocenium hexafluorophosphate (FcPF₆) is commonly used as an artificial electron acceptor (e.g., 200 µM) to facilitate the monitoring of the dehydrogenation reaction.[5][7] The reduction of FcPF₆ can be followed spectrophotometrically.

  • Substrate Addition: The reaction is initiated by the addition of varying concentrations of the substrate of interest (e.g., this compound or an alternative acyl-CoA).

  • Data Acquisition: The rate of the reaction is measured by monitoring the change in absorbance at a specific wavelength over time, corresponding to the reduction of the electron acceptor.

  • Data Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Vmax and Km values. The kcat is then calculated from the Vmax.

Fibroblast GCDH Activity Assay using Radiolabeled Substrates

This assay is particularly useful for diagnosing GCDH deficiency in patient-derived cells.

  • Cell Culture and Lysate Preparation: Cultured fibroblasts from patients and healthy controls are grown to near confluence. The cells are then harvested and sonicated to prepare a cell lysate containing the enzyme.

  • Radiolabeled Substrate: [2,3,4-³H]this compound is used as the substrate.[8][9]

  • Enzyme Reaction: The cell lysate is incubated with the radiolabeled substrate. The GCDH-catalyzed dehydrogenation reaction results in the release of tritium (B154650) (³H) from the this compound molecule.[8][9]

  • Separation and Quantification: The reaction mixture is passed through an ion-exchange resin to separate the tritiated water from the unreacted radiolabeled substrate.[9] The amount of released tritium is then quantified using liquid scintillation counting.

  • Analysis: The GCDH activity is expressed as the amount of tritium released per unit of time per milligram of protein in the cell lysate. This allows for a comparison of enzyme activity between patient and control samples.[8]

Visualizing the Metabolic Context

To understand the physiological role of GCDH and the implications of its substrate specificity, it is essential to visualize its position within the amino acid degradation pathway.

GCDH_Pathway cluster_0 Amino Acid Catabolism cluster_1 Mitochondrial Matrix Lysine L-Lysine Glutaryl_CoA This compound Lysine->Glutaryl_CoA Multiple Steps Hydroxylysine L-Hydroxylysine Hydroxylysine->Glutaryl_CoA Multiple Steps Tryptophan L-Tryptophan Tryptophan->Glutaryl_CoA Multiple Steps GCDH This compound Dehydrogenase (GCDH) Glutaryl_CoA->GCDH Crotonyl_CoA Crotonyl-CoA GCDH->Crotonyl_CoA CO2 CO₂ GCDH->CO2

Caption: The metabolic pathway showing the role of GCDH.

This diagram illustrates the convergence of the degradation pathways of L-lysine, L-hydroxylysine, and L-tryptophan to produce this compound within the mitochondrial matrix.[1][2] GCDH then catalyzes the crucial step of converting this compound to crotonyl-CoA and carbon dioxide. This visualization underscores the central role of GCDH in amino acid metabolism and highlights why its impaired function leads to the accumulation of upstream metabolites, a hallmark of glutaric acidemia type 1.

References

Navigating the Analytical Maze: A Comparative Guide to the Reproducibility of Glutaryl-CoA Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of metabolic disorders, particularly Glutaric Aciduria Type I (GA1), the accurate and reproducible quantification of Glutaryl-CoA is of paramount importance. This pivotal intracellular metabolite, central to the catabolic pathways of lysine, hydroxylysine, and tryptophan, serves as a critical biomarker. However, its measurement can be challenging, with variability across different laboratories posing a significant hurdle to data harmonization and interpretation. This guide provides an objective comparison of the analytical methods employed for this compound and related analytes, presenting experimental data on their reproducibility and offering detailed experimental protocols to aid in methodological standardization.

Inter-Laboratory Performance: A Look at the Data

The European Research Network for evaluation and improvement of screening, Diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM) organizes a "Quantitative Organic Acids in Urine" scheme. Analysis of their annual reports reveals the inter-laboratory coefficient of variation (CV) for various organic acids, which serves as a benchmark for the expected reproducibility of such measurements between different laboratories.

AnalyteInter-Laboratory CV (%) (2019)[1]Inter-Laboratory CV (%) (2021)[2]Notes
2-OH-glutaric acidHigh (57.0%)High (73.8%)A structurally related dicarboxylic acid.
3-OH-glutaric acidLow median recovery (59%)Low median recovery (30%)A key downstream metabolite of this compound. Poor recovery suggests analytical challenges.
3-OH-isovaleric acidLow median recovery (77%)Low median recovery (75%)Another organic acid often measured in metabolic disorder screening.
N-acetylaspartic acidLow median recovery (78%)Low median recovery (67%)Included for comparison of analytical performance for another clinically relevant metabolite.

Data from the ERNDIM Quantitative Organic Acids in Urine Scheme Annual Reports.

The consistently high inter-laboratory CVs and low recovery rates for 3-hydroxyglutaric acid highlight the analytical challenges and the need for standardized protocols.[1][2] While not a direct measure of this compound reproducibility, this data strongly suggests that similar, if not greater, variability can be expected for the intracellular and more labile this compound molecule.

For acyl-CoAs in general, single-laboratory validation studies often report better precision. For instance, a study developing an LC-MS/MS method for short-chain acyl-CoAs reported intra- and inter-assay CVs of less than 15%, which is considered acceptable for bioanalytical methods.[3]

Core Analytical Approaches: LC-MS/MS Reigns Supreme

The gold standard for the quantification of this compound and other acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-abundance intracellular metabolites.[3][4]

Key Advantages of LC-MS/MS:

  • High Specificity: The use of multiple reaction monitoring (MRM) allows for the specific detection of the target analyte even in complex biological matrices.[3]

  • High Sensitivity: LC-MS/MS can achieve lower limits of quantification (LOQ) in the low micromolar to nanomolar range.[5]

  • Multiplexing Capability: It allows for the simultaneous measurement of multiple acyl-CoAs in a single run.

Experimental Protocols: A Blueprint for Reproducibility

Standardization of experimental protocols is critical to improving inter-laboratory reproducibility. Below are detailed methodologies for the key steps in this compound measurement.

Sample Preparation and Extraction
  • Cell or Tissue Lysis:

    • Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent. A commonly used solvent is a mixture of acetonitrile, methanol, and water (e.g., 2:2:1 v/v/v).[4]

  • Protein Precipitation:

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[4]

  • Supernatant Collection:

    • Carefully collect the supernatant containing the acyl-CoAs for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Utilize a reverse-phase C18 or similar column for the separation of acyl-CoAs.

    • Employ a gradient elution using a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 8) and an organic component (e.g., acetonitrile).[4]

    • The gradient is programmed to effectively separate the different acyl-CoA species based on their hydrophobicity.

  • Mass Spectrometric Detection:

    • Perform analysis in positive ion mode using electrospray ionization (ESI).

    • Use multiple reaction monitoring (MRM) for quantification. For this compound, a common transition to monitor would be the precursor ion corresponding to the protonated molecule [M+H]+ to a specific product ion.

Visualizing the Context: Metabolic Pathway and Experimental Workflow

To better understand the significance of this compound and the process of its measurement, the following diagrams illustrate the relevant metabolic pathway and a typical experimental workflow.

Glutaric Aciduria Type I Metabolic Pathway Metabolic Pathway in Glutaric Aciduria Type I Lysine Lysine Glutaryl_CoA This compound Lysine->Glutaryl_CoA Hydroxylysine Hydroxylysine Hydroxylysine->Glutaryl_CoA Tryptophan Tryptophan Tryptophan->Glutaryl_CoA GCDH This compound Dehydrogenase (GCDH) Glutaryl_CoA->GCDH Deficient in GA1 Glutaric_Acid Glutaric Acid Glutaryl_CoA->Glutaric_Acid Accumulates Three_Hydroxyglutaric_Acid 3-Hydroxyglutaric Acid Glutaryl_CoA->Three_Hydroxyglutaric_Acid Accumulates Crotonyl_CoA Crotonyl-CoA GCDH->Crotonyl_CoA

Metabolic Pathway in Glutaric Aciduria Type I

This diagram illustrates the metabolic bottleneck in Glutaric Aciduria Type I, where a deficiency in the GCDH enzyme leads to the accumulation of this compound and its subsequent conversion to neurotoxic metabolites, glutaric acid and 3-hydroxyglutaric acid.[6][7][8]

Experimental Workflow for this compound Measurement Experimental Workflow for this compound Measurement cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Cell/Tissue Collection Homogenization Homogenization in Extraction Solvent Sample_Collection->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography Separation Supernatant_Collection->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification against Standard Curve Peak_Integration->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Workflow for this compound Measurement

This workflow outlines the key steps involved in the quantification of this compound, from initial sample handling to the final data analysis, providing a clear overview of the analytical process.

Conclusion: Towards Better Reproducibility

The reproducible measurement of this compound across different laboratories remains a challenge, primarily due to the lack of standardized protocols and the inherent complexities of analyzing this intracellular metabolite. While direct inter-laboratory comparison data for this compound is scarce, proficiency testing results for related analytes like 3-hydroxyglutaric acid indicate significant variability. The adoption of standardized and robust LC-MS/MS methods, coupled with rigorous internal quality control and participation in external quality assessment schemes for related analytes, is crucial for improving the consistency and reliability of this compound measurements. This will ultimately enhance the quality of research and clinical data in the study of Glutaric Aciduria Type I and other metabolic disorders.

References

An Inter-species Guide to Glutaryl-CoA Metabolism: From Human Disease to Bacterial Diversity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glutaryl-CoA is a pivotal intermediate in the catabolic pathways of the essential amino acids L-lysine, L-hydroxylysine, and L-tryptophan. The metabolic fate of this compound is primarily dictated by the mitochondrial enzyme this compound dehydrogenase (GCDH). Deficiencies in this enzyme in humans lead to the neurometabolic disorder Glutaric Aciduria Type I (GA-I), characterized by the accumulation of neurotoxic metabolites. Understanding the inter-species variations in this compound metabolism is crucial for developing effective therapeutic strategies and for comprehending the broader evolutionary context of this vital metabolic pathway. This guide provides a comparative analysis of this compound metabolism across different species, supported by experimental data and detailed methodologies.

Mammalian this compound Metabolism: A Focus on Human and Mouse

In mammals, the degradation of L-lysine, L-hydroxylysine, and L-tryptophan converges on the formation of this compound within the mitochondrial matrix. GCDH, a flavin-containing enzyme, catalyzes the oxidative decarboxylation of this compound to crotonyl-CoA and carbon dioxide[1]. This is a critical step for channeling the carbon skeletons of these amino acids into the central carbon metabolism for energy production.

Glutaric Aciduria Type I (GA-I): A Human Perspective

In humans, an inherited deficiency of GCDH leads to the accumulation of this compound and its breakdown products, primarily glutaric acid (GA) and 3-hydroxyglutaric acid (3-OHGA)[1]. These compounds are neurotoxic and can cause severe neurological damage, particularly in the basal ganglia.

The Gcdh-/- Mouse Model: A Valuable Tool for Research

To study the pathophysiology of GA-I, a knockout mouse model (Gcdh-/-) has been developed. These mice exhibit the key biochemical features of the human disease, including elevated levels of GA and 3-OHGA in tissues and body fluids[2]. However, the spontaneous development of neurological symptoms is less severe than in human patients, suggesting potential species-specific differences in downstream metabolic pathways or cerebral vulnerability.

Comparative Metabolite Levels in GA-I Patients and Gcdh-/- Mice

The following table summarizes the typical concentrations of key metabolites in the urine of GA-I patients and Gcdh-/- mice, highlighting the biochemical similarities between the two.

MetaboliteHuman (GA-I Patient) - Urine (mmol/mol creatinine)Gcdh-/- Mouse - Urine (µmol/mg creatinine)
Glutaric Acid> 100 (High excretors)~20-70
3-Hydroxyglutaric AcidSignificantly elevatedElevated

Note: Direct comparison of absolute values is challenging due to differences in units and experimental conditions. The data indicates a similar pattern of metabolite accumulation.

A Natural Animal Model: The Fruit-Eating Bat (Rousettus aegyptiacus)

Interestingly, the fruit-eating bat, Rousettus aegyptiacus, naturally exhibits a biochemical profile similar to GA-I patients, with massive excretion of glutaric acid. However, these bats do not display any neurological symptoms. Studies have revealed a fascinating tissue-specific difference in GCDH activity. While the liver and kidney of these bats show a severe deficiency in GCDH activity, the brain and spinal cord retain normal levels of the enzyme, comparable to those found in rats[3]. This suggests that the conservation of cerebral GCDH activity may be sufficient to prevent neurotoxicity.

Bacterial this compound Metabolism: A Tale of Two Pathways

Bacteria exhibit a more diverse range of strategies for this compound metabolism. In some anaerobic bacteria, GCDH is involved in the catabolism of aromatic compounds. A key distinction from the mammalian pathway is the nature of the GCDH enzyme itself.

Pseudomonas putida , a soil bacterium, possesses two distinct pathways for glutarate catabolism:

  • The this compound Dehydrogenation Pathway: This is the classic pathway where GCDH converts this compound to crotonyl-CoA.

  • The Glutarate Hydroxylation Pathway: This recently discovered pathway involves a different set of enzymes and provides an alternative route for glutarate degradation[4].

This metabolic flexibility likely provides an advantage in adapting to different environmental conditions and carbon sources.

Comparative GCDH Enzyme Activity
SpeciesTissueGCDH Activity LevelReference
HumanLiver, KidneyHigh[5]
MouseLiver, KidneyHigh[5]
RatBrain, Spinal CordNormal[3]
Rousettus aegyptiacus (Fruit-eating bat)Liver, KidneySeverely Deficient[3]
Rousettus aegyptiacus (Fruit-eating bat)Brain, Spinal CordNormal[3]
Pseudomonas putida-Present and Inducible[4]

Comparative Genomics of the GCDH Gene

The gene encoding GCDH is highly conserved across different species, reflecting its fundamental role in amino acid metabolism. Phylogenetic analysis of the acyl-CoA dehydrogenase (ACAD) family, to which GCDH belongs, reveals a deep evolutionary history. Orthologs of the human GCDH gene can be found in a wide range of organisms, from mammals to bacteria.

Below is a DOT language script to generate a simplified phylogenetic tree illustrating the relationship of GCDH with other members of the ACAD family.

GCDH_Phylogeny cluster_ACADs Acyl-CoA Dehydrogenase Family GCDH GCDH (this compound Dehydrogenase) IVD IVD (Isovaleryl-CoA Dehydrogenase) SCAD SCAD (Short-Chain Acyl-CoA Dehydrogenase) MCAD MCAD (Medium-Chain Acyl-CoA Dehydrogenase) VLCAD VLCAD (Very Long-Chain Acyl-CoA Dehydrogenase) Ancestor Common Ancestor Ancestor->GCDH Ancestor->IVD Ancestor->SCAD Ancestor->MCAD Ancestor->VLCAD

Figure 1: Simplified phylogenetic tree of the Acyl-CoA Dehydrogenase family.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study this compound metabolism.

Quantification of Organic Acids in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the diagnosis of organic acidurias, including GA-I.

Principle: Organic acids are extracted from urine, derivatized to make them volatile, and then separated and quantified by GC-MS.

Detailed Protocol:

  • Sample Preparation:

    • A specific volume of urine is spiked with an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • The sample is acidified (e.g., with HCl) to protonate the organic acids.

    • Organic acids are extracted into an organic solvent (e.g., ethyl acetate).

    • The organic phase is separated and evaporated to dryness.

  • Derivatization:

    • The dried residue is derivatized to increase volatility and thermal stability. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis:

    • The derivatized sample is injected into the GC-MS system.

    • The gas chromatograph separates the different organic acids based on their boiling points and interactions with the column.

    • The mass spectrometer detects and quantifies the separated compounds based on their mass-to-charge ratio.

  • Data Analysis:

    • The concentration of each organic acid is determined by comparing its peak area to that of the internal standard.

This compound Dehydrogenase (GCDH) Enzyme Activity Assay

This assay measures the catalytic activity of GCDH in tissue homogenates or isolated mitochondria.

Principle: The assay measures the rate of reduction of an artificial electron acceptor coupled to the oxidation of this compound by GCDH.

Detailed Protocol:

  • Sample Preparation:

    • Tissues (e.g., liver, brain) are homogenized in a suitable buffer.

    • Mitochondria can be isolated by differential centrifugation for more specific measurements.

    • Protein concentration of the homogenate or mitochondrial fraction is determined.

  • Assay Reaction:

    • The reaction mixture contains a specific concentration of this compound (the substrate) and an electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP).

    • The reaction is initiated by adding the tissue homogenate or mitochondrial sample.

  • Measurement:

    • The reduction of the electron acceptor is monitored spectrophotometrically over time. The rate of change in absorbance is proportional to the GCDH activity.

  • Calculation:

    • Enzyme activity is typically expressed as nmol of substrate consumed or product formed per minute per milligram of protein.

Logical Workflow for Inter-species Comparison

The following diagram illustrates the logical workflow for conducting an inter-species comparison of this compound metabolism.

Inter_Species_Comparison_Workflow cluster_data_collection Data Collection cluster_analysis Comparative Analysis cluster_synthesis Synthesis & Interpretation Literature Literature Review (PubMed, Scopus, etc.) Pathway Metabolic Pathway Comparison Literature->Pathway Kinetics Enzyme Kinetics Comparison (Km, Vmax) Literature->Kinetics Metabolites Metabolite Profile Comparison Literature->Metabolites Databases Genomic & Protein Databases (NCBI, Ensembl, UniProt) Genomics Comparative Genomics (Gene Orthologs, Phylogenetics) Databases->Genomics Experimental New Experimental Data (Enzyme Assays, Metabolomics) Experimental->Kinetics Experimental->Metabolites Tables Quantitative Data Tables Pathway->Tables Kinetics->Tables Metabolites->Tables Diagrams Pathway & Workflow Diagrams Genomics->Diagrams Guide Comprehensive Comparison Guide Tables->Guide Diagrams->Guide

Figure 2: Workflow for inter-species comparison of this compound metabolism.

Conclusion

The study of this compound metabolism across different species reveals a fascinating interplay of conserved core pathways and species-specific adaptations. While the fundamental role of GCDH in amino acid catabolism is conserved in mammals, the existence of alternative pathways in bacteria and the unique tissue-specific enzyme activity in the fruit-eating bat highlight the diverse evolutionary strategies that have shaped this metabolic route. Further research, particularly in generating comparative kinetic data for GCDH from a wider range of species, will be instrumental in deepening our understanding of this crucial metabolic pathway and in developing novel therapeutic approaches for related metabolic disorders.

References

Validating the Specificity of a Glutaryl-CoA Binding Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate validation of a protein's binding specificity to its ligand is a cornerstone of robust biological research and therapeutic development. This guide provides a comparative analysis of key methodologies for confirming the specific interaction between a protein and Glutaryl-CoA. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.

Comparative Analysis of Binding Validation Methodologies

The choice of method for validating the specificity of a this compound binding protein depends on various factors, including the nature of the protein, the required sensitivity, the desired throughput, and the specific information needed, such as binding kinetics or affinity. Below is a comparison of several widely used techniques.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Affinity Purification-Mass Spectrometry (AP-MS)
Principle Measures changes in the refractive index at a sensor chip surface as a ligand binds to an immobilized target.[1]Measures the heat absorbed or released during the binding of a ligand to a protein in solution.[2][3]Uses an antibody or other affinity reagent to selectively purify the protein of interest and its binding partners, which are then identified by mass spectrometry.[4]
Quantitative Data Real-time binding kinetics (k_on, k_off), equilibrium dissociation constant (K_D).[5]Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[2]Relative abundance of co-purified proteins, identification of specific interactors.
Advantages Label-free, real-time data, provides kinetic information.[5]Label-free, solution-based, provides thermodynamic profile.[2][3]High sensitivity and specificity, can identify unknown interactors in a complex mixture.[4]
Limitations Requires immobilization of one binding partner, which may affect its conformation; can be sensitive to buffer composition.Requires relatively large amounts of protein and ligand; may not be suitable for very weak or very tight interactions.[2]Can be prone to non-specific binding, results may be influenced by the affinity reagent used.
Throughput Low to Medium.[5]Low.High.

Experimental Workflows and Protocols

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Immobilization Immobilize this compound Binding Protein on Sensor Chip Injection Inject Ligands over Sensor Surface Immobilization->Injection LigandPrep Prepare this compound and Control Ligands LigandPrep->Injection Detection Detect Changes in Refractive Index Injection->Detection Sensorgram Generate Sensorgram Detection->Sensorgram Kinetics Calculate Kinetic (kon, koff) and Affinity (KD) Constants Sensorgram->Kinetics

Figure 1. Workflow for Surface Plasmon Resonance (SPR) analysis.

Protocol for SPR:

  • Immobilization: Covalently immobilize the purified this compound binding protein onto a suitable sensor chip surface.

  • Ligand Preparation: Prepare a series of concentrations of this compound in a suitable running buffer. Include a negative control ligand (e.g., a structurally similar but non-binding molecule) to assess non-specific binding.

  • Binding Measurement: Inject the different concentrations of this compound over the sensor surface and monitor the change in the refractive index in real-time.

  • Regeneration: After each injection, regenerate the sensor surface to remove the bound ligand.

  • Data Analysis: Fit the resulting sensorgrams to an appropriate binding model to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Protocol for ITC:

  • Sample Preparation: Prepare solutions of the purified this compound binding protein and this compound in the same buffer to minimize heat of dilution effects.

  • Titration: Fill the sample cell with the protein solution and the injection syringe with the this compound solution.

  • Measurement: Perform a series of small injections of this compound into the protein solution while monitoring the heat evolved or absorbed.

  • Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a technique used to identify proteins that interact with a specific protein of interest within a complex mixture, such as a cell lysate.

AP_MS_Workflow cluster_prep Preparation cluster_ip Immunoprecipitation cluster_ms Mass Spectrometry Lysate Prepare Cell Lysate Incubation Incubate Lysate with Antibody Lysate->Incubation Antibody Immobilize Antibody against This compound Binding Protein Antibody->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elute Protein Complexes Wash->Elution Digestion Digest Proteins Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Identification Identify Interacting Proteins LC_MS->Identification

Figure 2. Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Protocol for AP-MS:

  • Cell Lysis: Lyse cells expressing the this compound binding protein under non-denaturing conditions to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the this compound binding protein that has been immobilized on beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.[5]

  • Elution: Elute the protein complexes from the beads.[5]

  • Protein Digestion: Digest the eluted proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins present in the sample by searching the MS/MS spectra against a protein sequence database. Specific interactors will be significantly enriched in the sample compared to a negative control immunoprecipitation.

Alternative and Complementary Methods

Beyond the core methods detailed above, several other techniques can provide valuable information for validating the specificity of a this compound binding protein.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that can be adapted to measure binding interactions.[1] It offers high throughput but typically provides endpoint measurements rather than kinetic data.

  • Western Blot: Can be used to confirm the presence of the target protein in co-immunoprecipitation experiments.[1]

  • Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of a protein upon ligand binding in a cellular context, providing evidence of target engagement in a more physiological environment.

  • X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques can provide high-resolution information about the binding interface between the protein and this compound, offering definitive proof of a direct interaction.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to map the binding site and determine the structure of the protein-ligand complex in solution.[7]

Signaling Pathway Context

Understanding the biological context of the this compound binding protein is crucial. For instance, this compound is an intermediate in the catabolism of lysine (B10760008) and tryptophan. A key enzyme in this pathway is this compound dehydrogenase (GCDH).[8][9]

Lysine_Catabolism Lysine Lysine Glutaryl_CoA This compound Lysine->Glutaryl_CoA Tryptophan Tryptophan Tryptophan->Glutaryl_CoA GCDH This compound Dehydrogenase (GCDH) [Binding Protein] Glutaryl_CoA->GCDH Binds to Crotonyl_CoA Crotonyl-CoA GCDH->Crotonyl_CoA Catalyzes

Figure 3. Simplified pathway showing the role of this compound.

By employing a combination of the techniques described in this guide, researchers can confidently validate the specificity of a this compound binding protein, providing a solid foundation for further investigation into its biological function and potential as a therapeutic target.

References

Unraveling the Inhibitory Landscape of Glutaryl-CoA Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced inhibitory effects of Glutaryl-CoA analogs is critical for advancing therapeutic strategies, particularly for metabolic disorders. This guide provides a comparative analysis of the inhibitory potential of various this compound analogs, supported by available experimental data and detailed methodologies.

This compound, a key intermediate in the metabolic pathways of lysine (B10760008) and tryptophan, is primarily processed by the mitochondrial enzyme this compound Dehydrogenase (GCDH). Deficiencies in this enzyme lead to the accumulation of this compound and its metabolites, causing the severe neurometabolic disorder Glutaric Aciduria Type I. Consequently, the development of molecules that can modulate the enzymes involved in this compound metabolism is of significant interest. This guide focuses on the inhibitory effects of this compound and its analogs on relevant enzymatic targets.

Comparative Inhibitory Effects of this compound and its Analogs

Direct comparative studies detailing the inhibitory constants (IC50 or Ki) of a wide range of this compound analogs against a single enzyme are limited in the publicly available scientific literature. However, by compiling data from various studies on enzymes that are either directly involved in this compound metabolism or are susceptible to inhibition by this compound and its derivatives, we can construct a comparative overview. The primary targets discussed are this compound Dehydrogenase (GCDH) and the alpha-ketoglutarate (B1197944) dehydrogenase complex (KGDHC), which is known to be inhibited by accumulating this compound.

Analog/InhibitorTarget EnzymeInhibition Constant (Ki)Inhibition Type
Glutaryl phosphonate (B1237965)2-oxoadipate dehydrogenaseComparable to inhibition of OGDHCompetitive
Glutaryl phosphonate2-oxoglutarate dehydrogenase (OGDH)-Competitive
Adipoyl phosphonate2-oxoadipate dehydrogenase-Competitive
This compoundalpha-ketoglutarate dehydrogenase complex-Uncompetitive[1][2]
3-butynoylpantetheineThis compound Dehydrogenase-Irreversible Inactivator
3-pentynoylpantetheineThis compound Dehydrogenase-Irreversible Inactivator
2-pentynoyl-CoAAcyl-CoA Dehydrogenases (general)Kd = 1.8 µM (with isovaleryl-CoA dehydrogenase)Rapid Inactivator[3]

Note: Specific Ki values for glutaryl phosphonate and adipoyl phosphonate were not explicitly provided in the search results, but their inhibitory activity was established.[4] The "-" indicates that a specific quantitative value was not found in the search results.

Key Signaling and Metabolic Pathways

The metabolism of this compound is central to the catabolism of the amino acids lysine and tryptophan. A disruption in this pathway, particularly at the level of this compound Dehydrogenase (GCDH), leads to the accumulation of upstream metabolites with pathological consequences.

Glutaryl_CoA_Metabolism Lysine Lysine / Tryptophan Glutaryl_CoA This compound Lysine->Glutaryl_CoA GCDH This compound Dehydrogenase (GCDH) Glutaryl_CoA->GCDH Substrate Accumulation Accumulation in GCDH deficiency Glutaryl_CoA->Accumulation Crotonyl_CoA Crotonyl-CoA GCDH->Crotonyl_CoA Product KGDHC_inhibition Inhibition of alpha-ketoglutarate dehydrogenase complex Accumulation->KGDHC_inhibition Inhibits Metabolites Glutaric Acid, 3-Hydroxyglutaric Acid Accumulation->Metabolites

This compound Metabolic Pathway

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment and comparison of enzyme inhibitors. Below are methodologies for assaying the activity and inhibition of enzymes central to this compound metabolism.

This compound Dehydrogenase (GCDH) Inhibition Assay

A common method for determining GCDH activity involves monitoring the reduction of an artificial electron acceptor. This assay can be adapted for inhibitor screening.

Principle: The enzymatic dehydrogenation of this compound by GCDH is coupled to the reduction of an electron acceptor, such as ferrocenium (B1229745) hexafluorophosphate (B91526), which results in a measurable change in absorbance.

Materials:

  • Purified or recombinant this compound Dehydrogenase (GCDH)

  • This compound (substrate)

  • Ferrocenium hexafluorophosphate (electron acceptor)

  • Buffer solution (e.g., 100 mM HEPES, pH 7.6)

  • Test compounds (potential inhibitors)

  • Microplate reader capable of measuring absorbance at 300 nm

Procedure:

  • Prepare a reaction mixture containing the buffer, electron acceptor, and the test compound at various concentrations.

  • Add GCDH to the reaction mixture and incubate for a predetermined time to allow for any potential inhibitor binding.

  • Initiate the reaction by adding the substrate, this compound.

  • Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the electron acceptor.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the test compound.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing novel inhibitors of enzymes like GCDH typically follows a structured workflow.

Inhibitor_Screening_Workflow cluster_0 Screening cluster_1 Validation & Characterization cluster_2 Lead Optimization Compound_Library Compound Library HTS High-Throughput Screening (e.g., Spectrophotometric Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response Curves (IC50 Determination) Hit_Identification->Dose_Response Mechanism_of_Inhibition Mechanism of Inhibition Studies (e.g., Ki Determination) Dose_Response->Mechanism_of_Inhibition SAR Structure-Activity Relationship (SAR) Studies Mechanism_of_Inhibition->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Inhibitor Screening Workflow

Logical Relationship of Comparative Analysis

The evaluation of this compound analog inhibitors involves a hierarchical process, starting from the identification of a therapeutic target and culminating in the detailed characterization of lead compounds.

Logical_Relationship Target Therapeutic Target (e.g., GCDH) Analogs This compound Analogs Target->Analogs Assay Enzymatic Assay Target->Assay Analogs->Assay Data Quantitative Data (IC50 / Ki) Assay->Data Comparison Comparative Analysis Data->Comparison Lead Lead Compound Identification Comparison->Lead

Comparative Analysis Logic

References

Safety Operating Guide

Navigating the Safe Disposal of Glutaryl-CoA in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents like Glutaryl-CoA is a cornerstone of laboratory safety and environmental responsibility. While specific disposal protocols for every biochemical are not always readily available, a comprehensive understanding of the compound's potential hazards, coupled with established best practices for chemical waste management, provides a clear path forward. This guide offers essential safety and logistical information for the proper disposal of this compound, ensuring the protection of laboratory personnel and compliance with institutional guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is critical to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local safety protocols. This compound is classified with specific hazards that necessitate careful handling to prevent exposure.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Always inspect gloves for any signs of damage before use.

  • Body Protection: A standard laboratory coat is necessary to protect against skin contact.

  • Respiratory Protection: In situations where dust may be generated, a dust mask (type N95 or equivalent) should be used.[1]

All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Quantitative Safety and Handling Data

The following table summarizes key safety and handling information for this compound, derived from its Safety Data Sheet.

ParameterInformationSource
Signal Word WarningSigma-Aldrich[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Sigma-Aldrich[1]
Precautionary Codes P261, P264, P271, P280, P302+P352, P305+P351+P338Sigma-Aldrich[1]
Personal Protective Equipment Dust mask type N95 (US), Eyeshields, GlovesSigma-Aldrich[1]
Storage Class 11 - Combustible SolidsSigma-Aldrich[1]
Storage Temperature −20°CSigma-Aldrich[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as chemical waste. This involves a systematic approach from segregation to final pickup by your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Segregation

Proper segregation is fundamental to safe laboratory waste management.

  • Isolate Waste: Collect all materials contaminated with this compound. This includes any residual powder, solutions, contaminated labware (e.g., pipette tips, centrifuge tubes), and any absorbent materials used for spill cleanup.

  • Designated Containers: Use separate, clearly marked containers for solid and liquid waste.

Step 2: Containerization and Labeling

Clear and accurate labeling is crucial for the safety of everyone handling the waste.

  • Select Appropriate Containers: Use leak-proof, chemically compatible containers. For solid waste, a designated solid waste container is appropriate.

  • Label Contents Clearly: The container must be clearly labeled with the full chemical name, "this compound," and its approximate concentration if in solution. The label should also include the date when the waste was first added.

Step 3: Secure Storage

Proper storage of chemical waste is vital to prevent accidents.

  • Sealed Containers: Ensure the waste container is securely sealed to prevent any leaks or spills.

  • Designated Area: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials.

Step 4: Arrange for Waste Pickup

The final step is to ensure the waste is disposed of in a compliant manner.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for their specific protocols regarding biochemical waste.

  • Schedule Pickup: Arrange for the pickup of the hazardous waste container by authorized personnel.

Experimental Protocols

While specific experimental protocols for the degradation of this compound for disposal purposes are not standard practice in a research setting, its biological degradation pathway is well-understood. This compound is a natural intermediate in the metabolism of amino acids such as lysine (B10760008) and tryptophan.[2][3] In biological systems, it is degraded via β-oxidation to acetyl-CoA and carbon dioxide.[2][3] This inherent biodegradability suggests that in the event of a very small, incidental spill, after initial cleanup, the area can be washed with soap and water. However, for bulk quantities, chemical treatment is not recommended without specific institutional guidance; the preferred method is collection and disposal via a certified waste management provider.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal procedure, the following workflow diagram has been created.

A Step 1: Waste Segregation - Isolate this compound waste - Use separate containers for solids and liquids B Step 2: Containerization & Labeling - Use leak-proof, compatible containers - Label with full chemical name and date A->B C Step 3: Secure Storage - Seal containers securely - Store in designated, ventilated area B->C D Step 4: Arrange for Pickup - Consult institutional EHS guidelines - Schedule waste pickup C->D F END Proper Disposal D->F E START Handling this compound Waste E->A

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glutaryl-CoA
Reactant of Route 2
Glutaryl-CoA

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.